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  • Product: methyl 3-iodo-1H-indazole-5-carboxylate
  • CAS: 885271-25-0

Core Science & Biosynthesis

Foundational

methyl 3-iodo-1H-indazole-5-carboxylate CAS number

An In-Depth Technical Guide to Methyl 3-iodo-1H-indazole-5-carboxylate Abstract: This technical guide provides a comprehensive overview of methyl 3-iodo-1H-indazole-5-carboxylate, a key heterocyclic building block in mod...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-iodo-1H-indazole-5-carboxylate

Abstract: This technical guide provides a comprehensive overview of methyl 3-iodo-1H-indazole-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a detailed and logically grounded synthetic protocol, and explore its strategic applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile compound.

Core Compound Identification and Properties

Methyl 3-iodo-1H-indazole-5-carboxylate is a specialized organic compound valued for its unique indazole scaffold, which is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] The presence of an iodine atom at the 3-position and a methyl ester at the 5-position provides two distinct and highly useful reactive handles for synthetic elaboration.

Its definitive identifier is the Chemical Abstracts Service (CAS) number: 885271-25-0 .

Table 1: Physicochemical and Safety Data for Methyl 3-iodo-1H-indazole-5-carboxylate

PropertyValueSource
CAS Number 885271-25-0
Molecular Formula C₉H₇IN₂O₂[3]
Molecular Weight 302.07 g/mol [3]
Appearance Solid
Purity Typically ≥97%
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.
InChI Key JQHYEHRKSDHNFC-UHFFFAOYSA-N
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Codes P261, P305+P351+P338
GHS Pictogram GHS07 (Exclamation Mark)

Synthesis Protocol and Mechanistic Rationale

The synthesis of methyl 3-iodo-1H-indazole-5-carboxylate can be logically approached via a two-step process starting from the commercially available 1H-indazole-5-carboxylic acid. The strategy involves:

  • Direct Iodination: An electrophilic substitution reaction to install the iodine atom at the C3 position of the indazole ring.

  • Esterification: Conversion of the carboxylic acid group to a methyl ester.

This sequence is often preferable to esterifying first, as the electron-withdrawing nature of the carboxylic acid can sometimes modulate the reactivity of the heterocyclic ring system in a favorable manner.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-iodo-1H-indazole-5-carboxylic acid

This protocol is adapted from established methods for the C3-iodination of indazole scaffolds.[4] The reaction proceeds via an electrophilic substitution mechanism where a base is used to deprotonate the indazole, increasing its nucleophilicity for attack on molecular iodine.

  • Reagents & Equipment:

    • 1H-indazole-5-carboxylic acid (1.0 equiv.)

    • Potassium hydroxide (KOH) (2.0 equiv.)

    • Iodine (I₂) (1.5 equiv.)

    • N,N-Dimethylformamide (DMF)

    • Sodium thiosulfate (Na₂S₂O₃) and Potassium Carbonate (K₂CO₃) aqueous solution

    • Round-bottom flask, magnetic stirrer, dropping funnel.

  • Procedure:

    • Dissolve 1H-indazole-5-carboxylic acid in DMF in a round-bottom flask.

    • Add KOH to the solution and stir until it dissolves. The base activates the indazole ring for electrophilic attack.

    • In a separate flask, prepare a solution of I₂ in a minimal amount of DMF.

    • Add the iodine solution dropwise to the reaction mixture at room temperature. The reaction is typically rapid.

    • Stir for 3-4 hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate and potassium carbonate. This quenches excess iodine and precipitates the product.

    • Filter the resulting solid, wash with water, and dry under vacuum to yield 3-iodo-1H-indazole-5-carboxylic acid.

Step 2: Synthesis of Methyl 3-iodo-1H-indazole-5-carboxylate

This step employs a standard Fischer esterification or a more reactive method using thionyl chloride to form the methyl ester.[1] The thionyl chloride method is often faster and proceeds through a highly reactive acyl chloride intermediate.

  • Reagents & Equipment:

    • 3-iodo-1H-indazole-5-carboxylic acid (from Step 1) (1.0 equiv.)

    • Thionyl chloride (SOCl₂) (2.0-3.0 equiv.)

    • Methanol (Anhydrous, as solvent and reagent)

    • Round-bottom flask with reflux condenser, magnetic stirrer, ice bath.

  • Procedure:

    • Suspend the 3-iodo-1H-indazole-5-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride dropwise to the cooled suspension. This initial reaction forms the acyl chloride intermediate and is exothermic.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess reagents under reduced pressure.

    • The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography to yield the final product, methyl 3-iodo-1H-indazole-5-carboxylate.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: C3-Iodination cluster_1 Step 2: Esterification Start 1H-Indazole-5-carboxylic Acid Step1_Reagents + KOH, I₂ in DMF Start->Step1_Reagents Intermediate 3-iodo-1H-indazole-5-carboxylic acid Step1_Reagents->Intermediate Step2_Reagents + SOCl₂, Methanol (Reflux) Intermediate->Step2_Reagents FinalProduct Methyl 3-iodo-1H-indazole-5-carboxylate (CAS: 885271-25-0) Step2_Reagents->FinalProduct

Caption: Synthetic pathway for methyl 3-iodo-1H-indazole-5-carboxylate.

Applications in Drug Discovery and Development

The indazole nucleus is a cornerstone of many pharmacologically active compounds, demonstrating a wide array of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[2] Methyl 3-iodo-1H-indazole-5-carboxylate serves as a high-value intermediate, providing a robust platform for the synthesis of complex molecular architectures.

Strategic Importance of Functional Groups:

  • 3-Iodo Group: This is the primary site for diversification. The carbon-iodine bond is an excellent substrate for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient introduction of a vast range of aryl, heteroaryl, alkyl, and amine substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[5]

  • 5-Methyl Carboxylate Group: The ester is a versatile functional group. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, a common functional group in many drug molecules. Alternatively, it can be reduced to a primary alcohol, providing another point for synthetic modification.

  • 1H-Indazole Nitrogen: The N-H proton can be substituted (alkylated or arylated) to further expand the chemical space and modulate the compound's pharmacokinetic properties.

This trifecta of reactive sites makes the molecule an ideal starting point for building libraries of novel compounds for high-throughput screening. Its derivatives are frequently explored as kinase inhibitors, agents targeting neurological disorders, and anti-cancer therapeutics.[5][6][7]

Role as a Key Synthetic Intermediate

Applications cluster_reactions Synthetic Transformations cluster_products Target Molecules Core Methyl 3-iodo-1H-indazole-5-carboxylate Suzuki Suzuki Coupling (C-C Bond) Core->Suzuki Heck Heck Reaction (C-C Bond) Core->Heck Amide Amide Formation (via Hydrolysis) Core->Amide Alkylation N-H Alkylation Core->Alkylation KinaseInhibitors Kinase Inhibitors Suzuki->KinaseInhibitors Anticancer Anti-Cancer Agents Heck->Anticancer CNS_Agents CNS-Active Agents Amide->CNS_Agents Other Diverse Bioactive Libraries Alkylation->Other

Caption: Role as an intermediate in synthesizing diverse bioactive molecules.

Conclusion

Methyl 3-iodo-1H-indazole-5-carboxylate (CAS: 885271-25-0) is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, featuring three distinct points for chemical modification, provides a reliable and versatile scaffold for the development of new therapeutic agents. The synthetic protocols are robust and based on well-understood organic chemistry principles, ensuring its accessibility for both academic and industrial research. As the quest for novel drugs continues, the importance of such well-designed, multifunctional building blocks will undoubtedly grow.

References

  • PubChem. methyl 3-iodo-1H-indazole-5-carboxylate | C9H7IN2O2 | CID 24728589. [Link]

  • Chemsrc. CAS#:1234616-33-1 | 3-iodo-1-methyl-1H-indazole-5-carboxylic acid. [Link]

  • Reagentia. 1H-Indazole-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester. [Link]

  • Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • ResearchGate. (PDF) 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

  • PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]

  • PubMed Central (PMC). 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

  • ResearchGate. Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 3-iodo-1H-indazole-5-carboxylate (CAS: 885271-25-0)

Executive Summary Methyl 3-iodo-1H-indazole-5-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive iodine substitu...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 3-iodo-1H-indazole-5-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive iodine substituent on the indazole core, makes it an exceptionally versatile intermediate for the synthesis of complex bioactive molecules.[1] This guide provides a comprehensive technical overview of its core physical and chemical properties, its strategic role in synthetic applications, standardized analytical workflows for its characterization, and essential safety and handling protocols. The content herein is curated for researchers, medicinal chemists, and drug development professionals who utilize such intermediates to construct novel therapeutic agents.

Compound Identification and Molecular Structure

Accurate identification is the foundation of all subsequent research and development. Methyl 3-iodo-1H-indazole-5-carboxylate is unambiguously defined by the following identifiers.

IdentifierValueSource
CAS Number 885271-25-0[2][3]
Molecular Formula C₉H₇IN₂O₂[1][2][3]
Molecular Weight 302.07 g/mol [1][2]
IUPAC Name methyl 3-iodo-1H-indazole-5-carboxylate[2]
InChI Key JQHYEHRKSDHNFC-UHFFFAOYSA-N

The structural arrangement of the indazole core, the C3-iodo group, and the C5-carboxylate ester is critical to its reactivity and utility.

Caption: Molecular structure of methyl 3-iodo-1H-indazole-5-carboxylate.

Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and reaction conditions. It is a solid material under standard laboratory conditions.

PropertyValueNotes
Appearance Off-white to grey solid[1]
Purity ≥ 97%Typically verified by HPLC[1]
Boiling Point 421.4°C at 760 mmHgPredicted value[4]
Flash Point 208.6°CPredicted value[4]
Solubility No quantitative data availableInferred solubility in common organic solvents like DMSO, CDCl₃, THF, and ethyl acetate based on its use in synthetic and analytical procedures.[5][6]
Stability Sensitive to light and airRequires storage under an inert atmosphere in a dark, refrigerated environment.
Expert Insights on Stability and Storage

The specified storage conditions—refrigerated (2-8°C), under an inert atmosphere, and protected from light—are critical for maintaining the compound's integrity.[1] The C-I bond, particularly on an electron-rich heterocyclic system, can be susceptible to degradation via light-induced radical pathways or slow oxidation. The indazole core itself can be sensitive to strong oxidizing agents. Adherence to these storage protocols is a self-validating system to ensure reproducibility in experimental outcomes.

Role in Synthetic Chemistry: A Versatile Building Block

The primary value of methyl 3-iodo-1H-indazole-5-carboxylate lies in its function as a versatile synthetic intermediate.[1] Its utility stems from the strategic placement of the iodine atom at the C3 position. This halogen serves as an excellent leaving group and a reactive handle for transition-metal-catalyzed cross-coupling reactions.

Key Synthetic Applications:

  • Pharmaceutical Development: It is a crucial precursor for synthesizing a wide array of bioactive molecules, including potential anti-cancer agents and therapeutics for neurological disorders.[1]

  • Cross-Coupling Reactions: The C3-iodo group readily participates in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the facile introduction of diverse aryl, alkyl, alkynyl, and amino moieties, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).[1]

  • Agrochemicals and Material Science: The compound also finds use in the development of novel agrochemicals and functional organic materials.[1]

G cluster_reactions Transition-Metal Catalyzed Cross-Coupling cluster_products Diverse Bioactive Scaffolds start Methyl 3-iodo-1H-indazole-5-carboxylate suzuki Suzuki Coupling (+ Boronic Acids/Esters) start->suzuki Reactive C-I Bond sonogashira Sonogashira Coupling (+ Terminal Alkynes) start->sonogashira Reactive C-I Bond heck Heck Coupling (+ Alkenes) start->heck Reactive C-I Bond kinase Kinase Inhibitors suzuki->kinase gpcr GPCR Modulators sonogashira->gpcr other Other Therapeutics heck->other

Caption: Synthetic utility of the compound as a precursor in cross-coupling reactions.

Analytical Characterization Workflow

Verifying the identity, purity, and structure of the starting material is a non-negotiable step in any synthetic campaign. A multi-technique approach is standard, with Nuclear Magnetic Resonance (NMR) spectroscopy being the primary tool for structural elucidation.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines a standard procedure for acquiring a proton NMR spectrum to confirm the compound's structural integrity.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of methyl 3-iodo-1H-indazole-5-carboxylate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex gently if necessary.

  • NMR Data Acquisition:

    • Record the ¹H NMR spectrum on a spectrometer (e.g., 300 or 600 MHz).[5]

    • Typical Parameters:

      • Pulse Angle: 30-45°.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-64, depending on concentration.[6]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).[6]

    • Phase the resulting spectrum and calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[5]

  • Spectral Analysis:

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to confirm the expected proton environments of the indazole core, the methyl ester, and the N-H proton.

G A Sample Weighing & Dissolution B NMR Data Acquisition (FID) A->B C Data Processing (Fourier Transform, Phasing, Calibration) B->C D Spectral Analysis (Integration, Chemical Shift, Multiplicity) C->D E Structure & Purity Confirmation D->E

Caption: Standard workflow for structural verification by NMR spectroscopy.

Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and maintain compound stability. The compound is classified as hazardous and requires careful management.

Safety AspectInformationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [7]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7][8]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
Mandatory Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety glasses or goggles.[8][9]

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[8]

    • Skin and Body Protection: Wear a lab coat.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Storage Protocol
  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Atmosphere: Keep the container tightly closed and store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Light: Store in a dark place or use an amber vial to protect from light.

Conclusion

Methyl 3-iodo-1H-indazole-5-carboxylate is more than a mere chemical reagent; it is an enabling tool for innovation in pharmaceutical and chemical sciences. Its well-defined physical properties, coupled with the high reactivity of its C-I bond, provide a reliable and versatile platform for constructing novel molecular entities. A thorough understanding of its characteristics, handling requirements, and analytical signatures, as detailed in this guide, is fundamental to leveraging its full potential in research and development settings.

References

  • Sigma-Aldrich. Methyl 3-iodo-1H-indazole-5-carboxylate Product Page.

  • PubChem. Methyl 3-iodo-1H-indazole-5-carboxylate Compound Summary.

  • Echemi. Methyl 3-Iodo-1H-Indazole-5-Carboxylate Product Information.

  • Chem-Impex. Methyl 5-iodo-1H-indazole-3-carboxylate Product Page.

  • Chemsrc. 3-iodo-1-methyl-1H-indazole-5-carboxylic acid CAS Page.

  • ChemicalBook. Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate(1234616-44-4) 1H NMR spectrum.

  • Wiley-VCH. Supporting Information for Synthesis of 1H-Indazoles.

  • Sigma-Aldrich. Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet for 1-Methyl-1H-indazole-3-carboxylic acid.

  • BenchChem. 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.

  • ChemicalBook. 3-IODO-5-METHYL (1H)INDAZOLE synthesis.

  • Angene Chemical. Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet for 1H-Indazole-3-carboxylic acid.

  • Santa Cruz Biotechnology. Methyl 3-iodo-1H-indazole-5-carboxylate Product Page.

Sources

Foundational

Introduction: The Strategic Value of the Indazole Scaffold

An In-depth Technical Guide: Methyl 3-iodo-1H-indazole-5-carboxylate: A Cornerstone Building Block for Kinase Inhibitor Discovery Audience: Researchers, scientists, and drug development professionals. Core Directive: Thi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Methyl 3-iodo-1H-indazole-5-carboxylate: A Cornerstone Building Block for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of methyl 3-iodo-1H-indazole-5-carboxylate, focusing on its synthesis, properties, and strategic application as a pivotal intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The structure is designed to follow a logical progression from fundamental characteristics to advanced applications, reflecting the workflow of a medicinal chemist or process development scientist.

The indazole ring system is a "privileged scaffold" in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of numerous protein kinases.[1] This makes it an ideal template for designing potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2] Within this class of molecules, methyl 3-iodo-1H-indazole-5-carboxylate stands out as a particularly valuable building block. Its structure is pre-functionalized with two key features: an ester at the C-5 position for further modification or to influence solubility, and a strategically placed iodine atom at the C-3 position. This iodine atom is the key to unlocking vast chemical diversity, serving as a versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[3][4]

This guide details the essential physicochemical properties, a robust synthesis protocol, and the practical application of this compound in the construction of complex, biologically active molecules.

Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis, including planning reaction conditions, purification strategies, and formulation. The key properties of methyl 3-iodo-1H-indazole-5-carboxylate are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₇IN₂O₂[5]
Molecular Weight 302.07 g/mol [5]
CAS Number 885271-25-0[5]
Appearance Solid
IUPAC Name methyl 3-iodo-1H-indazole-5-carboxylate[5]
Synonyms 3-Iodo-1H-indazole-5-carboxylic acid methyl ester[5]
Purity Typically ≥97%
Storage Conditions 2-8°C, Keep in dark place, Inert atmosphere

Synthesis Protocol: Regioselective Iodination

The introduction of an iodine atom at the C-3 position of the indazole ring is a critical step. The following protocol is a representative method derived from established procedures for the direct C-3 iodination of indazole scaffolds.[6] The reaction proceeds via electrophilic substitution on the indazole ring, which is activated by the basic conditions.

Experimental Protocol: Synthesis

Objective: To synthesize methyl 3-iodo-1H-indazole-5-carboxylate from methyl 1H-indazole-5-carboxylate.

Reagents & Materials:

  • Methyl 1H-indazole-5-carboxylate (1.0 equiv.)

  • Potassium Hydroxide (KOH) (2.0 equiv.)

  • Iodine (I₂) (1.5 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Aqueous solution of Sodium Thiosulfate (Na₂S₂O₄) and Potassium Carbonate (K₂CO₃)

  • Deionized Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1H-indazole-5-carboxylate (1.0 equiv.) in anhydrous DMF.

  • Base Addition: To this solution, add powdered potassium hydroxide (KOH, 2.0 equiv.) and stir the mixture at room temperature. The KOH acts as a base to deprotonate the indazole, forming a more nucleophilic indazolide anion. This activation is crucial for the subsequent electrophilic attack.

  • Iodination: In a separate flask, prepare a solution of iodine (I₂, 1.5 equiv.) in DMF. Add this iodine solution dropwise to the reaction mixture at room temperature. The reaction is typically exothermic and the color will change as the iodine is consumed. The mixture should be stirred for approximately 3-4 hours.

  • Reaction Quench: Upon completion (monitored by TLC or LC-MS), the reaction mixture is carefully poured into a beaker containing a cold aqueous solution of sodium thiosulfate and potassium carbonate.[6] The sodium thiosulfate quenches any unreacted iodine, and the potassium carbonate ensures the solution remains basic, aiding in the precipitation of the product.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with deionized water to remove residual salts. The crude product can be further purified by recrystallization or column chromatography to yield methyl 3-iodo-1H-indazole-5-carboxylate as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Iodination cluster_workup Step 3: Workup & Isolation Start Dissolve Methyl 1H-indazole-5-carboxylate in DMF Add_Base Add KOH (2.0 equiv.) Activate the Indazole Ring Start->Add_Base Add_Iodine Dropwise addition of I₂ in DMF (1.5 equiv.) Add_Base->Add_Iodine Stir Stir at RT for 3-4h Add_Iodine->Stir Quench Pour into aq. Na₂S₂O₄ / K₂CO₃ Stir->Quench Filter Collect Precipitate by Filtration Quench->Filter Wash Wash Solid with Water Filter->Wash Purify Purify (Recrystallization/Chromatography) Wash->Purify End End Purify->End Final Product Suzuki_Workflow cluster_setup Step 1: Inert Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Purification Start Combine Indazole, Boronic Acid, Base (Cs₂CO₃), and Pd Catalyst in flask Inert Establish Inert Atmosphere (N₂/Ar) Start->Inert Add_Solvent Add Degassed Dioxane/Water Inert->Add_Solvent Heat Heat to Reflux (~100°C) for 8-12h Add_Solvent->Heat Cool Cool to Room Temperature Heat->Cool Extract Dilute & Perform Aqueous Extraction Cool->Extract Dry Dry, Concentrate Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify End End Purify->End Coupled Product PI3K_Akt_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Indazole-Based Kinase Inhibitor Inhibitor->Akt Blocks ATP Binding

Sources

Exploratory

Introduction: The Significance of the Indazole Scaffold and the Imperative of Structural Verification

An In-depth Technical Guide for the Structure Elucidation of Methyl 3-iodo-1H-indazole-5-carboxylate The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Structure Elucidation of Methyl 3-iodo-1H-indazole-5-carboxylate

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Its unique electronic and structural features make it a versatile building block in drug discovery. Methyl 3-iodo-1H-indazole-5-carboxylate is a key synthetic intermediate, valued for its dual functionality: the methyl ester at the C5 position allows for amide coupling and other modifications, while the iodine atom at the C3 position serves as a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.[2]

Given its role as a foundational piece in multi-step syntheses, unambiguous confirmation of its structure is paramount. Errors in structural assignment at an early stage can lead to the squandering of significant resources and the generation of misleading biological data. This guide provides a comprehensive, multi-technique approach to the structural elucidation of methyl 3-iodo-1H-indazole-5-carboxylate, grounded in the principles of spectroscopic analysis and field-proven methodologies. We will move beyond simple data reporting to explain the causal links between molecular structure and spectral output, providing a robust framework for confident characterization.

Molecular Blueprint: Structure and Numbering

The first step in any elucidation process is to understand the proposed structure and its key features. The molecule consists of a bicyclic indazole core, with an iodine atom at position 3 and a methyl carboxylate group at position 5. The standard IUPAC numbering for the indazole ring is critical for assigning spectroscopic signals.

Caption: Workflow for the structural elucidation of a novel compound.

Part 1: Mass Spectrometry – The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry (MS) is the first and most crucial checkpoint. It provides the molecular weight of the compound, immediately confirming or refuting the proposed structure. For this molecule, we specifically look for the high-resolution mass, which provides the elemental composition, and the characteristic isotopic pattern of iodine, a dead giveaway for its presence.

Expected Data: The molecular formula is C₉H₇IN₂O₂. The monoisotopic mass is calculated to be 301.95523 Da . [3]In high-resolution mass spectrometry (HRMS), observing this exact mass is primary evidence for the correct elemental composition. Iodine (¹²⁷I) is monoisotopic, so its presence will not create a complex cluster like bromine or chlorine, but its mass is a significant contributor to the overall molecular weight.

IonCalculated m/zExpected Observation
[M]⁺301.95523Molecular ion in techniques like EI-MS.
[M+H]⁺302.96251Commonly observed in positive-ion ESI-MS.
[M+Na]⁺324.94445Often observed as a sodium adduct in ESI-MS.

Trustworthiness: A Self-Validating Protocol for HRMS Analysis

This protocol ensures accuracy through internal calibration and confirmation of the expected adducts.

Protocol: ESI-TOF High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a known standard immediately prior to the run.

  • Acquisition Parameters:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Scan Range: 100-500 m/z.

    • Infusion: Introduce the sample via direct infusion at a flow rate of 5-10 µL/min.

    • Data Analysis: Process the resulting spectrum to identify the exact masses of the [M+H]⁺ and [M+Na]⁺ ions. The instrument software should be used to predict the elemental formula from the measured exact mass and compare it to the theoretical formula (C₉H₇IN₂O₂).

Part 2: Infrared Spectroscopy – Functional Group Fingerprinting

Expertise & Experience: Infrared (IR) spectroscopy acts as a rapid functional group survey. While it doesn't reveal the full connectivity, it authoritatively confirms the presence of key bonds. For our target molecule, the most telling signals will be the N-H stretch of the indazole, the sharp C=O stretch of the ester, and the C-O bonds associated with the ester.

Expected Data: The IR spectrum will provide clear evidence for the essential functional groups required by the proposed structure.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeSignificance
N-H (Indazole)~3300 - 3100 (broad)StretchConfirms the presence of the 1H-indazole tautomer. [4]
C-H (Aromatic & Methyl)~3100 - 2900StretchConfirms aromatic and aliphatic C-H bonds.
C=O (Ester)~1725 - 1700 (strong, sharp)StretchUnambiguous evidence of the ester carbonyl. [5]
C=C / C=N (Indazole Ring)~1620 - 1450StretchCharacteristic of the aromatic heterocyclic system.
C-O (Ester)~1300 - 1100StretchConfirms the C-O single bonds of the ester group.

Trustworthiness: A Self-Validating Protocol for ATR-FTIR Analysis

This method is fast, requires minimal sample, and is self-validating through a background scan.

Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Background Scan: With a clean ATR crystal, run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Identify and label the key absorption bands corresponding to the functional groups listed above.

Part 3: NMR Spectroscopy – The Definitive Structural Blueprint

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules. It provides a detailed map of the carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR complements this by showing the number and types of carbon atoms. For methyl 3-iodo-1H-indazole-5-carboxylate, NMR will definitively place the substituents on the indazole ring.

¹H NMR Spectroscopy: Proton Placement and Connectivity

Causality Behind Chemical Shifts:

  • N-H Proton: The proton on N1 is part of a heteroaromatic system and is often involved in hydrogen bonding, causing its signal to appear far downfield as a broad singlet that is exchangeable with D₂O.

  • Aromatic Protons: The protons on the benzene portion of the ring (H4, H6, H7) are in the typical aromatic region (7.0-8.5 ppm). Their precise shifts are influenced by the electron-withdrawing ester group and the fused pyrazole ring. H4 is often the most deshielded due to its proximity to the pyrazole nitrogen and the anisotropic effect of the ester carbonyl.

  • Methyl Protons: The three protons of the methyl ester are chemically equivalent and not coupled to other protons, resulting in a sharp singlet. Its position around 3.9 ppm is characteristic of a methyl group attached to an ester oxygen.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality Behind Chemical Shifts:

  • Heavy Atom Effect: The most diagnostic signal in the ¹³C NMR spectrum will be for C3. The large iodine atom attached to it induces a strong shielding or "heavy atom effect," shifting this carbon's resonance significantly upfield (to ~90 ppm) compared to an unsubstituted C3 (typically >130 ppm). This is a powerful confirmation of the iodine's position.

  • Carbonyl Carbon: The ester carbonyl carbon (C=O) is highly deshielded and will appear far downfield (~165 ppm).

  • Methyl Carbon: The methyl carbon of the ester group will appear in the aliphatic region around 52 ppm.

Expected NMR Data Summary

Atom Position¹H NMR Prediction (δ, ppm, multiplicity)¹³C NMR Prediction (δ, ppm)Rationale
N1-H~13.5 (br s, 1H)-Acidic, hydrogen-bonded proton, exchangeable with D₂O. [5]
H4~8.4 (s, 1H)~115Deshielded by adjacent ester and pyrazole ring. Appears as a singlet or narrow doublet.
H6~7.9 (dd, 1H)~125Coupled to H7 (ortho) and potentially H4 (meta).
H7~7.6 (d, 1H)~111Coupled to H6 (ortho). [5]
-OCH₃~3.9 (s, 3H)~52Characteristic shift for methyl ester protons.
C3-~90Strong upfield shift due to the "heavy atom effect" of iodine. Definitive marker for C3 substitution.
C5-~127Carbon bearing the ester group.
C=O-~166Typical chemical shift for an ester carbonyl carbon.
C3a, C7a-~141, ~123Quaternary carbons of the fused ring system.

Trustworthiness: A Self-Validating Protocol for NMR Analysis

This protocol includes both 1D and 2D experiments to ensure every signal is unambiguously assigned.

Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for indazole derivatives as it allows for the clear observation of the exchangeable N-H proton. [6]2. ¹H NMR Acquisition: Acquire a standard 1D ¹H spectrum. Use typical parameters such as a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • (Optional but Recommended) 2D NMR:

    • COSY (Correlation Spectroscopy): Run a COSY experiment to confirm the coupling between H6 and H7.

    • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon (e.g., H4 to C4, H6 to C6, H7 to C7, and -OCH₃ protons to the -OCH₃ carbon).

    • HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment to see long-range (2-3 bond) correlations. This is crucial for confirming the placement of the ester group (e.g., correlations from H4 and H6 to the C=O carbon) and the overall ring assembly.

Conclusion: Convergent Validation of the Molecular Structure

The structural elucidation of methyl 3-iodo-1H-indazole-5-carboxylate is complete when the data from all three spectroscopic techniques converge on a single, unambiguous structure.

Caption: Convergence of spectroscopic data for structure validation.

The mass spectrum confirms the elemental formula. The infrared spectrum verifies the presence of the key N-H and ester functional groups. Finally, the NMR spectra, particularly the unique upfield shift of the iodinated C3 carbon and the specific pattern of the aromatic protons, provide the definitive evidence for the precise arrangement of atoms and substituents. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides absolute confidence in the structure of this vital chemical building block.

References

  • Cerecetto, H., & Gerpe, A. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(4), 2571-2597. [Link]

  • Supporting Information for "Regioselective C5−H Direct Iodination of Indoles". (n.d.). American Chemical Society. Retrieved from a relevant publication on the ACS website.
  • ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. ResearchGate. [Link]

  • Cerecetto, H., & Gerpe, A. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Yoshida, H., et al. (2007). Supporting Information for a related indazole synthesis. Wiley-VCH. (Note: The provided link is to a general supporting information document, specific data points are synthesized from typical values reported in such documents for indazole derivatives.) [Link]

  • MDPI. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 23(11), 2947. [Link]

  • RSC Publishing. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. The Royal Society of Chemistry. [Link]

  • SpectraBase. (n.d.). 3-Iodo-indazole. SpectraBase. [Link]

  • PubChem. (n.d.). methyl 3-iodo-1H-indazole-5-carboxylate. National Center for Biotechnology Information. [Link]

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Foundational

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-iodo-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-iodo-1H-indazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of divers...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-iodo-1H-indazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of diverse bioactive molecules.[1] A thorough understanding of its structure is paramount for its effective utilization in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most powerful analytical tool for the unambiguous structural elucidation of such organic compounds in solution. This in-depth technical guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of methyl 3-iodo-1H-indazole-5-carboxylate. It offers a foundational understanding of the spectral features, predicted chemical shifts, and coupling constants, grounded in the principles of NMR and comparative data from related indazole derivatives. Furthermore, this guide provides a robust, step-by-step experimental protocol for acquiring high-quality NMR data, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Indazole Scaffold and the Role of NMR

The indazole moiety is a prominent scaffold in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[2] The specific substitution pattern on the indazole ring system dictates its biological target and efficacy. Methyl 3-iodo-1H-indazole-5-carboxylate, with its reactive iodine substituent, serves as a versatile intermediate for introducing further molecular complexity through cross-coupling reactions.[1]

The precise characterization of this intermediate is critical to ensure the identity and purity of downstream compounds. NMR spectroscopy is the cornerstone of this characterization, providing detailed information about the molecular framework, including the number and connectivity of atoms. This guide will delve into the intricacies of both ¹H and ¹³C NMR as they apply to this specific molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of methyl 3-iodo-1H-indazole-5-carboxylate is anticipated to display distinct signals corresponding to the aromatic protons on the indazole ring, the N-H proton, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the iodine atom and the carboxylate group, as well as the inherent electronic properties of the indazole ring system. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for Methyl 3-iodo-1H-indazole-5-carboxylate in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH~13.5Broad Singlet-
H4~8.4Singlet (or narrow doublet)- (or J ≈ 0.9 Hz)
H6~8.1Doublet of DoubletsJ ≈ 8.7, 1.5 Hz
H7~7.7DoubletJ ≈ 8.7 Hz
OCH₃~3.9Singlet-

Justification of Assignments:

  • NH Proton: The N-H proton of the indazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift (around 13.5 ppm) in a polar aprotic solvent like DMSO-d₆. This is due to its acidic nature and potential for hydrogen bonding with the solvent.[3][4]

  • Aromatic Protons (H4, H6, H7): The protons on the benzene portion of the indazole ring will exhibit characteristic splitting patterns. H7 is expected to be a doublet due to coupling with H6. H6 will appear as a doublet of doublets, being coupled to both H7 and H4 (meta-coupling). H4 is anticipated to be a singlet or a very narrow doublet due to a small meta-coupling with H6.[5] The electron-withdrawing carboxylate group at C5 will deshield the ortho protons H4 and H6, shifting them downfield.

  • Methyl Protons (OCH₃): The three protons of the methyl ester group will appear as a sharp singlet around 3.9 ppm, a typical region for such functional groups.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents. The predicted data is presented in Table 2.

Table 2: Predicted ¹³C NMR Data for Methyl 3-iodo-1H-indazole-5-carboxylate in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)
C=O~166
C3~90
C3a~141
C4~125
C5~123
C6~122
C7~112
C7a~140
OCH₃~52

Justification of Assignments:

  • Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to have the most downfield chemical shift, typically around 166 ppm.[6]

  • C3 Carbon: The carbon bearing the iodine atom (C3) will be significantly shielded due to the "heavy atom effect" of iodine, resulting in an upfield chemical shift around 90 ppm.

  • Aromatic and Heterocyclic Carbons: The remaining carbons of the indazole ring will appear in the aromatic region (110-145 ppm). The specific assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC. The chemical shifts of these carbons are influenced by the substituents and the tautomeric form of the indazole ring, which primarily exists as the 1H-tautomer in DMSO.[7]

  • Methyl Carbon (OCH₃): The carbon of the methyl ester will appear at a characteristic upfield chemical shift of approximately 52 ppm.[8]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, unambiguous NMR data, a systematic approach is required. This protocol is designed as a self-validating system, where each experiment provides complementary information to build a complete and accurate structural assignment.

4.1. Sample Preparation

  • Compound Purity: Ensure the sample of methyl 3-iodo-1H-indazole-5-carboxylate is of high purity (>97%) to avoid interference from impurities in the NMR spectra.[9]

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended for indazole derivatives as it effectively dissolves the compound and allows for the observation of the exchangeable NH proton.[10][11]

  • Concentration: Dissolve approximately 10-20 mg of the compound in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

4.2. NMR Instrument Parameters

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 30° pulse angle, 2-second acquisition time, 5-second relaxation delay, and 16 scans.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

  • 2D COSY (Correlation Spectroscopy):

    • This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons. For example, a cross-peak between H6 and H7 would confirm their connectivity.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for assigning quaternary carbons and piecing together the molecular fragments.

Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Coupling Constant Measurement: Measure the coupling constants (J-values) from the ¹H spectrum. The magnitude of the coupling constant provides information about the spatial relationship between coupled protons.[5][12]

  • Spectral Assignment: Use the information from all the NMR experiments (1D and 2D) to systematically assign all the proton and carbon signals to their respective atoms in the molecule.

Visualizing the Molecular Structure and NMR Workflow

Graphical representations can aid in understanding the molecular structure and the logic of the experimental workflow.

Caption: Molecular structure of methyl 3-iodo-1H-indazole-5-carboxylate.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation H1 1D ¹H NMR Processing Processing (FT, Phasing, Baseline) H1->Processing Assignment Spectral Assignment H1->Assignment Proton Count & Multiplicity C13 1D ¹³C NMR C13->Processing C13->Assignment Carbon Count DEPT DEPT-135 DEPT->Processing DEPT->Assignment CH, CH₂, CH₃ Info COSY 2D COSY COSY->Processing COSY->Assignment ¹H-¹H Connectivity HSQC 2D HSQC HSQC->Processing HSQC->Assignment ¹H-¹³C Direct Correlation HMBC 2D HMBC HMBC->Processing HMBC->Assignment ¹H-¹³C Long-Range Correlation Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Self-validating workflow for NMR-based structure elucidation.

Conclusion

The comprehensive NMR analysis outlined in this guide provides a robust framework for the structural characterization of methyl 3-iodo-1H-indazole-5-carboxylate. By combining 1D and 2D NMR experiments, researchers can confidently assign all proton and carbon signals, ensuring the structural integrity of this important synthetic intermediate. The provided protocols and predicted data serve as a valuable resource for scientists engaged in the synthesis and application of indazole-based compounds in drug discovery and development.

References

  • Elguero, J., Goya, P., & Páez, J. A. (2004). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 69(15), 5007–5013. [Link]

  • Fruchier, A., & Elguero, J. (1977). ¹³C NMR of indazoles. Magnetic Resonance in Chemistry, 10(12), 228-233. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Claramunt, R. M., Lopez, C., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]

  • Pérez-Medina, C., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

  • The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Kim, J., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(17), 4556–4559. [Link]

  • Semantic Scholar. (1995). ¹³C NMR of indazoles. [Link]

  • ACS Publications. (2004). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • National Institutes of Health. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • ResearchGate. (2020). Interactions between indazole derivative and magnesium cations – NMR investigations and theoretical calculations. [Link]

  • Chem-Impex. (n.d.). Methyl 5-iodo-1H-indazole-3-carboxylate. [Link]

  • University of Nigeria. (2019). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide. [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • National Institutes of Health. (2017). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
  • YouTube. (2021). NMR Spectroscopy: Coupling Constants. [Link]

  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. [Link]

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Exploratory

A Technical Guide to the Solubility Assessment of Methyl 3-iodo-1H-indazole-5-carboxylate for Drug Discovery Professionals

Foreword: The Critical Role of Solubility in Drug Development In the landscape of modern drug discovery, the intrinsic properties of a candidate molecule are as crucial as its pharmacological activity. Among these, aqueo...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery, the intrinsic properties of a candidate molecule are as crucial as its pharmacological activity. Among these, aqueous solubility stands as a paramount physical characteristic that dictates the developability of a potential therapeutic agent. Poor solubility can severely hamper oral bioavailability, lead to erratic absorption, and complicate formulation development, ultimately resulting in costly late-stage failures.[1] This guide provides an in-depth technical overview of the methodologies used to assess the solubility of a key heterocyclic building block, methyl 3-iodo-1H-indazole-5-carboxylate, offering insights for researchers, scientists, and drug development professionals. The indazole scaffold is a prominent feature in many biologically active compounds, making a thorough understanding of its physicochemical properties, including solubility, essential for advancing new chemical entities.[2][3]

Physicochemical Profile of Methyl 3-iodo-1H-indazole-5-carboxylate

A foundational understanding of the physicochemical properties of methyl 3-iodo-1H-indazole-5-carboxylate is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₇IN₂O₂[4][5]
Molecular Weight 302.07 g/mol [4][5]
Physical Form Solid[6]
XLogP3 2.1[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]

The calculated octanol-water partition coefficient (XLogP3) of 2.1 suggests a moderate lipophilicity, which can influence its solubility in both aqueous and organic media. The presence of both hydrogen bond donor and acceptor sites indicates the potential for interactions with polar solvents.

The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic Approaches

In the context of drug discovery, solubility is typically assessed using two distinct methodologies: kinetic and thermodynamic solubility assays.[7] The choice between these assays is dictated by the stage of the drug discovery process and the specific questions being addressed.

  • Kinetic Solubility: This high-throughput screening method provides a rapid assessment of a compound's solubility under non-equilibrium conditions.[8][9] It is particularly useful in the early stages of discovery for ranking and prioritizing large numbers of compounds.[10] The assay typically involves dissolving the compound in an organic solvent, usually dimethyl sulfoxide (DMSO), and then diluting it into an aqueous buffer.[8][11] The formation of a precipitate is then measured, often by nephelometry (light scattering) or UV absorbance after filtration.[7][11]

  • Thermodynamic Solubility: This method measures the true equilibrium solubility of a compound in a saturated solution.[1][12] It is a more time- and resource-intensive assay but provides a more accurate and fundamentally important value for lead optimization and pre-formulation studies.[13] The assay involves equilibrating an excess of the solid compound in the aqueous buffer over an extended period (typically 24 hours or more) with agitation, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.[12]

The following diagram illustrates the distinct workflows of kinetic and thermodynamic solubility assays.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k_start Start with DMSO stock solution k_dilute Dilute into aqueous buffer k_start->k_dilute k_incubate Short incubation (e.g., 2h) k_dilute->k_incubate k_measure Measure precipitation (Nephelometry or UV after filtration) k_incubate->k_measure k_result Apparent Solubility k_measure->k_result t_start Start with solid compound t_add_buffer Add aqueous buffer t_start->t_add_buffer t_equilibrate Long incubation with agitation (e.g., 24h) t_add_buffer->t_equilibrate t_separate Separate solid (centrifugation/filtration) t_equilibrate->t_separate t_quantify Quantify dissolved compound in supernatant (HPLC-UV or LC-MS) t_separate->t_quantify t_result Equilibrium Solubility t_quantify->t_result

Caption: Comparative workflows for kinetic and thermodynamic solubility assays.

Experimental Protocols for Solubility Determination

The following are detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of methyl 3-iodo-1H-indazole-5-carboxylate.

Kinetic Solubility Assay Protocol (Nephelometric Method)

This high-throughput method is ideal for initial screening.

Materials and Equipment:

  • Methyl 3-iodo-1H-indazole-5-carboxylate

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Nephelometer (plate reader with light scattering capabilities)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of methyl 3-iodo-1H-indazole-5-carboxylate in DMSO.

  • Plate Preparation: Using an automated liquid handler, perform serial dilutions of the DMSO stock solution directly in a 96-well plate.

  • Addition of Aqueous Buffer: Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM) and a final DMSO concentration of 1-2%.[9]

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for 2 hours with gentle shaking.[11]

  • Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with DMSO).

Thermodynamic Solubility Assay Protocol (Shake-Flask Method)

This method provides the equilibrium solubility value.

Materials and Equipment:

  • Methyl 3-iodo-1H-indazole-5-carboxylate (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Thermomixer or orbital shaker

  • Centrifuge

  • Filtration device (e.g., 0.45 µm syringe filters or filter plates)

  • High-performance liquid chromatography with UV detection (HPLC-UV) or Liquid chromatography-mass spectrometry (LC-MS) system

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh an excess amount (e.g., 1 mg) of solid methyl 3-iodo-1H-indazole-5-carboxylate into a glass vial.[12]

  • Addition of Buffer: Add a known volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.[12]

  • Equilibration: Seal the vial and place it in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 hours to ensure equilibrium is reached.[12]

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Prepare a calibration curve of the compound in the analysis solvent (e.g., acetonitrile/water). Dilute the filtered supernatant and analyze it by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[8][13]

  • Data Analysis: The determined concentration from the saturated solution represents the thermodynamic solubility.

The following diagram outlines the key steps in the shake-flask thermodynamic solubility assay.

G start Start: Excess Solid Compound add_buffer Add Aqueous Buffer (e.g., PBS pH 7.4) start->add_buffer equilibrate Equilibrate for 24h with shaking add_buffer->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify Compound in Supernatant (HPLC-UV or LC-MS) separate->quantify end Result: Thermodynamic Solubility quantify->end

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Interpretation of Solubility Data and its Impact on Drug Discovery

The solubility data obtained for methyl 3-iodo-1H-indazole-5-carboxylate will guide subsequent drug discovery efforts.

Solubility TypeTypical ApplicationImplication of Low Solubility
Kinetic High-throughput screening, compound prioritizationPotential for precipitation in in vitro assays, leading to inaccurate biological data.[10]
Thermodynamic Lead optimization, pre-formulation, biopharmaceutical classificationPoor oral absorption and bioavailability, challenges in developing oral dosage forms.[1]

A desirable solubility for a drug discovery compound is generally considered to be greater than 60 µg/mL.[7] Should methyl 3-iodo-1H-indazole-5-carboxylate or its derivatives exhibit poor solubility, several strategies can be employed, including structural modifications to introduce more polar functional groups or formulation approaches such as the use of co-solvents or amorphous solid dispersions.

Conclusion

The systematic evaluation of the solubility of key chemical scaffolds like methyl 3-iodo-1H-indazole-5-carboxylate is a non-negotiable aspect of modern drug discovery. By employing both high-throughput kinetic assays for early-stage screening and rigorous thermodynamic methods for lead optimization, researchers can make informed decisions, mitigate risks, and ultimately enhance the probability of developing a successful therapeutic agent. This guide provides the foundational protocols and conceptual understanding necessary for scientists to confidently assess and interpret the solubility of this and other important indazole derivatives.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

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  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2023. Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • PubChem. methyl 3-iodo-1H-indazole-5-carboxylate. Available from: [Link]

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  • Chemsrc. 3-iodo-1-methyl-1H-indazole-5-carboxylic acid. 2024. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of Methyl 3-iodo-1H-indazole-5-carboxylate

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for methyl 3-iodo-1H-indazole-5-carboxylate, a key building block in modern drug discovery. The indazole scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for methyl 3-iodo-1H-indazole-5-carboxylate, a key building block in modern drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, and its targeted functionalization is crucial for the development of novel therapeutic agents. This document details a multi-step synthesis, commencing from commercially available starting materials, and provides in-depth explanations for the strategic selection of reagents and reaction conditions. The protocols described herein are designed to be reproducible and scalable, catering to the needs of researchers in both academic and industrial settings.

Introduction: The Significance of Substituted Indazoles in Drug Discovery

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of pharmacological activities.[1][2] The indazole ring system is a versatile scaffold found in numerous bioactive molecules, including potent kinase inhibitors for cancer therapy, anti-inflammatory agents, and compounds targeting neurological disorders.[2][3][4] The ability to precisely functionalize the indazole core is paramount for fine-tuning the pharmacological properties of these molecules.

Methyl 3-iodo-1H-indazole-5-carboxylate is a particularly valuable intermediate. The iodine atom at the 3-position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5][6] The methyl ester at the 5-position provides a site for amide bond formation, enabling the exploration of diverse chemical space and the generation of compound libraries for high-throughput screening. This guide delineates a reliable synthetic route to this important building block, emphasizing experimental causality and procedural integrity.

Retrosynthetic Analysis and Strategic Approach

The synthesis of methyl 3-iodo-1H-indazole-5-carboxylate can be approached through several strategic disconnections. A logical retrosynthetic analysis suggests that the target molecule can be obtained from 1H-indazole-5-carboxylic acid or its corresponding methyl ester. The key transformations would therefore be the regioselective iodination of the indazole ring at the C-3 position and the esterification of the carboxylic acid.

Retrosynthesis target Methyl 3-iodo-1H-indazole-5-carboxylate intermediate1 1H-Indazole-5-carboxylic acid target->intermediate1 Iodination & Esterification intermediate2 Methyl 1H-indazole-5-carboxylate target->intermediate2 Iodination starting_material 4-Amino-3-methylbenzoic acid intermediate1->starting_material Diazotization & Cyclization intermediate2->intermediate1 Esterification Synthetic_Pathway A 4-Amino-3-methylbenzoic acid B 1H-Indazole-5-carboxylic acid A->B 1. NaNO2, HCl 2. Cyclization C Methyl 1H-indazole-5-carboxylate B->C SOCl2, MeOH D Methyl 3-iodo-1H-indazole-5-carboxylate C->D I2, KOH, DMF

Caption: Overall synthetic scheme for methyl 3-iodo-1H-indazole-5-carboxylate.

Step 1: Synthesis of 1H-Indazole-5-carboxylic acid

The initial step involves the construction of the indazole ring system from 4-amino-3-methylbenzoic acid via a diazotization reaction followed by an intramolecular cyclization.

Mechanism Insight: The reaction proceeds through the formation of a diazonium salt from the primary aromatic amine. [7][8]The diazonium group is a good leaving group (N₂ gas), and its departure under appropriate conditions can facilitate the cyclization of the molecule to form the indazole ring.

Experimental Protocol:

  • Diazotization: To a cooled (0-5 °C) suspension of 4-amino-3-methylbenzoic acid (1 equivalent) in aqueous hydrochloric acid (e.g., 2 M), a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Cyclization: The cold diazonium salt solution is then slowly added to a heated solution (e.g., 80-90 °C) of a suitable reducing agent, such as sodium sulfite or stannous chloride, in water. The reaction mixture is stirred at this temperature until the evolution of nitrogen gas ceases.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and the pH is adjusted to acidic (e.g., pH 2-3) with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 1H-indazole-5-carboxylic acid.

Step 2: Esterification to Methyl 1H-indazole-5-carboxylate

The carboxylic acid is converted to its corresponding methyl ester to prevent potential side reactions during the subsequent iodination step and to improve the solubility of the intermediate in organic solvents.

Rationale for Method Selection: Fischer-Speier esterification using an acidic catalyst is a classic and effective method. However, for substrates that may be sensitive to strong acids or high temperatures, conversion to an acid chloride followed by reaction with methanol offers a milder and often faster alternative. [9] Experimental Protocol (via Thionyl Chloride):

  • Acid Chloride Formation: A suspension of 1H-indazole-5-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂, excess, can also be used as solvent) is heated at reflux for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure.

  • Esterification: The crude acid chloride is dissolved in anhydrous methanol (MeOH) and stirred at room temperature or gently heated for 1-2 hours.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure methyl 1H-indazole-5-carboxylate. [3]

Step 3: Regioselective Iodination to Methyl 3-iodo-1H-indazole-5-carboxylate

The final step is the crucial iodination of the indazole ring at the C-3 position. The C-3 position of the 1H-indazole is the most nucleophilic and therefore the most susceptible to electrophilic substitution. [5] Expertise in Action: The choice of iodinating agent and base is critical for achieving high regioselectivity and yield. A combination of molecular iodine (I₂) and a base such as potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF) is a well-established and effective system for the C-3 iodination of indazoles. [5][6][10]The base deprotonates the indazole N-H, increasing the electron density of the ring system and facilitating the electrophilic attack by iodine.

Experimental Protocol:

  • Reaction Setup: To a solution of methyl 1H-indazole-5-carboxylate (1 equivalent) in DMF, potassium hydroxide (KOH, 2-3 equivalents) is added, and the mixture is stirred at room temperature for about 30 minutes.

  • Iodination: A solution of iodine (I₂, 1.2-1.5 equivalents) in DMF is added dropwise to the reaction mixture. The reaction is then stirred at room temperature for several hours (typically 2-4 hours) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench the excess iodine. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product, methyl 3-iodo-1H-indazole-5-carboxylate, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford the final product as a solid. [10]

Quantitative Data Summary

StepStarting MaterialProductReagentsSolventTypical Yield
1 4-Amino-3-methylbenzoic acid1H-Indazole-5-carboxylic acidNaNO₂, HClWater70-85%
2 1H-Indazole-5-carboxylic acidMethyl 1H-indazole-5-carboxylateSOCl₂, MeOHMethanol85-95%
3 Methyl 1H-indazole-5-carboxylateMethyl 3-iodo-1H-indazole-5-carboxylateI₂, KOHDMF75-90%

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of methyl 3-iodo-1H-indazole-5-carboxylate. By carefully selecting reagents and optimizing reaction conditions for each step, this key intermediate can be synthesized in high yield and purity. The strategic insights and detailed protocols presented herein are intended to empower researchers in the field of medicinal chemistry to access this valuable building block for the development of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). Synthesis of indazole derivatives in different methods.
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  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
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Exploratory

discovery of substituted 3-iodo-1H-indazole esters

An In-Depth Technical Guide to the Synthesis and Application of Substituted 3-Iodo-1H-Indazole Esters Authored by a Senior Application Scientist Foreword: The Strategic Value of the Indazole Nucleus in Modern Drug Discov...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of Substituted 3-Iodo-1H-Indazole Esters

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Indazole Nucleus in Modern Drug Discovery

The indazole scaffold is a cornerstone of medicinal chemistry, recognized for its privileged structure that enables interaction with a multitude of biological targets, particularly protein kinases.[1] This versatility has led to the development of several FDA-approved drugs for diseases ranging from cancer to emesis.[2][3] Within this important class of heterocycles, substituted 3-iodo-1H-indazole esters represent a critical nexus for synthetic diversification. The ester functionality provides a point for modification or can serve as a precursor to other functional groups, while the iodine atom at the C-3 position is a uniquely powerful and versatile handle. It transforms the otherwise stable indazole core into a reactive hub, primed for sophisticated, late-stage functionalization through modern cross-coupling methodologies.

This guide provides an in-depth exploration of the synthesis of this pivotal intermediate and its subsequent elaboration into diverse molecular architectures. We will delve into the causality behind experimental choices, present robust, field-tested protocols, and illustrate the logical flow from a simple core structure to complex, drug-like molecules.

Part 1: Construction of the 3-Iodo-1H-Indazole Ester Core

The journey begins with the synthesis of the foundational 1H-indazole-3-carboxylic acid ester, which is subsequently iodinated. The efficiency and regioselectivity of these initial steps are paramount for the success of any subsequent diversification campaign.

Synthesis of the 1H-Indazole-3-Carboxylic Acid Ester Scaffold

Several classical and modern methods exist for constructing the indazole ring system.[4][5] Common strategies include the cyclization of appropriately substituted phenylhydrazones or the diazotization of 2-aminoaryl derivatives.[4][5] For the purpose of this guide, we will focus on a direct and reliable method starting from the commercially available 1H-indazole-3-carboxylic acid.

Protocol 1: Fischer Esterification of 1H-Indazole-3-Carboxylic Acid

This protocol describes a straightforward acid-catalyzed esterification. The choice of alcohol (in this case, methanol) determines the resulting ester. The use of a catalytic amount of strong acid, like sulfuric acid, is crucial to protonate the carbonyl oxygen, thereby activating the carboxylic acid toward nucleophilic attack by the alcohol.

Rationale: Fischer esterification is a robust, scalable, and cost-effective method for this transformation. The reaction is driven to completion by using the alcohol as the solvent, ensuring a large excess, and refluxing to increase the reaction rate.

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-Indazole-3-carboxylic acid (1.0 equiv.) in methanol (approx. 10 mL per gram of acid), add a catalytic amount of concentrated H₂SO₄ (approx. 0.05 equiv.) at room temperature.[6]

  • Stir the resulting solution at reflux temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Reduce the volume of methanol under vacuum.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1H-Indazole-3-carboxylic acid methyl ester.[6]

  • Purify the product by recrystallization or flash column chromatography.

Regioselective C-3 Iodination

With the ester in hand, the next critical step is the introduction of the iodine atom. The C-3 position of the 1H-indazole ring is the most nucleophilic, making it susceptible to electrophilic halogenation.[7][8] The reaction is typically performed using molecular iodine in the presence of a base.

Rationale: A base, such as potassium hydroxide (KOH), is required to deprotonate the indazole N-H. This increases the electron density of the heterocyclic ring system, activating it towards electrophilic attack by iodine. N,N-Dimethylformamide (DMF) is an excellent solvent choice due to its polar, aprotic nature, which facilitates the dissolution of the reagents and promotes the desired reactivity.[8][9][10]

Protocol 2: Direct C-3 Iodination of 1H-Indazole-3-Carboxylic Acid Methyl Ester

Materials:

  • 1H-Indazole-3-carboxylic acid methyl ester

  • Potassium Hydroxide (KOH), powdered

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Saturated Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₄) solution

  • Water

Procedure:

  • Dissolve the 1H-indazole-3-carboxylic acid methyl ester (1.0 equiv.) in DMF in a round-bottom flask.

  • Add powdered KOH (2.0-3.0 equiv.) portion-wise while stirring at room temperature.[9][11]

  • Stir the mixture for 30 minutes.

  • Add iodine (1.5-2.0 equiv.) in several portions over 20 minutes. A mild exotherm may be observed.[11]

  • Continue stirring the reaction at room temperature for 3-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite or sodium thiosulfate to quench the excess iodine.[10][11]

  • The product will precipitate from the aqueous mixture. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with water and dry under vacuum to yield the 3-iodo-1H-indazole-3-carboxylic acid methyl ester, which is often pure enough for subsequent steps.

Part 2: The 3-Iodo-1H-Indazole Ester as a Synthetic Hub for Cross-Coupling Reactions

The true synthetic power of the 3-iodo-1H-indazole ester lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond provides a reactive site for oxidative addition to a Pd(0) catalyst, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds with exceptional efficiency and functional group tolerance.[1][12]

Below is a workflow diagram illustrating the central role of the 3-iodo-indazole intermediate.

G cluster_products Diversified Indazole Library A 1H-Indazole-3-Carboxylic Acid Ester B 3-Iodo-1H-Indazole Ester A->B  Iodination (I₂, KOH) C Suzuki Coupling (Ar-B(OR)₂) B->C D Sonogashira Coupling (R-C≡C-H) B->D E Buchwald-Hartwig Amination (R₂NH) B->E P1 3-Aryl/Vinyl-Indazole Ester C->P1 P2 3-Alkynyl-Indazole Ester D->P2 P3 3-Amino-Indazole Ester E->P3

Caption: Synthetic workflow from the core ester to diversified products.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most important C-C bond-forming reaction used in drug discovery, enabling the linkage of the 3-iodo-indazole to a vast array of aryl and vinyl boronic acids or esters.[13][14]

Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative addition of the 3-iodo-indazole to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, a step facilitated by a base, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[15]

Protocol 3: Representative Suzuki-Miyaura Coupling

Materials:

  • 3-Iodo-1H-indazole ester (1.0 equiv.)

  • Aryl or Vinylboronic Acid/Ester (1.2-1.5 equiv.)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add the 3-iodo-1H-indazole ester, the boronic acid/ester, the palladium catalyst, and the base.[16]

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting iodide.[16]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond.[17][18] This introduces a linear, rigid alkynyl linker, a valuable structural element in medicinal chemistry for probing protein binding pockets.

Mechanism Insight: This reaction uniquely employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily participates in the transmetalation step with the palladium complex.[17][19]

Protocol 4: Representative Sonogashira Coupling

Materials:

  • 3-Iodo-1H-indazole ester (1.0 equiv.)

  • Terminal Alkyne (1.2-1.5 equiv.)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 1-10 mol%)

  • Base (a liquid amine, e.g., Triethylamine (TEA) or Diisopropylamine (DIPEA), used as solvent or co-solvent)

  • Solvent (e.g., THF or DMF)

Procedure:

  • Dissolve the 3-iodo-1H-indazole ester in a suitable solvent like THF or DMF in a reaction vessel.

  • Add the terminal alkyne, CuI, and the palladium catalyst.[20]

  • Add the amine base (e.g., TEA).

  • Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic phase, filter, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing Key C-N Bonds

The formation of aryl-amine bonds is fundamental to drug design, and the Buchwald-Hartwig amination is the preeminent method for this transformation.[21][22] It allows for the coupling of the 3-iodo-indazole ester with a vast range of primary and secondary amines.[12]

Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling but requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine, forming an amido-palladium intermediate. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the final reductive elimination step, which is often the rate-limiting step.[12][23]

Protocol 5: Representative Buchwald-Hartwig Amination

Materials:

  • 3-Iodo-1H-indazole ester (1.0 equiv.)

  • Amine (primary or secondary, 1.2-1.5 equiv.)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-5 mol%)

  • Bulky Phosphine Ligand (e.g., Xantphos, RuPhos, 2-10 mol%)[12]

  • Strong Base (e.g., NaOt-Bu or LHMDS, 1.5-2.5 equiv.)

  • Anhydrous, Aprotic Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium source, the ligand, and the base.

  • Add the 3-iodo-1H-indazole ester and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction until completion.

  • Cool the mixture, dilute with an organic solvent, and carefully quench with water.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 3: Data Summary and Applications

The true utility of these methods is demonstrated by their broad applicability in creating diverse libraries of compounds for drug discovery programs. The 3-iodo-1H-indazole ester is a gateway to novel chemical matter targeting a range of diseases.

Summary of Key Transformations
Reaction NameBond FormedKey ReagentsResulting SubstituentCore Application
Suzuki-Miyaura Coupling C(sp²)–C(sp²)Aryl/Vinyl Boronic Acid, Pd Catalyst, BaseAryl, Heteroaryl, VinylScaffold hopping, SAR expansion
Sonogashira Coupling C(sp²)–C(sp)Terminal Alkyne, Pd Catalyst, Cu(I) salt, Amine BaseAlkynylRigid linkers, structural probes
Buchwald-Hartwig Amination C(sp²)–NPrimary/Secondary Amine, Pd Catalyst, Ligand, Strong BaseAminoIntroducing key pharmacophoric groups
Application in Kinase Inhibitor Development

Indazole derivatives are well-established as "hinge-binding" motifs in many kinase inhibitors.[1] The C-3 position often points out towards the solvent-exposed region of the ATP-binding pocket. The ability to install a wide variety of substituents at this position using the methodologies described above is therefore a powerful strategy for modulating potency, selectivity, and pharmacokinetic properties. For example, introducing tailored amino groups via Buchwald-Hartwig amination can establish crucial hydrogen bonds or ionic interactions with the target protein, significantly enhancing binding affinity.

G cluster_reagents Reagents Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-I(L₂) PdII_Amido Aryl-Pd(II)-NR₂(L₂) Product 3-Amino-Indazole PdII_Amido->Product Reductive Elimination Aryl_I 3-Iodo-Indazole Aryl_I->PdII_Aryl Oxidative Addition Amine R₂NH + Base Amine->PdII_Amido Amine Coordination & Deprotonation

Caption: Simplified Buchwald-Hartwig Amination catalytic cycle.

Conclusion

The discovery and development of substituted 3-iodo-1H-indazole esters have provided an invaluable platform for medicinal chemists. By combining robust, classical methods for core synthesis and regioselective iodination with the power and precision of modern palladium-catalyzed cross-coupling, researchers can rapidly access vast areas of chemical space. This guide has outlined the fundamental principles and provided actionable protocols for leveraging this key intermediate. The logical and systematic application of these synthetic strategies will continue to fuel the discovery of novel therapeutics, underscoring the enduring importance of strategic synthetic design in the advancement of medicine.

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  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
  • Wang, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2841. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 775-781. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Chen, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(18), 5489. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Lee, E., & Chang, S. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(10), 2568-2571. Available at: [Link]

  • N-Ro Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available at: [Link]

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Foundational

Introduction: The Indazole Scaffold as a Privileged Core in Modern Chemistry

An In-Depth Technical Guide to the Fundamental Chemistry of the Indazole Scaffold Prepared by Gemini, Senior Application Scientist Indazole, a bicyclic aromatic heterocycle featuring a benzene ring fused to a pyrazole ri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Chemistry of the Indazole Scaffold

Prepared by Gemini, Senior Application Scientist

Indazole, a bicyclic aromatic heterocycle featuring a benzene ring fused to a pyrazole ring, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its structural architecture, a bioisostere of the natural indole nucleus, imparts a unique combination of physicochemical properties that allow it to engage with a wide array of biological targets.[1] While rare in nature, with a few known alkaloids like nigellicine and nigeglanine, synthetic indazole derivatives are prevalent in pharmacology.[3][4] Their significance is underscored by their presence in several FDA-approved drugs, including the anti-cancer agents Niraparib and Pazopanib and the anti-emetic Granisetron.[1][3][5]

This guide provides a deep dive into the fundamental chemistry of the indazole core. It is designed for researchers, scientists, and drug development professionals, moving beyond simple facts to explain the causality behind its structural nuances, reactivity, and synthetic strategies. We will explore the critical concept of tautomerism, the logic of its chemical reactivity, and the key methodologies for its construction and functionalization, providing a robust framework for its application in rational drug design.

Chapter 1: Core Structure and Physicochemical Properties

The chemical behavior of indazole is intrinsically linked to its unique electronic structure and the dynamic equilibrium between its tautomeric forms. Understanding these core principles is paramount for predicting reactivity and designing synthetic routes.

Tautomerism: The Defining Feature of Indazole Chemistry

Indazole primarily exists in two tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[1][5][6] A third, non-aromatic 3H-indazole is uncommon.[1][7] The energy difference between the 1H- and 2H-tautomers is relatively small (approximately 2.3-3.6 kcal/mol), meaning that both can be present and synthetically accessed, though the 1H-form is predominant in most conditions.[7][8]

  • 1H-Indazole: Possesses a benzenoid structure, contributing to its greater aromaticity and thermodynamic stability.[1][9]

  • 2H-Indazole: Exhibits an ortho-quinoid character, which influences its reactivity and spectroscopic properties.[1]

The position of the annular proton profoundly impacts the molecule's electronic distribution, hydrogen-bonding capability, and steric profile, which are critical factors in its interaction with biological macromolecules.[3] While the 1H-tautomer is generally favored, the 2H-form can be stabilized through specific substitution patterns or intra- and intermolecular hydrogen bonds.[6][8]

Caption: Tautomeric equilibrium between the 1H- and 2H-forms of indazole.

Electronic Structure and Physicochemical Parameters

As a 10 π-electron aromatic system, indazole follows Hückel's rule.[1] This aromaticity confers significant stability. The presence of two nitrogen atoms, one pyrrole-like (at N1 in the 1H-tautomer) and one pyridine-like (at N2), makes the molecule amphoteric. It can be protonated to form an indazolium cation or deprotonated at the N-H bond to yield an indazolate anion.[4] This dual acidic and basic character is crucial for its function in physiological environments.

PropertyValueRationale & Significance
pKa₁ (Indazolium/Indazole) 1.04 - 1.31The pyridine-like N2 atom is weakly basic. This property is important for salt formation and solubility.[4][10]
pKa₂ (Indazole/Indazolate) 13.86The pyrrole-like N-H is weakly acidic, allowing for deprotonation under basic conditions to form a nucleophilic anion, which is key for N-alkylation reactions.[4]
Dipole Moment (1H-Indazole) ~1.6 DReflects the electron distribution in the more stable tautomer.
Dipole Moment (2H-Indazole) ~3.1 DThe higher dipole moment of the 2H-tautomer is a consequence of its less symmetric, quinonoid electronic structure.[10]
Spectroscopic Signatures for Isomer Differentiation

Distinguishing between N-1 and N-2 substituted indazole isomers is a common challenge. NMR spectroscopy is the most powerful tool for this purpose, as the chemical shifts of the ring protons are highly sensitive to the position of the substituent.

ProtonTypical Shift in N-1 Isomers (ppm)Typical Shift in N-2 Isomers (ppm)Key Differentiating Feature
H3 Higher frequency (more deshielded)Lower frequency (more shielded)The H3 proton is significantly shielded in N-2 isomers relative to N-1 isomers.[9]
H7 Lower frequency (more shielded)Higher frequency (more deshielded)The H7 proton is deshielded in N-2 isomers due to the anisotropic effect of the N-1 lone pair.[9]

These characteristic shifts provide a reliable, non-destructive method for structural assignment, which is essential for confirming the outcome of N-alkylation or N-arylation reactions.

Chapter 2: Reactivity and Strategic Functionalization

The reactivity of the indazole scaffold is a product of the interplay between the electron-rich benzene ring and the electron-deficient pyrazole moiety. Functionalization can be directed towards the nitrogen atoms or the carbon framework.

G Indazole Indazole Core N_Func N-Functionalization (Alkylation, Arylation) Indazole->N_Func N1 vs. N2 Regioselectivity C3_Func C3-Functionalization (Cross-Coupling, C-H Activation) Indazole->C3_Func Pyrazole Ring Reactivity Benzene_Func Benzene Ring Functionalization (Electrophilic Substitution) Indazole->Benzene_Func Directed by Pyrazole Moiety

Caption: Key functionalization pathways for the indazole scaffold.

N-Functionalization: The Regioselectivity Challenge

Alkylation or arylation of the indazole N-H is a fundamental transformation. Due to the small energy difference between the tautomers, these reactions often yield a mixture of N-1 and N-2 isomers.[9] The choice of base, solvent, and electrophile can influence the N-1/N-2 ratio, but achieving complete selectivity often requires a protecting group strategy or chromatographic separation. This regiochemical outcome is a critical consideration in any synthetic campaign, as the biological activity of N-1 and N-2 isomers can differ dramatically.

C3-Functionalization: A Gateway to Novel Derivatives

The C3 position of the indazole ring is nucleophilic and is a primary site for electrophilic attack and metal-catalyzed functionalization. This position is particularly important in drug design, as substitution here can modulate binding affinity and pharmacokinetic properties.

  • Halogenation: 3-Iodo and 3-bromoindazoles are readily prepared and serve as versatile handles for further transformations, particularly metal-catalyzed cross-coupling reactions.[11] Iodination is often achieved using I₂ and a base like KOH in DMF.[11]

  • Metal-Catalyzed Cross-Coupling: The development of C3-functionalization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions has been a major advance. These methods allow for the direct installation of aryl, alkynyl, and amino groups, respectively, providing rapid access to diverse chemical libraries.[11][12] The functionalization of 3-haloindazoles is a cornerstone of this approach.[12]

  • Direct C-H Functionalization: More recent advances focus on the direct activation of the C3-H bond, avoiding the need for pre-functionalization (e.g., halogenation).[13] These methods, often catalyzed by transition metals like palladium or rhodium, represent a more atom-economical and efficient strategy.[13][14]

Electrophilic Substitution on the Benzene Ring

The pyrazole portion of the scaffold acts as a deactivating group, directing electrophilic aromatic substitution primarily to the C5 and C7 positions. Reactions like nitration and halogenation typically require forcing conditions and can lead to mixtures of products. The precise regiochemical outcome depends on the reaction conditions and the nature of any existing substituents on the indazole core.[7]

Chapter 3: Key Synthetic Methodologies

The construction of the indazole ring itself is a critical first step. While classical methods exist, modern catalytic approaches are favored in drug discovery for their efficiency, scope, and functional group tolerance.

G start o-Haloaryl N-Sulfonylhydrazone catalyst Cu(OAc)₂ Catalyst Base, Solvent start->catalyst intermediate Intramolecular N-N Bond Formation (Cyclization) catalyst->intermediate product Substituted 1H-Indazole intermediate->product

Caption: Workflow for modern copper-catalyzed synthesis of 1H-indazoles.

Classical Indazole Syntheses
  • Fischer Indazole Synthesis: This historic method involves the cyclization of ortho-hydrazine benzoic or cinnamic acids upon heating.[1][10]

  • Davis-Beirut Reaction: A useful method for generating 2H-indazoles.[4]

While foundational, these methods often lack the broad substrate scope and mild conditions required for complex molecule synthesis.

Modern Catalytic Syntheses: A Protocol Example

Modern synthetic chemistry relies heavily on transition metal catalysis to construct the indazole core with high efficiency and control. The copper-catalyzed intramolecular N-N bond formation is a prime example of a robust and versatile method.[5]

Protocol: Copper-Catalyzed Synthesis of 1H-Indazoles from o-Haloaryl N-Sulfonylhydrazones [5]

This protocol describes a reliable method for constructing the 1H-indazole scaffold. The causality for its effectiveness lies in the ability of the copper catalyst to mediate the crucial intramolecular C-N coupling/N-N bond formation step, which proceeds under relatively mild conditions.

1. Materials and Reagents:

  • Substituted o-haloaryl N-sulfonylhydrazone (1.0 equiv)
  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] (0.1 - 0.2 equiv)
  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
  • Anhydrous solvent (e.g., DMF or DMSO)
  • Inert atmosphere (Nitrogen or Argon)

2. Experimental Procedure:

  • Step 1 (Setup): To a dry reaction vessel equipped with a magnetic stir bar and condenser, add the o-haloaryl N-sulfonylhydrazone (1.0 equiv), Cu(OAc)₂·H₂O (0.1 equiv), and base (2.0 equiv).
  • Step 2 (Atmosphere): Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere. This is critical as oxygen can interfere with the catalytic cycle.
  • Step 3 (Reaction): Add the anhydrous solvent via syringe. Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the specific substrate.
  • Step 4 (Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
  • Step 5 (Workup): Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
  • Step 6 (Purification): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1H-indazole.

This method's trustworthiness stems from its broad applicability to a range of substrates with diverse electronic properties and its tolerance for various functional groups, a key requirement in multi-step drug synthesis.[5]

Conclusion and Future Outlook

The indazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its fundamental properties—notably its stable aromatic core and tunable tautomeric equilibrium—provide a versatile platform for molecular design. The ongoing development of novel synthetic methods, particularly in the realm of direct C-H functionalization, continues to expand the accessible chemical space for indazole derivatives.[13] As our understanding of its structure-activity relationships deepens through computational and screening efforts, the indazole core is set to remain a privileged and highly valuable scaffold in the pursuit of new therapeutics for years to come.[1]

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Exploratory

The Iodine Substituent: A Master Key for Unlocking Indazole Reactivity and Diversity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Perspective on Harnessing the Iodo-Indazole Synthon The indazole core is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective on Harnessing the Iodo-Indazole Synthon

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutics and clinical candidates, particularly in oncology.[1] Its value lies in its unique electronic properties and its ability to engage in critical hydrogen bonding interactions with biological targets. However, the functionalization of the indazole ring system, particularly at the C3-position, can be challenging.[2] This guide provides an in-depth analysis of the strategic role of the iodine substituent as a versatile and indispensable tool for elaborating the indazole scaffold. We will move beyond simple procedural descriptions to explore the underlying principles that make iodinated indazoles powerful synthons in modern drug discovery.

The introduction of an iodine atom onto the indazole ring transforms it into a highly versatile building block, primarily by providing a reactive handle for a vast array of transformations.[3] The utility of the carbon-iodine bond stems from its moderate bond strength and high polarizability, making it an excellent electrophilic partner in cross-coupling reactions and a precursor for various functional group interconversions.

Core Reactivity Pathways of Iodoindazoles

The iodine substituent serves as a nexus for multiple synthetic transformations. Its primary roles can be categorized into four main pathways, each offering a distinct strategy for molecular diversification.

G cluster_0 Metal-Catalyzed Reactions cluster_1 Alternative Activation Iodoindazole Iodoindazole CrossCoupling Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) Iodoindazole->CrossCoupling CH_Func Directed C-H Functionalization Iodoindazole->CH_Func Radical Photoredox & Radical Reactions Iodoindazole->Radical FGI Functional Group Interconversion Iodoindazole->FGI

Figure 1: Key reactivity pathways enabled by the iodine substituent on an indazole core.

Part 1: The Iodine Atom as a Premier Leaving Group in Cross-Coupling Reactions

The most prominent role of the iodo-substituent is as an exceptional leaving group in transition-metal-catalyzed cross-coupling reactions.[4] This reactivity is fundamental to building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in the critical oxidative addition step of the catalytic cycle.[3]

Palladium-Catalyzed Reactions

Palladium catalysis is the cornerstone of modern organic synthesis, and iodoindazoles are highly competent substrates for these transformations.[5]

A. Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which forms C-C bonds between an organoboron species and an organic halide, is arguably the most widely used cross-coupling reaction in drug discovery.[2][6] 3-Iodoindazoles readily couple with a diverse range of aryl and heteroaryl boronic acids to yield 3-aryl-1H-indazoles.[7]

G pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-I (Indazolyl-Pd Complex) pd0->pd2_complex Oxidative Addition pd2_trans R-Pd(II)L_n-R' (Di-organo Pd Complex) pd2_complex->pd2_trans Transmetalation product R-R' (Coupled Product) pd2_trans->product Reductive Elimination iodo Indazole-I (R-I) iodo->pd2_complex boronic Boronic Acid (R'-B(OR)2) boronic->pd2_trans base Base base->pd2_trans

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of an iodoindazole.

Comparative Reactivity: The position of the iodine atom significantly influences reactivity. While C3-iodoindazoles are most common for building diversity from a key intermediate, other isomers are also valuable.

Iodoindazole PositionReaction TypeTypical ConditionsYield (%)Reference
3-Iodo-1H-indazoleSuzuki-MiyauraPd(PPh₃)₄, NaHCO₃, DMF/H₂O, 80 °C55-70[7]
4-Iodo-3-methyl-1H-indazoleSuzuki-MiyauraPdCl₂(dppf), K₂CO₃, Dioxane/H₂O, 90 °C~85[3]
5-Iodo-1H-indazoleSuzuki-MiyauraPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °CHigh[3]
3-Iodo-1H-indazoleSonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt~90[3]
4-Iodo-3-methyl-1H-indazoleBuchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C~78[3]

B. Sonogashira and Buchwald-Hartwig Couplings: The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, installing alkyne moieties that are valuable for further functionalization or as structural elements themselves.[8] The Buchwald-Hartwig amination allows for the construction of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[3] In both cases, iodoindazoles serve as excellent electrophilic partners.

Copper-Catalyzed Reactions

While palladium catalysis is dominant, copper-catalyzed reactions offer a complementary and often more economical approach for certain transformations.[9] Copper catalysis is particularly effective for C-N and C-S bond formation.[10] For instance, Ullmann-type couplings can be used to link iodoindazoles with amines, phenols, or thiols.[9][11] The development of milder conditions using ligands like 1,10-phenanthroline has significantly broadened the scope of these reactions.[9][12]

Experimental Protocol: Synthesis of 3-Iodo-1H-indazole

This protocol is adapted from a procedure used in the synthesis of potent anticancer agents.[7]

Objective: To regioselectively iodinate the C3 position of 1H-indazole.

Materials:

  • 1H-Indazole (1.0 equiv)

  • Iodine (I₂) (2.0 equiv)

  • Potassium Hydroxide (KOH) (4.0 equiv)

  • Dimethylformamide (DMF)

  • 10% Aqueous Sodium Bisulfite (NaHSO₃)

  • Diethyl Ether

  • Saturated Brine Solution

Procedure:

  • To a stirred solution of indazole (1.0 equiv) in DMF (approx. 50 mL per gram of indazole), add iodine (2.0 equiv).

  • Following the addition of iodine, add KOH pellets (4.0 equiv) portion-wise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture for 1 hour at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a 10% aqueous NaHSO₃ solution to quench the excess iodine.

  • Extract the aqueous mixture with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography or recrystallization to obtain pure 3-iodo-1H-indazole.[7]

Part 2: The Iodine Atom as a Positional Placeholder and Activator

Beyond its role as a leaving group, the iodine atom can be used to direct functionalization to other positions on the indazole ring before being removed or transformed.

Directing C-H Functionalization

A powerful strategy involves the use of an iodine substituent to facilitate regioselective metallation at an adjacent position. This allows for the functionalization of a C-H bond that might otherwise be unreactive. A key example is the regioselective magnesiation at the C3 position of N-protected iodoindazoles (substituted at C4, C5, C6, or C7).[13]

G start N-Protected Iodoindazole intermediate C3-Magnesiated Indazole (Iodine retained) start->intermediate Regioselective Deprotonation reagent TMPMgCl·LiCl reagent->intermediate product1 3-Functionalized Iodoindazole intermediate->product1 Electrophilic Quench electrophile Electrophile (E+) electrophile->product1 product2 Further Functionalization (e.g., Cross-Coupling at Iodine) product1->product2

Figure 3: Workflow for C3-functionalization via directed magnesiation of an iodoindazole.

This approach is synthetically elegant because it allows for sequential, site-selective functionalization. First, a functional group is introduced at C3 via the magnesiated intermediate. Subsequently, the still-present iodine atom at a different position can be targeted in a standard cross-coupling reaction, enabling the synthesis of highly substituted and complex indazole derivatives from a single, versatile intermediate.[13]

Part 3: The Role of Iodoindazoles in Photoredox Catalysis

The field of photoredox catalysis has opened new avenues for organic synthesis by harnessing visible light to generate radical intermediates under mild conditions.[14][15] Aryl iodides, including iodoindazoles, are excellent precursors for aryl radicals in photoredox cycles.

Upon single-electron reduction from an excited photocatalyst, the C-I bond of an iodoindazole can undergo fragmentation to generate an indazolyl radical. This highly reactive intermediate can then participate in a variety of bond-forming reactions that are complementary to traditional two-electron pathways. While specific literature on iodoindazoles in photoredox catalysis is emerging, the well-established reactivity of aryl iodides provides a strong predictive framework.[16][17] These reactions often involve hypervalent iodine reagents as oxidants or group-transfer agents, further linking iodine chemistry to this modern synthetic methodology.[14]

The generation of indazolyl radicals via photoredox catalysis can enable:

  • C-H Arylation: Coupling of the indazolyl radical with arenes.

  • Addition to Alkenes: Generating new C-C bonds and further radical intermediates.

  • Atom Transfer Radical Addition (ATRA) reactions.

This area represents a promising frontier for expanding the synthetic utility of iodinated indazoles in drug discovery programs.

Conclusion: A Strategic Imperative in Drug Development

The iodine substituent is far more than a simple leaving group; it is a strategic tool that imparts unparalleled synthetic versatility to the indazole scaffold. Its predictable reactivity in palladium- and copper-catalyzed cross-coupling reactions allows for the systematic and robust exploration of structure-activity relationships (SAR) by enabling the introduction of a vast array of substituents.[3][18] Furthermore, its ability to direct C-H functionalization and participate in radical-based transformations provides access to novel chemical space and complex molecular architectures.[13] For researchers, scientists, and drug development professionals, mastering the chemistry of iodoindazoles is not merely an academic exercise—it is a core competency for the efficient and innovative synthesis of next-generation indazole-based therapeutics.

References

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  • (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • ACS Publications. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization.
  • National Institutes of Health (NIH). (n.d.). Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
  • PubMed. (2016). Iodine/Copper Iodide-Mediated C-H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines. The Journal of Organic Chemistry.
  • Cardiff University. (n.d.). Photochemical reactions involving hypervalent iodine Chemistry. ORCA.
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  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • Frontiers. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions.
  • ARKAT USA, Inc. (2021). Iodine-based reagents in photoredox-organocatalysis.
  • National Center for Biotechnology Information. (n.d.). Ligand-Enabled Copper-Mediated Radioiodination of Arenes. PMC.
  • National Center for Biotechnology Information. (2021). Oxidase Reactions in Photoredox Catalysis. PMC.
  • Arias-Rotondo, D. (2021). Photoredox Catalysis. YouTube.

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Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of Indazole Intermediates

<_ _> Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The synthesis of complex indazole derivatives often proce...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The synthesis of complex indazole derivatives often proceeds through a series of reactive intermediates, the precise characterization of which is paramount for reaction optimization, impurity profiling, and ensuring the final product's integrity. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the spectroscopic elucidation of indazole intermediates. We will delve into the practical application and causal reasoning behind the use of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document eschews rigid templates in favor of a logical, application-focused narrative designed to empower scientists in their daily research endeavors.

The Strategic Imperative of Intermediate Characterization

In the multi-step synthesis of pharmacologically active indazoles, transient or isolable intermediates dictate the reaction's course, yield, and purity.[1][2] Incomplete conversions, side reactions, or unexpected rearrangements can all lead to the formation of closely related impurities that may be difficult to remove in later stages. Proactive characterization of key intermediates provides a mechanistic window into the transformation, allowing for rational adjustments to reaction conditions such as temperature, catalysts, or reagents to favor the desired reaction pathway.[2][4] This approach is not merely academic; it is a critical component of robust process development and quality control in the pharmaceutical industry.

A prime example lies in the synthesis of N-substituted indazoles, where reactions can yield mixtures of N-1 and N-2 isomers.[5][6] The biological activity and physicochemical properties of these regioisomers can differ significantly. Therefore, unambiguous spectroscopic assignment at the intermediate stage is essential for guiding the synthesis towards the desired isomer.[5][7]

The Spectroscopic Toolkit: A Multi-faceted Approach

No single spectroscopic technique provides a complete picture. A synergistic application of multiple methods is the most robust strategy for the unambiguous structural elucidation of indazole intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of indazole intermediates, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.[5][8]

The aromatic nature of the indazole ring system results in a dispersion of proton and carbon signals in the NMR spectrum, allowing for detailed analysis.[5][8] The key to leveraging NMR for indazole intermediates lies in understanding how substitution patterns and the position of the NH proton (in 1H-indazoles) or the substituent (in N-substituted indazoles) influence chemical shifts and coupling constants.[5][7] For instance, the chemical shift of the C3-H proton is a sensitive probe for substitution at the N-1 or N-2 position.[5][6]

  • Sample Preparation: Dissolve 5-10 mg of the purified intermediate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 400 or 500 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.

    • Pay close attention to the aromatic region (typically 7.0-8.5 ppm) and any signals corresponding to substituents.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 100 or 125 MHz, >1024 scans (due to the low natural abundance of ¹³C).

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR for Unambiguous Assignments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, crucial for assigning adjacent protons on the benzene ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying the point of substitution and distinguishing between N-1 and N-2 isomers.[7] For example, a correlation between the N-CH₂ protons and the C7a carbon is diagnostic for an N-1 substituted indazole.[7]

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Key Diagnostic Features
C3-H 7.9 - 8.2120 - 135Sensitive to N-substitution. Generally more downfield in 2H-indazoles.[6]
Aromatic H's 7.1 - 7.8110 - 140Coupling patterns (dd, t, d) reveal substitution on the benzene ring.
N-H (1H-indazole) 10.0 - 13.0 (broad)-Often broad and may exchange with D₂O.
N-CH₂ (N-alkyl) 4.3 - 5.245 - 55HMBC correlations to C3 and C7a are critical for isomer assignment.[7]
C3a / C7a -120 - 142Quaternary carbons, identified by the absence of a signal in DEPT spectra.

Note: Chemical shifts are approximate and can be influenced by substituents and solvent.[9]

Visualizing the Workflow

A systematic approach is crucial for the efficient characterization of intermediates.

G cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation isolate Isolate Intermediate ms Mass Spectrometry isolate->ms Initial Mass Check nmr NMR (1H, 13C, 2D) ir IR Spectroscopy nmr->ir Correlate Functional Groups ms->nmr Confirm Molecular Weight uv UV-Vis (if chromophoric) ir->uv structure Propose Structure uv->structure computational Computational Modeling (Optional Validation) structure->computational confirm Confirm Structure structure->confirm computational->confirm

Caption: General workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy: The Functional Group Detective

IR spectroscopy provides valuable information about the types of chemical bonds present in a molecule, making it an excellent tool for identifying key functional groups in indazole intermediates.[10][11][12]

Different functional groups absorb infrared radiation at characteristic frequencies.[13] For indazole intermediates, IR is particularly useful for:

  • Confirming the presence of an N-H bond in 1H-indazoles.

  • Identifying carbonyl (C=O) stretches in intermediates derived from carboxylic acids or esters.[9]

  • Observing C-N and C=N stretching vibrations within the heterocyclic ring.

  • Detecting the presence of nitro groups (NO₂) if used in the synthesis.

  • Sample Preparation:

    • Solid Samples: Use an Attenuated Total Reflectance (ATR) accessory for rapid analysis of a small amount of solid material. Alternatively, prepare a KBr pellet.

    • Liquid/Oil Samples: Place a thin film between two salt (NaCl or KBr) plates.

  • Data Acquisition:

    • Record the spectrum, typically from 4000 to 400 cm⁻¹.

    • Perform a background scan before running the sample.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Functional Group Typical Wavenumber (cm⁻¹) Appearance
N-H Stretch 3100 - 3300Broad
Aromatic C-H Stretch 3000 - 3100Sharp, medium
Aliphatic C-H Stretch 2850 - 3000Sharp, medium-strong
C=O Stretch (Ester/Acid) 1700 - 1750Strong, sharp
C=N, C=C Stretch (Ring) 1450 - 1650Medium-strong
N-O Stretch (Nitro) 1500 - 1560 and 1300 - 1370Strong, sharp
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is indispensable for determining the molecular weight of an intermediate, providing immediate confirmation of a successful reaction or the formation of an unexpected product.[5][14]

MS separates ions based on their mass-to-charge ratio (m/z).[14] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.[9][15] Fragmentation patterns observed in techniques like Electron Ionization (EI) can also offer structural clues.[16]

  • Sample Introduction: Introduce the sample via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method:

    • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules. It typically produces the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.

    • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. Useful for creating a fragmentation library and for analyzing volatile, thermally stable intermediates.

  • Mass Analysis: Use a high-resolution analyzer (e.g., Orbitrap or TOF) to obtain accurate mass data.

Decision Tree for Spectroscopic Analysis

G start New Intermediate Isolated ms_check Run ESI-MS start->ms_check mw_match Molecular Weight Matches Expected? ms_check->mw_match nmr_acq Acquire 1H, 13C, COSY, HSQC, HMBC NMR mw_match->nmr_acq Yes reassess Re-evaluate Reaction Scheme mw_match->reassess No ir_acq Acquire IR Spectrum nmr_acq->ir_acq structure_elucidate Elucidate Structure ir_acq->structure_elucidate end Structure Confirmed structure_elucidate->end reassess->start

Caption: A decision-making workflow for analysis.

UV-Visible Spectroscopy: A Complementary Technique

While not as structurally informative as NMR or IR, UV-Vis spectroscopy can be a useful complementary technique, particularly for conjugated systems like indazoles.[17][18]

The extended π-system of the indazole ring absorbs UV light, leading to electronic transitions. The wavelength of maximum absorbance (λ_max) is sensitive to the substitution pattern and the tautomeric form.[17] For instance, 2H-indazoles tend to absorb at longer wavelengths than their 1H-indazole counterparts.[17][18] This can be a quick method to differentiate between N-1 and N-2 isomers when reference spectra are available.

  • Sample Preparation: Prepare a dilute solution of the intermediate in a UV-transparent solvent (e.g., acetonitrile, ethanol).

  • Data Acquisition:

    • Use a dual-beam spectrophotometer.

    • Record the spectrum over a range of approximately 200-400 nm.

    • Use the pure solvent as a blank.

The Role of Computational Chemistry

Modern computational chemistry provides a powerful means to corroborate experimental findings.[19][20] Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) for a proposed intermediate structure.[21][22] A strong correlation between the calculated and experimental data provides a high degree of confidence in the structural assignment.

Conclusion: An Integrated and Self-Validating System

The robust characterization of indazole intermediates is not a linear process but an integrated, cyclical one where each piece of spectroscopic data informs and validates the others. An accurate mass from MS confirms the molecular formula suggested by NMR. The functional groups identified by IR must be consistent with the structural fragments deduced from NMR. This self-validating system, grounded in the fundamental principles of spectroscopy and logical deduction, is the hallmark of sound scientific practice in synthetic and medicinal chemistry. By adopting this multi-technique, causality-driven approach, researchers can navigate the complexities of indazole synthesis with greater confidence and efficiency.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.[Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central.[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.[Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health.[Link]

  • Indazole synthesis. Organic Chemistry Portal.[Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate.[Link]

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central.[Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.[Link]

  • a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... ResearchGate.[Link]

  • An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute.[Link]

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  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate.[Link]

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  • New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate.[Link]

  • Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. Asian Research Association.[Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Wiley Online Library.[Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed.[Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications.[Link]

  • (PDF) Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. ResearchGate.[Link]

  • Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives1. Journal of the American Chemical Society.[Link]

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  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI.[Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central.[Link]

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  • Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate.[Link]

  • An infrared spectroscopic study of protonated and cationic indazole. Semantic Scholar.[Link]

  • The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i. SciSpace.[Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.[Link]

  • 2-Methyl-2H-indazole. NIST WebBook.[Link]

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  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PubMed Central.[Link]

  • How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. YouTube.[Link]

  • Infrared Spectra: Identifying Functional Groups. Oregon State University.[Link]

  • Spectroscopic Data of 2a -c in Different Media. Unless stated... ResearchGate.[Link]

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Exploratory

An In-depth Technical Guide to Methyl 3-iodo-1H-indazole-5-carboxylate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of methyl 3-iodo-1H-indazole-5-carboxylate, a key building block in modern medicinal chemistry. We will delve into its commercial availability, synthesis, quality control, and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of methyl 3-iodo-1H-indazole-5-carboxylate, a key building block in modern medicinal chemistry. We will delve into its commercial availability, synthesis, quality control, and strategic applications in drug discovery, offering practical insights for researchers and scientists in the field.

Strategic Importance in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its unique bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, allows for diverse interactions with biological targets.[1] Methyl 3-iodo-1H-indazole-5-carboxylate (CAS No: 885271-25-0) is a particularly valuable derivative for several reasons:

  • Versatile Functional Handles: The molecule possesses three key points for chemical modification: the iodide at the 3-position, the methyl ester at the 5-position, and the N-H of the indazole ring.

  • Iodide as a Cross-Coupling Partner: The iodine atom is an excellent leaving group for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the facile introduction of a wide range of substituents at the 3-position, which is crucial for exploring structure-activity relationships (SAR).

  • Ester for Amide Bond Formation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in drug molecules.

  • N-H for Substitution: The indazole nitrogen can be alkylated or arylated to further expand the chemical space and modulate the compound's physicochemical properties.

These features make methyl 3-iodo-1H-indazole-5-carboxylate a versatile starting material for the synthesis of complex molecules, including kinase inhibitors, anti-cancer agents, and treatments for neurological disorders.[2][3][4]

Commercial Availability

Methyl 3-iodo-1H-indazole-5-carboxylate is readily available from a variety of chemical suppliers. Researchers can procure this reagent in quantities ranging from grams to kilograms, with purity levels typically greater than 97%.

Supplier Purity CAS Number Storage Conditions
Sigma-Aldrich97%885271-25-0Keep in dark place, inert atmosphere, 2-8°C[5]
Ambeed, Inc.>97%885271-25-02-8°C[5]
A.J Chemicals97%885271-25-0N/A
SIMAGCHEM CORP99%885271-25-0N/A

Note: While many suppliers list this compound, it is prudent to request a certificate of analysis (CoA) to verify purity and identity before use.

Synthesis and Mechanism

While commercially available, understanding the synthesis of methyl 3-iodo-1H-indazole-5-carboxylate provides valuable insights into its reactivity and potential impurities. A common synthetic route involves the iodination of a suitable indazole precursor.

Proposed Synthetic Pathway:

Synthesis of Methyl 3-iodo-1H-indazole-5-carboxylate start Methyl 1H-indazole-5-carboxylate reagents Iodine (I2) Potassium Hydroxide (KOH) DMF start->reagents product Methyl 3-iodo-1H-indazole-5-carboxylate reagents->product caption Figure 1: Synthetic route to methyl 3-iodo-1H-indazole-5-carboxylate.

Caption: Figure 1: Synthetic route to methyl 3-iodo-1H-indazole-5-carboxylate.

Detailed Experimental Protocol:

This protocol is adapted from a general procedure for the iodination of indazoles.[6]

  • Dissolution: To a solution of methyl 1H-indazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 eq).

  • Iodination: Add a solution of iodine (I₂) (1.5 eq) in DMF dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.

  • Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench the excess iodine.

  • Isolation: The product will precipitate as a solid. Filter the solid and wash with water.

  • Purification: Dry the solid to afford methyl 3-iodo-1H-indazole-5-carboxylate. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:
  • Base (KOH): The deprotonation of the indazole N-H by KOH generates a more nucleophilic indazole anion, which facilitates the electrophilic attack by iodine.

  • Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic reaction.

  • Quenching (Na₂S₂O₄): Sodium thiosulfate is a reducing agent that neutralizes any unreacted iodine, preventing its persistence in the final product.

Quality Control and Characterization

Ensuring the purity and identity of methyl 3-iodo-1H-indazole-5-carboxylate is critical for its successful application in synthesis. The following analytical techniques are routinely employed:

Technique Purpose Expected Results
¹H NMR Structural elucidation and purity assessmentAromatic protons in the 7-8 ppm region, a singlet for the methyl ester around 4 ppm, and a broad singlet for the N-H proton.
¹³C NMR Structural confirmationSignals for the aromatic carbons, the ester carbonyl, and the methyl group.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the exact mass of the compound (C₉H₇IN₂O₂: 301.96 g/mol ).[7]
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity (typically >97%).

Application in a Synthetic Workflow: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of methyl 3-iodo-1H-indazole-5-carboxylate, let's consider its application in the synthesis of a hypothetical kinase inhibitor. This example demonstrates a Suzuki coupling followed by an amide bond formation.

Synthetic Application Workflow start Methyl 3-iodo-1H- indazole-5-carboxylate suzuki_reagents Arylboronic Acid Pd Catalyst, Base Solvent start->suzuki_reagents intermediate1 Methyl 3-aryl-1H- indazole-5-carboxylate suzuki_reagents->intermediate1 Suzuki Coupling hydrolysis_reagents LiOH or NaOH THF/H2O intermediate1->hydrolysis_reagents intermediate2 3-Aryl-1H-indazole- 5-carboxylic acid hydrolysis_reagents->intermediate2 Ester Hydrolysis amide_reagents Amine (R-NH2) Coupling Agent (e.g., HATU) Base intermediate2->amide_reagents product Hypothetical Kinase Inhibitor amide_reagents->product Amide Coupling caption Figure 2: Workflow for the synthesis of a hypothetical kinase inhibitor.

Caption: Figure 2: Workflow for the synthesis of a hypothetical kinase inhibitor.

Step-by-Step Methodology:
  • Suzuki Coupling:

    • Rationale: To introduce a key aryl moiety at the 3-position, which is often crucial for binding to the target kinase.

    • Protocol: To a solution of methyl 3-iodo-1H-indazole-5-carboxylate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃). Heat the mixture under an inert atmosphere until the reaction is complete. Purify the product by column chromatography.

  • Ester Hydrolysis:

    • Rationale: To unmask the carboxylic acid for subsequent amide coupling.

    • Protocol: Dissolve the methyl 3-aryl-1H-indazole-5-carboxylate in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature. Acidify the reaction mixture to precipitate the carboxylic acid.

  • Amide Coupling:

    • Rationale: To introduce a solubilizing group or another key binding element.

    • Protocol: To a solution of the 3-aryl-1H-indazole-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent (e.g., HATU) in DMF, add a non-nucleophilic base (e.g., DIPEA). Stir at room temperature until the reaction is complete. Purify the final product by preparative HPLC.

Conclusion

Methyl 3-iodo-1H-indazole-5-carboxylate is a commercially accessible and highly versatile building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity at three distinct positions provides medicinal chemists with a powerful tool for the rapid exploration of chemical space and the development of novel therapeutics. A thorough understanding of its synthesis, characterization, and strategic application is essential for any researcher working in the field of drug discovery.

References

  • 1H-Indazole-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester (1 x 5 g) | Reagentia. [Link]

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  • methyl 3-iodo-1H-indazole-5-carboxylate | C9H7IN2O2 | CID 24728589 - PubChem. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

  • What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? - Shaanxi Bloom Tech Co., Ltd. [Link]

  • 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech. [Link]

  • (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... - ResearchGate. [Link]

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Foundational

Methyl 3-iodo-1H-indazole-5-carboxylate: A Technical Guide to Safe Handling and Application

This guide provides an in-depth technical overview of methyl 3-iodo-1H-indazole-5-carboxylate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of methyl 3-iodo-1H-indazole-5-carboxylate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document outlines the compound's chemical properties, reactivity, and, most importantly, the safety and handling protocols essential for its effective and safe utilization in a laboratory setting. The information presented herein is a synthesis of established safety data and practical insights from the field, designed to empower researchers with the knowledge to handle this versatile reagent with confidence and precision.

Compound Profile and Significance

Methyl 3-iodo-1H-indazole-5-carboxylate (CAS No. 885271-25-0) is a substituted indazole derivative that has gained prominence as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] The indazole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous compounds with therapeutic potential, including anti-cancer agents and kinase inhibitors.[2][3][4] The presence of an iodine atom at the 3-position and a methyl carboxylate group at the 5-position provides two strategic points for molecular elaboration, making it a valuable precursor in the construction of complex molecular architectures.[5]

The iodine substituent is particularly noteworthy as it serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7][8] This reactivity is the cornerstone of its utility in drug discovery, enabling the facile introduction of diverse functionalities at the C-3 position of the indazole core.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application.

PropertyValueSource
CAS Number 885271-25-0[1][9]
Molecular Formula C₉H₇IN₂O₂[1][9]
Molecular Weight 302.07 g/mol [9][10]
Physical Form Solid[9]
Storage Temperature 2-8°C, under inert atmosphere, in a dark place[9]

While specific, publicly available, detailed spectroscopic data for methyl 3-iodo-1H-indazole-5-carboxylate is limited, researchers can expect characteristic signals in ¹H and ¹³C NMR spectra corresponding to the substituted indazole core and the methyl ester group.[11][12] Mass spectrometry would show a prominent molecular ion peak corresponding to its molecular weight.[11]

Hazard Identification and GHS Classification

Methyl 3-iodo-1H-indazole-5-carboxylate is classified as a hazardous substance. The Globally Harmonized System (GHS) classification for this compound is as follows:

  • Pictogram: GHS07 (Exclamation Mark)[9]

  • Signal Word: Warning[9]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[9]

These classifications underscore the importance of adhering to strict safety protocols when handling this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of methyl 3-iodo-1H-indazole-5-carboxylate, a systematic approach to safe handling is paramount. The following protocols are based on established laboratory safety standards and the specific hazards associated with this compound.

Engineering Controls

All manipulations of solid methyl 3-iodo-1H-indazole-5-carboxylate should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[13] The fume hood provides a controlled environment that protects the researcher from airborne particles and vapors.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.

  • Skin and Body Protection: A laboratory coat must be worn and fully fastened. In cases of potential for significant exposure, additional protective clothing may be necessary.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to control exposure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling Protocol cluster_Post_Handling Post-Handling Assess_Hazards Assess Hazards (H302, H315, H319, H335) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE informs Don_PPE Don PPE (Goggles, Gloves, Lab Coat) Select_PPE->Don_PPE leads to Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle Compound with Care Work_in_Hood->Handle_Compound Doff_PPE Doff and Dispose of PPE Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Personal Protective Equipment (PPE) Workflow.

Reactivity and Stability Profile

Methyl 3-iodo-1H-indazole-5-carboxylate is a stable solid under recommended storage conditions.[9] However, its reactivity is a key aspect of its utility and also a consideration for safe handling.

  • Light and Air Sensitivity: The recommendation to store the compound in a dark place and under an inert atmosphere suggests potential sensitivity to light and air.[9] While not pyrophoric, gradual degradation upon prolonged exposure to light and atmospheric oxygen or moisture is possible. The use of air-sensitive techniques, such as working under a nitrogen or argon atmosphere, is advisable for reactions requiring high purity and for long-term storage.[13][14][15][16][17]

  • Incompatibilities: Strong oxidizing agents should be avoided as they can react with the indazole ring system.

  • Cross-Coupling Reactivity: The C-I bond is susceptible to oxidative addition with palladium(0) catalysts, initiating cross-coupling reactions.[8] This reactivity is desirable for synthetic transformations but also implies that the compound should not be stored with or exposed to palladium catalysts and other reaction components outside of a controlled reaction setup.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is a common application for 3-iodoindazoles.[6][8][18][19] The following is a representative, step-by-step protocol for the coupling of methyl 3-iodo-1H-indazole-5-carboxylate with an arylboronic acid.

Objective: To synthesize a 3-aryl-1H-indazole-5-carboxylate derivative.

Materials:

  • Methyl 3-iodo-1H-indazole-5-carboxylate

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane, DMF, or a mixture of toluene and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-iodo-1H-indazole-5-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent, followed by the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole-5-carboxylate.

Suzuki_Workflow cluster_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Purification Start_Materials Combine Reactants: - 3-Iodoindazole - Boronic Acid - Base Inert_Atmosphere Establish Inert Atmosphere (N₂/Ar) Start_Materials->Inert_Atmosphere Add_Solvent_Catalyst Add Degassed Solvent and Pd Catalyst Inert_Atmosphere->Add_Solvent_Catalyst Heat_Stir Heat and Stir Add_Solvent_Catalyst->Heat_Stir Monitor_Progress Monitor by TLC/LC-MS Heat_Stir->Monitor_Progress Quench_Extract Quench and Extract Monitor_Progress->Quench_Extract upon completion Purify Purify by Chromatography Quench_Extract->Purify Characterize Characterize Product Purify->Characterize

General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

First Aid Measures

In the event of exposure to methyl 3-iodo-1H-indazole-5-carboxylate, immediate action is crucial.

  • If Swallowed: Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Spill Management and Disposal

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Moisten the spilled solid to prevent dust formation and carefully sweep it into a sealed container for disposal.[20] Do not wash spills into the sewer system.[20]

Waste Disposal

All waste containing methyl 3-iodo-1H-indazole-5-carboxylate should be treated as hazardous waste.[21] It should be collected in a clearly labeled, sealed container.[21] Disposal must be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local regulations. Due to its iodine content, specific disposal protocols for iodinated organic compounds should be followed to prevent environmental contamination.[20][22][23] Do not mix with other waste streams unless compatibility is confirmed.

Toxicological Information

While specific toxicological studies on methyl 3-iodo-1H-indazole-5-carboxylate are not widely available in the public domain, the GHS classification indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[9] Studies on other substituted indazole derivatives have shown a range of biological activities, and some have been investigated for their toxicological profiles.[24][25] As with any novel or understudied chemical, it should be handled with the assumption that it is potentially toxic and all necessary precautions should be taken to minimize exposure.

Conclusion

Methyl 3-iodo-1H-indazole-5-carboxylate is a valuable and versatile reagent in the field of drug discovery and medicinal chemistry. Its utility, primarily derived from its reactivity in cross-coupling reactions, is paralleled by its hazardous properties. A comprehensive understanding of its safety profile, coupled with strict adherence to safe handling protocols, is essential for its responsible and effective use in the laboratory. This guide provides a foundation for researchers to work with this compound safely, fostering a culture of safety and scientific excellence.

References

  • Vera, G., Diethelm, B., Terraza, C. A., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • Vera, G., Diethelm, B., Terraza, C. A., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • Heywood, R., James, R. W., Barcellona, P. S., Campana, A., & Cioli, V. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. Chemotherapy, 27 Suppl 2, 91–97. [Link]

  • Karger Publishers. (2009). Toxicological Studies on l-Substituted-Indazole-3-Carboxylic Acids. Chemotherapy. [Link]

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  • CERN Indico. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Production, Import/Export, Use, and Disposal of Iodine. [Link]

  • Wood, D. M., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Journal of Medical Toxicology, 13(4), 309–316. [Link]

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Exploratory

A Senior Application Scientist's In-Depth Technical Guide to the Preliminary Biological Screening of Indazole Derivatives

Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry The indazole core, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

The indazole core, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural features and ability to participate in various non-covalent interactions have led to the development of numerous clinically approved drugs and promising therapeutic candidates.[3] Indazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][4][5][6][7][8] Several FDA-approved small molecule anti-cancer drugs, such as pazopanib, merestinib, entrectinib, and axitinib, feature the indazole scaffold, primarily as kinase inhibitors.[3]

This technical guide provides a comprehensive overview of the preliminary biological screening of novel indazole derivatives. As a Senior Application Scientist, the focus extends beyond mere protocol recitation to elucidate the underlying principles, rationale for experimental design, and the logical flow of a screening cascade. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently and effectively evaluate the therapeutic potential of this versatile chemical class.

Chapter 1: The Strategic Framework for Preliminary Screening

A successful preliminary screening campaign is not a random assortment of assays but a strategically designed funnel. The goal is to rapidly identify promising "hit" compounds and deprioritize those with unfavorable characteristics. This process begins with a clear understanding of the therapeutic target or desired biological effect.

Initial Triage: In Silico Profiling

Before committing to resource-intensive wet lab experiments, a preliminary in silico assessment can provide invaluable insights into the potential of newly synthesized indazole derivatives. This computational triage helps to prioritize compounds with a higher probability of success.

1.1.1. Molecular Docking Studies:

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[1][9] For indazole derivatives, this is particularly useful for screening against well-defined targets like protein kinases or enzymes such as cyclooxygenase-2 (COX-2).[1][9][10] For instance, docking studies on novel indazole derivatives have successfully predicted their binding affinities to the aromatase enzyme, a key target in breast cancer therapy.[1] Similarly, the effectiveness of indazole moieties against renal cancer-related proteins has been assessed using docking simulations.[9][11]

1.1.2. ADMET Prediction:

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage attrition of drug candidates. Numerous computational models can predict key drug-like properties.[12][13][][15] A comprehensive ADMET-score can be used to evaluate the overall drug-likeness of a compound.[12]

Table 1: Key In Silico ADMET Parameters for Initial Triage

ParameterImportance in Drug DiscoveryDesired Range/Characteristic
Aqueous Solubility Affects absorption and formulation.High
Lipophilicity (LogP) Influences absorption, distribution, and metabolism.1-3
Blood-Brain Barrier (BBB) Permeability Critical for CNS-targeting drugs.Varies with therapeutic target
CYP450 Inhibition Potential for drug-drug interactions.Low
Hepatotoxicity A major cause of drug withdrawal.Low probability
Carcinogenicity Unacceptable toxicity.Low probability
Drug-Likeness Score Overall assessment based on multiple parameters.High

The following diagram illustrates the initial in silico screening workflow:

in_silico_workflow cluster_start Start: Library of Indazole Derivatives cluster_decision Prioritization start Synthesized Indazole Derivatives docking Molecular Docking (Target-based) start->docking admet ADMET Prediction (Drug-likeness) start->admet prioritize Prioritized Candidates for In Vitro Screening docking->prioritize admet->prioritize

Figure 1: In Silico Screening Workflow

Chapter 2: In Vitro Screening for Anticancer Activity

Given the prevalence of indazole-based kinase inhibitors in oncology, a primary focus of preliminary screening is often on anticancer activity.[3]

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[16] It is a robust and high-throughput method for initial cytotoxicity screening of compound libraries.[16] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[16] The intensity of the purple color is directly proportional to the number of viable cells.

2.1.1. Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia) in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[17][18]

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (e.g., 5-Fluorouracil).[18] Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.

2.1.2. Data Analysis and Interpretation:

The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. A lower IC50 value indicates higher cytotoxic potency.

The following diagram outlines the MTT assay workflow:

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plate treat Add Indazole Derivatives (Varying Concentrations) seed->treat mtt Add MTT Reagent treat->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Values read->calculate

Figure 2: MTT Assay Workflow for Cytotoxicity Screening

Chapter 3: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[19] Indazole derivatives have shown promise in this area.[5]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[20][21][22]

3.1.1. Step-by-Step Protocol for Broth Microdilution:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the indazole derivatives in a 96-well microtiter plate containing broth.[22]

  • Inoculation: Inoculate each well with the prepared microbial suspension.[21] Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[20]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.[21]

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antimicrobial activity.[20][21][23][24]

3.2.1. Step-by-Step Protocol for Disk Diffusion:

  • Prepare Agar Plate: Inoculate the surface of a Mueller-Hinton agar plate with a standardized suspension of the test microorganism.[21]

  • Apply Disks: Place paper disks impregnated with a known concentration of the indazole derivatives onto the agar surface.[21]

  • Incubation: Incubate the plate under appropriate conditions.[20]

  • Measure Zone of Inhibition: Measure the diameter of the zone of no growth around each disk.[20][24] A larger zone of inhibition suggests greater antimicrobial activity.

The following diagram illustrates the antimicrobial screening workflow:

antimicrobial_workflow cluster_start Start: Prioritized Indazole Derivatives cluster_results Results start Indazole Derivatives broth Broth Microdilution (Quantitative - MIC) start->broth disk Disk Diffusion (Qualitative) start->disk mic MIC Values broth->mic zone Zone of Inhibition disk->zone

Figure 3: Antimicrobial Screening Workflow

Chapter 4: Evaluation of Anti-inflammatory and Antioxidant Potential

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Indazole derivatives have been investigated for their potential to modulate these processes.[4][6][7][8]

Anti-inflammatory Activity: COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is a key target for anti-inflammatory drugs.[25] Various kits are commercially available for screening COX-2 inhibitors.[25][26][27]

4.1.1. General Protocol for a Fluorometric COX-2 Inhibition Assay:

  • Reagent Preparation: Prepare the assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme as per the kit instructions.[25][27]

  • Compound and Control Preparation: Prepare dilutions of the test indazole derivatives. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a no-inhibitor enzyme control.[25][27]

  • Reaction Setup: In a 96-well plate, add the reaction mix (buffer, probe, cofactor) to all wells, followed by the test compounds and controls.[25][27]

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.[25][27]

  • Fluorescence Measurement: Measure the fluorescence kinetically using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[25]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[28][29][30] DPPH is a stable free radical that has a deep purple color, which is reduced to a yellow color in the presence of an antioxidant.[28][31][32]

4.2.1. Step-by-Step Protocol for DPPH Assay:

  • Prepare DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent like methanol or ethanol.[28][32]

  • Reaction Setup: In a 96-well plate, add the DPPH solution to each well.

  • Add Test Compounds: Add various concentrations of the indazole derivatives to the wells. Include a known antioxidant (e.g., ascorbic acid or Trolox) as a positive control and a blank (solvent only).[28]

  • Incubation: Incubate the plate in the dark for a specified time (e.g., 30 minutes).[28][32]

  • Absorbance Measurement: Measure the absorbance at approximately 517 nm.[28][30][32]

  • Calculate Scavenging Activity: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound.

Table 2: Summary of Primary In Vitro Biological Assays

Biological ActivityPrimary AssayPrincipleEndpoint
Anticancer MTT AssayMitochondrial dehydrogenase activityIC50 (Cell Viability)
Antimicrobial Broth MicrodilutionInhibition of microbial growthMIC
Anti-inflammatory COX-2 Inhibition AssayInhibition of COX-2 enzyme activityIC50 (Enzyme Inhibition)
Antioxidant DPPH Radical ScavengingScavenging of the DPPH free radical% Scavenging Activity / EC50

Conclusion: From Hits to Leads

The preliminary biological screening outlined in this guide provides a robust framework for the initial evaluation of novel indazole derivatives. The integration of in silico profiling with a tiered in vitro testing cascade allows for the efficient identification of "hit" compounds with desirable biological activities. It is imperative to remember that this is the first step in a long and complex drug discovery process. Promising hits from these preliminary screens will require further validation, including secondary assays, mechanism of action studies, and eventually, in vivo testing, to progress towards lead optimization and preclinical development.

References

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Foundational

theoretical properties of halogenated indazole carboxylates

An In-Depth Technical Guide to the Theoretical Properties of Halogenated Indazole Carboxylates Authored by Gemini, Senior Application Scientist Abstract Indazole-containing derivatives are a cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of Halogenated Indazole Carboxylates

Authored by Gemini, Senior Application Scientist

Abstract

Indazole-containing derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] The strategic introduction of halogen atoms and carboxylate groups onto the indazole scaffold significantly modulates its physicochemical and biological properties, making a profound understanding of its theoretical underpinnings essential for rational drug design. This guide provides a comprehensive exploration of the , synthesizing quantum chemical calculations with experimental validation. We delve into the molecular structure, electronic properties, spectroscopic signatures, and non-covalent interactions that govern the behavior of these molecules. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for the targeted design of novel indazole-based therapeutics.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This distinction arises from its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antifungal effects.[1][2][3] Several FDA-approved drugs, such as Pazopanib and Niraparib, feature the indazole core, underscoring its therapeutic relevance.[4][5]

The functionalization of this core is key to tuning its activity. Halogenation, in particular, is a powerful tool in drug design. Halogens can alter molecular conformation, lipophilicity, metabolic stability, and, critically, participate in specific, highly directional non-covalent interactions known as halogen bonds.[4][6] The carboxylate moiety, on the other hand, can act as a hydrogen bond acceptor or a coordination site, significantly influencing solubility and target binding. This guide focuses on the synergy of these two functional groups and the theoretical principles that dictate their impact.

Tautomerism in Indazoles

A fundamental property of the indazole ring is annular tautomerism, resulting from the migration of a proton between the two nitrogen atoms. This leads to two primary forms: the 1H-indazole and the 2H-indazole.[5][7] The 1H-tautomer is generally the more thermodynamically stable and predominant form in various phases.[2][5][7] Theoretical calculations of internal energy confirm the greater stability of the 1H-indazole over the 2H-indazole.[5] The position of substituents, including halogens and carboxylates, can influence the energetic balance between these two forms, which in turn affects the molecule's reactivity and biological interactions.

Tautomerism cluster_1H 1H-Indazole (more stable) cluster_2H 2H-Indazole struct1 1H-Tautomer Structure struct2 2H-Tautomer Structure struct1->struct2 Proton Migration caption Fig. 1: Annular tautomerism in the indazole ring system.

Caption: Annular tautomerism in the indazole ring system.

Quantum Chemical Calculations: Unveiling Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for predicting and understanding the behavior of molecular systems.[8] DFT provides a robust framework for investigating the electronic structure, geometry, and reactivity of halogenated indazole carboxylates at a reasonable computational cost.

The choice of a functional and basis set is critical for accuracy. The B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), is commonly employed and has been shown to provide reliable results for geometry optimization, vibrational frequencies, and electronic properties of similar heterocyclic systems.[8]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[8]

  • Large Energy Gap: Implies high kinetic stability and low chemical reactivity.

  • Small Energy Gap: Suggests the molecule is more reactive and can be easily polarized.

Halogenation significantly influences the HOMO-LUMO gap. More electronegative halogens (like fluorine) tend to lower the energies of both orbitals, while heavier halogens can have more complex effects. These calculations provide insight into the molecule's behavior in chemical reactions and its electronic transitions, which can be correlated with UV-Vis spectroscopy.[8][9]

Compound (Example)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
1H-Indazole-3-carboxylate-6.5-1.55.0
5-Fluoro-1H-indazole-3-carboxylate-6.7-1.84.9
5-Chloro-1H-indazole-3-carboxylate-6.8-2.04.8
5-Bromo-1H-indazole-3-carboxylate-6.9-2.14.8
Table 1: Representative DFT-calculated Frontier Molecular Orbital energies for a series of halogenated indazole carboxylates. Values are illustrative and depend on the specific computational method.
Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution within a molecule. They are crucial for identifying sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions.[10][11]

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms like oxygen and nitrogen. These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, often found around hydrogen atoms bonded to electronegative atoms. A key feature on halogenated compounds is the region of positive potential on the halogen atom opposite the C-X bond, known as the sigma-hole . This positive region is the basis for halogen bonding.[6]

The Halogen Bond: A Key Interaction in Drug Design

The halogen bond (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the sigma-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom.[6][12] The strength of this interaction generally increases with the polarizability of the halogen: I > Br > Cl > F.[12]

Computational methods are essential for identifying and quantifying halogen bonds.[6] Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses can provide deep insights into the nature and strength of these interactions.[11][13] In drug development, designing molecules that can form halogen bonds with a protein target is a sophisticated strategy to enhance binding affinity and selectivity.

HalogenBond cluster_Molecule cluster_Target Indazole Halogenated Indazole Protein Protein Target (e.g., Carbonyl Oxygen) C C X X C->X σ-bond SigmaHole δ+ LonePair δ- SigmaHole->LonePair Halogen Bond (C-X···O) O O caption Fig. 2: The sigma-hole concept in a halogen bond.

Caption: The sigma-hole concept in a halogen bond.

Spectroscopic Analysis: Bridging Theory and Experiment

Spectroscopic techniques provide the experimental data needed to validate and refine theoretical models. The correlation between calculated and observed spectra is a cornerstone of structural elucidation.[14][15]

  • NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Halogen substitution causes predictable shifts due to inductive and resonance effects. The Gauge-Invariant Atomic Orbital (GIAO) method can be used to calculate theoretical NMR spectra, which, when compared to experimental data, serve as a powerful confirmation of the proposed structure.[16]

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule.[14] Characteristic peaks for the C=O stretch of the carboxylate group and the N-H stretch of the indazole ring are readily identifiable.[8][17] DFT calculations can predict these vibrational frequencies with high accuracy, aiding in the assignment of complex spectra.[18]

  • UV-Vis Spectroscopy: This technique measures electronic transitions, primarily the π→π* transitions in aromatic systems. The wavelength of maximum absorption (λ_max) is directly related to the HOMO-LUMO energy gap.[14][16] A smaller calculated gap corresponds to a longer λ_max in the experimental spectrum, providing a direct link between theoretical electronic structure and observed properties.

Spectroscopic TechniqueTheoretical Parameter (Method)Experimental Observable
NMR Chemical Shift (GIAO)δ (ppm)
IR Vibrational Frequencies (DFT)Wavenumber (cm⁻¹)
UV-Vis HOMO-LUMO Gap (TD-DFT)λ_max (nm)
Table 2: Correlation between theoretical calculations and experimental spectroscopic data.

Application in Rational Drug Design

The ultimate goal of studying these theoretical properties is to apply them to the rational design of new drugs.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[1][8] The accuracy of docking simulations is greatly enhanced by an understanding of the ligand's theoretical properties.

  • Conformation: The optimized geometry from DFT calculations provides a low-energy, realistic starting conformation for the ligand.

  • Electrostatics: MEP maps help rationalize the interactions observed in the docked pose, such as hydrogen bonds and halogen bonds.[1] For instance, a halogenated indazole carboxylate can be docked into a protein's active site, and the model can predict whether the halogen forms a stabilizing halogen bond with a backbone carbonyl or if the carboxylate forms a hydrogen bond with a nearby amino acid residue.[1][19] Recent studies have used molecular docking to evaluate indazole derivatives as potential inhibitors for targets like renal cancer-related proteins.[8][20]

Structure-Activity Relationships (SAR)

By systematically modifying the halogen substituent (e.g., F, Cl, Br) and its position on the indazole ring, researchers can build a Structure-Activity Relationship (SAR) profile. Theoretical properties provide a mechanistic basis for understanding SAR. For example, if a series of brominated derivatives consistently shows higher activity than chlorinated ones, theoretical calculations can investigate whether this is due to stronger halogen bonding, altered lipophilicity, or a more favorable electronic profile for target engagement.

Methodologies and Protocols

To ensure scientific integrity, the computational protocols used must be robust and reproducible.

Protocol: DFT Calculation Workflow

This protocol outlines the steps for performing a standard DFT calculation on a halogenated indazole carboxylate using a program like Gaussian.[13]

  • Structure Building: Construct the 3D structure of the molecule using a molecular editor.

  • Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., PM6), followed by a high-level DFT optimization (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This is a critical self-validation step.

  • Property Calculation: From the optimized structure, calculate properties such as HOMO-LUMO energies, MEP maps, and NBO analysis.

  • Spectra Simulation: Calculate theoretical IR and NMR spectra for comparison with experimental data.

DFT_Workflow start 1. Build Initial 3D Structure opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq 3. Frequency Calculation (Confirm Minimum) opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Adjust Structure) prop 4. Calculate Properties (HOMO/LUMO, MEP, NBO) check->prop No spec 5. Simulate Spectra (IR, NMR) prop->spec end Analysis Complete spec->end

Caption: A generalized workflow for DFT calculations.

Protocol: Molecular Docking Workflow

This protocol describes a typical workflow for docking a ligand into a protein target using software like AutoDock.[8][17]

  • Receptor Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and assign charges.

  • Ligand Preparation: Use the DFT-optimized structure of the halogenated indazole carboxylate. Assign charges and define rotatable bonds.

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the protein where the ligand is expected to bind.

  • Docking Execution: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm), which will explore numerous possible conformations and orientations of the ligand within the grid box.

  • Analysis of Results: Analyze the resulting docked poses. Rank them based on binding energy and examine the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) formed between the ligand and the protein.[8]

Conclusion and Future Perspectives

The provide a powerful predictive framework for understanding their chemical behavior and biological potential. Quantum chemical methods like DFT allow for the detailed characterization of their electronic structure, reactivity, and interaction capabilities, including the crucial role of halogen bonding. When integrated with experimental data and applied to molecular docking, these theoretical insights accelerate the drug discovery process, enabling a more rational, structure-based approach to inhibitor design.

Future work in this area will likely involve the use of more advanced computational models, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to study these molecules within the dynamic environment of a protein active site. Furthermore, exploring the theoretical underpinnings of their ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for translating potent inhibitors into viable drug candidates. The continued synergy between theoretical chemistry and experimental pharmacology will undoubtedly unlock the full potential of the halogenated indazole carboxylate scaffold.

References

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  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Retrieved from [Link]

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchSquare. Retrieved from [Link]

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. Retrieved from [Link]

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Semantic Scholar. Retrieved from [Link]

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. Retrieved from [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (2015). ResearchGate. Retrieved from [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2015). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2020). RSC Publishing. Retrieved from [Link]

  • Different biological activities reported with Indazole derivatives. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. (1970). ResearchGate. Retrieved from [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. (2006). University of Groningen Research Portal. Retrieved from [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021). Google Patents.
  • Investigation of nonlinear optical responses of organic derivative of imidazole: imidazole-2-carboxaldehyde. (2025). ResearchGate. Retrieved from [Link]

  • Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. (2021). PubMed. Retrieved from [Link]

  • Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. (2021). National Institutes of Health. Retrieved from [Link]

  • Development of novel, green, efficient approach for the synthesis of indazole and its derivatives; insights into their pharmacological and molecular docking studies. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. (2007). Indian Academy of Sciences. Retrieved from [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2021). National Institutes of Health. Retrieved from [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed. Retrieved from [Link]

  • Halogen Bonding in Haspin-Halogenated Tubercidin Complexes: Molecular Dynamics and Quantum Chemical Calculations. (2018). MDPI. Retrieved from [Link]

  • Spectroscopic Analysis in Pharmaceutical Research: A Review on Recent Comprehensive Advancement and Applications of UV, IR, NMR, Mass Spectroscopy. (2023). ijrpr.com. Retrieved from [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). City University of New York. Retrieved from [Link]

  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry. (2016). PubMed. Retrieved from [Link]

  • NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. (2023). PubMed. Retrieved from [Link]

  • An infrared spectroscopic study of protonated and cationic indazole. (2006). Fritz Haber Institute. Retrieved from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). National Institutes of Health. Retrieved from [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (2022). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Yadav/3981881a7b69a2c35f053c7c223c9597f7c46114]([Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Sonogashira Coupling with Methyl 3-iodo-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Indazole-Alkyne Scaffold The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole-Alkyne Scaffold

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by palladium and copper complexes, is celebrated for its mild reaction conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[3][4]

For medicinal chemists and drug development professionals, the indazole nucleus is a privileged scaffold. Its unique bicyclic structure is a key feature in numerous FDA-approved drugs and clinical candidates, particularly in the realm of kinase inhibitors, where it often serves as a hinge-binding motif.[5][6] The ability to strategically functionalize the indazole core is therefore of paramount importance.

This guide focuses on the Sonogashira coupling of methyl 3-iodo-1H-indazole-5-carboxylate , a versatile building block that combines the desirable indazole core with a reactive C-I bond at the 3-position and an electron-withdrawing ester group at the 5-position. The introduction of an alkynyl moiety at the C-3 position through this reaction opens a gateway to a diverse array of novel chemical entities with significant potential in drug discovery and materials science.

Mechanism and Key Parameters: A Tale of Two Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is crucial for rational optimization and troubleshooting.

The generally accepted mechanism involves the following key steps:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (methyl 3-iodo-1H-indazole-5-carboxylate) to form a Pd(II) intermediate.

    • Transmetalation: The Pd(II) intermediate reacts with a copper(I) acetylide, which is generated in the copper cycle, to form a Pd(II)-alkynyl complex.

    • Reductive Elimination: This complex undergoes reductive elimination to yield the desired 3-alkynyl-indazole product and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • Acetylide Formation: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This step increases the nucleophilicity of the alkyne.

    • Regeneration: The copper(I) acetylide then participates in the transmetalation step with the palladium complex, regenerating the copper(I) salt.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)-alkyne(L)₂ PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product Ar-alkyne PdII_Alkynyl->Product Reductive Elimination CuI Cu(I)I Cu_Acetylide Cu(I)-alkyne CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Alkyne H-alkyne Alkyne->Cu_Acetylide Base ArI Methyl 3-iodo-1H- indazole-5-carboxylate ArI->PdII_Aryl

Caption: The dual catalytic cycles of the Sonogashira coupling.

Critical Parameters for Success
ParameterRole & CausalityTypical Choices & Considerations for Methyl 3-iodo-1H-indazole-5-carboxylate
Palladium Catalyst The primary catalyst for the cross-coupling reaction. The choice of ligand influences catalyst activity and stability.PdCl₂(PPh₃)₂ is a robust and common choice. Pd(PPh₃)₄ is also effective.[1] For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands may be considered.
Copper(I) Co-catalyst Accelerates the reaction by facilitating the formation of a more reactive copper acetylide intermediate.Copper(I) iodide (CuI) is the most common and effective co-catalyst.[3]
Base Deprotonates the terminal alkyne, a necessary step for the formation of the copper acetylide. Also acts as a scavenger for the HI generated during the reaction.Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard.[4] The choice of base can be critical and may require optimization.
Solvent Solubilizes the reactants and catalysts. The polarity of the solvent can influence reaction rates.Anhydrous, degassed solvents are crucial to prevent side reactions.[1] Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used and are good starting points.
Temperature Affects the rate of reaction. Aryl iodides are generally more reactive and can often be coupled at milder temperatures.Room temperature to moderate heating (40-60 °C) is typically sufficient for iodo-indazoles.[7]
Atmosphere An inert atmosphere (e.g., Argon or Nitrogen) is essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.[8][9]Rigorous degassing of the solvent and maintaining the reaction under an inert atmosphere is critical for high yields.

Experimental Protocols

Protocol 1: N-1 Boc Protection of Methyl 3-iodo-1H-indazole-5-carboxylate

For Sonogashira couplings at the C-3 position of an indazole, protection of the N-1 position is often crucial to prevent side reactions and catalyst deactivation.[3][8] The acidic N-H proton can interfere with the basic reaction conditions. The tert-butyloxycarbonyl (Boc) group is a suitable choice as it is stable under the coupling conditions and can be readily removed later.

Materials:

  • Methyl 3-iodo-1H-indazole-5-carboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of methyl 3-iodo-1H-indazole-5-carboxylate (1.0 eq) in anhydrous DCM, add TEA (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-methyl 3-iodo-1H-indazole-5-carboxylate.

N_Protection_Workflow start Start: Methyl 3-iodo-1H-indazole-5-carboxylate dissolve Dissolve in DCM start->dissolve add_reagents Add TEA, DMAP, (Boc)₂O dissolve->add_reagents react Stir at RT, 12-16h (Monitor by TLC) add_reagents->react quench Quench with NaHCO₃(aq) react->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end End: N-Boc protected indazole purify->end

Caption: Workflow for N-Boc protection of the indazole.

Protocol 2: Sonogashira Coupling of N-Boc-methyl 3-iodo-1H-indazole-5-carboxylate

This is a representative protocol based on established methods for similar iodo-indazole substrates.[3][4] Optimization of catalyst loading, base, and temperature may be required for specific alkynes.

Materials:

  • N-Boc-methyl 3-iodo-1H-indazole-5-carboxylate (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask, add N-Boc-methyl 3-iodo-1H-indazole-5-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed DMF via syringe, followed by TEA (3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture while stirring.

  • Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by TLC. Gentle heating (e.g., to 50 °C) may be necessary for less reactive alkynes.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-methyl 3-alkynyl-1H-indazole-5-carboxylate.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: Pd(0) may have oxidized.Use a fresh batch of catalyst. Ensure rigorous degassing of all solvents and reagents.[9]
Insufficient Base: Incomplete deprotonation of the alkyne.Increase the equivalents of the amine base or switch to a stronger base like DBU.
Low Reaction Temperature: Insufficient energy for oxidative addition.Gradually increase the reaction temperature in 10-20 °C increments.
N-H Interference: If the N-protection step was skipped, the free N-H can interfere with the catalyst.Protect the indazole nitrogen as described in Protocol 1.[8]
Significant Homocoupling of Alkyne (Glaser Coupling) Presence of Oxygen: Oxygen promotes the oxidative dimerization of the alkyne.Ensure a strictly inert atmosphere. Thoroughly degas all solvents and reagents.[9]
High Concentration of Alkyne: Favors the bimolecular homocoupling reaction.Add the terminal alkyne slowly to the reaction mixture using a syringe pump.[2]
Copper-Catalyzed Side Reaction: CuI is an efficient catalyst for Glaser coupling.Minimize the amount of CuI used or switch to a copper-free Sonogashira protocol.[8]
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: Can be caused by impurities or inappropriate solvent/temperature.Use high-purity reagents and solvents. Consider a different solvent if THF is being used, as it can sometimes promote palladium black formation.

Applications in Drug Discovery and Materials Science

The 3-alkynyl-1H-indazole-5-carboxylate scaffold is a highly valuable intermediate in the synthesis of biologically active molecules, particularly in oncology.

  • Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[5] The alkyne functionality introduced via the Sonogashira coupling serves as a versatile handle for further elaboration. For instance, the alkyne can be used in "click" chemistry to introduce triazole-linked fragments or can be reduced to provide more flexible linkers. This allows for the rapid generation of libraries of compounds to probe the structure-activity relationships of novel kinase inhibitors.[6][10]

  • Molecular Probes and Materials: The rigid, linear nature of the alkyne linker is also of interest in the development of molecular probes and organic electronic materials. The extended π-system created by the coupling can impart desirable photophysical properties.

While specific drugs directly synthesized from methyl 3-iodo-1H-indazole-5-carboxylate are not prominently in the public domain, numerous patents and research articles describe the synthesis of indazole-based kinase inhibitors using Sonogashira coupling as a key step, highlighting the industrial relevance of this transformation.[10][11]

References

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  • Yuan, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3303.
  • Borzilleri, R. M., et al. (2012). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 10(4), 778-784.
  • ResearchGate. (2017). One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles.
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  • Vasilevsky, S. F., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. Arkivoc, 2016(5), 55-71.
  • The Royal Society of Chemistry. (2011). Rapid preparation of triazolyl substituted NH- heterocyclic kinase inhibitors via one-pot Sonogashira coupling–TMS-deprotection–CuAAC sequence.
  • ResearchGate. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin- 3-yl]-1H-benzimidazole derivatives.

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Application

Application Notes and Protocols: The Strategic Use of Methyl 3-Iodo-1H-indazole-5-carboxylate in Kinase Inhibitor Synthesis

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of moder...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery. The indazole scaffold has emerged as a "privileged" structure in the design of kinase inhibitors, owing to its ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of methyl 3-iodo-1H-indazole-5-carboxylate , a versatile building block for the synthesis of a diverse range of potent and selective kinase inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols for key coupling reactions, and methods for purification and characterization.

Introduction: The Power of the Indazole Scaffold in Kinase Inhibition

The pursuit of selective kinase inhibitors is a cornerstone of targeted therapy. The high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in achieving selectivity and avoiding off-target effects. Scaffold-based design has proven to be a highly effective strategy in navigating this challenge, where a core molecular framework is systematically elaborated to optimize binding affinity and selectivity for a specific kinase target.

The indazole nucleus is a bicyclic aromatic heterocycle that has gained prominence as a privileged scaffold in kinase inhibitor design.[2][3][4][5][6] Its key features include:

  • Hydrogen Bonding Capabilities: The indazole ring system can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors.[1]

  • Structural Rigidity: The fused ring system provides a rigid framework that can help to pre-organize appended functionalities for optimal binding, reducing the entropic penalty upon binding.

  • Vectors for Chemical Diversification: The indazole core presents multiple positions for substitution, allowing for the exploration of chemical space to enhance potency and selectivity.

Methyl 3-iodo-1H-indazole-5-carboxylate is a particularly valuable starting material due to the strategic placement of its functional groups. The iodo group at the 3-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the methyl ester at the 5-position can be readily modified or may itself contribute to binding interactions.

Strategic Importance of Methyl 3-Iodo-1H-indazole-5-carboxylate

The utility of this building block lies in its amenability to late-stage functionalization, a key strategy in modern medicinal chemistry for the rapid generation of compound libraries. The carbon-iodine bond is highly reactive towards palladium catalysts, enabling the efficient formation of new carbon-carbon and carbon-nitrogen bonds.[1] This allows for the introduction of a wide array of substituents to probe the structure-activity relationships (SAR) of a given kinase target.

Logical Flow of Kinase Inhibitor Synthesis

The following diagram illustrates the central role of methyl 3-iodo-1H-indazole-5-carboxylate in a typical kinase inhibitor discovery workflow.

G A Methyl 3-iodo-1H-indazole-5-carboxylate (Starting Material) B Palladium-Catalyzed Cross-Coupling Reactions A->B C Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) B->C D Sonogashira Coupling (Terminal Alkynes) B->D E Buchwald-Hartwig Amination (Amines) B->E F Diverse Library of Indazole Derivatives C->F D->F E->F G Biological Screening (Kinase Inhibition Assays) F->G H Lead Compound Identification & Optimization G->H

Caption: Synthetic workflow utilizing methyl 3-iodo-1H-indazole-5-carboxylate.

Detailed Synthetic Protocols

The following protocols provide step-by-step methodologies for key palladium-catalyzed cross-coupling reactions using methyl 3-iodo-1H-indazole-5-carboxylate. These are intended as starting points and may require optimization based on the specific substrates used.

General Considerations for All Reactions
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and other reagents. This is achieved by using standard Schlenk line techniques or a glovebox.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be accomplished by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

  • Reagent Quality: The success of these reactions is highly dependent on the purity of the reagents. Use high-purity starting materials, catalysts, ligands, and bases.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7] This reaction is widely used to introduce aryl or heteroaryl moieties at the 3-position of the indazole core.

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

ReagentM.W.Amount (mmol)Eq.
Methyl 3-iodo-1H-indazole-5-carboxylate316.081.01.0
Aryl/Heteroaryl Boronic AcidVaries1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.992.02.0
1,4-Dioxane/Water (3:1 mixture)-5 mL-

Procedure:

  • To a dry Schlenk flask, add methyl 3-iodo-1H-indazole-5-carboxylate (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights: The choice of base and solvent system can be critical. For less reactive boronic acids, stronger bases like potassium phosphate (K₃PO₄) and alternative palladium catalysts/ligand systems (e.g., Pd(OAc)₂ with SPhos or XPhos) may be necessary.

Protocol 2: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing linear, rigid linkers into the kinase inhibitor scaffold, which can probe deeper pockets within the enzyme active site.

Materials:

ReagentM.W.Amount (mmol)Eq.
Methyl 3-iodo-1H-indazole-5-carboxylate316.081.01.0
Terminal AlkyneVaries1.51.5
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF), anhydrous-5 mL-

Procedure:

  • To a dry Schlenk flask, add methyl 3-iodo-1H-indazole-5-carboxylate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise at room temperature.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Trustworthiness Note: The Sonogashira coupling is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling).[8] Rigorous degassing and maintaining a strict inert atmosphere are crucial for high yields.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This reaction is instrumental in introducing a wide variety of primary and secondary amines at the 3-position of the indazole, a common feature in many kinase inhibitors that often interact with the solvent-exposed region of the active site.

Materials:

ReagentM.W.Amount (mmol)Eq.
Methyl 3-iodo-1H-indazole-5-carboxylate316.081.01.0
Amine (Primary or Secondary)Varies1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.010.01
Xantphos578.680.020.02
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene, anhydrous-5 mL-

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.01 mmol) and Xantphos (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate Schlenk flask, add methyl 3-iodo-1H-indazole-5-carboxylate (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill this flask with an inert gas.

  • Add anhydrous toluene (3 mL) to the substrate mixture.

  • Transfer the pre-formed catalyst solution to the substrate mixture via cannula.

  • Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expertise & Experience: The N-H proton of the indazole ring can sometimes interfere with the Buchwald-Hartwig amination.[8] If low yields or side products are observed, protection of the indazole nitrogen with a suitable protecting group (e.g., Boc or SEM) prior to the coupling reaction may be necessary.

Characterization and Data Presentation

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the final compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor reaction progress and assess purity.

  • Melting Point: Provides a measure of purity for solid compounds.

Data Summary Table (Example):

Compound IDR-Group (at C3)Coupling ReactionYield (%)¹H NMR (δ, ppm)m/z [M+H]⁺ (calc./found)
IZ-001 PhenylSuzuki857.2-8.5 (m)267.0917 / 267.0919
IZ-002 PhenylethynylSonogashira787.3-8.6 (m)291.0917 / 291.0920
IZ-003 MorpholinoBuchwald-Hartwig653.2-8.4 (m)276.1300 / 276.1302

Conclusion

Methyl 3-iodo-1H-indazole-5-carboxylate is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic functionalization allows for the efficient application of modern cross-coupling methodologies to generate diverse libraries of compounds for biological screening. The protocols and insights provided in this document are intended to empower researchers in their efforts to design and synthesize the next generation of targeted therapeutics.

References

  • Scaffold-based design of kinase inhibitors for cancer therapy. (n.d.). PubMed.
  • Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors. (n.d.). Benchchem.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. (n.d.). ChemRxiv.
  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). (n.d.).
  • Pathways for the synthesis of indazole derivatives. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed.
  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. (2010). PubMed.
  • Identification of Potent Reverse Indazole Inhibitors for HPK1. (2021). PMC - NIH.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules.
  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University.
  • Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. (2025). RGUHS Journal of Pharmaceutical Sciences.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. (n.d.). Benchchem.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Journal of the Iranian Chemical Society.
  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evalu
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.). Journal of Chemical Sciences.
  • The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar.
  • Rapid preparation of triazolyl substituted NH- heterocyclic kinase inhibitors via one-pot Sonogashira coupling–TMS-deprotection–CuAAC sequence. (n.d.). The Royal Society of Chemistry.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... (n.d.).
  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (n.d.). PubMed.
  • Methyl 5-iodo-1H-indazole-3-carboxyl
  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed.
  • troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. (n.d.). Benchchem.
  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2023). MDPI.
  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. (n.d.). NIH.
  • Methyl 1-(4-fluorobenzyl)

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Method

Application Notes &amp; Protocols: A Guide to the Synthesis and Evaluation of Indazole-Based Akt Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Abstract: The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.[1][2] The serine/threonine kinase Akt is a critical node in this cascade, regulating cell survival, proliferation, growth, and metabolism.[3][4] This document provides a detailed guide for the synthesis of potent Akt inhibitors based on the indazole scaffold, a privileged structure in kinase inhibitor design.[5][6] We present a rationale-driven approach to the synthesis of key indazole intermediates and their elaboration into final compounds. Furthermore, we provide a detailed, field-proven protocol for evaluating their biological activity using an in vitro kinase assay.

The Scientific Imperative: Targeting the Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of normal cellular physiology.[7] In response to growth factors and other extracellular signals, activated PI3K generates the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane.[8] Full activation of Akt requires phosphorylation at two key sites, Thr308 and Ser473.[9] Once active, Akt phosphorylates a vast array of downstream substrates, promoting cell survival by inhibiting apoptotic proteins like Bad, driving cell cycle progression, and stimulating cell growth via the mTOR pathway.[1][3]

In many cancers, genetic alterations such as mutations in PIK3CA (the gene encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN lead to hyperactivation of this pathway.[7][8] This sustained pro-survival signaling allows cancer cells to proliferate uncontrollably and resist apoptosis. Consequently, developing small molecule inhibitors that directly target key nodes like Akt is a cornerstone of modern oncology drug discovery.[1][10]

The indazole core has emerged as a highly effective scaffold for developing kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this moiety.[6][11] Its rigid bicyclic structure provides an excellent framework for orienting substituents to interact with the ATP-binding pocket of kinases, while also offering multiple positions for chemical modification to fine-tune potency and selectivity.[5]

Akt_Signaling_Pathway RTK Growth Factor Receptors (RTKs) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt Recruits to membrane PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) Bad Bad Akt->Bad FOXO FOXO Akt->FOXO GSK3 GSK-3 Akt->GSK3 mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Apoptosis Apoptosis Bad->Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation

Caption: The PI3K/Akt signaling pathway and key downstream effectors.

Synthetic Strategy: From Indazole Intermediates to Potent Inhibitors

Our synthetic approach is a modular strategy focused on the late-stage diversification of a common intermediate. This allows for the efficient exploration of the structure-activity relationship (SAR). The overall workflow involves the synthesis of a key 5-bromo-indazole intermediate, followed by a palladium-catalyzed Suzuki coupling reaction to introduce various aryl or heteroaryl groups.[12] This C-C bond-forming reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it a workhorse in modern medicinal chemistry.

Synthetic_Workflow Start Starting Materials (e.g., 4-Bromo-2-fluoro-toluene) Intermediate Synthesis of Key 5-Bromo-Indazole Intermediate Start->Intermediate Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Intermediate->Coupling Purify Purification (Column Chromatography) Coupling->Purify Characterize Structural Characterization (NMR, LC-MS) Purify->Characterize Final Final Akt Inhibitor Characterize->Final Evaluate Biological Evaluation (In Vitro Kinase Assay) Final->Evaluate SAR SAR Analysis & Further Optimization Evaluate->SAR

Caption: General workflow for the synthesis and evaluation of indazole-based inhibitors.

Protocol 1: Synthesis of 5-Bromo-3-methyl-1H-indazole

This protocol details the synthesis of a key building block. The reaction proceeds via a diazotization of an aniline derivative followed by an intramolecular cyclization. This is a robust and scalable method for accessing the indazole core.

Materials & Equipment:

  • 4-Bromo-2-fluoro-6-methylaniline

  • tert-Butyl nitrite (t-BuONO)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Nitrogen or Argon gas inlet

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluoro-6-methylaniline (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10 minutes.

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Initiation: Begin stirring and heat the mixture to 80 °C.

    • Rationale: Heating facilitates the subsequent cyclization step and ensures all reagents remain in solution.

  • Reagent Addition: Add tert-butyl nitrite (1.5 eq) dropwise over 20 minutes. An exotherm and gas evolution may be observed.

    • Causality:tert-Butyl nitrite acts as the diazotizing agent, converting the aniline into a reactive diazonium salt intermediate.

  • Reaction Monitoring: Maintain the reaction at 80 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the toluene. c. Dissolve the resulting crude residue in dichloromethane (DCM). d. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 5-bromo-3-methyl-1H-indazole as a solid.

Protocol 2: Synthesis of a Representative Akt Inhibitor via Suzuki Coupling

This protocol describes the coupling of the bromo-indazole intermediate with a pyridine-containing boronic acid to generate a potent, ATP-competitive Akt inhibitor, structurally analogous to known inhibitors.[13]

Materials & Equipment:

  • 5-Bromo-3-methyl-1H-indazole (from Protocol 1)

  • (2-(Aminomethyl)pyridin-4-yl)boronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2 M Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane and Water (degassed)

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon gas inlet

  • Standard purification apparatus

Procedure:

  • Reagent Preparation: In a round-bottom flask, combine 5-bromo-3-methyl-1H-indazole (1.0 eq), the desired boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Rationale: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. A slight excess of the boronic acid ensures complete consumption of the more valuable bromo-indazole.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and the 2 M Na₂CO₃ solution in a 3:1 ratio (v/v).

    • Causality: The aqueous base is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center. Degassing the solvents removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromo-indazole.

  • Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst. c. Transfer the filtrate to a separatory funnel and wash with water and then brine. d. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) or preparative HPLC to yield the final inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: Assessing Inhibitor Potency

Once synthesized and purified, the compounds must be evaluated for their ability to inhibit Akt kinase activity. A reliable method is a non-radioactive, in vitro kinase assay that measures the phosphorylation of a known Akt substrate, such as a GSK-3 fusion protein.[9]

Protocol 3: In Vitro Akt Kinase Assay (Non-Radioactive)

This protocol uses an immunometric approach to quantify substrate phosphorylation via Western Blot. The intensity of the phosphorylated substrate band is inversely proportional to the inhibitory activity of the test compound.

Materials & Equipment:

  • Active, recombinant Akt1 enzyme

  • GSK-3α fusion protein substrate

  • ATP solution

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • Synthesized indazole inhibitors dissolved in DMSO

  • Primary antibody: Phospho-GSK-3α (Ser21) antibody

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western Blotting apparatus

  • Chemiluminescence detection reagents and imager

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration range is 10 mM down to 1 nM.

  • Kinase Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. For each reaction, combine:

    • Kinase Assay Buffer

    • GSK-3α fusion protein substrate (to a final concentration of ~1 µ g/reaction )

    • Active Akt1 enzyme (amount to be optimized for linear signal range)

    • 1 µL of inhibitor dilution (or DMSO for the 'no inhibitor' control)

  • Pre-incubation: Gently mix and incubate the enzyme-substrate-inhibitor mixture at room temperature for 10 minutes.

    • Rationale: This step allows the inhibitor to bind to the kinase before the phosphorylation reaction is initiated.

  • Initiation: Start the kinase reaction by adding ATP to a final concentration of 200 µM. Include a 'no ATP' control to measure background signal.

  • Incubation: Incubate the reaction at 30 °C for 30 minutes in a water bath or thermomixer.

  • Termination: Stop the reaction by adding 4X SDS-PAGE loading buffer and heating at 95 °C for 5 minutes.

  • Western Blotting: a. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary Phospho-GSK-3α (Ser21) antibody overnight at 4 °C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash thoroughly and apply chemiluminescence substrate.

  • Data Acquisition and Analysis: a. Capture the image using a digital imager. b. Quantify the band intensities using densitometry software. c. Normalize the signal of each inhibitor-treated sample to the 'no inhibitor' (DMSO) control. d. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Interpretation: Structure-Activity Relationships (SAR)

The IC₅₀ values obtained from the kinase assay are crucial for building a structure-activity relationship (SAR) profile. By comparing the potency of different analogs, researchers can deduce which chemical modifications enhance or diminish activity.

Compound IDR¹ Group (at Indazole C5)Akt1 Kᵢ (nM)[13]Notes
1 Phenyl1.9Baseline potency for a simple aryl substituent.
2 4-Fluorophenyl0.8Addition of a para-fluoro group often improves potency through favorable electronic or binding interactions.
3 2-Pyridyl1.2The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, influencing binding orientation.
4 4-Pyridyl0.16Optimal positioning of the pyridine nitrogen significantly enhances potency, likely through a key hydrogen bond with the kinase hinge region.[13]

Table 1: Representative SAR data for C5-substituted indazole-pyridine analogs. Lower Kᵢ values indicate higher potency.

The data clearly indicate that the nature and position of the aryl/heteroaryl group at the C5 position of the indazole are critical for potent Akt inhibition. The superior activity of the 4-pyridyl analog (Compound 4) highlights the importance of establishing a specific hydrogen bond interaction within the ATP-binding site.[13] This insight guides future optimization efforts, suggesting that exploring other substituents capable of forming similar interactions could lead to even more potent inhibitors.

References

  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
  • Engelman, J. A., Luo, J., & Cantley, L. C. (2006). The evolution of phosphatidylinositol 3-kinases as regulators of growth and metabolism. Nature Reviews Genetics, 7(8), 606-619.
  • Wikipedia contributors. (2024). Akt/PKB signaling pathway. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Revathidevi, S., & Munirajan, A. K. (2019). AKT in cancer: New molecular insights and advances in drug development. Seminars in Cancer Biology, 59, 1-18.
  • Yoeli-Lerner, M., & Toker, A. (2006). Akt signaling and cancer: surviving but not moving on. Cancer Research, 66(8), 3963-3966.
  • Feldman, R. I., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Molecular BioSystems, 6(8), 1436-1445. Available at: [Link]

  • Luo, Y., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832-6846. Available at: [Link]

  • Feldman, R. I., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PubMed. Available at: [Link]

  • Sorge, M., et al. (2018). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 61(17), 7849-7865. Available at: [Link]

  • Wu, P., et al. (2015). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. Drug Discovery Today, 20(1), 5-10. Available at: [Link]

  • Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. Available at: [Link]

  • Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 152, 104609. Available at: [Link]

  • Tandon, N., et al. (2021). Pathways for the synthesis of indazole derivatives. RSC Advances, 11(42), 26185-26207. Available at: [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 186, 106552. Available at: [Link]

  • Chen, S., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412. Available at: [Link]

  • Gewald, C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14783-14835. Available at: [Link]

  • Paul, K., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26185-26207. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]

  • Liu, C., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4850-4854. Available at: [Link]

  • ResearchGate. (n.d.). Akt kinase assay and inhibitor screening. Retrieved from: [Link]

  • Goud, B. S., et al. (2021). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 26(16), 4983. Available at: [Link]

  • Paul, K., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26185-26207. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Zhang, Y., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(1), 228-232. Available at: [Link]

  • ResearchGate. (n.d.). 5-substituted indazoles as kinase inhibitors. Retrieved from: [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 281, 116892. Available at: [Link]

  • Feldman, R. I., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. ResearchGate. Available at: [Link]

  • Al-Ostath, M., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(18), 6688. Available at: [Link]

  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]

  • Allen, J. A., et al. (2025). Live-cell NanoBRET assay to measure AKT inhibitor binding to conformational states of AKT. bioRxiv. Available at: [Link]

  • Zhang, H., et al. (2018). Recent Advances in the Development of Indazole-based Anticancer Agents. Archiv der Pharmazie, 351(9-10), e1800127. Available at: [Link]

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Application

The Strategic Utility of Methyl 3-iodo-1H-indazole-5-carboxylate in the Synthesis of Bioactive Molecules

Introduction In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous clinically significant therapeutic agents. Its unique electronic pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous clinically significant therapeutic agents. Its unique electronic properties and conformational rigidity make it an ideal framework for designing potent and selective inhibitors of various biological targets, particularly protein kinases and poly(ADP-ribose) polymerase (PARP). Within this esteemed class of heterocycles, methyl 3-iodo-1H-indazole-5-carboxylate (CAS 885271-25-0) has emerged as a highly versatile and strategic building block for the synthesis of Active Pharmaceutical Ingredients (APIs).

The strategic placement of the iodo group at the 3-position and the methyl ester at the 5-position provides orthogonal handles for chemical modification. The carbon-iodine bond at the C3 position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse aryl, heteroaryl, alkyl, and amino moieties. This capability is paramount in the exploration of structure-activity relationships (SAR) during drug discovery. The methyl ester at the C5 position offers a convenient site for further derivatization, such as conversion to amides, which are common functionalities in many APIs for enhancing target engagement and pharmacokinetic properties.

This comprehensive guide provides an in-depth exploration of methyl 3-iodo-1H-indazole-5-carboxylate as a key intermediate in API synthesis. We will detail its preparation and provide field-proven protocols for its application in cornerstone cross-coupling reactions, underscoring its pivotal role in the development of next-generation therapeutics.

Synthesis of Methyl 3-iodo-1H-indazole-5-carboxylate

The preparation of methyl 3-iodo-1H-indazole-5-carboxylate is typically achieved through the direct iodination of its non-halogenated precursor, methyl 1H-indazole-5-carboxylate. The C3 position of the indazole ring is susceptible to electrophilic substitution, making this a regioselective and efficient transformation.[1]

Protocol 1: Direct C3 Iodination

This protocol is adapted from established procedures for the iodination of indazole scaffolds.[1][2]

Reaction Scheme:

A straightforward iodination reaction.

Materials:

  • Methyl 1H-indazole-5-carboxylate (1.0 equiv)

  • Sodium hydroxide (NaOH) (2.0 equiv)

  • Iodine (I₂) (1.2 equiv)

  • Methanol

  • Saturated sodium sulfite solution

  • Water

  • Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and filtration apparatus.

Procedure:

  • To a solution of methyl 1H-indazole-5-carboxylate (1.0 equiv) in methanol, add sodium hydroxide (2.0 equiv) and stir until all solids are dissolved.

  • In a separate flask, prepare a solution of iodine (1.2 equiv) in methanol.

  • Slowly add the iodine solution to the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to neutralize any unreacted iodine.

  • Evaporate the methanol under reduced pressure.

  • Add water to the residue, which should precipitate the product as a solid.

  • Filter the solid, wash with copious amounts of water, and dry under vacuum to yield the desired methyl 3-iodo-1H-indazole-5-carboxylate.

Expertise & Causality: The use of a base like sodium hydroxide is crucial as it deprotonates the indazole N-H, increasing the electron density of the heterocyclic ring system and thereby activating the C3 position for electrophilic attack by iodine. Methanol is an excellent solvent for both the starting material and the reagents.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of methyl 3-iodo-1H-indazole-5-carboxylate is realized in its application in palladium-catalyzed cross-coupling reactions. The C-I bond is highly reactive towards oxidative addition to a Pd(0) catalyst, making it an ideal substrate for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is instrumental in constructing the biaryl and heteroaryl-aryl linkages prevalent in many kinase inhibitors.

Reaction Scheme:

G cluster_reagents Reaction Conditions Indazole Methyl 3-iodo-1H-indazole-5-carboxylate C-I Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) BoronicAcid Aryl/Heteroaryl Boronic Acid R-B(OH)2 Product Methyl 3-(Aryl/Heteroaryl)-1H-indazole-5-carboxylate C-C Reagents->Product:f0 Suzuki Coupling

General workflow for Suzuki-Miyaura coupling.

Materials:

  • Methyl 3-iodo-1H-indazole-5-carboxylate (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent system (e.g., 1,4-Dioxane and water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware and stirring equipment

Procedure:

  • In a Schlenk flask, combine methyl 3-iodo-1H-indazole-5-carboxylate (1.0 equiv), the aryl/heteroaryl boronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness & Self-Validation: The success of a Suzuki coupling is highly dependent on the exclusion of oxygen, which can deactivate the Pd(0) catalyst. Thoroughly degassing the solvent and maintaining an inert atmosphere are critical for reproducibility. The choice of a phosphine ligand, such as the triphenylphosphine in Pd(PPh₃)₄, is vital for stabilizing the palladium catalyst and facilitating the catalytic cycle.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a key transformation in the synthesis of numerous APIs, including those containing piperazine or other amine-based pharmacophores.[3]

Reaction Scheme:

G cluster_reagents Reaction Conditions Indazole Methyl 3-iodo-1H-indazole-5-carboxylate C-I Reagents Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) Amine Primary/Secondary Amine R¹R²NH Product Methyl 3-(R¹R²N)-1H-indazole-5-carboxylate C-N Reagents->Product:f0 Buchwald-Hartwig Amination

General workflow for Buchwald-Hartwig amination.

Materials:

  • Methyl 3-iodo-1H-indazole-5-carboxylate (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium source (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., Xantphos) (4-10 mol%)

  • Base (e.g., Cesium carbonate, Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium source, phosphine ligand, and base.

  • Add methyl 3-iodo-1H-indazole-5-carboxylate and the anhydrous, degassed solvent.

  • Finally, add the amine coupling partner.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by flash column chromatography.

Expertise & Causality: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often employed to promote the reductive elimination step, which is the final C-N bond-forming step in the catalytic cycle. A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the amine and facilitate the reaction.

Protocol 4: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing rigid alkyne linkers into a molecule, which can be used to probe binding pockets or to serve as precursors for further transformations.[4]

Reaction Scheme:

G cluster_reagents Reaction Conditions Indazole Methyl 3-iodo-1H-indazole-5-carboxylate C-I Reagents Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF) Alkyne Terminal Alkyne R-C≡CH Product Methyl 3-(Alkynyl)-1H-indazole-5-carboxylate C-C≡C Reagents->Product:f0 Sonogashira Coupling

General workflow for Sonogashira coupling.

Materials:

  • Methyl 3-iodo-1H-indazole-5-carboxylate (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., Triethylamine, Et₃N) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran, THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add methyl 3-iodo-1H-indazole-5-carboxylate, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent.

  • Add the terminal alkyne followed by the amine base.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove copper salts.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by flash column chromatography.

Expertise & Causality: The Sonogashira reaction is unique in this context as it typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The amine base is crucial for deprotonating the terminal alkyne and for scavenging the HI produced during the reaction.

Case Study: A Building Block for Kinase Inhibitors like Axitinib

While not a direct precursor, the synthetic strategies employed for the potent tyrosine kinase inhibitor Axitinib highlight the utility of 3-iodoindazole derivatives. The synthesis of Axitinib involves a key Heck coupling reaction of a protected 3-iodo-6-nitroindazole with 2-vinylpyridine.[5] This underscores the industrial relevance of the C3-iodoindazole moiety as a versatile handle for introducing complex side chains. The product of such a coupling with methyl 3-iodo-1H-indazole-5-carboxylate could then be further elaborated at the C5-ester position to generate a library of potential kinase inhibitors.

Summary of Reaction Conditions

Reaction TypePalladium SourceLigand (if separate)BaseSolventTemperature (°C)Key Feature
Suzuki-Miyaura Pd(PPh₃)₄(Integrated)K₂CO₃, Cs₂CO₃Dioxane/H₂O80-100C-C bond formation with boronic acids
Buchwald-Hartwig Pd₂(dba)₃Xantphos, RuPhosCs₂CO₃, K₃PO₄Toluene, Dioxane90-110C-N bond formation with amines
Sonogashira PdCl₂(PPh₃)₂(Integrated)Et₃N, DIPEATHF, DMF25-60C-C triple bond formation with alkynes

Conclusion

Methyl 3-iodo-1H-indazole-5-carboxylate is a quintessential building block for the modern medicinal chemist. Its straightforward synthesis and the exceptional reactivity of the C3-iodo group in a variety of robust and high-yielding palladium-catalyzed cross-coupling reactions provide a reliable and versatile platform for the rapid assembly of complex molecular architectures. The protocols detailed herein offer a validated starting point for researchers and drug development professionals to leverage the synthetic potential of this valuable intermediate in the quest for novel and effective APIs. The continued application of such strategic building blocks will undoubtedly fuel the discovery of the next generation of targeted therapies.

References

  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Patents describing the synthesis of Axitinib intermedi
  • CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • PubChem entry for methyl 3-iodo-1H-indazole-5-carboxylate. [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives. Pure and applied chemistry, 70(7), 1481-1488.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]

  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries.
  • Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical reviews, 107(1), 133-173.
  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2018(i), 99-158. [Link]

Sources

Method

Application Notes &amp; Protocols: Regioselective N-Alkylation of Methyl 3-iodo-1H-indazole-5-carboxylate

Abstract The indazole core is a privileged pharmacophore, integral to numerous therapeutic agents.[1][2][3] Functionalization of the indazole nitrogen atoms is a cornerstone of medicinal chemistry, yet the synthesis of N...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a privileged pharmacophore, integral to numerous therapeutic agents.[1][2][3] Functionalization of the indazole nitrogen atoms is a cornerstone of medicinal chemistry, yet the synthesis of N-alkylated indazoles is frequently complicated by a lack of regioselectivity, yielding challenging mixtures of N1 and N2 isomers.[2][4] This guide provides a detailed examination of N-alkylation methods for methyl 3-iodo-1H-indazole-5-carboxylate, a versatile building block for drug discovery. We present field-proven protocols for achieving high regioselectivity for either the N1 or N2 position by leveraging a deep understanding of reaction mechanisms and the interplay of reagents, solvents, and reaction conditions. This document is intended for researchers, medicinal chemists, and process development scientists seeking robust and reproducible methods for synthesizing specific indazole regioisomers.

The Central Challenge: N1 vs. N2 Regioselectivity

The indazole ring possesses two nucleophilic nitrogen atoms, leading to two possible regioisomers upon alkylation. The outcome of the reaction is a delicate balance between two competing pathways, governed by principles of kinetic and thermodynamic control.[4][5]

  • 1H-Tautomer (N1-Alkylation): The 1H-indazole tautomer is generally the more thermodynamically stable form.[2][5][6] Conditions that allow for equilibrium or that stabilize the N1-anion intermediate tend to favor the formation of the N1-alkylated product.

  • 2H-Tautomer (N2-Alkylation): The N2 position is often less sterically hindered and can be the site of initial, kinetically favored attack under certain conditions.

The substituents on the indazole ring—in this case, the C3-iodo and C5-methyl carboxylate groups—exert profound steric and electronic influences that can be exploited to steer the reaction toward the desired isomer.[1][2]

Caption: Tautomerism and competing N1/N2 alkylation pathways.

Protocol I: Selective N1-Alkylation via Chelation Control

This protocol is optimized to achieve high N1-selectivity by using a strong, non-nucleophilic base in a moderately polar aprotic solvent. The rationale hinges on the formation of a sodium salt that engages in chelation between the N2 nitrogen and the oxygen of the C5-ester, sterically directing the alkylating agent to the N1 position.

Causality Behind Experimental Choices:

  • Base (Sodium Hydride, NaH): NaH is an irreversible, non-nucleophilic base that cleanly deprotonates the indazole.[7] The resulting sodium cation is crucial. Studies suggest that Na+ coordinates with both the N2 atom and a nearby electron-rich oxygen atom (from the C5-carboxylate), creating a rigid, chelated intermediate that blocks the N2 position.[8][9]

  • Solvent (Anhydrous Tetrahydrofuran, THF): THF is a moderately polar aprotic solvent that supports the formation of the sodium indazolide salt and the proposed chelation complex without overly solvating the cation, which would disrupt the chelation effect.[1][2] In contrast, highly polar solvents like DMF can lead to mixtures by favoring a more dissociated "free" anion.[8]

  • Temperature: Elevating the temperature to 50 °C ensures complete conversion while maintaining excellent regiocontrol, favoring the thermodynamically more stable N1 product.[2][6]

Detailed Step-by-Step Protocol (N1-Alkylation)
  • Preparation: To a dry, nitrogen-flushed round-bottom flask, add methyl 3-iodo-1H-indazole-5-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 15-20 mL per gram of indazole) and stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.3 eq) dropwise.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x volume of THF).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure N1-alkylated product.

G start Start: Dry Flask under N₂ add_indazole Add Indazole (1.0 eq) & Anhydrous THF start->add_indazole cool_0c Cool to 0 °C add_indazole->cool_0c add_nah Add NaH (1.2 eq) (H₂ evolves!) cool_0c->add_nah stir_rt Stir 30 min @ 0 °C Then 30 min @ RT add_nah->stir_rt add_rx Add Alkylating Agent (R-X, 1.1 eq) stir_rt->add_rx heat_50c Heat to 50 °C (12-24h) add_rx->heat_50c monitor Monitor by TLC/LC-MS heat_50c->monitor monitor->heat_50c Incomplete quench Quench with sat. NH₄Cl @ 0 °C monitor->quench Complete extract Extract with Ethyl Acetate quench->extract workup Wash, Dry, Concentrate extract->workup purify Column Chromatography workup->purify end End: Pure N1-Product purify->end

Caption: Experimental workflow for selective N1-alkylation.

Protocol II: Selective N2-Alkylation via Mitsunobu Reaction

For accessing the N2-regioisomer, the Mitsunobu reaction is a highly effective method.[10] It operates under neutral conditions and its mechanism favors substitution at the less sterically hindered N2 position, making it an excellent choice for kinetic control.

Causality Behind Experimental Choices:

  • Reagents (DEAD/PPh₃): The combination of an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) and triphenylphosphine (PPh₃) forms a phosphonium salt in situ.

  • Mechanism: The indazole acts as the nucleophile, attacking the activated alcohol. The attack is believed to occur preferentially at the more accessible, less sterically hindered N2 atom, leading to the kinetic product.[8] Studies on similar indazole esters show a strong preference for the N2 product under these conditions.[2][6]

Detailed Step-by-Step Protocol (N2-Alkylation)
  • Preparation: To a dry, nitrogen-flushed round-bottom flask, add methyl 3-iodo-1H-indazole-5-carboxylate (1.0 eq), the desired primary or secondary alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Dissolution: Add anhydrous THF (approx. 20 mL per gram of indazole) and stir to dissolve.

  • Activation: Cool the solution to 0 °C in an ice bath.

  • Addition: Add DEAD or DIAD (1.5 eq) dropwise over 20-30 minutes. An exothermic reaction is often observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Purify directly by column chromatography on silica gel to isolate the pure N2-alkylated product.

G start Start: Dry Flask under N₂ add_reagents Add Indazole (1.0 eq) Alcohol (1.5 eq) PPh₃ (1.5 eq) in THF start->add_reagents cool_0c Cool to 0 °C add_reagents->cool_0c add_dead Add DEAD (1.5 eq) dropwise @ 0 °C cool_0c->add_dead stir_rt Warm to RT Stir 16-24h add_dead->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor monitor->stir_rt Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete purify Column Chromatography concentrate->purify end End: Pure N2-Product purify->end

Caption: Experimental workflow for selective N2-alkylation via Mitsunobu.

Data Summary & Method Comparison

The choice of method dictates the regiochemical outcome. The following table summarizes expected results based on literature for structurally similar indazoles.

MethodKey Reagents (Base/Solvent)Typical Regioselectivity (N1:N2)Expected YieldMechanistic Rationale
Protocol I NaH / THF>99 : 1HighThermodynamic Control: Irreversible deprotonation followed by chelation of Na+ between N2 and C5-ester directs attack to N1.[1][2][8]
Protocol II PPh₃, DEAD / THF~1 : 2.5 (favoring N2)Moderate to GoodKinetic Control: Nucleophilic attack occurs at the less sterically hindered N2 position on the activated alcohol intermediate.[2][6]
Alternative Cs₂CO₃ / DioxaneHighly N1 SelectiveHighThermodynamic Control: Similar to NaH, the large Cs+ cation facilitates chelation, directing alkylation to N1.[8][11]
Common Mixture K₂CO₃ / DMF~1.4 : 1 to 1 : 1Moderate to HighMixed Control: Weaker base and polar solvent lead to a mixture of kinetic and thermodynamic products.[8][12]

Product Validation: Confirming Regiochemistry

It is critical to validate the structure of the final product. The N1 and N2 isomers are often difficult to distinguish by ¹H NMR alone. The definitive method for assignment is a 2D NMR experiment, specifically Heteronuclear Multiple Bond Correlation (HMBC).

  • N1-Isomer: A correlation will be observed between the protons of the N-alkyl group's alpha-methylene (N-CH₂) and the indazole ring's C7a carbon.

  • N2-Isomer: A correlation will be seen between the protons of the N-alkyl group's alpha-methylene (N-CH₂) and the indazole ring's C3 carbon.[1]

This unambiguous analysis provides the self-validating data required for trustworthy results.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Zhang, Q., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • White, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Li, J., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2661. [Link]

  • ResearchGate. (2007). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

Sources

Application

Protocol for the Regioselective C3-Iodination of Methyl 1H-Indazole-5-carboxylate

For: Researchers, scientists, and drug development professionals. Introduction The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Functionali...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Functionalization of the indazole nucleus is a key strategy in the discovery of novel pharmaceuticals, and the introduction of a halogen at the C3 position provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This document provides a detailed protocol for the regioselective iodination of methyl 1H-indazole-5-carboxylate to yield methyl 3-iodo-1H-indazole-5-carboxylate, a valuable intermediate in drug discovery programs.

The protocol herein is based on well-established methods for the electrophilic iodination of indazoles, taking into account the electronic influence of the methyl ester substituent at the C5 position.[3][4][5]

Mechanistic Rationale for C3-Regioselectivity

The indazole ring system is a 10π electron aromatic heterocycle. The 1H-indazole tautomer is the more thermodynamically stable form.[1] Electrophilic substitution on the 1H-indazole ring preferentially occurs at the C3 position. This regioselectivity is governed by the electronic properties of the bicyclic system. The nitrogen atom at the N1 position is pyrrole-like and donates electron density into the ring system, while the N2 nitrogen is pyridine-like and is electron-withdrawing. This electronic arrangement leads to the highest electron density at the C3 position, making it the most nucleophilic and thus the most susceptible to attack by an electrophile, such as an iodinating agent.

The presence of an electron-withdrawing methyl carboxylate group at the C5 position deactivates the benzene ring towards electrophilic attack, further favoring substitution on the pyrazole ring. Consequently, the C3 position remains the most reactive site for iodination.

Experimental Workflow Overview

Iodination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Dissolve Methyl 1H-indazole-5-carboxylate and Iodine in DMF add_base Add KOH solution dropwise at 0°C prep_reagents->add_base Transfer to reaction flask stir Stir at room temperature (Monitor by TLC) add_base->stir quench Pour into Na2S2O3 solution stir->quench Upon completion extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by column chromatography concentrate->chromatography characterize Characterize the product chromatography->characterize

Caption: Experimental workflow for the C3-iodination of methyl 1H-indazole-5-carboxylate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the C3-iodination of indazole derivatives.[2][4][5]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Methyl 1H-indazole-5-carboxylate≥97%Sigma-Aldrich, etc.Starting material
Iodine (I₂)Reagent gradeMajor chemical suppliersIodinating agent
Potassium Hydroxide (KOH)ACS reagent gradeMajor chemical suppliersBase
N,N-Dimethylformamide (DMF)AnhydrousMajor chemical suppliersSolvent
Ethyl Acetate (EtOAc)ACS reagent gradeMajor chemical suppliersExtraction solvent
HexanesACS reagent gradeMajor chemical suppliersEluent for chromatography
Sodium Thiosulfate (Na₂S₂O₃)AnhydrousMajor chemical suppliersFor quenching
Brine (saturated aq. NaCl)-Prepared in-houseFor washing
Sodium Sulfate (Na₂SO₄)AnhydrousMajor chemical suppliersDrying agent
Silica Gel230-400 meshMajor chemical suppliersFor column chromatography
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1H-indazole-5-carboxylate (1.0 eq) and iodine (1.5 eq) in anhydrous DMF.

  • Addition of Base: Cool the reaction mixture to 0 °C in an ice bath. To this, add a solution of potassium hydroxide (2.0 eq) in a minimal amount of water dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Upon completion, pour the reaction mixture into a freshly prepared aqueous solution of sodium thiosulfate (10% w/v) to quench the excess iodine.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of Methyl 3-iodo-1H-indazole-5-carboxylate

PropertyValueSource
Molecular Formula C₉H₇IN₂O₂[6]
Molecular Weight 302.07 g/mol [6]
CAS Number 885271-25-0
Appearance Off-white to pale yellow solidPredicted
¹H NMR (400 MHz, DMSO-d₆) Predicted: δ 14.1 (br s, 1H, NH), 8.45 (s, 1H, H4), 8.00 (d, 1H, H6), 7.70 (d, 1H, H7), 3.90 (s, 3H, OCH₃)Based on similar structures[7][8][9]
¹³C NMR (101 MHz, DMSO-d₆) Predicted: δ 166.0 (C=O), 142.0 (C7a), 130.0 (C4), 127.0 (C5), 125.0 (C6), 122.0 (C3a), 111.0 (C7), 90.0 (C3), 52.5 (OCH₃)Based on similar structures[7][8][9][10]

Troubleshooting and Safety Considerations

  • Low Yield: Ensure all reagents are dry, particularly the DMF, as water can interfere with the reaction. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the amount of iodinating agent.

  • Side Products: The primary potential side reaction is N-iodination. Performing the reaction at a low temperature and adding the base slowly helps to minimize this. Over-iodination is generally not observed under these conditions.

  • Safety:

    • Iodine is corrosive and can cause severe irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

    • DMF is a skin and respiratory irritant. Handle with care in a fume hood.

Alternative Protocol: Using N-Iodosuccinimide (NIS)

An alternative method for the iodination of indazoles involves the use of N-iodosuccinimide (NIS).[3] This reagent is often milder and can be advantageous for sensitive substrates.

Procedure
  • Dissolve methyl 1H-indazole-5-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add N-iodosuccinimide (1.1 eq).

  • Add a catalytic amount of a base, such as potassium hydroxide.

  • Stir the reaction at room temperature and monitor by TLC.

  • Work-up is similar to the I₂/KOH protocol, involving an aqueous wash to remove succinimide and any remaining base.

Conclusion

The protocol described provides a reliable and efficient method for the regioselective C3-iodination of methyl 1H-indazole-5-carboxylate. The resulting product is a valuable intermediate for the synthesis of more complex molecules in drug discovery and development. Careful control of reaction conditions is key to achieving high yields and purity.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Source details not fully available][11]

  • BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem Application Note.[7][9]

  • D. L. Boger, et al. (2007). Wiley-VCH. Supporting Information. [Source details not fully available][8]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.[3]

  • G. Suresh, et al. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.[9]

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole. BenchChem.[4]

  • SpectraBase. (n.d.). 3-Iodo-indazole. Retrieved from [Link][10]

  • Kumar, R., et al. (2019). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 24(23), 4352. [Link][5]

  • PubChem. (n.d.). methyl 3-iodo-1H-indazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Iodination reaction of commercial indazole. Retrieved from [Link][12]

  • Google Patents. (n.d.). Methods for preparing indazole compounds. Retrieved from [12]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem.[1]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid. Retrieved from [13]

  • PubMed. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Retrieved from [Link][14]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link][2]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Indazole C3 Position

An in-depth guide to the regioselective functionalization of the C3 position of the indazole nucleus, tailored for researchers, scientists, and professionals in drug development. The indazole scaffold is a cornerstone in...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the regioselective functionalization of the C3 position of the indazole nucleus, tailored for researchers, scientists, and professionals in drug development.

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules, including the kinase inhibitors Axitinib and Pazopanib.[1] The strategic modification of this privileged heterocycle is paramount for modulating pharmacological activity, and the C3 position, in particular, offers a critical vector for diversification.[2] However, the inherent electronic properties of the indazole ring system present unique challenges to its direct and selective functionalization.[2][3]

This guide provides a detailed exploration of robust and versatile synthetic methodologies to access a diverse array of C3-substituted indazoles. It moves beyond simple procedural lists to explain the underlying principles and causal relationships that govern these transformations, enabling researchers to make informed decisions in their synthetic campaigns.

Part 1: The Gateway Strategy: C3-Halogenation for Downstream Coupling

The introduction of a halogen atom at the C3 position is one of the most reliable and widely used strategies. It transforms the relatively inert C3-H bond into a versatile synthetic handle for a multitude of metal-catalyzed cross-coupling reactions.[4][5] Iodination and bromination are the most common transformations due to the high reactivity of the resulting C-X bond.

Causality Behind the Choice of Halogenation Conditions

The C3 position of an unprotected 1H-indazole is susceptible to electrophilic attack. The reaction typically proceeds under basic conditions. A base like potassium hydroxide (KOH) deprotonates the N1-H, increasing the electron density of the heterocyclic ring system and enhancing its nucleophilicity, which facilitates the attack on an electrophilic halogen source like iodine (I₂) or N-bromosuccinimide (NBS).[4][6] The choice of solvent, often a polar aprotic one like DMF or dioxane, is crucial for solubilizing the reagents and facilitating the ionic mechanism.[4][6]

Protocol 1: General Procedure for C3-Iodination of 1H-Indazole

This protocol describes a standard procedure for the regioselective iodination of a generic 1H-indazole at the C3 position.

Materials:

  • 1H-Indazole derivative (1.0 eq)

  • Potassium hydroxide (KOH) (5-6 eq)

  • Iodine (I₂) (2.0 eq)

  • 1,4-Dioxane or N,N-Dimethylformamide (DMF)

  • 20% Aqueous citric acid

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the 1H-indazole derivative (1.0 eq) and dissolve it in 1,4-dioxane (approx. 0.1 M concentration).

  • Basification: Cool the solution to 0 °C using an ice bath. Carefully add powdered potassium hydroxide (5-6 eq) to the stirred solution.

  • Iodination: Add solid iodine (2.0 eq) portion-wise to the suspension. The reaction mixture will typically turn dark brown or black.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by TLC or LC-MS. The reaction is often visually indicated by a color change from black to yellow.[6]

  • Workup: Upon completion, carefully adjust the pH to ~5 by adding 20% aqueous citric acid. Add saturated aqueous Na₂S₂O₃ to quench the excess iodine, followed by extraction with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Selected Conditions for C3-Halogenation of Indazoles
Substrate Reagent Conditions Yield (%) Reference
5-MethoxyindazoleI₂, KOHDioxane, 0 °C to RTQuantitative[4][6]
6-BromoindazoleI₂, KOHDMF, RTGood[4]
1H-IndazoleNBSMeCN, RT>80%[4]
N2-THP-Indazole1. TMPMgCl·LiCl2. I₂THF, -10 °CGood[4]

Part 2: C-C and C-N Bond Formation via Cross-Coupling

With C3-haloindazoles in hand, a vast chemical space becomes accessible through palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

Workflow: From Indazole to Diversified C3-Analogs

The following diagram illustrates the common two-step workflow for producing C3-functionalized indazoles.

G cluster_coupling Cross-Coupling Reactions Indazole 1H-Indazole Halogenation Protocol 1: C3-Halogenation (I₂, KOH or NBS) Indazole->Halogenation HaloIndazole C3-Haloindazole (Versatile Intermediate) Halogenation->HaloIndazole Suzuki Suzuki Coupling (Ar-B(OH)₂) HaloIndazole->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) HaloIndazole->Sonogashira Buchwald Buchwald-Hartwig (Amine) HaloIndazole->Buchwald ArylIndazole C3-Aryl Indazole Suzuki->ArylIndazole AlkynylIndazole C3-Alkynyl Indazole Sonogashira->AlkynylIndazole AminoIndazole C3-Amino Indazole Buchwald->AminoIndazole

Caption: A typical two-step workflow for C3 functionalization.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for coupling C3-haloindazoles with aryl or heteroaryl boronic acids.[1][2] The choice of catalyst, ligand, and base is critical for achieving high yields. N-protection of the indazole, often with a tert-butoxycarbonyl (Boc) group, is frequently employed to improve solubility and prevent side reactions at the N1 position.[2][6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Materials:

  • N-Boc-3-iodo-1H-indazole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst, e.g., PdCl₂(dppf)·CH₂Cl₂ (0.05 eq)

  • Base, e.g., K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask, add N-Boc-3-iodo-1H-indazole (1.0 eq), arylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.05 eq).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

  • Deprotection (Optional): The Boc group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) if the unprotected 1H-indazole is the final target.[6]

Buchwald-Hartwig Amination: Installing Nitrogen Nucleophiles

The Buchwald-Hartwig amination allows for the direct synthesis of 3-aminoindazoles, a motif of significant interest in drug discovery.[7][8] This reaction couples a C3-haloindazole with a primary or secondary amine.[7] The success of this transformation hinges on the selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP), which facilitates the crucial reductive elimination step.[7][8][9]

Materials:

  • N-protected 3-bromo-1H-indazole (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst, e.g., Pd₂(dba)₃ (0.02 eq)

  • Ligand, e.g., Xantphos (0.04 eq)

  • Base, e.g., Cs₂CO₃ or NaOt-Bu (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

  • Setup: In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, ligand, and base in a Schlenk tube.

  • Reagent Addition: Add the N-protected 3-bromoindazole and the solvent.

  • Nucleophile Addition: Add the amine to the mixture.

  • Reaction: Seal the tube and heat to 90-110 °C until the starting material is consumed (monitor by LC-MS).

  • Workup: Cool the reaction, filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by chromatography.

Part 3: Modern Frontiers: Direct C-H Functionalization

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling methods.[10] These reactions bypass the pre-functionalization (halogenation) step, directly converting the C3-H bond into a new C-C or C-heteroatom bond.

Causality and Regioselectivity in C-H Activation

The C3-H bond of the indazole ring is the most acidic proton on the heterocyclic portion, making it a prime target for deprotonation or concerted metalation-deprotonation pathways.[11]

  • 1H-Indazoles: The C3-H bond in 1H-indazoles is notoriously unreactive in C-H activation.[11][12] More forcing conditions are often required, and N-protection can be essential.

  • 2H-Indazoles: The C3-H bond in 2H-indazoles is significantly more reactive, resembling the C5 position of pyrazoles.[12] This allows for direct C3-arylation under milder conditions compared to their 1H-isomers.[4][10]

This protocol is adapted from methodologies developed for the direct arylation of electron-deficient heterocycles.[4]

Materials:

  • N-Aryl-2H-indazole (1.0 eq)

  • Aryl bromide (1.5 eq)

  • Palladium acetate [Pd(OAc)₂] (0.05 eq)

  • Ligand, e.g., 1,10-Phenanthroline (0.10 eq)

  • Base, e.g., K₂CO₃ or Cs₂CO₃ (2.5 eq)

  • Solvent, e.g., Toluene or DMA

Step-by-Step Methodology:

  • Setup: Add the N-Aryl-2H-indazole, aryl bromide, Pd(OAc)₂, 1,10-phenanthroline, and Cs₂CO₃ to an oven-dried reaction tube.

  • Inerting: Seal the tube, evacuate, and backfill with argon.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Heating: Heat the reaction mixture to 150-160 °C for 16-24 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through Celite®.

  • Purification: Wash the filtrate with water, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Table 2: Comparison of C3-Arylation Strategies
Method Starting Material Key Advantages Key Considerations
Suzuki Coupling C3-HaloindazoleWide substrate scope, reliable, well-established.Requires pre-functionalization (2 steps), stoichiometric boron waste.
Negishi Coupling N2-SEM-IndazoleMild conditions, high functional group tolerance.[13]Requires stoichiometric organozinc reagent, moisture sensitive.[13]
Direct C-H Arylation C3-H IndazoleAtom-economical (1 step), avoids halogenation.[5]Harsher conditions, regioselectivity can be an issue, lower reactivity for 1H-indazoles.[11][12]

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Wang, Y., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry. Available from [Link]

  • Beilstein J. Org. Chem. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available from [Link]

  • J Org Chem. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Available from [Link]

  • Vidyacharan, S., et al. (n.d.). Comparison of approaches for direct C3 arylation of 2H‐indazoles... ResearchGate. Available from [Link]

  • (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis. DSpace@MIT. Available from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available from [Link]

  • NIH. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. NIH. Available from [Link]

  • Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available from [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available from [Link]

  • Quora. (2023). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? Quora. Available from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. Available from [Link]

  • PubMed. (2016). Solution to the C3-Arylation of Indazoles: Development of a Scalable Method. PubMed. Available from [Link]

  • ResearchGate. (n.d.). Access to 3-Acyl-(2H)-indazoles via Rh(III)-Catalyzed C-H Addition and Cyclization of Azobenzenes with α-Keto Aldehydes. ResearchGate. Available from [Link]

  • ChemRxiv | Cambridge Open Engage. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. ChemRxiv. Available from [Link]

  • NIH. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. NIH. Available from [Link]

  • PubMed. (2016). C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. PubMed. Available from [Link]

  • RSC Publishing. (n.d.). The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. RSC Publishing. Available from [Link]

  • NIH. (n.d.). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. PMC. Available from [Link]

  • ResearchGate. (2025). Pd- and Cu-catalyzed C–H arylation of indazoles. ResearchGate. Available from [Link]

  • NIH. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH. Available from [Link]

  • RSC Publishing. (n.d.). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. Available from [Link]

  • NIH. (n.d.). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones. PMC. Available from [Link]

  • DSpace@MIT. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. Available from [Link]

  • RSC Publishing. (n.d.). Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. Organic Chemistry Frontiers. Available from [Link]

  • ResearchGate. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. Available from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from [Link]

  • PubMed. (2010). Nucleophilic substitution of oxazino-/oxazolino-/benzoxazin [3,2-b]indazoles: an effective route to 1H-indazolones. PubMed. Available from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available from [Link]

  • PubMed. (2014). Palladium-Catalyzed Direct C7-arylation of Substituted Indazoles. PubMed. Available from [Link]

  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from [Link]

Sources

Application

Application Notes &amp; Protocols: Developing Diagnostic Agents from Indazole Compounds

Audience: Researchers, scientists, and drug development professionals. Abstract: The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a privileged scaffold in medicinal chemistry due to its prevalence...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a privileged scaffold in medicinal chemistry due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Beyond therapeutics, the unique structural and electronic properties of indazole derivatives make them exceptional candidates for the development of sophisticated diagnostic agents. Their ability to be tailored to interact with specific biological targets with high affinity and selectivity allows for their application in advanced molecular imaging and in vitro diagnostics. This guide provides an in-depth exploration of two primary applications: the development of indazole-based radiotracers for Positron Emission Tomography (PET) and the design of fluorescent probes for cellular imaging and analyte detection. We will detail the underlying principles, step-by-step protocols, and field-proven insights to empower researchers in this burgeoning field.

Part I: Indazole-Based PET Radiotracers for In Vivo Molecular Imaging

Positron Emission Tomography (PET) is a powerful, non-invasive imaging modality that allows for the quantitative visualization of physiological processes in vivo. The utility of PET is critically dependent on the development of specific radiotracers that bind to a biological target of interest. Indazole derivatives have emerged as a versatile platform for creating such tracers, particularly for imaging key enzymatic and receptor targets implicated in oncology and neurology.[4][5]

Principle of PET Imaging with Indazole Scaffolds

The development of an indazole-based PET tracer hinges on two core attributes: the scaffold's ability to be chemically modified to achieve high-affinity binding to a specific protein target, and the feasibility of incorporating a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) into the molecule without compromising its biological activity.[6] Many indazole-based compounds are potent kinase inhibitors, making them ideal for imaging dysregulated kinase activity, a hallmark of many cancers.[7][8] Similarly, their ability to target enzymes like acetylcholinesterase (AChE) makes them valuable for studying neurodegenerative diseases such as Alzheimer's.[5][9]

The general workflow for developing such a tracer is outlined below.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Radiolabeling & QC cluster_2 Phase 3: Preclinical Evaluation Target ID Target Identification (e.g., Kinase, Receptor) Lead Gen Lead Indazole Scaffold Selection Target ID->Lead Gen High-throughput screening Precursor Syn Synthesis of Labeling Precursor Lead Gen->Precursor Syn SAR studies Radiolabel Radiolabeling with ¹¹C or ¹⁸F Precursor Syn->Radiolabel Purification Purification (e.g., HPLC) Radiolabel->Purification QC Quality Control (RCY, RCP, SA) Purification->QC InVitro In Vitro Assays (Binding, Stability) QC->InVitro InVivo In Vivo PET Imaging (Animal Models) InVitro->InVivo Biodist Biodistribution & Metabolism Studies InVivo->Biodist G cluster_0 Mechanism Probe_Off Indazole Probe (OFF) Spirolactam Ring Closed Non-Fluorescent Probe_On Indazole Probe (ON) Spirolactam Ring Opened Strong Fluorescence Probe_Off->Probe_On Binding Event No_Emission No Fluorescence Probe_Off:f2->No_Emission Emission_On Emitted Light (λ_em) Probe_On:f2->Emission_On Analyte Target Analyte (e.g., Hg²⁺) Analyte->Probe_Off Selectively Binds Excitation_Off Excitation Light (λ_ex) Excitation_Off->Probe_Off:f0 Excitation_On Excitation Light (λ_ex) Excitation_On->Probe_On:f0

Sources

Method

Application Notes &amp; Protocols: Methyl 3-iodo-1H-indazole-5-carboxylate as a Core Scaffold for Next-Generation Agrochemicals

Introduction The 1H-indazole scaffold is a cornerstone in modern medicinal and agrochemical discovery, recognized for its diverse biological activities.[1][2][3] These nitrogen-containing heterocyclic compounds serve as...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-indazole scaffold is a cornerstone in modern medicinal and agrochemical discovery, recognized for its diverse biological activities.[1][2][3] These nitrogen-containing heterocyclic compounds serve as privileged structures, meaning they can bind to multiple biological targets with high affinity.[4] Within this class, Methyl 3-iodo-1H-indazole-5-carboxylate (CAS 885271-25-0) has emerged as a particularly valuable starting material for the synthesis of novel pesticides.[5] Its utility stems from two key structural features: the iodine atom at the 3-position and the methyl ester at the 5-position. The C-I bond provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the ester can be readily modified. This guide provides an in-depth look at leveraging this compound in an agrochemical research pipeline, from synthesis to biological screening.

Physicochemical Properties of Methyl 3-iodo-1H-indazole-5-carboxylate

A thorough understanding of the starting material's properties is critical for reaction planning and safety.

PropertyValueSource
CAS Number 885271-25-0[6][7]
Molecular Formula C₉H₇IN₂O₂[6][7]
Molecular Weight 302.07 g/mol [7]
Physical Form Solid[8][9]
Purity Typically ≥97%[8]
Storage 2-8°C, inert atmosphere, keep in dark place[8]
InChI Key JQHYEHRKSDHNFC-UHFFFAOYSA-N[8]

Part 1: Synthesis of Novel Indazole Derivatives

Application Note: The Strategic Value of the C3-Iodo Group

The iodine substituent at the 3-position is the key to unlocking the synthetic potential of this scaffold. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the systematic and efficient creation of a library of analogues where the 3-position is decorated with various aryl, heteroaryl, or vinyl groups. This strategic modification is central to structure-activity relationship (SAR) studies, as subtle changes at this position can dramatically influence biological activity and target specificity. For example, the introduction of a substituted phenyl ring can orient the molecule correctly to fit into the active site of a target enzyme, a common strategy in designing potent inhibitors.[10]

Workflow for Derivative Synthesis via Suzuki Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Characterization cluster_output Final Product A Methyl 3-iodo-1H- indazole-5-carboxylate F Assemble reactants in Schlenk flask under N₂ A->F B Arylboronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->F D Base (e.g., Cs₂CO₃, K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Heat at 80-100 °C (Monitor by TLC/LC-MS) F->G Inert Atmosphere H Aqueous Work-up (e.g., EtOAc extraction) G->H Reaction Complete I Column Chromatography (Silica Gel) H->I Crude Product J Characterize Pure Product (NMR, HRMS) I->J Purified Fractions K Novel 3-Aryl-1H-indazole Derivative Library J->K Verified Structure

Caption: Synthetic workflow for generating a library of novel indazole derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling an arylboronic acid with methyl 3-iodo-1H-indazole-5-carboxylate. Researchers should optimize conditions for each specific boronic acid.

Materials:

  • Methyl 3-iodo-1H-indazole-5-carboxylate (1.0 equiv.)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Schlenk flask or microwave vial

  • Standard glassware for extraction and chromatography

  • Ethyl acetate (EtOAc), brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Vessel Preparation: To a Schlenk flask, add methyl 3-iodo-1H-indazole-5-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial as palladium catalysts can be deactivated by oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 equiv.) followed by the anhydrous solvent mixture.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[10]

  • Quenching and Extraction: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine. This removes inorganic salts and residual water-soluble solvents.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-aryl-1H-indazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).

Part 2: Agrochemical Screening Protocols

Application Note: Designing an Effective Screening Cascade

Once a library of derivatives is synthesized, a tiered screening approach is the most efficient method to identify promising candidates. The goal is to use rapid, cost-effective primary screens to identify "hits," which are then subjected to more detailed secondary screens. For agrochemical research, this typically involves whole-organism assays against target weeds, fungi, or insects. The versatility of the indazole scaffold means that synthesized derivatives could exhibit herbicidal, fungicidal, or insecticidal activity.[1][11]

Workflow for a Primary Agrochemical Screening Cascade

G cluster_assays Parallel Assays A Synthesized Indazole Derivative Library B Primary Screen: Single High Dose (e.g., 100-200 ppm) A->B C Herbicidal Assay (e.g., Lettuce, Barnyardgrass) B->C D Fungicidal Assay (e.g., Botrytis cinerea) B->D E Insecticidal Assay (e.g., Aphids, Larvae) B->E F Data Analysis: Identify 'Hits' (>80% inhibition/mortality) C->F D->F E->F G Secondary Screen: Dose-Response Curve (Calculate IC₅₀/LC₅₀) F->G Active Hits H Lead Candidate G->H

Caption: A tiered screening cascade for identifying agrochemical lead candidates.

Protocol 2: Primary Post-Emergence Herbicidal Screening

This protocol outlines a method for evaluating the post-emergence herbicidal activity of synthesized compounds on representative monocot and dicot weed species.

Materials:

  • Test compounds dissolved in an appropriate solvent (e.g., acetone) with a surfactant.

  • Weed species seedlings (e.g., barnyardgrass as a monocot, velvetleaf as a dicot) grown in pots to the 2-3 leaf stage.

  • Laboratory spray chamber calibrated to deliver a consistent volume.

  • Control solutions: blank solvent with surfactant (negative control), commercial herbicide (positive control).

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound (e.g., 10,000 ppm in acetone). Create the final spray solution by diluting the stock to the desired screening concentration (e.g., 200 ppm) in water containing a surfactant (e.g., 0.5% v/v Tween 20). The surfactant helps the solution adhere to and penetrate the leaf surface.

  • Plant Treatment: Arrange pots of seedlings in the spray chamber. Include pots for negative and positive controls.

  • Application: Apply the test solutions evenly to the plant foliage using the calibrated sprayer. Ensure complete coverage. Allow the foliage to dry before moving the pots.

  • Incubation: Transfer the treated plants to a growth chamber with conditions conducive to active growth (e.g., 14h photoperiod, 25°C day/18°C night).

  • Evaluation: After a set period (e.g., 14 days), visually assess the plants for herbicidal effects. Use a rating scale from 0 to 100, where 0 = no effect and 100 = complete plant death.

  • Hit Identification: Compounds causing ≥80% injury are considered "hits" and are prioritized for secondary screening to determine their potency (IC₅₀).

Interpreting Results: Some indazole derivatives have been shown to act as plant growth inhibitors.[12] Look for symptoms such as stunting, chlorosis (yellowing), necrosis (tissue death), and malformation. The type of symptom can provide early clues about the potential mode of action.[13]

Compound IDStructure (3-position)Injury Rating (Barnyardgrass)Injury Rating (Velvetleaf)Notes
IZ-001 Phenyl1015Minimal activity
IZ-002 4-Chlorophenyl8590Hit. Strong broadleaf & grass activity.
IZ-003 2-Thienyl2075Potential broadleaf-selective activity.
Positive Ctrl Glyphosate100100Assay validated.
Negative Ctrl Solvent only00No phytotoxicity from solvent.

Part 3: Exploring Potential Mechanisms of Action (MoA)

Application Note: From Hit to Lead - Elucidating the MoA

Identifying the molecular target of a hit compound is a critical step in agrochemical development. The indazole core is versatile, and its derivatives could act through various mechanisms. A patent for other indazole derivatives highlights the insect ryanodine receptor, which regulates calcium ion channels, as a potential target for insecticidal action.[14] For herbicides, common targets include enzymes in amino acid biosynthesis (e.g., ALS, EPSPS) or pigment synthesis (e.g., HPPD), or disruption of photosynthesis.[15][16]

Hypothetical MoA: Inhibition of a Plant Enzyme

G cluster_pathway Target Biosynthetic Pathway cluster_inhibition Mechanism of Inhibition A Substrate B Target Enzyme (e.g., HPPD, ALS) A->B Binds to active site C Product (Essential for Plant Survival) B->C Catalyzes conversion X Inhibition E Pathway Disrupted: No Product Formed B->E Blockade D Indazole Derivative (Agrochemical 'Hit') D->B Binds competitively or allosterically F Plant Death E->F

Caption: Hypothetical mechanism of action for an indazole-based herbicide.

Further investigation into the MoA would involve biochemical assays with isolated plant enzymes and transcriptomic/proteomic studies of treated plants to identify pathways that are significantly perturbed. This knowledge is crucial for overcoming resistance and for developing safer, more effective agrochemicals.[13]

References

  • Request PDF. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012081916A2 - Indazole derivative and a pesticide composition containing the same.
  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Retrieved from [Link]

  • Reagentia. (n.d.). 1H-Indazole-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester (1 x 1 g). Retrieved from [Link]

  • PubChem. (n.d.). methyl 3-iodo-1H-indazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2014). Mode of action of herbicides and recent trends in development: a reappraisal. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1234616-33-1 | 3-iodo-1-methyl-1H-indazole-5-carboxylic acid. Retrieved from [Link]

  • University of Florida, IFAS Extension. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Retrieved from [Link]

  • Purdue Extension. (n.d.). Herbicide Mode-Of-Action Summary. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15875-15887. Retrieved from [Link]

  • Reagentia. (n.d.). 1H-Indazole-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester (1 x 5 g). Retrieved from [Link]

  • Weed Science Society of America. (n.d.). HERBICIDE MODE OF ACTION TABLE. Retrieved from [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • ResearchGate. (2012). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Retrieved from [Link]

  • MDPI. (2022). Agriculture Development, Pesticide Application and Its Impact on the Environment. Agriculture, 12(12), 2131. Retrieved from [Link]

  • ResearchGate. (2022). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Buchwald-Hartwig Amination of Indazoles

Abstract The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1][2] This reactio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1][2] This reaction is of paramount importance in pharmaceutical and materials science, where arylamines are common structural motifs. The indazole core, in particular, is a privileged scaffold found in numerous biologically active compounds, making the development of efficient methods for its functionalization a key area of research.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination for the N-arylation of indazoles. We will explore the mechanistic underpinnings, delve into the critical parameters that govern success, provide a detailed experimental protocol, and offer a comprehensive troubleshooting guide.

Introduction: The Significance of N-Aryl Indazoles

The palladium-catalyzed cross-coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines by overcoming the limitations of traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1][4] The reaction's broad functional group tolerance and operational simplicity have cemented its status as a cornerstone of modern synthesis.[5]

Indazoles are bicyclic heterocyclic compounds that are central to many pharmaceutical agents, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[3] The direct attachment of an aryl group to one of the indazole's nitrogen atoms (N-arylation) is a critical transformation for tuning the molecule's steric, electronic, and pharmacokinetic properties. The Buchwald-Hartwig amination provides a direct and efficient route to these valuable N-arylindazoles.

However, the application of this methodology to indazoles is not without its challenges. The presence of two distinct nitrogen atoms (N1 and N2) introduces a significant regioselectivity issue. The ability to control the site of arylation is crucial for the synthesis of a specific, desired isomer. This guide will address the factors that influence this selectivity and provide strategies for achieving the desired outcome.

Mechanistic Overview: The Palladium Catalytic Cycle

Understanding the catalytic cycle is fundamental to rational optimization and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium(0)/palladium(II) cycle.[6][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, which is typically stabilized by phosphine ligands. This step forms a Pd(II)-aryl-halide intermediate.[7][8]

  • Amine Coordination & Deprotonation: The amine (or in this case, the indazole) coordinates to the Pd(II) complex. In the presence of a base, the N-H proton of the coordinated indazole is removed to form a palladium-amido complex. The choice of base is critical at this stage; it must be strong enough to deprotonate the indazole-palladium complex but not so harsh as to be incompatible with other functional groups.[6]

  • Reductive Elimination: This is the final, product-forming step. The N-aryl bond is formed as the arylated indazole is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Complex L2(Ar)Pd(II)-X Pd(0)L2->OxAdd Ar-X Amido Palladium Amido Complex L2(Ar)Pd(II)-N(Indazole) OxAdd->Amido + Indazole-H - HX·Base Amido->Pd(0)L2 Reductive Elimination Product_out Product_out Amido->Product_out

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Buchwald-Hartwig amination on indazoles hinges on the judicious selection of several key components. The interplay between the palladium source, ligand, base, and solvent dictates the reaction's efficiency, yield, and, most importantly, its regioselectivity.

Palladium Source

Commonly used palladium sources are Pd(II) salts like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[2] While effective, these sources require in-situ formation of the active Pd(0) catalyst. For improved reproducibility and activity, pre-formed catalysts (precatalysts) are often preferred. These are stable Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions.

The Ligand: The Key to Success

The ligand is arguably the most critical component. It stabilizes the palladium center, prevents catalyst decomposition, and crucially, facilitates the oxidative addition and reductive elimination steps.[9] For challenging substrates like N-heterocycles, bulky and electron-rich dialkylbiaryl phosphine ligands are required.[1] These ligands promote the desired reaction pathway and can help mitigate catalyst poisoning by the heterocyclic substrate.[10]

LigandStructureTypical Application Notes
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA general, highly active ligand for a wide range of amines and aryl chlorides/bromides.[4]
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylMentioned as a good choice for indazole coupling, offering high reactivity.[6]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften used for sterically hindered secondary amines.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylExcellent for primary amines and allows for proton tolerance with weaker bases like LiHMDS.[6]
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA bidentate ligand shown to be effective in the amination of iodoindazoles and other heterocycles.[11]
The Base: Driving the Deprotonation

The base facilitates the crucial deprotonation of the indazole N-H bond after its coordination to the palladium center. The choice of base affects reaction rates and must be compatible with any sensitive functional groups on the substrates.[6]

BasepKa of Conjugate AcidAdvantagesDisadvantages
Sodium tert-butoxide (NaOt-Bu) ~19Promotes high reaction rates and allows for low catalyst loadings.[6]Incompatible with many electrophilic functional groups (e.g., esters, ketones).[6]
Lithium bis(trimethylsilyl)amide (LiHMDS) ~26Useful for substrates with protic functional groups; allows for low-temperature amination.[6]Solid is air-sensitive; can be incompatible with certain electrophiles.[6]
Potassium phosphate (K₃PO₄) ~12.3 (pKa3)A milder base, compatible with a wider range of functional groups.Slower reaction rates compared to alkoxides.
Cesium carbonate (Cs₂CO₃) ~10.3 (pKa2)Mild and often effective for heterocyclic substrates.[7]Can lead to slower reactions; higher loadings may be needed.
Solvent Selection

The reaction is typically performed in anhydrous, aprotic polar solvents that can dissolve the reactants and catalyst system. Common choices include:

  • Toluene: High boiling point, good for many standard reactions.[6]

  • 1,4-Dioxane: A good solvent, but its environmental and safety profile is a concern.[5]

  • Tetrahydrofuran (THF): Lower boiling point, useful for reactions at moderate temperatures.[6]

  • tert-Butanol (t-BuOH): Can be beneficial in certain systems, particularly with phosphate bases.[7]

Experimental Protocol: N-Arylation of a Halo-Indazole

This section provides a generalized, step-by-step protocol for the Buchwald-Hartwig amination of a halo-indazole with an aryl amine. Note: This protocol is a starting point and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques.

Workflow cluster_workflow Experimental Workflow A 1. Reagent Preparation (Inert Atmosphere) B Add Pd Source, Ligand, Base, and Indazole to Reaction Vessel A->B C Add Anhydrous Solvent and Amine Coupling Partner B->C D Seal Vessel and Heat (e.g., 80-110 °C) C->D E 2. Reaction Monitoring (TLC or LC-MS) D->E F 3. Workup Cool, Dilute with Solvent, Wash with Water/Brine E->F Upon Completion G 4. Purification Dry Organic Layer, Concentrate, and Purify (e.g., Column Chromatography) F->G H 5. Characterization (NMR, MS) G->H

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), the base (e.g., Cs₂CO₃, 2.0 equiv.), and the halo-indazole (1.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine coupling partner (1.1-1.5 equiv.) followed by the anhydrous solvent (e.g., toluene or dioxane, 0.1-0.2 M concentration relative to the limiting reagent).[2]

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[2] Stir vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-arylated indazole product.[2]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below is a guide to common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen/moisture exposure.[10]2. Catalyst poisoning by the indazole substrate.[10]3. Suboptimal ligand or base choice.1. Ensure all reagents are pure and solvents are anhydrous. Use rigorous inert atmosphere techniques.2. Switch to a bulkier, more electron-rich ligand (e.g., tBuXPhos) to shield the palladium center.3. Screen different ligands and bases. A stronger base (NaOt-Bu) may be needed if a weak base (K₃PO₄) is failing.
Poor Regioselectivity (Mixture of N1/N2 isomers) 1. Reaction conditions favor formation of both isomers.2. Steric/electronic properties of the indazole are not sufficiently directing.1. Vary the reaction conditions. N1 products are often thermodynamically favored, so longer reaction times or higher temperatures might favor one isomer.2. The choice of base and solvent can influence regioselectivity. For example, NaH in THF is reported to be highly selective for N1 alkylation.3. If direct amination fails, consider a protection-deprotection strategy to definitively control the regiochemical outcome.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water or other protic impurities.2. Beta-hydride elimination from the amine-Pd complex (less common with aryl amines).[1]1. Re-purify reagents and ensure solvents are scrupulously dried.2. This is an inherent side reaction pathway; optimizing the ligand and temperature may minimize it.
Reaction Stalls 1. Catalyst deactivation over time.2. Product inhibition.1. Add a fresh portion of catalyst/ligand to the reaction mixture.2. Try running the reaction at a more dilute concentration.

Conclusion

The Buchwald-Hartwig amination is a powerful and highly adaptable reaction for the synthesis of N-arylindazoles. Success is predicated on a solid understanding of the reaction mechanism and the careful selection of the catalyst system and reaction conditions. By choosing appropriate bulky phosphine ligands, a suitable base, and maintaining a strictly inert environment, researchers can overcome the inherent challenges of N-heterocycle amination, including the critical issue of regioselectivity. The protocols and insights provided herein serve as a comprehensive resource for the successful application of this transformative reaction in the pursuit of novel and medicinally relevant indazole derivatives.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]

  • Kjellgren, J. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling. In: NROChemistry. [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters. [Link]

  • Chen, Q., et al. Orthogonal Regulation of Nucleophilic and Electrophilic Sites in Pd‐Catalyzed Regiodivergent Couplings between Indazoles and Isoprene. Angewandte Chemie. [Link]

  • Buchwald-Hartwig Amination. In: ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Request PDF: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. In: ResearchGate. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. In: DSpace@MIT. [Link]

  • Request PDF: Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. In: ResearchGate. [Link]

  • Request PDF: Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. In: ResearchGate. [Link]

  • Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi. [Link]

  • Liao, Y., & Chen, C. (2001). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? In: Reddit. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. In: PMC - NIH. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In: MDPI. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. In: University of Groningen research portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! In: YouTube. [Link]

  • Buchwald-Hartwig Coupling. In: Organic Synthesis. [Link]

  • Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. In: ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. In: ACS Publications. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. In: ChemRxiv. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. In: Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. In: NIH. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. In: Request PDF - ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-iodo-1H-indazole-5-carboxylate

Welcome to the technical support guide for the synthesis of methyl 3-iodo-1H-indazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this crit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of methyl 3-iodo-1H-indazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. As a key intermediate in the development of various therapeutic agents, including kinase inhibitors, achieving a high-yield, high-purity synthesis is paramount. This guide provides in-depth troubleshooting, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-tested insights.

Overview of Synthetic Strategies

The synthesis of methyl 3-iodo-1H-indazole-5-carboxylate is most commonly and efficiently achieved via the direct electrophilic iodination of the corresponding indazole precursor at the C3 position. The indazole ring is an electron-rich heteroaromatic system, and the C3 position is particularly nucleophilic, making it susceptible to electrophilic attack.

The primary route involves the reaction of methyl 1H-indazole-5-carboxylate with an iodine source, typically molecular iodine (I₂), in the presence of a base. The base plays a crucial role in deprotonating the indazole N-H, which further enhances the nucleophilicity of the ring system and facilitates the substitution reaction.

An alternative, though less direct, approach could involve a Sandmeyer-type reaction starting from methyl 3-amino-1H-indazole-5-carboxylate. This involves diazotization of the amino group followed by displacement with an iodide salt.[1][2] However, this guide will focus on troubleshooting the more prevalent direct iodination method.

Visualizing the Primary Synthetic Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A 1. Reagent Preparation (Methyl 1H-indazole-5-carboxylate, I₂, Base, Solvent) B 2. Reaction Setup (Inert atmosphere, Temperature control) A->B C 3. Base & Iodine Addition (Controlled rate) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Quenching (aq. Na₂S₂O₃) D->E Upon Completion F 6. Product Isolation (Precipitation/Filtration or Extraction) E->F G 7. Purification (Recrystallization or Column Chromatography) F->G H 8. Final Product Analysis (NMR, MS, Purity) G->H

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is disappointingly low (<60%). What are the primary factors I should investigate?

A low yield is the most common problem and can stem from several factors. A systematic approach is the best way to identify the root cause.

Troubleshooting Logic Flow:

G A Low Yield Observed B Check Reaction Completion (TLC/LC-MS) A->B C Incomplete Reaction B->C Yes D Reaction Complete, Low Isolated Yield B->D No E Investigate Reagents & Conditions: - Base strength/amount? - Iodine stoichiometry? - Temperature too low? - Reaction time sufficient? C->E F Investigate Work-up & Purification: - Product lost during extraction? - Inefficient precipitation? - Degradation on silica? - Incomplete quenching? D->F

Caption: Systematic troubleshooting flowchart for low yield issues.

Start by analyzing your reaction mixture with TLC or LC-MS before work-up. If a significant amount of starting material remains, the issue lies within the reaction conditions. If the reaction has gone to completion but the isolated yield is low, the problem is likely in your work-up or purification procedure.

Q2: My reaction is incomplete, with significant starting material remaining. How can I drive it to completion?

This is a frequent issue directly impacting yield. Consider the following critical parameters:

  • The Role of the Base: The base is arguably the most critical reagent. Its function is to deprotonate the indazole N-H, generating a more potent nucleophile.

    • Insight: Stronger bases generally lead to faster and more complete reactions. Potassium hydroxide (KOH) or potassium tert-butoxide are highly effective.[3] Weaker bases like potassium carbonate may require longer reaction times or higher temperatures and can result in incomplete conversion.

    • Actionable Advice:

      • Ensure you are using a sufficiently strong base. KOH is a reliable and cost-effective choice.

      • Use at least 2.0 equivalents of the base. This ensures complete deprotonation of the starting material and neutralizes the HI byproduct formed during the reaction.

      • The physical form of the base matters. Freshly ground KOH pellets have a higher surface area and reactivity than large, old pellets.

  • Iodine Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of iodine can help drive the reaction equilibrium towards the product.

    • Actionable Advice: Use 1.2 to 1.5 equivalents of molecular iodine (I₂). This ensures that even with minor reagent degradation or side reactions, sufficient electrophile is present.[4]

  • Solvent and Temperature: The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

    • Insight: DMF effectively solubilizes the indazole salt and iodine. The reaction is often run at room temperature.[4][5] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can increase the rate, but be cautious, as higher temperatures can promote side reactions.

Q3: I'm observing significant side products in my crude mixture. What are they and how can I prevent them?

The most common side product is the starting material, as discussed above. Other possibilities include:

  • Di-iodinated Species: While C3 iodination is kinetically favored, prolonged reaction times or a large excess of iodine under harsh conditions could potentially lead to a second iodination on the benzene ring portion of the indazole.

    • Prevention: Avoid using a large excess of iodine (>2 equivalents) and extended reaction times once the starting material is consumed. Monitor the reaction closely by TLC/LC-MS.

  • Degradation Products: Indazoles can be sensitive to overly harsh basic or acidic conditions, especially at elevated temperatures.

    • Prevention: Maintain the recommended reaction temperature. During work-up, ensure that quenching and neutralization steps are performed promptly and without excessive heat.

Q4: My purification by column chromatography is difficult and results in product loss. Are there better methods?

The target compound is a solid. Precipitation and recrystallization are often more efficient for purification on a larger scale than chromatography.

  • Optimized Work-up and Purification Protocol:

    • Once the reaction is complete, pour the reaction mixture slowly into a beaker of ice-cold water containing a solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate will quench any excess iodine, converting it to colorless iodide (I⁻).

    • As you pour the DMF solution into the water, the product, being organic and less soluble in water, should precipitate out as a solid.

    • Stir the resulting slurry for 30-60 minutes in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove DMF and inorganic salts, followed by a wash with a cold non-polar solvent like hexane or diethyl ether to remove non-polar impurities.

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure product.

Frequently Asked Questions (FAQs)

Q: Does the quality of the starting methyl 1H-indazole-5-carboxylate matter? A: Absolutely. The starting material should be pure and, importantly, dry. Moisture can react with the strong base and reduce its effectiveness. Ensure your starting material is free of isomeric impurities that could lead to a complex product mixture.

Q: Is N-protection of the indazole required for this reaction? A: No, N-protection is not necessary and would be counterproductive for this specific transformation. The reaction mechanism relies on the deprotonation of the N-H proton to activate the ring system for electrophilic attack.[3]

Q: What are the critical safety precautions for this synthesis? A:

  • Base: Handle strong bases like KOH with care. They are corrosive and can cause severe skin and eye burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent: DMF is a reproductive toxin. Always handle it in a well-ventilated fume hood.

  • Iodine: Iodine can cause skin and respiratory irritation. Avoid inhaling its vapors.

  • Quenching: The quenching process can be exothermic. Add the reaction mixture to the quenching solution slowly and with cooling.

Optimized Experimental Protocol & Data

This section provides a reliable, step-by-step protocol for the synthesis.

Protocol: Synthesis of Methyl 3-iodo-1H-indazole-5-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 1H-indazole-5-carboxylate (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material). Stir until all solid has dissolved.

  • Base Addition: Add powdered potassium hydroxide (KOH, 2.0 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes. The solution may change color as the indazole salt is formed.

  • Iodine Addition: In a separate flask, dissolve molecular iodine (I₂, 1.5 eq.) in a minimal amount of DMF. Add this iodine solution dropwise to the reaction mixture over 20-30 minutes. Maintain the temperature at or below room temperature using a water bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material spot is no longer visible.

  • Work-up: Prepare a beaker with a 10% aqueous solution of sodium thiosulfate in ice-cold water. Slowly pour the reaction mixture into the beaker with vigorous stirring. A precipitate should form.

  • Isolation: Continue stirring the slurry in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water and cold hexane.

  • Drying & Purification: Air-dry the crude product. For higher purity, recrystallize from a suitable solvent like ethanol.

Table of Key Reaction Parameters
ParameterRecommended ValueRationale & Justification
Base KOH (Potassium Hydroxide)Strong base ensures complete deprotonation and activation of the indazole ring.[3]
Base Stoichiometry 2.0 equivalentsDrives the reaction to completion and neutralizes the HI byproduct.
Iodinating Agent I₂ (Molecular Iodine)Standard, effective, and readily available electrophilic iodine source.
Iodine Stoichiometry 1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material.[4]
Solvent DMF (anhydrous)Polar aprotic solvent that effectively dissolves reagents and intermediates.
Temperature Room Temperature (20-25 °C)Provides a good balance between reaction rate and minimizing side products.
Reaction Time 2-4 hoursTypically sufficient for full conversion when monitored by TLC/LC-MS.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • Reis, J. (2025). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Trammell, G., et al. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. Journal of Chemical Education. [Link]

  • LibreTexts Chemistry. (2024). Reactions of Arylamines. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Chem-Impex. (n.d.). Methyl 5-iodo-1H-indazole-3-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15947-15956. [Link]

  • Kumar, A., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 27(15), 4933. [Link]

  • Chen, Y.-C., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 3(1), 250-260. [Link]

  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12534-12541. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • PubChem. (n.d.). methyl 3-iodo-1H-indazole-5-carboxylate. [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • Chemsrc. (2025). 3-iodo-1-methyl-1H-indazole-5-carboxylic acid. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

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Optimization

Technical Support Center: Separating N1 and N2 Isomers of Substituted Indazoles

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that the synthesis of substituted indazoles frequently yields a mixture of N1 and N2 regioisomers.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that the synthesis of substituted indazoles frequently yields a mixture of N1 and N2 regioisomers. The distinct pharmacological profiles of these isomers necessitate their unambiguous identification and effective separation. This guide provides in-depth troubleshooting advice and practical protocols to navigate the common challenges encountered during the purification of these critical compounds.

Introduction: The Challenge of Indazole Regioisomers

Indazole is an aromatic bicyclic heterocycle where substitution, particularly alkylation or acylation, can occur at either the N1 or N2 position of the pyrazole ring.[1] This often leads to a mixture of regioisomers.[1][2][3] The relative ratio of these isomers is highly dependent on a variety of factors, including the choice of base, solvent, temperature, and the electronic and steric properties of both the indazole substituents and the electrophile.[1][4]

Crucially, the N1-substituted isomer is generally the thermodynamically more stable product, whereas the N2-isomer is often the kinetically favored one.[4][5] This delicate thermodynamic and kinetic balance is why achieving high regioselectivity in the initial synthesis can be challenging, making efficient downstream separation a critical step in any synthetic workflow.[6][7] This guide is designed to address the separation process head-on.

Isomer Identification: You Can't Separate What You Can't See

Before any separation attempt, it is essential to unambiguously identify the N1 and N2 isomers in your crude mixture. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[5]

Key Spectroscopic Differences

The electronic environments of the N1 and N2 isomers are sufficiently different to produce distinct NMR spectra. Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly definitive.[7][8]

Spectroscopic Method N1-Substituted Isomer N2-Substituted Isomer Explanation
¹H NMR The H7 proton resonance is typically at a lower frequency (more shielded).[5]The H7 proton resonance appears at a higher frequency (more deshielded) due to the influence of the N1 lone pair.[5]The proximity and orientation of substituents relative to the benzene ring protons cause predictable shielding/deshielding effects.
¹³C NMR The chemical shifts of the indazole core carbons differ significantly from the N2 isomer.[5]Specific carbons, like C3 and C7a, show characteristic shifts that are diagnostic for N2 substitution.[5]The position of the substituent alters the electronic distribution across the entire bicyclic system.
HMBC (2D NMR) A key correlation is observed between the substituent's α-protons (the CH₂ group attached to the nitrogen) and the C7a carbon of the indazole ring.[7][8]A key correlation is observed between the substituent's α-protons and the C3 carbon of the indazole ring.[6][7]HMBC detects correlations between protons and carbons separated by 2-3 bonds, providing definitive proof of connectivity.
NOESY (2D NMR) A through-space correlation is expected between the substituent's α-protons and the H7 proton on the indazole ring.[8]A through-space correlation is expected between the substituent's α-protons and the H3 proton on the indazole ring.NOESY identifies protons that are close to each other in 3D space, confirming the substitution pattern.

Troubleshooting Guides & FAQs

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: My N1 and N2 isomers are co-eluting during column chromatography.

Q: I'm running a silica gel column, but my TLC shows the N1 and N2 isomers have identical or very similar Rf values. How can I improve the separation?

A: This is a very common challenge. The polarity differences between N1 and N2 isomers can sometimes be subtle. Standard column chromatography is often not suitable for industrial production due to these difficulties.[3] Here’s a systematic approach to troubleshoot this:

Causality: Successful chromatographic separation relies on exploiting differences in the interactions between the analytes and the stationary phase. If the isomers have similar polarities, they will migrate at similar rates. The goal is to modify the chromatographic system to amplify any small differences in their physicochemical properties.

Solutions:

  • Systematically Vary Mobile Phase Polarity:

    • The "Flat" Eluent Approach: Avoid steep gradients in solvent polarity. Start with a low-polarity eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity in small increments (e.g., 90:10, 85:15). A subtle change can sometimes resolve overlapping spots.

    • Introduce a Different Solvent: Don't just vary the ratio; change the solvent itself. The "selectivity" of the mobile phase is critical. For instance, if a Hexane/Ethyl Acetate system fails, try a Hexane/Dichloromethane, Toluene/Acetone, or a system containing a small amount of an alcohol like isopropanol.[9] These solvents have different interactions (e.g., dipole-dipole, hydrogen bonding) that can differentiate the isomers.

  • Add a Modifier to the Mobile Phase:

    • For basic indazoles that may be causing peak tailing on silica, adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or diethylamine (DEA) can improve peak shape and potentially resolve the isomers.[10]

    • For acidic indazoles, a small amount of acetic acid or formic acid can have a similar beneficial effect.[11]

  • Change the Stationary Phase:

    • Reverse-Phase HPLC: If normal-phase silica fails, reverse-phase (e.g., C18) is an excellent alternative.[11] The separation mechanism is based on hydrophobicity, which may differ more significantly between your isomers than their polarity. A typical starting point would be a mobile phase of acetonitrile and water.[12]

    • Other Normal Phases: Consider using alumina or stationary phases bonded with different functional groups (e.g., cyano, diol) which offer different selectivities compared to standard silica.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective solution.[9][11][13] It offers significantly higher resolving power than flash chromatography.

start Poor Resolution or Co-elution in Flash Chromatography mobile_phase Optimize Mobile Phase (Vary solvent ratio and type) start->mobile_phase still_poor1 Still Poor Separation mobile_phase->still_poor1 Check TLC add_modifier Add Modifier (e.g., TEA or Acetic Acid) still_poor1->add_modifier No success Successful Separation still_poor1->success Yes still_poor2 Still Poor Separation add_modifier->still_poor2 Check TLC change_sp Change Stationary Phase (e.g., C18, Alumina, Cyano) still_poor2->change_sp No still_poor2->success Yes still_poor3 Still Poor Separation change_sp->still_poor3 Check TLC prep_hplc Utilize Preparative HPLC still_poor3->prep_hplc No still_poor3->success Yes prep_hplc->success

Caption: Troubleshooting guide for chromatographic separation.

Issue 2: My isomers are co-crystallizing or "oiling out".

Q: I have a good idea of which solvent should work, but when I try to crystallize my mixture, I either get a mixture of crystals or the compound separates as an oil.

A: Crystallization is a powerful and scalable purification technique, but it is highly dependent on kinetics and solubility.[14][15] Co-crystallization or oiling out usually points to issues with supersaturation, solvent choice, or cooling rate.[10]

Causality: Crystallization requires the slow and orderly formation of a crystal lattice.[14] If the solution becomes supersaturated too quickly, the molecules may not have time to arrange themselves properly, leading to the formation of an amorphous oil (a liquid-liquid phase separation) or trapping the undesired isomer in the growing crystal lattice.

Solutions:

  • Solvent System Screening: The choice of solvent is paramount. A patent suggests that mixed solvent systems are highly effective for separating indazole isomers.[3]

    • Ideal Properties: Find a solvent (or solvent pair) in which your compound is moderately soluble at high temperatures and poorly soluble at low temperatures.[14]

    • Proven Systems: Mixtures of acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water have been successfully used to separate N1 and N2 indazole isomers with >99% purity.[3]

    • Anti-Solvent Method: Dissolve your mixture in a small amount of a "good" solvent where it is very soluble. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble. This should be done dropwise at a constant temperature until turbidity (cloudiness) is observed, then warm slightly to redissolve before slow cooling.

  • Control the Cooling Rate: Slow cooling is essential for growing large, pure crystals.

    • Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed.

    • Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to slow the cooling process even further.

    • Only after the solution has reached room temperature should you consider placing it in a refrigerator or freezer to maximize yield.

  • Seeding: If you have a small amount of one pure isomer, use it to seed the supersaturated solution.[16]

    • Mechanism: A seed crystal provides a pre-existing template for crystallization, which can selectively encourage the crystallization of that specific isomer and bypass the energy barrier for initial nucleation.[16]

    • Procedure: Add a single, tiny crystal to the solution just as it has cooled to the point of saturation.

  • Address "Oiling Out":

    • If an oil forms, reheat the solution until it is homogeneous again.

    • Add a small amount of additional solvent to decrease the level of saturation.

    • Try cooling the solution much more slowly, and vigorously scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation on the glass imperfections.

start Crude N1/N2 Isomer Mixture decision Separation Method Selection start->decision chromatography Chromatography decision->chromatography Different Polarity / High Value crystallization Crystallization decision->crystallization Different Solubility / Large Scale hplc HPLC / Flash chromatography->hplc frac_cryst Fractional Crystallization crystallization->frac_cryst analysis Analyze Purity (NMR, Analytical HPLC) hplc->analysis frac_cryst->analysis analysis->decision Impure pure_isomers Isolated Pure Isomers analysis->pure_isomers >99% Purity

Caption: Decision workflow for selecting a separation method.

Frequently Asked Questions (FAQs)

Q1: How can I improve the regioselectivity of my synthesis to begin with?

A: While this guide focuses on separation, improving the initial synthesis is the most efficient strategy. The N1/N2 ratio is heavily influenced by reaction conditions.[1]

  • For N1-Selectivity: Conditions that favor thermodynamic control often yield the more stable N1 isomer.[4] A widely reported system for high N1 selectivity is using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).[6][17][18] This has been shown to give >99% N1 regioselectivity for certain substituted indazoles.[17]

  • For N2-Selectivity: Kinetic control or specific directing effects are needed. For example, using Mitsunobu conditions (e.g., DEAD, TPP) can favor the N2 product.[2] Additionally, certain substituents on the indazole ring, like an electron-withdrawing group at the C7 position, can confer excellent N2 regioselectivity.[7][17] Some modern methods using specific catalysts like trifluoromethanesulfonic acid have also shown high N2 selectivity.[19]

Q2: I've isolated one isomer, but it seems to isomerize upon standing or during subsequent reaction steps. How can I prevent this?

A: Isomerization of a purified indazole is uncommon but can occur under harsh conditions. The N1 isomer is generally more stable.[1][5] If you are observing isomerization (e.g., from N2 to N1), it is likely being induced.

  • Avoid Harsh pH: Strong acidic or basic conditions during an aqueous workup or subsequent reaction can potentially catalyze equilibration back to a mixture, favoring the thermodynamic N1 product.[20] Use neutral workup conditions where possible.

  • Avoid High Temperatures: Prolonged heating during solvent evaporation or high-temperature reactions can provide the energy needed for isomerization.[20] Use a rotovap with a moderate water bath temperature and avoid unnecessary heating.

Q3: Are there any chemical (non-chromatographic) ways to separate the isomers?

A: Yes, although less common, chemical derivatization can be an effective strategy for particularly stubborn separations.

  • Selective Reaction: If one nitrogen (e.g., the less sterically hindered N1) reacts preferentially with a specific reagent, you can derivatize it. The properties of the new derivatized molecule will be significantly different from the unreacted isomer, making separation by chromatography or crystallization trivial. Afterward, the derivatizing group can be cleaved to regenerate the pure isomer.

  • Salt Formation: If the basicity of the N1 and N2 isomers is sufficiently different, you could attempt a fractional precipitation by adding a strong acid (like p-toluenesulfonic acid) to a solution of the mixture.[10] The more basic isomer may precipitate preferentially as a salt.

Experimental Protocols

Protocol 1: HPLC Method Development for Indazole Isomer Separation

This protocol provides a general starting point for developing an analytical or preparative HPLC method.

Parameter Starting Recommendation Rationale
Instrumentation HPLC with UV-Vis or PDA detectorAllows for monitoring of the separation and peak purity analysis.
Column High-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm)A robust and versatile starting point for reverse-phase separation.[12]
Mobile Phase A 0.1% Formic Acid or TFA in WaterAcidic modifier to ensure good peak shape for nitrogen-containing heterocycles.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reverse-phase HPLC.
Elution Start with an isocratic elution (e.g., 50:50 A:B)Simple starting point to gauge retention times.
Gradient Elution If isocratic fails, run a linear gradient (e.g., 10% to 90% B over 20 min)Necessary to resolve compounds with different polarities.[10]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate. Adjust for different column diameters.
Detection UV at a wavelength where both isomers absorb (e.g., 254 nm)Ensure both isomers can be detected. A PDA detector is ideal for finding the optimal wavelength.
Sample Prep Dissolve sample in mobile phase or a compatible solvent; filter through a 0.2 or 0.45 µm filter.[13]Prevents column clogging and ensures sample is fully dissolved.

Step-by-Step Methodology:

  • Prepare Mobile Phases and Sample: Prepare fresh mobile phases and degas them by sonication or helium sparging.[13] Prepare a dilute solution of your isomer mixture (~1 mg/mL).

  • Equilibrate the Column: Pump the initial mobile phase conditions through the column until the baseline is stable.

  • Inject Sample: Inject a small volume (5-10 µL) of your sample.

  • Analyze Chromatogram:

    • If peaks elute too quickly, decrease the percentage of organic solvent (B).

    • If peaks elute too slowly or are too broad, increase the percentage of organic solvent (B) or switch to a gradient.

    • If peaks are not resolved, adjust the gradient slope (make it shallower) or change the organic solvent (e.g., from acetonitrile to methanol) to alter selectivity.

  • Optimize: Continue to adjust parameters until baseline separation (Resolution > 1.5) is achieved.

  • Scale-Up: Once an analytical method is established, it can be scaled up to a larger preparative column for bulk purification.

Protocol 2: Fractional Crystallization using a Mixed Solvent System

This protocol is based on the principle of using a solvent/anti-solvent pair to achieve separation.[3][21]

Materials:

  • Crude mixture of N1/N2 indazole isomers.

  • A "good" solvent (e.g., Acetone, Ethanol, THF).

  • An "anti-solvent" (e.g., Water, Hexane). The pair must be miscible.

  • Erlenmeyer flask, heating source (hot plate), filtration apparatus.

Step-by-Step Methodology:

  • Dissolve the Impure Compound: Place the crude mixture in an Erlenmeyer flask. Add the minimum amount of the "good" solvent at an elevated temperature (e.g., heated on a hotplate) required to fully dissolve the solid.[14]

  • Induce Supersaturation: While keeping the solution warm, add the "anti-solvent" dropwise with swirling until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Re-homogenize: Add 1-2 drops of the "good" solvent back into the mixture, just enough to make the solution clear again. This creates a solution that is just below the saturation point.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. The formation of crystals should be observed. The isomer that is less soluble in this specific solvent mixture will crystallize first.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor containing the more soluble isomer.[14]

  • Analyze and Repeat: Analyze the purity of the collected crystals and the mother liquor by TLC or analytical HPLC. The mother liquor will be enriched in the more soluble isomer, which can then be isolated by evaporating the solvent or by further rounds of crystallization under different conditions.

References

  • Catarina I. C. Esteves, M. F. M. P. C. M., Ana M. G. Silva, Diana C. G. A. Pinto, Artur M. S. Silva, José A. S. Cavaleiro (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Retrieved January 11, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Black, D. S., C. H. L., Bowyer, M. C., Cataldi, J., Ivory, A. J., Liyanto, P., McConnell, D. B., Tiekink, E. R. T., & Kumar, N. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1951. [Link]

  • Black, D. S., C. H. L., Bowyer, M. C., Cataldi, J., Ivory, A. J., Liyanto, P., McConnell, D. B., Tiekink, E. R. T., & Kumar, N. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ProQuest. [Link]

  • Alberti, A., B. C., Canu, B., Dembech, P., Lazzarini, E., Macciantelli, D., & Spagnolo, S. (2017). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 10, S3852–S3862. [Link]

  • Alam, M. M., A. A. A., Boudreau, M. W., Boyle, T. J., Bridges, T. M., Daniels, R. N., Emmitte, K. A., Engers, D. W., Greve, D. R., Hermes, J. D., Lindsley, C. W., Morrison, R. D., Nixon, J. R., Stauffer, S. R., & Thompson, C. S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1004–1016. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Vetuschi, C., R. G., Baiocchi, L., & Ridolfi, P. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Determination by UV Derivative Spectrophotometry. Analytical Letters, 22(3), 375–390. [Link]

  • (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. (n.d.). Retrieved January 11, 2026, from [Link]

  • (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved January 11, 2026, from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(5). [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Separation of isomers by selective seeding and crystallisation? - Sciencemadness.org. (n.d.). Retrieved January 11, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved January 11, 2026, from [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). GSC Biological and Pharmaceutical Sciences, 23(3), 200–205. [Link]

  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry - Reddit. (2021, May 7). Retrieved January 11, 2026, from [Link]

  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Development of a selective and scalable N1-indazole alkylation - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (n.d.). Retrieved January 11, 2026, from [Link]

  • Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Functionalization of 3-Iodo-indazole

Welcome to the technical support center for the functionalization of 3-iodo-indazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3-iodo-indazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this versatile building block. My aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind experimental choices to empower you to overcome common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with 3-iodo-indazole in cross-coupling reactions?

The main challenges with 3-iodo-indazole functionalization stem from the inherent reactivity of the indazole core itself. The key issues include:

  • Competitive N-Arylation/N-Alkylation: The indazole ring possesses two reactive nitrogen atoms, N1 and N2. This can lead to the formation of undesired N-arylated or N-alkylated side products, often as a mixture of regioisomers, which can complicate purification and reduce the yield of the desired C3-functionalized product.[1][2]

  • The Acidic N-H Proton: The proton on the indazole nitrogen is acidic and can interfere with the catalytic cycle of many cross-coupling reactions.[3][4] This can lead to side reactions or deactivation of the catalyst, especially when strong bases are used.

  • Hydrodehalogenation (Deiodination): Under certain reaction conditions, particularly with prolonged heating or in the presence of certain bases and solvents, the iodo group at the C3 position can be reductively cleaved, leading to the formation of the parent indazole as a byproduct.[5]

  • Homocoupling: In reactions like Suzuki and Sonogashira couplings, the formation of homocoupled products (e.g., biaryl or diyne) from the coupling partner is a common side reaction.[4][6]

Q2: Is it always necessary to protect the N-H group of the indazole before C3 functionalization?

While not always strictly necessary, N-protection is highly recommended for many cross-coupling reactions to achieve higher yields and cleaner reaction profiles.[4][5] The choice of whether to protect or not depends on the specific reaction and the coupling partners involved.

  • When to consider N-protection: For challenging substrates, sensitive functional groups, or when striving for high yields and reproducibility, N-protection is a prudent strategy.[3] Common protecting groups for indazoles include tert-butyloxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM).[3][5]

  • When unprotected indazole might work: Some Suzuki-type vinylation reactions have been shown to be successful with unprotected 3-iodoindazoles.[5][7] Careful selection of a weaker base and milder reaction conditions can sometimes allow for successful coupling without protection.[3]

A general procedure for the N-protection of 3-iodo-1H-indazole with a Boc group is as follows:

To a solution of 3-iodo-1H-indazole (1.0 eq) in a suitable solvent like acetonitrile (CH3CN), add di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq), triethylamine (Et3N, 1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq). The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by TLC or LC-MS.[8]

Q3: How does the electronic nature of substituents on the indazole ring affect its reactivity?

The electronic properties of other substituents on the indazole ring significantly influence the reactivity of the C-I bond.

  • Electron-withdrawing groups (EWGs): Substituents like a nitro group (-NO2) make the 3-iodo-1H-indazole more reactive towards oxidative addition, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions.[5][9] However, a strong EWG can also increase the acidity of the N-H proton, potentially exacerbating issues with side reactions if left unprotected.[7]

  • Electron-donating groups (EDGs): Groups like methoxy (-OCH3) or methyl (-CH3) can decrease the reactivity of the C-I bond towards oxidative addition.[9]

Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides detailed troubleshooting advice for specific issues you might encounter during common functionalization reactions of 3-iodo-indazole.

Suzuki-Miyaura Coupling

Issue: Low or no conversion of 3-iodo-indazole.

If you are observing a significant amount of unreacted starting material, consider the following potential causes and solutions:

Potential Cause Explanation Recommended Action
Inactive Catalyst The palladium catalyst, especially Pd(0) species like Pd(PPh₃)₄, can be sensitive to air and moisture, leading to deactivation.Ensure all reagents and solvents are thoroughly degassed. Handle the catalyst under an inert atmosphere (e.g., in a glovebox). Consider using a more air-stable precatalyst like Pd(dppf)Cl₂ or a Buchwald precatalyst.[6][10][11]
Inefficient Base The base is crucial for activating the boronic acid.[6] Poor solubility or insufficient strength of the base can stall the reaction.Use a finely powdered, anhydrous base. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6] Adding a small amount of water as a co-solvent can sometimes improve the solubility and effectiveness of inorganic bases.[6][12]
Low Reaction Temperature While aryl iodides are generally reactive, some Suzuki couplings require higher temperatures to overcome the activation energy barrier.If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it to 100-120 °C.[3][6] Microwave irradiation can also be a powerful tool for accelerating the reaction.[7]
Degraded Boronic Acid Boronic acids can undergo protodeboronation, especially if they are impure or have been stored improperly.Use fresh, high-purity boronic acid. If you suspect degradation, you can convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before use.[5]

Workflow for Troubleshooting Low Conversion in Suzuki Coupling

G start Low Conversion in Suzuki Coupling check_catalyst Is the catalyst active and handled under inert conditions? start->check_catalyst check_base Is the base appropriate and sufficiently soluble? check_catalyst->check_base Yes solution_catalyst Use a fresh catalyst or a more stable precatalyst. Ensure rigorous inert atmosphere. check_catalyst->solution_catalyst No check_temp Is the reaction temperature high enough? check_base->check_temp Yes solution_base Switch to a different base (e.g., Cs₂CO₃). Add water as a co-solvent. check_base->solution_base No check_boronic_acid Is the boronic acid of high quality? check_temp->check_boronic_acid Yes solution_temp Increase reaction temperature or use microwave heating. check_temp->solution_temp No solution_boronic_acid Use fresh boronic acid or convert to a pinacol ester. check_boronic_acid->solution_boronic_acid No end Improved Conversion check_boronic_acid->end Yes solution_catalyst->check_base solution_base->check_temp solution_temp->check_boronic_acid solution_boronic_acid->end

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Sonogashira Coupling

Issue: Excessive homocoupling of the alkyne (Glaser coupling).

The formation of a diyne byproduct is a common issue in Sonogashira reactions. Here’s how to address it:

Potential Cause Explanation Recommended Action
Presence of Oxygen Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is the primary pathway for Glaser homocoupling.[3][4]Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4][10]
Copper(I) Co-catalyst While the copper co-catalyst accelerates the desired cross-coupling, it also efficiently catalyzes the unwanted homocoupling side reaction.[4]The most effective way to prevent homocoupling is to use copper-free Sonogashira conditions.[4][10] If copper is necessary, use a fresh, high-purity source of CuI and consider reducing its loading.[4]
High Alkyne Concentration A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.Add the terminal alkyne slowly to the reaction mixture using a syringe pump.[4] This keeps the instantaneous concentration of the alkyne low, disfavoring the homocoupling pathway.

Mechanistic View: Sonogashira vs. Glaser Coupling

G cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Side Reaction) pd0 Pd(0)L₂ pd_complex R-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition (R-I) transmetalation Transmetalation pd_complex->transmetalation cu_acetylide R'C≡CCu cu_acetylide->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 product R-C≡C-R' reductive_elim->product cu_acetylide2 R'C≡CCu dimerization Oxidative Dimerization (O₂ present) cu_acetylide2->dimerization homocoupled_product R'-C≡C-C≡C-R' dimerization->homocoupled_product

Caption: Competing pathways in Sonogashira coupling.

Buchwald-Hartwig Amination

Issue: Formation of N1 and N2 arylated indazole side products.

A significant challenge in the C-N coupling of amines to the C3 position of 3-iodo-indazole is the competing N-arylation of the indazole ring itself, leading to a mixture of regioisomers.

Potential Cause Explanation Recommended Action
Unprotected Indazole Nitrogen The nucleophilic nitrogen atoms of the indazole ring can compete with the desired amine coupling partner for the palladium catalyst, leading to N-arylation.The most reliable solution is to protect the indazole nitrogen (typically at the N1 position) with a suitable protecting group like Boc or SEM before performing the Buchwald-Hartwig amination.[3][5]
Choice of Base Strong bases can deprotonate the indazole nitrogen, increasing its nucleophilicity and promoting N-arylation.If performing the reaction on an unprotected indazole, a careful selection of a weaker base might minimize N-arylation, although this can also slow down the desired C-N bond formation.
Ligand Effects The steric and electronic properties of the phosphine ligand can influence the selectivity of the coupling reaction.While ligand screening can be performed, N-protection is a more direct and generally more effective strategy to prevent this side reaction. For amination of iodoindazoles, bulky, electron-rich biarylphosphine ligands like Xantphos or RuPhos have shown good performance in related systems.[13]

General Protocol for Buchwald-Hartwig Amination of N-Protected 3-Iodo-indazole

  • Reaction Setup: To an oven-dried reaction vessel, add the N-protected 3-iodo-indazole (1.0 eq), the amine coupling partner (1.2-1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Conclusion

The functionalization of 3-iodo-indazole is a powerful tool for the synthesis of novel chemical entities. By understanding the key side reactions and their underlying mechanisms, researchers can develop robust and efficient synthetic routes. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each specific substrate combination may require careful optimization of reaction conditions.

References

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • National Institutes of Health. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]

  • Reddit. (n.d.). Problems with Suzuki coupling. Retrieved from [Link]

  • Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). C-3 Arylation of N-2 SEM-protected indazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • SlideShare. (2014). Cross-Coupling Reactions. Retrieved from [Link]

  • PubMed. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). N1-protection of 3-iodoindazole derivatives using ultrasound irradiation. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 3-iodo-1H-indazole-5-carboxylate

This guide provides in-depth technical support for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of methyl 3-iodo-1H-indazole-5-carboxylate (CAS 885271-25...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of methyl 3-iodo-1H-indazole-5-carboxylate (CAS 885271-25-0). The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and practical laboratory experience with heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of methyl 3-iodo-1H-indazole-5-carboxylate.

Question 1: What are the likely impurities in my crude product?

Answer: The impurity profile of your crude material is intrinsically linked to its synthetic route. However, for typical syntheses of substituted indazoles, you should anticipate the following:

  • Unreacted Starting Material: The non-iodinated precursor, methyl 1H-indazole-5-carboxylate, is a common impurity if the iodination reaction has not gone to completion.

  • Regioisomers: Depending on the reaction conditions, iodination could potentially occur at other positions on the indazole ring, leading to isomeric impurities.

  • N-Alkylated Isomers: If the synthesis involves methylation of the indazole nitrogen, you may find both N1 and N2 methylated isomers, which can be challenging to separate from the desired N-H tautomer.[1]

  • Hydrolyzed Product: Residual water or acidic/basic conditions during workup can lead to the hydrolysis of the methyl ester, forming 3-iodo-1H-indazole-5-carboxylic acid.

  • Reagents and Byproducts: Residual iodinating agents (e.g., I₂, N-iodosuccinimide) or inorganic salts from the reaction workup.

Question 2: My crude product is a dark, sticky oil or an amorphous solid. How can I perform a preliminary cleanup?

Answer: A highly impure crude product can compromise chromatographic performance. A preliminary cleanup via trituration or a solvent wash is highly recommended.

The rationale is to dissolve and wash away highly non-polar, "greasy" impurities and some colored contaminants while leaving your desired, moderately polar product as a solid.

  • Trituration Protocol:

    • Place the crude material in a flask.

    • Add a minimal amount of a solvent in which your product is expected to have poor solubility but impurities are soluble. Good starting choices are cold diethyl ether, hexane, or a mixture of ethyl acetate/hexane (e.g., 1:9 v/v).

    • Stir or sonicate the slurry for 15-30 minutes. The product should precipitate or remain as a solid.

    • Isolate the solid by vacuum filtration, washing with a small amount of the cold trituration solvent.

    • Dry the resulting solid under vacuum. It should now be a more manageable free-flowing powder, suitable for further purification.

Question 3: Column chromatography is failing to resolve my product from a major impurity. What should I do?

Answer: This is a common challenge, often caused by impurities with very similar polarity to the product, such as regioisomers.

  • Step 1: Confirm Your Solvent System is Optimal. The goal is to achieve a target product Rf of ~0.25-0.35 on a TLC plate for good separation on a silica gel column. If your spots are too high (Rf > 0.5) or too low (Rf < 0.1), separation will be poor. Systematically screen solvent systems. For indazoles, gradients of ethyl acetate in hexane or methanol in dichloromethane are effective.[2][3]

  • Step 2: Modify the Mobile Phase.

    • Change Solvent Selectivity: If a hexane/ethyl acetate system fails, switch to a different solvent family. For example, try a dichloromethane/methanol system. The different solvent interactions can alter the relative elution order.

    • Add a Modifier: For acidic or basic compounds, adding a small amount of modifier can dramatically improve peak shape and resolution. For the potentially acidic N-H of the indazole, adding 0.5-1% acetic acid to the mobile phase can sharpen peaks. Conversely, if basic impurities are present, adding 0.5-1% triethylamine can be effective.

  • Step 3: Change the Stationary Phase. If mobile phase optimization fails, the issue may be the stationary phase.

    • Alumina: For some nitrogen-containing heterocycles, alumina provides a different selectivity compared to silica gel and may resolve stubborn impurities.[1]

    • Reverse-Phase Chromatography: If the product is sufficiently stable, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is an excellent, high-resolution alternative.

Question 4: Can I use recrystallization, and how do I find a suitable solvent?

Answer: Yes, recrystallization is an excellent method for final purification, especially for removing trace impurities after chromatography. The key is finding a solvent that dissolves the compound when hot but in which it has low solubility when cold.

  • Solvent Screening Protocol:

    • Place ~20-30 mg of your partially purified solid into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile).

    • If the compound dissolves at room temperature, the solvent is unsuitable.

    • If it does not dissolve, gently heat the tube. If it dissolves when hot, this is a potential candidate solvent.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

    • A good recrystallization solvent will yield a high recovery of crystalline solid upon cooling. A patent for a similar indazole derivative mentions using isopropanol for washing and purification, making it a good candidate to test.[4]

Experimental Protocols & Data

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol describes a standard procedure for purifying grams of crude methyl 3-iodo-1H-indazole-5-carboxylate.

1. TLC Analysis & Solvent Selection:

  • Prepare stock solutions of your crude product.

  • On a silica gel TLC plate, spot the crude material alongside any available standards (e.g., non-iodinated starting material).

  • Develop plates in various solvent systems (see Table 1).

  • The ideal system will show good separation between the product spot and all impurities, with a product Rf value between 0.25 and 0.35.

Table 1: Example TLC Solvent System Screening

Solvent System (v/v)Starting Material RfProduct RfNon-Polar Impurity RfObservations
Hexane:EtOAc (4:1)0.450.300.85Good separation. Ideal for column.
Hexane:EtOAc (1:1)0.750.650.95Spots are too high (co-elution risk).
DCM:MeOH (98:2)0.500.400.90Good separation, alternative system.
Pure DCM0.150.050.50Product has low mobility.

2. Column Preparation:

  • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane:EtOAc 4:1).

  • Pour the slurry into the column and pack it evenly using gentle pressure or tapping.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (~2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully load it onto the column. This method is faster but can lead to poorer resolution if too much solvent is used.

4. Elution and Fraction Collection:

  • Begin eluting with the initial mobile phase.

  • If using a gradient, gradually increase the polarity (e.g., from 20% EtOAc in hexane to 40% EtOAc in hexane) to elute your product.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove residual solvent, yielding the purified solid.

Purification Workflow Diagram

The following diagram illustrates the decision-making process for the purification of methyl 3-iodo-1H-indazole-5-carboxylate.

Purification_Workflow cluster_start Initial State cluster_cleanup Preliminary Cleanup cluster_main_purification Main Purification cluster_analysis Analysis & Final Steps Crude Crude Product (Post-Workup) Check_Form Assess Physical Form Crude->Check_Form Triturate Trituration / Solvent Wash (e.g., Hexane/Ether) Check_Form->Triturate Oily / Tarry TLC TLC Analysis (Solvent Screen) Check_Form->TLC Solid Powder Triturate->TLC Column Flash Column Chromatography (Silica Gel) TLC->Column Analyze_Fractions TLC Analysis of Fractions Column->Analyze_Fractions Recrystal Recrystallization Check_Purity Purity/Identity Check (NMR, LCMS, MP) Recrystal->Check_Purity Analyze_Fractions->Column Fractions Impure (Re-column) Combine Combine Pure Fractions & Evaporate Analyze_Fractions->Combine Fractions Pure Combine->Check_Purity Check_Purity->Recrystal <97% Pure Pure_Product Pure Product Check_Purity->Pure_Product >97% Pure

Caption: Decision workflow for purification strategy.

References

  • PubChem. Methyl 3-iodo-1H-indazole-5-carboxylate Compound Summary. [Link]

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12855-12863. [Link]

  • Reagentia. 1H-Indazole-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester Product Page. [Link]

  • ResearchGate. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • ResearchGate. (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Polysubstituted Indazoles

Welcome to the Technical Support Center for the synthesis of polysubstituted indazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted indazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of indazole synthesis. Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of polysubstituted indazoles in a practical question-and-answer format.

Issue 1: Poor Regioselectivity in N-Alkylation/N-Arylation - "I'm getting a mixture of N1 and N2 isomers. How can I control the regioselectivity?"

This is one of the most common challenges in indazole chemistry. The indazole anion is a mesomeric system, leading to competitive reactions at both N1 and N2.[1] The outcome of N-alkylation or N-arylation is a delicate balance of several factors.

Underlying Causality:

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][4][5] Consequently, N1-substituted indazoles are often the thermodynamically favored product, while N2-isomers can be the kinetic product.[2]

  • Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the approach of electrophiles to the N1 position, thereby favoring N2 substitution.

  • Electronic Effects: The electronic nature of substituents on the indazole ring influences the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can affect the N1/N2 ratio.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in directing the regioselectivity.[2][3]

Troubleshooting Protocol:

  • Favoring the N1 Isomer (Thermodynamic Product):

    • Base and Solvent Selection: A common strategy is to use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[3] This combination often favors the formation of the more stable N1-alkylated product.

    • Equilibration: Under conditions that allow for equilibration, the N1 isomer will be the major product.[2] This may involve longer reaction times or higher temperatures.

    • Reductive Acetylation-Deacetoxylation: A two-step process involving N-acylation followed by reduction can provide regioselective access to N1-alkylindazoles.[3]

  • Favoring the N2 Isomer (Kinetic Product):

    • Phase-Transfer Catalysis: Conditions employing phase-transfer catalysts can sometimes favor the formation of the N2 isomer.

    • Specific Reagents: The use of certain alkylating agents in combination with specific bases and solvents can favor N2 substitution. For instance, some protocols have shown that specific conditions can lead to high N2 selectivity.[3]

    • Kinetic Control: Shorter reaction times and lower temperatures can sometimes trap the kinetically favored N2 product.[6]

Experimental Workflow for Optimizing N-Alkylation Regioselectivity:

start Start: Mixture of N1/N2 Isomers thermo Goal: N1 Isomer (Thermodynamic) start->thermo kinetic Goal: N2 Isomer (Kinetic) start->kinetic base_solvent Screen Bases and Solvents (e.g., NaH in THF/DMF) thermo->base_solvent  Thermodynamic Control ptc Explore Phase-Transfer Catalysis kinetic->ptc  Kinetic Control low_temp Screen at Lower Temperatures and Shorter Reaction Times kinetic->low_temp temp_time Optimize Temperature and Time (Higher Temp, Longer Time) base_solvent->temp_time analysis Analyze N1:N2 Ratio by NMR/LC-MS temp_time->analysis ptc->analysis low_temp->analysis

Caption: Workflow for optimizing N-alkylation regioselectivity.

Issue 2: My Intramolecular Cyclization to Form the Indazole Ring is Inefficient.

Low yields in the cyclization step can be attributed to several factors, from the stability of intermediates to the reaction conditions.

Underlying Causality:

  • Poor Leaving Group: In methods involving nucleophilic displacement, the nature of the leaving group on the aromatic ring is critical.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of catalyst or base can significantly impact the efficiency of ring closure.[7]

  • Side Reactions: The formation of side products like hydrazones and dimers can consume starting materials and reduce the yield of the desired indazole.[7][8]

  • Air and Moisture Sensitivity: Some cyclization reactions, particularly those employing organometallic catalysts, are sensitive to air and moisture.[7]

Troubleshooting Protocol:

  • Optimize Reaction Conditions:

    • Temperature Screening: Systematically screen a range of temperatures to find the optimum for your specific substrate.

    • Solvent Screening: Test a variety of solvents with different polarities. Aprotic polar solvents like DMSO and DMF have been reported to improve yields in some cases.[7][8]

    • Base/Catalyst Screening: If applicable, screen different bases or catalysts. For palladium-catalyzed reactions, varying the palladium source and ligand can have a dramatic effect.

  • Ensure Anhydrous and Inert Conditions:

    • Thoroughly dry all glassware and use anhydrous solvents.

    • If the reaction is air-sensitive, perform it under an inert atmosphere (e.g., nitrogen or argon).

  • Purify Starting Materials: Ensure the purity of your starting materials to avoid interference from impurities.

  • Analyze for Side Products: Use techniques like LC-MS and NMR to identify major side products. Understanding what is being formed can provide clues about how to adjust the reaction conditions to favor the desired product.

Issue 3: Difficulty in Achieving C3-Functionalization without Affecting Other Positions.

Directing functionalization to the C3 position can be challenging due to the reactivity of the nitrogen atoms and other positions on the benzene ring.

Underlying Causality:

  • Competitive Reactivity: The N1, N2, and C3 positions are all potential sites for functionalization.

  • Harsh Reaction Conditions: Some methods for C3 functionalization require harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.

Troubleshooting Protocol:

  • Protecting Groups: Protect the N1/N2 positions with a suitable protecting group (e.g., a Boc group) to direct functionalization to the C3 position. The protecting group can be removed in a subsequent step.

  • Directed C-H Activation: Modern transition-metal-catalyzed C-H activation strategies offer a powerful way to achieve regioselective C3 functionalization. Catalysts based on rhodium, palladium, or cobalt can be employed for this purpose.

  • Cycloaddition Reactions: A [3+2] cycloaddition of an aryne with a diazo compound or an N-tosylhydrazone can directly provide a 3-substituted indazole.[9]

Comparison of C3-Functionalization Strategies:

StrategyAdvantagesDisadvantages
N-Protection/Deprotection Good control of regioselectivity.Adds two steps to the synthesis.
Directed C-H Activation High atom economy, direct functionalization.May require expensive catalysts and optimization.
[3+2] Cycloaddition Direct access to the 3-substituted core.Generation of arynes can require specific precursors and conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to polysubstituted indazoles?

There are numerous methods, but some of the most widely used include:

  • Jacobson-type Synthesis: This classic method involves the cyclization of N-nitroso-o-toluidines.[10]

  • Davis-Beirut Reaction: A robust method for synthesizing 2H-indazoles from o-nitrobenzylamines under redox-neutral conditions.[11][12][13] It involves the in-situ generation of a reactive nitroso-imine intermediate.[11][12]

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig reactions are versatile for introducing aryl, heteroaryl, and amino substituents at various positions of a pre-formed indazole core.

  • Intramolecular N-N Bond Formation: This can be achieved through reductive cyclization of o-nitrobenzylidene amines or oxidative cyclization of 2-aminomethyl-phenylamines.[14][15]

  • [3+2] Cycloaddition Reactions: The reaction of arynes with diazo compounds is an efficient way to construct the indazole ring system.[9]

start Starting Materials jacobson Jacobson-type (N-nitroso-o-toluidines) start->jacobson davis_beirut Davis-Beirut (o-nitrobenzylamines) start->davis_beirut intramolecular Intramolecular N-N Bond Formation start->intramolecular cycloaddition [3+2] Cycloaddition (Arynes + Diazo compounds) start->cycloaddition indazole Polysubstituted Indazole jacobson->indazole davis_beirut->indazole cross_coupling Cross-Coupling (Pre-formed indazole) cross_coupling->indazole intramolecular->indazole cycloaddition->indazole

Caption: Common synthetic routes to polysubstituted indazoles.

Q2: How does functional group tolerance vary between different synthetic methods?

Functional group tolerance is a critical consideration, especially in the context of complex molecule synthesis.

  • Modern Metal-Catalyzed Methods: Many modern palladium-, copper-, and rhodium-catalyzed reactions exhibit broad functional group tolerance, allowing for the presence of esters, ketones, halogens, and nitro groups.[8][16]

  • Davis-Beirut Reaction: This reaction is also known for its good functional group tolerance.[11]

  • Classical Methods: Some older methods may require harsher conditions (e.g., strong acids or high temperatures) that are not compatible with sensitive functional groups.[8]

Q3: What are the best practices for the purification of polysubstituted indazoles?

Purification can be challenging due to the potential for isomeric mixtures and side products.

  • Chromatography: Column chromatography on silica gel is the most common method for separating regioisomers and other impurities. Careful selection of the eluent system is crucial. Reverse-phase HPLC can also be effective for purifying final compounds.[17]

  • Crystallization: If the desired product is a solid, crystallization can be an effective purification technique.

  • Characterization: Thorough characterization by NMR (¹H, ¹³C, and sometimes 2D experiments like HMBC and NOESY) is essential to confirm the structure and regiochemistry of the final product.[3] LC-MS is invaluable for monitoring reaction progress and assessing purity.

References

  • Verma, A., Kumar, D., & Singh, P. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29567-29601. [Link]

  • BenchChem Technical Support Team. (2025, November).
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]

  • Hajra, A., & Ghosh, S. (2021). Recent Advances in C–H Functionalization of 2H-Indazoles. Asian Journal of Organic Chemistry, 10(10), 2534-2551.
  • BenchChem Technical Support Team. (2025, November).
  • Wang, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-237. [Link]

  • BenchChem Technical Support Team. (2025, November).
  • Alam, M. M., & Keating, M. J. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2350-2361. [Link]

  • Hernández-Pérez, J. M., et al. (2022). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. The Journal of Organic Chemistry, 87(23), 15666-15678.
  • Lu, P., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1118-1129. [Link]

  • Conrow, R. E., et al. (2021). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 19(10), 2217-2221. [Link]

  • Abdel-Megeed, M. F., et al. (2010). Synthesis of Novel N1 and N2 Indazole Derivatives.
  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction?
  • Joumaa, H., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1873-1886. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]

  • International Journal of Scientific Development and Research. (2025, February).
  • Organic Syntheses. (n.d.). indazole. [Link]

  • Haddadin, M. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1873-1886.
  • Wikipedia. (n.d.). Davis–Beirut reaction. [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.
  • Haddadin, M. J., et al. (2015). Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction. The Journal of Organic Chemistry, 80(15), 7875-7880.
  • ResearchGate. (n.d.). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.
  • Bioorganic & Medicinal Chemistry Letters. (2012).
  • ResearchGate. (n.d.). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Synthesis of 3-Substituted Indazoles. BenchChem.

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity in Suzuki Coupling of Indazoles

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving indazole scaffolds. This resource is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving indazole scaffolds. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the low reactivity of this important heterocyclic motif. Here, we will dissect the root causes of these difficulties and provide actionable troubleshooting strategies, detailed protocols, and answers to frequently asked questions.

The Indazole Challenge in Suzuki Coupling: Why the Low Reactivity?

Indazoles are prevalent structures in medicinal chemistry and materials science.[1][2] However, their successful functionalization via Suzuki-Miyaura coupling is often hampered by inherent electronic and structural properties. The primary obstacles include:

  • The Acidic N-H Proton: For N-unprotected indazoles, the acidic proton on the pyrazole ring is a major source of complications. It can react with the palladium catalyst to form stable, catalytically inactive Pd-azolyl complexes, effectively sequestering the catalyst and stalling the reaction.[3][4] This often necessitates harsher reaction conditions, such as elevated temperatures and longer reaction times, to achieve even modest yields.[3]

  • Coordination to Palladium: The nitrogen atoms of the indazole ring can coordinate to the palladium center, interfering with the catalytic cycle.

  • Electronic Effects: The electron-donating nature of the pyrazole ring can influence the reactivity of the C-X bond (where X is a halogen), making oxidative addition, a key step in the catalytic cycle, more challenging.

  • Positional Reactivity: The C3-position of the indazole ring is notoriously difficult to functionalize via direct methods due to its lower nucleophilicity.[5] Suzuki coupling at this position often requires bespoke strategies.

To address these challenges, a systematic approach to reaction optimization is crucial. This guide will walk you through the critical parameters and provide evidence-based solutions.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common issues encountered during the Suzuki coupling of indazoles.

FAQ 1: My Suzuki coupling with an N-unprotected indazole is giving low to no yield. What are the first things I should check?

Low yields with N-unprotected indazoles are a frequent challenge. The primary suspect is often the interference of the acidic N-H proton with the palladium catalyst.[3][4]

Troubleshooting Steps:

  • Protect the Indazole Nitrogen: The most straightforward solution is often to protect the indazole nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or benzyl (Bn) group.[3][6] This eliminates the acidic proton and prevents the formation of inactive catalyst complexes. However, this adds extra synthetic steps for protection and deprotection.

  • Optimize the Catalyst System: If N-protection is not desirable, focus on the catalyst system.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos and SPhos have shown significant success in the coupling of unprotected azoles by promoting the desired catalytic turnover.[3]

    • Palladium Precatalyst: Consider using well-defined palladium precatalysts, which can offer greater stability and activity.

  • Increase Reaction Temperature and Time: N-unprotected indazoles often require more forcing conditions to overcome the energy barrier created by the formation of off-cycle palladium complexes.[3] Increasing the temperature to 100 °C or higher and extending the reaction time may improve yields.[3]

  • Excess Boronic Acid: Using a larger excess of the boronic acid (e.g., 2.0 equivalents or more) can help drive the reaction to completion.[3]

Workflow for Troubleshooting Low Yield with N-Unprotected Indazoles

start Low Yield with N-Unprotected Indazole protect_N Protect Indazole Nitrogen (e.g., Boc, Bn) start->protect_N optimize_catalyst Optimize Catalyst System start->optimize_catalyst increase_conditions Increase Temperature & Time start->increase_conditions excess_boronic Use Excess Boronic Acid start->excess_boronic ligand_choice Use Bulky, Electron-Rich Ligands (XPhos, SPhos) optimize_catalyst->ligand_choice precatalyst Use Palladium Precatalyst optimize_catalyst->precatalyst

Caption: Troubleshooting workflow for low-yielding Suzuki couplings of N-unprotected indazoles.

FAQ 2: I am attempting a Suzuki coupling at the C3-position of my indazole, and it's not working. Are there specific conditions for this position?

The C3-position of indazole presents a unique challenge due to its electronic properties. Direct C3-functionalization can be difficult, and Suzuki couplings at this position often require careful optimization.[5][7]

Key Considerations for C3-Coupling:

  • Halogen Choice: The nature of the leaving group at the C3-position is critical. 3-Iodoindazoles are generally more reactive than their bromo or chloro counterparts.[8]

  • N-Protection: Protecting the indazole nitrogen can be particularly beneficial for C3-couplings, as it can modulate the electronic properties of the ring system and prevent catalyst inhibition.[6]

  • Microwave Irradiation: Microwave-assisted heating has been shown to be effective for promoting Suzuki couplings at the C3-position, sometimes with the added benefit of concomitant deprotection of an N-Boc group.[6][9]

  • Catalyst and Ligand Selection: For C3-iodoindazoles, catalysts like Pd(PPh₃)₄ have been used successfully.[6][9] For more challenging substrates, consider palladium precatalysts with bulky, electron-rich ligands.

Experimental Protocol: Microwave-Assisted Suzuki Coupling of 3-Iodo-N-Boc-Indazole

This protocol is adapted from a procedure that demonstrated successful C-C bond formation with concomitant Boc deprotection.[6]

  • Reaction Setup: In a heavy-walled microwave tube, combine the 3-iodo-N-Boc-indazole (1.0 equiv), the desired aryl or heteroaryl boronic acid (2.0 equiv), and Pd(PPh₃)₄ (0.05 - 0.10 equiv).

  • Solvent and Base: Add dioxane and an aqueous solution of a suitable base (e.g., 2M Na₂CO₃ or K₂CO₃).

  • Microwave Irradiation: Seal the tube and heat in a microwave reactor at a temperature ranging from 120-150 °C for 15-30 minutes.

  • Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 3-aryl-1H-indazole.

FAQ 3: My reaction is producing a significant amount of protodeboronated side product. How can I minimize this?

Protodeboronation, the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom, is a common side reaction in Suzuki couplings, particularly at elevated temperatures or with prolonged reaction times.[10]

Strategies to Mitigate Protodeboronation:

  • Anhydrous Conditions: If using a base like K₃PO₄, ensure the reaction is conducted under anhydrous conditions. Water can facilitate protodeboronation.

  • Choice of Base: For sensitive boronic acids, a milder base such as NaHCO₃ may be beneficial.

  • Temperature Control: Avoid unnecessarily high temperatures. If possible, screen for the lowest effective temperature for your specific substrate combination.

  • Boronic Esters: Consider using pinacol esters of boronic acids (boronates), which are often more stable towards protodeboronation.

  • Reaction Time: Minimize the reaction time. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed.

FAQ 4: How do I choose the right catalyst and ligand for my indazole Suzuki coupling?

The choice of catalyst and ligand is arguably the most critical factor for a successful Suzuki coupling with a challenging substrate like indazole.

A Comparative Guide to Catalysts and Ligands:

Catalyst/Ligand SystemKey Features & ApplicationsConsiderations
Pd(PPh₃)₄ A classic, versatile catalyst. Often effective for more reactive substrates like iodoindazoles.[6][9]Can be less effective for less reactive bromo- or chloroindazoles and may require higher catalyst loadings.
PdCl₂(dppf) A robust catalyst system, particularly effective for a range of N-alkyl and N-acyl indazoles.[11][12]The dppf ligand provides a good balance of steric bulk and electron-donating properties.
Buchwald Ligands (e.g., XPhos, SPhos) Highly effective for challenging substrates, including N-unprotected indazoles.[3] These bulky, electron-rich ligands promote efficient oxidative addition and reductive elimination.Often used with palladium precatalysts for optimal performance.
PEPPSI-type Precatalysts N-heterocyclic carbene (NHC) based catalysts that can offer high stability and activity.[10]Can be particularly useful for sterically hindered substrates.

The Catalytic Cycle and the Role of the Ligand

G pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-X inhibited_pd Inactive Pd-Indazolyl Complex pd0->inhibited_pd N-H Indazole pd2_complex Ar-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'-B(OR)2 pd2_complex->inhibited_pd N-H Indazole ar_pd_ar Ar-Pd(II)L2-Ar' tm->ar_pd_ar re Reductive Elimination ar_pd_ar->re re->pd0 product Ar-Ar' re->product

Caption: The Suzuki-Miyaura catalytic cycle and the inhibitory pathway for N-unprotected indazoles.

Concluding Remarks

Overcoming the low reactivity of indazoles in Suzuki-Miyaura coupling requires a nuanced understanding of the underlying challenges and a systematic approach to optimization. By carefully selecting the reaction partners, considering the use of protecting groups, and fine-tuning the catalyst system, base, and reaction conditions, researchers can successfully synthesize a wide array of functionalized indazoles. This guide provides a foundation for troubleshooting and developing robust protocols for these valuable transformations.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2021(1), 99-138. [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Emmitte, K. A., et al. (2012). Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 53(28), 3646-3649. [Link]

  • Vitale, P., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(6), 10838-10851. [Link]

  • Vitale, P., et al. (2015). Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Giraud, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7434-7444. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com. [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Link]

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [Link]

  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Advances. [Link]

  • National Center for Biotechnology Information. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • ACS Publications. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. The Journal of Organic Chemistry. [Link]

  • Vitale, P., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(6), 10838-10851. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. PMC. [Link]

  • MDPI. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Molecules. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]

  • National Center for Biotechnology Information. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PMC. [Link]

  • ACS Publications. (n.d.). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. PMC. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2021(1), 99-138. [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 3-iodo-1H-indazole-5-carboxylate

Welcome to the technical support guide for methyl 3-iodo-1H-indazole-5-carboxylate (CAS 885271-25-0). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the spec...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for methyl 3-iodo-1H-indazole-5-carboxylate (CAS 885271-25-0). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the specific stability challenges associated with this versatile synthetic intermediate. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the integrity of your material and the success of your experiments.

The structure of methyl 3-iodo-1H-indazole-5-carboxylate incorporates three key functional groups: an iodo-substituted pyrazole ring, a fused benzene ring, and a methyl ester. While this combination makes it a valuable building block for creating complex molecules, particularly through cross-coupling reactions, it also presents distinct stability liabilities.[1] This guide addresses these issues head-on in a practical, question-and-answer format.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section is structured to address specific problems you may encounter during the handling, storage, or use of methyl 3-iodo-1H-indazole-5-carboxylate.

Issue 1: Compound Discoloration (Turning Yellow/Brown) During Storage or Reaction

Question: I've noticed my white or off-white solid has developed a yellow or brown tint over time. What is causing this, and how can I prevent it?

Possible Cause: The discoloration is most commonly due to two potential degradation pathways:

  • Photodecomposition: The carbon-iodine (C-I) bond in aryl iodides is susceptible to cleavage upon exposure to light, particularly UV radiation.[2][3] This process can generate radical species and elemental iodine (I₂), which is brownish-purple and can impart a yellow-to-brown color to the solid, even in trace amounts.

  • Oxidation: The electron-rich indazole ring system can be sensitive to atmospheric oxygen over long periods, leading to the formation of colored, oxidized oligomeric impurities.

Recommended Solutions:

  • Strict Light Protection: Always store the compound in amber glass vials or containers completely wrapped in aluminum foil.[4] Minimize exposure to ambient lab light during weighing and preparation.

  • Inert Atmosphere: For long-term storage, purge the container with an inert gas like argon or nitrogen before sealing.[4] This displaces oxygen and moisture, mitigating both oxidation and potential hydrolysis. Vendor datasheets strongly recommend storage under an inert atmosphere.[4]

  • Re-purification: If discoloration is minor, the material can often be re-purified. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or a short plug of silica gel chromatography can remove colored impurities.

Issue 2: Appearance of a New, More Polar Spot on TLC After Workup

Question: After performing an aqueous workup (especially with a basic wash like NaHCO₃) or running a reaction in a protic solvent, I see a new, baseline or near-baseline spot on my TLC plate that wasn't there before. What is this new compound?

Possible Cause: This observation is a classic indicator of ester hydrolysis . The methyl ester group has been cleaved, forming the corresponding carboxylic acid (3-iodo-1H-indazole-5-carboxylic acid). Carboxylic acids are significantly more polar than their methyl ester counterparts, causing them to have much lower Rf values on silica gel TLC. This hydrolysis is accelerated by both basic and strongly acidic conditions.[5][6][7][8]

Recommended Solutions:

  • Avoid Strong Bases: During reaction workups, use very mild basic washes (e.g., a carefully pH-controlled, dilute bicarbonate solution) and minimize contact time. If possible, wash with brine or water only.

  • Control Reaction pH: When using the compound in subsequent steps, ensure the reaction medium is not strongly basic or acidic if the ester moiety needs to be preserved. If a basic catalyst is required, consider non-nucleophilic organic bases (e.g., DIPEA) over inorganic hydroxides.

  • Aprotic Solvents: Whenever possible, use dry, aprotic solvents to prevent hydrolysis.

  • Confirmation: To confirm the identity of the new spot, you can run a co-spot on the TLC plate with a known sample of the carboxylic acid, if available. Alternatively, LC-MS analysis will show a mass corresponding to the loss of a methyl group (-14 Da) compared to the parent compound.

Issue 3: Reduced Yield in Cross-Coupling Reactions and Appearance of a Less Polar Byproduct

Question: I'm using the compound in a Suzuki or other palladium-catalyzed cross-coupling reaction, but my yields are low. I'm also observing a byproduct with a higher Rf on TLC than my starting material. What is happening?

Possible Cause: The C-I bond is the reactive site for cross-coupling, but it can also be labile under certain conditions, leading to deiodination . This side reaction results in the formation of methyl 1H-indazole-5-carboxylate, a less polar (higher Rf) and unreactive byproduct under the coupling conditions. Deiodination can be promoted by:

  • Excessive heat or prolonged reaction times.

  • Certain bases or additives used in the coupling reaction.

  • Reductive conditions or impurities in the reaction mixture.

  • Inefficient catalytic turnover, where side reactions can begin to dominate.

Recommended Solutions:

  • Optimize Reaction Conditions: Screen different palladium catalysts, ligands, bases, and solvents to find a system that promotes rapid cross-coupling relative to deiodination.

  • Lower Temperature: Attempt the reaction at the lowest temperature that still allows for efficient conversion.

  • Degas Thoroughly: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can interfere with the catalytic cycle and promote side reactions.

  • Use High-Purity Reagents: Use freshly purified starting material and high-purity reagents to avoid contaminants that may promote deiodination.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for methyl 3-iodo-1H-indazole-5-carboxylate?

The compound is susceptible to three main degradation pathways:

  • Photolytic Cleavage: The C-I bond can break upon exposure to light, leading to deiodination and the formation of colored impurities.[2][3]

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[6][9]

  • Reductive Deiodination: The iodine can be removed under certain chemical conditions (e.g., some catalytic reactions, presence of reducing agents).

The following diagram illustrates these potential stability issues.

G cluster_degradation Degradation Pathways cluster_products Degradation Products main Methyl 3-iodo-1H-indazole-5-carboxylate hydrolysis Hydrolysis (Acid/Base, H₂O) main->hydrolysis photo Photodecomposition (Light, UV) main->photo reductive Reductive Deiodination (Reducing Agents, Heat) main->reductive acid 3-iodo-1H-indazole- 5-carboxylic acid hydrolysis->acid deiodinated_ester Methyl 1H-indazole- 5-carboxylate photo->deiodinated_ester colored Colored Impurities (e.g., I₂) photo->colored reductive->deiodinated_ester

Caption: Major degradation pathways for the title compound.

Q2: What are the ideal long-term storage conditions?

Based on vendor recommendations and chemical principles, the ideal storage conditions are summarized in the table below.[1][4]

ParameterRecommendationRationale
Temperature 2–8 °CSlows the rate of all potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and minimizes exposure to atmospheric moisture, which can cause hydrolysis.
Light Dark (Amber Vial/Foil)Prevents photolytic cleavage of the sensitive carbon-iodine bond.
Container Tightly Sealed Glass VialPrevents ingress of moisture and oxygen.

Q3: How should I handle the compound during routine experimental use?

To maintain compound integrity during weighing and reaction setup, follow this workflow:

G start Start: Retrieve from cold, dark storage equilibrate Allow vial to equilibrate to room temperature (prevents condensation) start->equilibrate weigh Weigh quickly under subdued light equilibrate->weigh purge Purge vial with inert gas (e.g., Argon) before re-sealing weigh->purge use Add to reaction vessel (preferably under inert atmosphere) weigh->use store Return promptly to 2-8 °C dark storage purge->store end Proceed with experiment use->end

Caption: Recommended short-term handling workflow.

Q4: Are there any specific reagents or conditions I should avoid?

Yes. To preserve the molecule's structure, avoid the following unless a specific transformation is intended:

Incompatible Reagents / ConditionsPotential Undesired Reaction
Strong aqueous acids (e.g., conc. HCl)Ester Hydrolysis
Strong aqueous bases (e.g., NaOH, KOH)Ester Hydrolysis, potential C-I bond instability
Prolonged exposure to direct sunlight/UVPhotodecomposition (Deiodination)
Strong reducing agents (e.g., NaBH₄, H₂/Pd)Reductive Deiodination
Nucleophilic thiolsPotential for nucleophilic aromatic substitution of iodine

Experimental Protocols

Protocol 1: Rapid Purity Check via TLC

This protocol helps you quickly assess the purity of your starting material or check for degradation post-reaction.

Materials:

  • Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)

  • Mobile Phase: 30% Ethyl Acetate in Hexanes (v/v) - adjust as needed

  • Sample of methyl 3-iodo-1H-indazole-5-carboxylate

  • TLC chamber, capillaries, UV lamp (254 nm)

Procedure:

  • Prepare a small amount of the mobile phase and pour it into the TLC chamber to a depth of ~0.5 cm. Close the lid and let the chamber saturate for 5-10 minutes.

  • Dissolve a tiny amount (~1 mg) of your compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary, spot a small amount of the solution onto the baseline of the TLC plate.

  • Place the TLC plate in the saturated chamber and allow the solvent to elute up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to air dry completely.

  • Visualize the spots under a UV lamp at 254 nm.

  • Interpretation:

    • Pure Sample: A single, well-defined spot should be visible (Typical Rf ≈ 0.4-0.5 in 30% EtOAc/Hex).

    • Hydrolysis: A second spot at or near the baseline (Rf ≈ 0-0.1) indicates the presence of the carboxylic acid.

    • Deiodination: A second spot with a higher Rf than the main spot indicates the presence of the deiodinated analog.

Protocol 2: Preparation for Long-Term Storage

This protocol ensures maximum stability for material that will not be used immediately.

Materials:

  • Methyl 3-iodo-1H-indazole-5-carboxylate solid

  • Appropriately sized amber glass vial with a PTFE-lined cap

  • Source of inert gas (Argon or Nitrogen) with a needle adapter

  • Parafilm or vial sealer

Procedure:

  • Place the solid compound into the clean, dry amber vial. Do not fill more than 2/3 full.

  • Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the solid material.

  • Insert a second, "vent" needle that does not extend far into the vial.

  • Gently flush the vial with the inert gas for 1-2 minutes. This will displace the air (oxygen and moisture) inside.

  • Remove the vent needle first, then the gas inlet needle, and immediately cap the vial tightly.

  • Wrap the cap-vial interface with Parafilm for an extra seal.

  • Label the vial clearly, including the date.

  • Place the sealed vial in a refrigerator at 2-8 °C.

By understanding the inherent chemical liabilities of methyl 3-iodo-1H-indazole-5-carboxylate and implementing these preventative measures, you can ensure its stability and achieve more reliable and reproducible experimental outcomes.

References

  • Barreiro, E. J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Royal Society of Chemistry.
  • Organic Chemistry Portal. Methyl Esters - Stability.
  • Sigma-Aldrich.
  • Science.gov. methyl ester hydrolysis: Topics.
  • Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
  • Google Patents.
  • Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • European Patent Office.
  • Chem-Impex.
  • The Royal Society of Chemistry.
  • Jouannot, O., & Weiss, S. (2015).
  • Sigma-Aldrich.

Sources

Optimization

optimizing solvent and base for indazole iodination

From the desk of the Senior Application Scientist Welcome to the technical support center for indazole chemistry. As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal and process...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for indazole chemistry. As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal and process chemistry who leverage the indazole scaffold as a cornerstone for novel therapeutics. A common and critical transformation is the regioselective iodination of the indazole core, which installs a versatile synthetic handle for subsequent cross-coupling reactions.

However, what appears to be a straightforward electrophilic aromatic substitution can present numerous challenges, from sluggish reactions to unexpected byproducts. This guide is designed to move beyond simple protocols. It provides a framework for rational optimization by explaining the causality behind experimental choices. Here, you will find field-proven insights structured into a practical question-and-answer format, addressing the specific issues you are likely to encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of indazole iodination, and what is the primary role of the base?

The iodination of an unprotected 1H-indazole is an electrophilic aromatic substitution (SEAr) reaction.[1] The C-3 position of the indazole ring is the most electron-rich and acidic, making it highly susceptible to electrophilic attack.[1] The reaction is most commonly performed using molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH).[2][3]

The role of the base is critical: it deprotonates the N-1 proton of the indazole ring to form a highly nucleophilic indazolide anion. This anion then readily attacks the electrophilic iodine source (e.g., I₂), leading to the formation of the C-I bond and regenerating the aromatic system.[3]

Indazole_Iodination_Mechanism Indazole Indazole (1H) Base Base (e.g., KOH) Anion Indazolide Anion Indazole->Anion Base->Anion BH H-Base⁺ Anion2 Indazolide Anion Iodine I₂ Product 3-Iodoindazole Iodine->Product I_minus I⁻ Anion2->Iodine

Caption: General mechanism for base-mediated C3-iodination.
Q2: Which iodinating agent should I choose: Molecular Iodine (I₂) or N-Iodosuccinimide (NIS)?

Both are excellent choices, but they are suited for different conditions.

  • Molecular Iodine (I₂): This is the most common and cost-effective reagent. It is almost always used with a base (e.g., KOH, K₂CO₃) in a polar aprotic solvent like DMF.[2][3] This combination is robust and effective for a wide range of indazole substrates.

  • N-Iodosuccinimide (NIS): NIS is a milder, non-acidic source of electrophilic iodine.[2] It can be used under neutral or basic conditions and is sometimes preferred for substrates that are sensitive to the harshness of strong bases like KOH.[2][4] It can provide cleaner reactions with fewer byproducts in complex molecular settings.

Q3: I need to iodinate a different position (C4, C5, etc.), not C3. Can I achieve this by changing the solvent or base?

Unfortunately, no. Direct electrophilic iodination of the 1H-indazole core is overwhelmingly selective for the C3 position due to its intrinsic electronic properties.[1][5] Achieving regioselective iodination at other positions of the benzene ring (C4, C5, C6, or C7) cannot be accomplished by simply tuning the solvent or base. These transformations require more complex, multi-step strategies, such as:

  • Directed Ortho-Metalation (DoM): Using a directing group on the indazole to guide lithiation to a specific position, followed by quenching with an iodine source.

  • Sandmeyer Reaction: Starting from an amino-indazole, converting the amino group to a diazonium salt, and subsequently displacing it with iodide.[5]

If your project requires a non-C3 iodo-indazole, you must plan for a dedicated synthetic route rather than attempting to optimize a direct iodination.[6]

Troubleshooting Guide

Issue 1: Low or No Conversion to the Product

You have set up your reaction but, upon monitoring by TLC or LC-MS, you see mostly starting material even after several hours.

  • Inactive Reagents:

    • Cause: Molecular iodine can sublime over time, and NIS can degrade, especially if not stored properly. The base may be old or have absorbed atmospheric moisture.

    • Solution: Use freshly purchased or purified reagents. Ensure your base is anhydrous.[7] For the solvent, use a fresh bottle of anhydrous grade, as water can interfere with the base.

  • Insufficient Base:

    • Cause: The deprotonation of the indazole is a stoichiometric step. If you have acidic impurities or are using less than one equivalent of a strong base, the reaction will be incomplete.

    • Solution: Ensure you are using at least 1.1-1.2 equivalents of base. For weaker bases like K₂CO₃, using 2-3 equivalents is common practice.[7]

  • Poor Solubility:

    • Cause: The indazole substrate or the indazolide salt may not be fully soluble in the chosen solvent, hindering the reaction.

    • Solution: Switch to a more polar aprotic solvent. DMF is an excellent choice for its high dissolving power.[2][3] Other options include Dioxane, THF, or NMP.[2][8] Gentle heating (40-50 °C) can also improve solubility and reaction rates.

  • Deactivated Substrate:

    • Cause: If your indazole contains strong electron-withdrawing groups (EWGs) like -NO₂ or -CF₃, the ring will be less nucleophilic and less reactive towards electrophilic substitution.[9][10]

    • Solution: Increase the reaction temperature. If the reaction is still sluggish, consider using a stronger base (e.g., NaH in THF) to more effectively generate the indazolide anion. Note that NaH is highly reactive and requires handling under an inert atmosphere.[11]

Troubleshooting_Low_Yield start Low / No Conversion cause1 Reagent Quality? start->cause1 Check First cause cause solution solution solution1 Use fresh I₂/NIS Use anhydrous base/solvent cause1->solution1 Yes cause2 Base Stoichiometry? cause1->cause2 No solution2 Increase base to 1.2-3.0 equivalents cause2->solution2 Yes cause3 Solubility Issue? cause2->cause3 No solution3 Switch to DMF/NMP Apply gentle heat (40-50 °C) cause3->solution3 Yes cause4 Deactivated Substrate (EWG)? cause3->cause4 No solution4 Increase temperature Consider stronger base (e.g., NaH) cause4->solution4 Yes

Caption: Troubleshooting workflow for low-yield iodination reactions.
Issue 2: Formation of Multiple Products (Di-iodination)

Your reaction works, but you observe a significant amount of a less polar byproduct, which mass spectrometry confirms to be a di-iodinated indazole.

  • Overly Reactive Substrate:

    • Cause: Indazoles with strong electron-donating groups (EDGs) like -OCH₃ or -NH₂ are highly activated, making them susceptible to a second iodination.[9]

    • Solution:

      • Reduce Temperature: Run the reaction at 0 °C or even lower to moderate the reactivity.

      • Slow Addition: Add the iodinating agent (I₂ or NIS) as a solution dropwise over 30-60 minutes to maintain a low instantaneous concentration.

      • Stoichiometry: Use precisely 1.0 equivalent of the iodinating agent.

  • Excess Iodinating Agent:

    • Cause: Using a significant excess of I₂ or NIS will drive the reaction towards multiple substitutions.

    • Solution: Carefully control the stoichiometry. Start with 1.0-1.05 equivalents of the iodinating agent.

Issue 3: De-iodination of the Product is Observed

This is a less common but problematic side reaction where the newly installed iodine atom is cleaved, regenerating the starting indazole.

  • Light Exposure:

    • Cause: Aryl iodides can be light-sensitive, and photochemical pathways can induce dehalogenation.[12]

    • Solution: Protect your reaction from light by wrapping the flask in aluminum foil.

  • Elevated Temperatures & Prolonged Reaction Times:

    • Cause: High heat and long reaction times increase the probability of side reactions, including thermal decomposition or reductive de-iodination.[12]

    • Solution: Monitor the reaction closely and work it up as soon as the starting material is consumed. Avoid unnecessarily high temperatures. If the reaction is fast, it may not require external heating at all.

Data Summary & Recommended Conditions

The optimal choice of solvent and base depends on the electronic nature of the indazole substrate. The following table provides a starting point for optimization.

Substrate TypeIodinating AgentRecommended Base (Equiv.)Recommended SolventTypical Temp.Expected Outcome
Electron Neutral I₂ (1.1 eq)KOH (1.2-2.0 eq)DMFRoom TempHigh yield, clean C3-iodination.[3]
Electron Rich (EDG) I₂ (1.0 eq)K₂CO₃ (2.0-3.0 eq)THF or Dioxane0 °C to RTGood yield. Milder base and lower temp prevent di-iodination.[7]
Electron Poor (EWG) I₂ (1.2 eq)KOH (2.0-3.0 eq)DMF or NMP50-80 °CSlower reaction, may require heat for full conversion.[2]
Acid/Base Sensitive NIS (1.1 eq)K₂CO₃ (2.0 eq) or NoneAcetonitrile or DCMRoom TempGood for complex molecules where harsh bases are detrimental.[2]

Experimental Protocols

Protocol 1: Standard C3-Iodination using I₂/KOH in DMF

This protocol is adapted from established methods for the C3-iodination of unprotected indazoles.[1][3]

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the indazole substrate (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration). Stir until the substrate is fully dissolved.

  • Base Addition: Add potassium hydroxide (KOH) pellets (2.0 eq) portion-wise. The mixture may warm slightly. Stir for 15-20 minutes at room temperature to ensure complete formation of the indazolide salt.

  • Iodine Addition: In a separate container, dissolve molecular iodine (I₂) (1.2 eq) in a small amount of DMF. Add this solution dropwise to the reaction mixture. The dark color of the iodine should dissipate as it is consumed.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS (typically complete within 1-3 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.

  • Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Mild C3-Iodination using NIS in Acetonitrile

This protocol is suitable for substrates sensitive to strong bases.

  • Preparation: To a clean, dry round-bottom flask, add the indazole substrate (1.0 eq) and N-Iodosuccinimide (NIS) (1.1 eq).

  • Dissolution: Add anhydrous acetonitrile (ACN) (approx. 0.1 M concentration) and stir the resulting suspension. If the substrate is sensitive to basic conditions, no external base is needed. For sluggish reactions, potassium carbonate (K₂CO₃) (2.0 eq) can be added.

  • Reaction: Stir the mixture at room temperature, protecting it from light. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter off the succinimide byproduct if it has precipitated. Dilute the filtrate with ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃, followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography.

References

  • BenchChem. (2025). troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. 7

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in the Iodination of Imidazole. 4

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. 8

  • BenchChem. (2025). preventing de-iodination of 4-Iodo-3-methyl-1H-indazole. 12

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?13

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole. 1

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  • ResearchGate. (n.d.). Iodination reaction of commercial indazole. [Scientific Diagram]. 14

  • ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. 15

  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. 5

  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. 11

  • BenchChem. (2025). Regioselectivity issues in the functionalization of indazoles. 6

  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. 3

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. 9

  • Wikipedia. Electrophilic aromatic substitution. 10

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Troubleshooting

Technical Support Center: Optimizing Heck Reactions with Indazole Substrates at Low Catalyst Loading

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common challenge in modern synthetic chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common challenge in modern synthetic chemistry: the reduction of palladium catalyst loading in Heck cross-coupling reactions, specifically with indazole substrates. Indazoles are a vital class of N-heterocycles in medicinal chemistry, and minimizing residual palladium in active pharmaceutical ingredients (APIs) is a critical regulatory and safety requirement.[1] This resource combines mechanistic insights, troubleshooting workflows, and validated protocols to help you achieve efficient and robust Heck couplings with minimal catalyst usage.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when aiming for low catalyst loading in Heck reactions involving indazoles.

Q1: What is considered "low catalyst loading" for a Heck reaction with an indazole substrate, and why is it important?

A1: While standard academic protocols might use 1-5 mol% of a palladium catalyst, in the context of pharmaceutical and industrial applications, "low loading" typically refers to catalyst concentrations in the parts-per-million (ppm) range, often below 1000 ppm (0.1 mol%). For some highly efficient systems, loadings can be as low as 10-200 ppm.[2][3]

The drive to reduce catalyst loading is threefold:

  • Cost Reduction: Palladium is a precious and expensive metal. Reducing its usage on a large scale significantly lowers production costs.

  • Regulatory Compliance: Regulatory bodies like the FDA have strict limits on residual heavy metal content in drug substances. Lowering the initial catalyst amount simplifies the purification process and ensures these limits are met.

  • Sustainability: Minimizing the use of precious metals is a key aspect of green chemistry and sustainable manufacturing practices.

Q2: My Heck reaction with an indazole substrate is sluggish or fails at low catalyst loading. What are the most likely initial culprits?

A2: When transitioning to low catalyst loading, several factors that might be masked by higher catalyst concentrations become critical. The most common initial issues are:

  • Inefficient Pre-catalyst Activation: Many Heck reactions use Pd(II) pre-catalysts (e.g., Pd(OAc)₂) which must be reduced in situ to the catalytically active Pd(0) species.[4][5] At low concentrations, this reduction can be inefficient.

  • Catalyst Deactivation: The active Pd(0) catalyst can be prone to decomposition or formation of inactive palladium black, especially at the higher temperatures often required for Heck reactions.[6]

  • Purity of Reagents and Solvents: Impurities in your indazole substrate, aryl halide, alkene, solvent, or base can act as catalyst poisons, shutting down the reaction at low catalyst concentrations.[6] Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed.[6]

Q3: Which type of ligand is generally better for achieving low catalyst loading with N-heterocyclic substrates like indazoles: phosphines or N-heterocyclic carbenes (NHCs)?

A3: Both phosphine and N-heterocyclic carbene (NHC) ligands have been successfully used to achieve low catalyst loadings in Heck reactions.[7]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are known for forming highly stable and active palladium complexes.[8] Their strong σ-donating ability can enhance the rate of oxidative addition, a key step in the catalytic cycle.[9][10] Several studies have demonstrated the high efficiency of NHC-Pd complexes, achieving excellent turnover numbers (TONs) even at ppm levels of palladium.[2][11]

  • Bulky, Electron-Rich Phosphines: Modern phosphine ligands, particularly bulky and electron-rich ones (e.g., biarylphosphines), are also highly effective.[12] These ligands can stabilize the Pd(0) center, prevent catalyst decomposition, and promote efficient catalysis.[13]

The choice between NHCs and phosphines can be substrate-dependent. Theoretical studies suggest that for the standard Heck mechanism, there may not be an inherent advantage of NHCs over phosphines, but their differing electronic and steric properties can be leveraged for specific applications.[14][15][16] It is often beneficial to screen a small library of both ligand types to identify the optimal choice for your specific indazole substrate.

Troubleshooting Guide: From Stalled Reactions to Success

This section provides a structured, question-and-answer approach to diagnosing and solving common problems encountered during the optimization of low-loading Heck reactions with indazoles.

Issue 1: My reaction shows little to no conversion of the starting materials.

This is a common and frustrating issue when catalyst loading is reduced. The root cause often lies in the initial stages of the catalytic cycle.

Diagnostic Workflow:

G start Low/No Conversion q1 Is your Pd pre-catalyst Pd(II) or Pd(0)? start->q1 pd2 Pd(II) (e.g., Pd(OAc)₂, PdCl₂) q1->pd2 Pd(II) pd0 Pd(0) (e.g., Pd₂(dba)₃) q1->pd0 Pd(0) a1 Problem: Incomplete reduction to active Pd(0). Solution: 1. Increase temperature slightly. 2. Screen different bases (e.g., stronger organic bases like DBU or weaker inorganic bases like K₂CO₃). 3. Consider adding a reducing agent or a phosphine ligand which can aid reduction.[4] pd2->a1 a2 Problem: Catalyst may be inhibited or poisoned. Solution: 1. Verify purity of all reagents. 2. Ensure solvents are anhydrous and degassed. 3. Check for potential coordinating impurities on the indazole substrate. pd0->a2

Detailed Explanation:

  • For Pd(II) Pre-catalysts: The reduction to Pd(0) is a critical first step.[4] The base in the reaction often serves as the reductant.[6] If your base is not effective, the catalytic cycle will not initiate. Triethylamine, for example, is known to reduce Pd(II) to Pd(0).[4] The choice of base and solvent can significantly impact this pre-activation step.[17][18]

  • For Pd(0) Pre-catalysts: While you are starting with the correct oxidation state, the active catalyst is typically a 14-electron L₂Pd(0) complex.[19] If your starting complex is very stable (like Pd(PPh₃)₄), ligand dissociation to form the active species might be slow.[4] Additionally, impurities can coordinate to the Pd(0) center and inhibit its activity.[6]

Issue 2: The reaction starts but stalls before reaching full conversion.

A stalling reaction is often a sign of catalyst deactivation during the catalytic cycle.

Diagnostic Workflow:

G start Reaction Stalls q1 Is palladium black (a black precipitate) visible? start->q1 yes Yes q1->yes no No q1->no a1 Problem: Catalyst agglomeration and precipitation. Solution: 1. Lower the reaction temperature.[6] 2. Increase ligand-to-palladium ratio. 3. Screen more robust ligands (e.g., bulky phosphines or NHCs) that better stabilize the Pd(0) species.[7] yes->a1 a2 Problem: Gradual catalyst poisoning or thermal decomposition. Solution: 1. Re-purify all reagents and dry solvents rigorously. 2. Lower the reaction temperature if possible. 3. Consider a different solvent that may better stabilize the catalyst.[20] no->a2

Detailed Explanation:

The active Pd(0) species is thermodynamically unstable and can aggregate to form inactive palladium black, especially at high temperatures.[6] The choice of ligand is crucial for stabilizing the mononuclear Pd(0) complex and preventing this decomposition pathway. Bulky, electron-donating ligands like certain phosphines and NHCs are particularly effective at this.[7] If no precipitate is visible, the deactivation might be due to more subtle thermal decomposition or poisoning by trace impurities introduced with the reagents or from the reaction vessel itself.

Issue 3: I am observing significant formation of side products, such as homocoupling of the aryl halide.

Side product formation indicates that an undesired reaction pathway is competing with the desired Heck coupling.

Diagnostic Workflow:

G start Side Product Formation (e.g., Homocoupling) q1 Are you using a ligand? start->q1 yes Yes q1->yes no No (Ligand-free) q1->no a1 Problem: Ligand may be suboptimal. Solution: 1. Lower the reaction temperature.[6] 2. Screen ligands with different steric and electronic properties. 3. Adjust the ligand-to-palladium ratio; excess ligand can sometimes be detrimental.[13] yes->a1 a2 Problem: Ligand-free conditions can be prone to side reactions. Solution: 1. Introduce a suitable phosphine or NHC ligand to favor the cross-coupling pathway.[6] 2. If remaining ligand-free, strictly control temperature and catalyst concentration, as these systems can be sensitive.[21][22] no->a2

Detailed Explanation:

Homocoupling of the aryl halide is a common side reaction, particularly at higher temperatures. The presence of a suitable ligand generally suppresses this pathway by stabilizing the intermediate palladium species and promoting the desired cross-coupling catalytic cycle.[6] If you are already using a ligand, its properties might not be optimal for your specific substrate combination. Experimenting with different ligands is a key strategy. For ligand-free systems, which often rely on the formation of palladium nanoparticles, the reaction can be more sensitive to conditions, and introducing a ligand is a primary troubleshooting step.[20][21]

Experimental Protocols and Data

Model Protocol: Low-Loading Heck Reaction of 1-Bromo-4-nitrobenzene with Styrene

This protocol is a general starting point and should be optimized for your specific indazole substrate.

Reagents and Equipment:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Selected Ligand (e.g., a bulky phosphine or NHC precursor)

  • 1-Bromo-4-nitrobenzene

  • Styrene

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., N,N-Dimethylacetamide - DMA)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring and heating apparatus

  • Analytical equipment for reaction monitoring (GC-MS, HPLC, or NMR)[22][23][24]

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.0005 mmol, 0.05 mol%) and the chosen ligand (e.g., 0.001 mmol, 0.1 mol%).

  • Add the base (e.g., Na₂CO₃, 1.5 mmol).

  • Add the aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol).

  • Add the solvent (e.g., DMA, 2 mL).

  • Finally, add the alkene (e.g., styrene, 1.2 mmol).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 50-120 °C) with vigorous stirring.[17][25]

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by GC-MS, HPLC, or ¹H NMR.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Comparative Data: Key Parameters for Low-Loading Heck Reactions

The following table summarizes conditions from various studies, highlighting the interplay of different parameters. Note that direct comparison is illustrative, as substrates and specific goals vary.

Catalyst PrecursorLigandBaseSolventTemp (°C)Catalyst LoadingSubstrate TypeReference
Pd(OAc)₂P(o-tol)₃Et₃NDMF1001 mol%Aryl Iodide[26]
[Pd(μ-Cl)Cl(SIPr)]₂SIPr (NHC)K₂CO₃Dioxane12020-200 ppmAryl Bromide[2]
PalladacycleIMes (NHC)Cs₂CO₃Dioxane1100.01-1 mol%Heteroaryl Halides[11][27]
Pd(OAc)₂NoneNaOAcNMP1200.01-0.1 mol%Aryl Bromide[20][28]
Pd-Hydrazone ComplexHydrazoneNa₂CO₃DMA500.5 mol%Aryl Bromide[17]

This table illustrates that achieving low catalyst loading is possible with various combinations of palladium sources, ligands (including ligand-free systems), bases, and solvents. The optimal conditions are highly dependent on the specific reactivity of the substrates.[29][30]

Conclusion

Reducing catalyst loading in the Heck reaction of indazole substrates is a challenging but achievable goal that offers significant benefits in terms of cost, purity, and sustainability. A systematic and mechanistically informed approach to troubleshooting is key to success. By carefully considering pre-catalyst activation, catalyst stability, and the purity of all reaction components, researchers can develop robust and efficient low-loading protocols. The interplay between the palladium source, ligand, base, and solvent is critical, and screening these parameters is an essential part of the optimization process. This guide provides a foundational framework to diagnose issues and rationally design experiments to achieve your synthetic goals.

References
  • Mizoroki-Heck Reactions Catalysed by (N-Heterocyclic Carbene)PdCl2(Et3N) Complexes. (2025). ResearchGate. Retrieved from [Link]

  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. (n.d.). Figshare. Retrieved from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Hu, X., et al. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 24(19), 4647–4656. [Link]

  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. (2020). ACS Publications. Retrieved from [Link]

  • Troubleshooting a difficult Heck reaction. (2024). Reddit. Retrieved from [Link]

  • Kantchev, E. A. B., et al. (2008). Practical Heck-Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Chemistry Portal. Retrieved from [Link]

  • Heck Reaction—State of the Art. (2016). MDPI. Retrieved from [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025). ResearchGate. Retrieved from [Link]

  • Detailed Study of the Mechanism of Heck Reaction Pre-activation of Palladium Catalyst. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Basic Principles - Heck Reactions. (2007). Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mechanisms of the Mizoroki–Heck Reaction. (2008). SciSpace. Retrieved from [Link]

  • Mechanism of the palladium-catalyzed Heck reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Are N-Heterocyclic Carbenes “Better” Ligands than Phosphines in Main Group Chemistry? (2012). ACS Publications. Retrieved from [Link]

  • Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? (2012). PubMed. Retrieved from [Link]

  • Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. (2008). ACS Publications. Retrieved from [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. (n.d.). ChemRxiv. Retrieved from [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2025). ResearchGate. Retrieved from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. (n.d.). Scirp.org. Retrieved from [Link]

  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (2025). ResearchGate. Retrieved from [Link]

  • Ligand-free Heck reactions using low Pd-loading. (n.d.). PubMed. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Ligand-free Heck reactions using low Pd-loading. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. (2025). ResearchGate. Retrieved from [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]

  • A New Mode of Operation of Pd-NHC Systems Studied in a Catalytic Mizoroki–Heck Reaction. (2017). ACS Publications. Retrieved from [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). National Institutes of Health. Retrieved from [Link]

  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). PubMed. Retrieved from [Link]

  • Ligand-Free Heck Reactions Using Low Pd-Loading. (2025). ResearchGate. Retrieved from [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group, Caltech. Retrieved from [Link]

  • Innovative cascade reaction for 2H-indazole derivative synthesis. (2024). PubMed. Retrieved from [Link]

  • Cobalt-Catalyzed Intramolecular Enantioselective Reductive Heck Reaction toward the Synthesis of Chiral 3-Trifluoromethylated Oxindoles. (2024). PubMed. Retrieved from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. Retrieved from [Link]

  • What are the methods of monitoring both the chemical and physical rates of chemical reactions? (2022). Quora. Retrieved from [Link]

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Optimization

Technical Support Center: Managing Steric Hindrance in Indazole Derivative Synthesis

Introduction: The indazole scaffold is a cornerstone in medicinal chemistry, integral to a range of FDA-approved therapeutics for oncology and inflammatory diseases.[1][2] However, the synthesis of highly substituted ind...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indazole scaffold is a cornerstone in medicinal chemistry, integral to a range of FDA-approved therapeutics for oncology and inflammatory diseases.[1][2] However, the synthesis of highly substituted indazole derivatives is frequently complicated by steric hindrance. Bulky substituents can impede key bond-forming events, leading to low yields, incomplete reactions, or undesired regioselectivity.[3][4] This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues arising from steric hindrance in indazole synthesis and functionalization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to functionalize a hindered indazole is giving low to no yield. What should I do?

Answer: Low yields in cross-coupling reactions with sterically demanding indazoles or coupling partners are a classic problem. The issue often originates from an inefficient catalytic cycle, where either the oxidative addition or the reductive elimination step is hampered by steric bulk.

Causality:

  • Inefficient Reductive Elimination: Bulky groups on the indazole and the coupling partner can prevent the two fragments from coming close enough on the metal center for the final bond-forming step.

  • Slow Oxidative Addition: A sterically hindered aryl halide (e.g., an ortho-substituted bromo-indazole) may be slow to react with the palladium(0) catalyst.

  • Catalyst Decomposition: The catalyst may decompose before the slow coupling reaction reaches completion.

Solutions & Optimization Strategies:

  • Switch to a Bulkier Ligand: This is the most critical parameter. Standard ligands like PPh₃ often fail. Buchwald and Hartwig have demonstrated that bulky, electron-rich dialkylbiaryl phosphine or ferrocene-based ligands are essential for coupling hindered substrates.[5][6] These ligands promote the crucial reductive elimination step and stabilize the active catalyst.

  • Elevate the Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for sterically hindered steps. However, monitor for decomposition of starting materials or products.[3]

  • Choose a Non-Coordinating, High-Boiling Solvent: Solvents like toluene, dioxane, or DMF are often used.[5][7] They effectively solubilize the reagents and can be heated to the high temperatures often required.

  • Select an Appropriate Base: The choice of base is critical and non-obvious. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[5][8] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are required to deprotonate the amine without displacing the ligand.[9][10]

Parameter Recommendation for Sterically Hindered Substrates Rationale
Catalyst/Ligand Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos, or Arsa-Buchwald ligands)[11][12]Facilitates reductive elimination and stabilizes the catalyst.[9][11]
Base Suzuki: K₃PO₄, Cs₂CO₃. Buchwald: NaOtBu, LHMDS.Strong enough to participate in the catalytic cycle without causing side reactions.
Solvent Toluene, 1,4-Dioxane, DMFHigh boiling point allows for elevated temperatures.
Temperature 80-120 °COvercomes the activation energy barrier for hindered substrates.
Q2: My N-alkylation or N-arylation of a 3-substituted indazole is producing an inseparable mixture of N1 and N2 regioisomers. How can I improve selectivity?

Answer: Controlling N1 vs. N2 regioselectivity is a persistent challenge in indazole chemistry. The outcome is a delicate balance between thermodynamics, kinetics, and steric effects.[13][14]

Causality:

  • Thermodynamic vs. Kinetic Control: Generally, the N1-substituted indazole is the thermodynamically more stable product, while the N2-isomer is the product of kinetic control.[2][15]

  • Steric Influence: A bulky substituent at the C3 position will sterically shield the N2 position, thus favoring alkylation or arylation at the less hindered N1 position.[3]

  • Reaction Conditions: The choice of base and solvent system can dramatically influence the isomeric ratio.[16][17]

Solutions for Improving Regioselectivity:

  • To Favor the N1 Isomer (Thermodynamic Product):

    • Use NaH in THF: This combination is highly effective for achieving N1 selectivity.[13][16] The sodium cation is believed to coordinate with the N2 nitrogen, sterically blocking it and directing the electrophile to N1.[13]

    • Introduce a Bulky C3 Group: If the synthesis allows, starting with an indazole bearing a large group at C3 can provide >99% N1 regioselectivity.[13]

    • Allow for Equilibration: Running the reaction at a higher temperature or for a longer duration can allow the initially formed kinetic N2 product to isomerize to the more stable N1 product.[13]

  • To Favor the N2 Isomer (Kinetic Product):

    • Use Milder Conditions: Employing bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) at lower temperatures (0 °C to room temperature) can favor the kinetic N2 product.[13]

    • Utilize Directed Synthesis Routes: Certain synthetic methods, like the Davis-Beirut reaction or Cadogan-Sundberg cyclization, are inherently designed to produce 2H-indazoles (N2-substituted).[4][18][19]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason that steric hindrance is such a problem in palladium-catalyzed reactions?

A1: The catalytic cycle of palladium cross-coupling reactions involves several steps where multiple bulky molecules must arrange themselves around a single palladium atom. In the key reductive elimination step, the two groups to be coupled (e.g., the indazole ring and an aryl group) must be cis- to each other in the palladium coordination sphere. If bulky substituents on these groups prevent them from achieving this orientation, the final bond cannot form, and the catalytic cycle stalls. Bulky phosphine ligands help by creating a larger "pocket" around the palladium, which forces the coupling partners into a favorable conformation for elimination.[6][10]

Q2: Beyond catalyst and ligand choice, what other strategies can overcome steric hindrance?

A2: While catalyst system optimization is paramount, other techniques can be effective:

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions by rapidly heating the solvent and reagents, often overcoming kinetic barriers associated with steric hindrance and leading to higher yields in shorter times.[20]

  • Protecting Groups: A bulky protecting group can be used strategically. For example, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect the N2 position, directing subsequent lithiation and functionalization to the C3 position. The protecting group can then be removed.[21][22]

  • Alternative Synthetic Routes: If direct functionalization fails, consider a route that builds the hindered fragment onto the molecule in a different order. For example, instead of a Suzuki coupling to add a hindered aryl group, it might be possible to construct the indazole ring from a precursor that already contains this group.[1][19]

Q3: How does C-H activation help in functionalizing sterically hindered positions?

A3: C-H activation is a powerful tool for forming C-C or C-N bonds directly, bypassing the need for pre-functionalized starting materials (like halides or boronic acids).[23][24][25] For hindered indazoles, this can be advantageous. By using a directing group (a functional group that temporarily coordinates to the metal catalyst), it's possible to deliver the catalyst to a specific, even sterically crowded, C-H bond. This approach offers high regioselectivity that can be difficult to achieve with traditional cross-coupling methods.[26][27] For instance, a pivaloyl or acyl group on the indazole nitrogen can direct rhodium or palladium catalysts to functionalize the C7 position, which can be sterically shielded.[23]

Visual Diagrams & Workflows

Troubleshooting Workflow for Failed Suzuki Coupling

This diagram outlines a decision-making process for a researcher facing a low-yield Suzuki-Miyaura coupling with a sterically hindered indazole substrate.

G start Low Yield in Hindered Suzuki Coupling check_reagents Step 1: Verify Reagent Quality - Indazole Halide Purity? - Boronic Acid/Ester Active? - Anhydrous Solvent? start->check_reagents optimize_ligand Step 2: Optimize Catalyst System (Most Common Issue) check_reagents->optimize_ligand Reagents OK ligand_choice Switch to Bulky Ligand (e.g., XPhos, SPhos, RuPhos) Increase Catalyst Loading (2-5 mol%) optimize_ligand->ligand_choice optimize_conditions Step 3: Modify Reaction Conditions ligand_choice->optimize_conditions Still Low Yield temp Increase Temperature (e.g., 80°C -> 110°C) optimize_conditions->temp base Change Base (K2CO3 -> K3PO4 or Cs2CO3) optimize_conditions->base solvent Change Solvent (THF -> Toluene or Dioxane) optimize_conditions->solvent rethink Step 4: Re-evaluate Strategy temp->rethink No Improvement base->rethink No Improvement solvent->rethink No Improvement alt_route Consider Alternative Synthesis (e.g., C-H Activation, Build from fragment) rethink->alt_route

Caption: Decision workflow for troubleshooting a sterically hindered Suzuki coupling.

Key Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered 7-Bromoindazole

This protocol is adapted from methodologies effective for challenging cross-coupling reactions and serves as a robust starting point.[5][8]

  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the 7-bromo-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (2.5 mol%) and a bulky phosphine ligand like SPhos (6.0 mol%) in anhydrous toluene (approx. 1 mL). Add this catalyst solution to the Schlenk tube.

  • Reaction: Add additional anhydrous toluene to the Schlenk tube to achieve a final substrate concentration of approximately 0.1 M. Seal the tube and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion due to steric hindrance.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite®. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired C7-arylated indazole product.

References

  • Benchchem. Indazole Synthesis: A Technical Support and Troubleshooting Guide. Link

  • El-Baih, F. E. M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Link

  • Bercaw, J. E., et al. (2018). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. Link

  • Kumar, D., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. The Chemical Record. Link

  • Benchchem. Technical Support Center: Regioselective Synthesis of Substituted Indazoles. Link

  • Ansari, M. A., et al. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. Link

  • Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters. Link

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Link

  • Ishiyama, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Link

  • Li, P., et al. (2020). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Link

  • ResearchGate. C-H functionalization of 2H-indazole. Link

  • Wikipedia. Buchwald–Hartwig amination. Link

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Link

  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis. Link

  • Tubaro, C., et al. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Molecules. Link

  • Benchchem. Comparative analysis of synthetic routes to functionalized indazoles. Link

  • Seela, F., et al. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids. Link

  • Benchchem. Technical Support Center: Regioselective Synthesis of Indazoles. Link

  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. Link

  • Mohapatra, R. K., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. Link

  • ResearchGate. Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. Link

  • Benchchem. Regioselectivity issues in the functionalization of indazoles. Link

  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Link

  • Buchwald, S. L., et al. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. Link

  • Benchchem. Overcoming steric hindrance in N-alkylation of imidazole derivatives. Link

  • Li, X., et al. (2021). Regioselective synthesis of 3,4-diarylpyrimido[1,2-b]indazole derivatives enabled by iron-catalyzed ring-opening of styrene oxides. Chemical Communications. Link

  • Katritzky, A. R., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry. Link

  • Al-Masum, M. A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Link

  • Li, X. (2015). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Link

  • DSpace@MIT. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Link

  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Link

  • Kwong, F. Y., et al. (2021). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. Link

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Link

  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters. Link

  • Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Link

  • Theodora W. Greene, Peter G. M. Wuts. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Link

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Troubleshooting

Technical Support Center: A Troubleshooting Guide for Indazole Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support and resource center for indazole synthesis. This guide is crafted for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support and resource center for indazole synthesis. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the nuanced landscape of synthesizing indazole derivatives. The indazole core is a privileged scaffold in medicinal chemistry, but its synthesis can present significant challenges, from low yields to intractable purification issues.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific problems you may encounter at the bench.

Troubleshooting Guide: Common Experimental Issues

This section is designed to be your first point of reference when an experiment does not proceed as planned. Each issue is broken down by probable causes and actionable solutions, grounded in chemical principles.

Issue 1: My reaction is suffering from low yield or has failed to reach completion. What are the likely causes and solutions?

Low conversion is one of the most frequent hurdles in synthetic chemistry. For indazole synthesis, the cause often lies in the delicate balance of reaction parameters.

A: Potential Causes & Recommended Actions:

  • Suboptimal Reaction Temperature: The thermal conditions are critical. While classical methods like Cadogan-type cyclizations may require high heat, this can also lead to substrate or product decomposition.[3] Conversely, many modern palladium-catalyzed cross-coupling reactions proceed efficiently at much milder temperatures.[3]

    • Solution: Perform a systematic temperature screen. Start at the literature-reported temperature and screen in 10-20 °C increments in both directions. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

  • Incorrect Solvent Choice: The solvent dictates the solubility of reactants and can influence reaction kinetics and even regioselectivity.[3][4] If your starting materials are not fully dissolved at the reaction temperature, the result will inevitably be an incomplete reaction.[3]

    • Solution: Choose a solvent that ensures all reactants are fully dissolved. If a single solvent is insufficient, consider a mixed-solvent system. For N-alkylation reactions, polar aprotic solvents like DMF or THF are standard, but for cyclizations, solvents like toluene, isopropanol, or 2-methyltetrahydrofuran might be necessary.[4][5]

  • Presence of Moisture: Many indazole syntheses, particularly those involving organometallics, strong bases (like NaH), or water-sensitive catalysts, require anhydrous conditions. Water can quench reagents or facilitate side reactions, such as the hydrolysis of nitrile groups to amides.[4]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon). Reagent quality, especially for hygroscopic materials, should be verified.

  • Poor Reagent Quality: The purity of starting materials and the activity of reagents like hydrazine hydrate or palladium catalysts are paramount.[4]

    • Solution: Use freshly purchased or purified reagents. The quality of hydrazine, in particular, can vary. For catalyzed reactions, ensure the catalyst has not been deactivated by improper storage.

The following workflow provides a logical sequence for diagnosing and resolving low-yield reactions.

G Start Low Yield Observed Verify Verify Reaction Conditions (Temp, Time, Solvent, Atmosphere) Start->Verify Assess Assess Reagent Quality (Purity, Stoichiometry, Activity) Verify->Assess Identify Identify Side Products (NMR, LC-MS) Assess->Identify Optimize Optimize Conditions Identify->Optimize Known Impurities Modify Modify Work-up/ Purification Identify->Modify Unknown/Complex Mixture Success Yield Improved Optimize->Success Modify->Success

Caption: A systematic workflow for troubleshooting low-yield indazole synthesis.

Issue 2: My N-alkylation/arylation is producing an inseparable mixture of N1 and N2 regioisomers. How can I improve selectivity?

Regioselectivity is a classic challenge in indazole chemistry. The indazole anion is ambident, with nucleophilic character at both N1 and N2. The ratio of N1 to N2 substitution is governed by a complex interplay of steric, electronic, and reaction conditions, often representing a battle between kinetic and thermodynamic control.[6]

A: Strategies for Controlling Regioselectivity:

  • Kinetic vs. Thermodynamic Control: As a general rule, alkylation at the N2 position is the kinetically favored pathway, while the N1-substituted product is thermodynamically more stable.[6][7]

    • Solution: To favor the kinetic N2 product, perform the reaction at lower temperatures (e.g., 0 °C or below).[6] To favor the thermodynamic N1 product, running the reaction at a higher temperature may allow for equilibration to the more stable isomer, although this can also lead to side products.

  • Choice of Base and Solvent: The counter-ion of the base and the polarity of the solvent can influence the site of attack.

    • Solution: For N1 selectivity, a common approach is to use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as THF or DMF.[5] This generates the indazole anion, and subsequent alkylation often favors the N1 position. For N2 selectivity, milder conditions or alternative methods may be required. Some copper-catalyzed three-component reactions can selectively produce 2H-indazoles.[8]

ParameterTo Favor N1-Alkylation (Thermodynamic)To Favor N2-Alkylation (Kinetic)
Temperature Room Temperature to RefluxLow Temperatures (e.g., 0 °C to -78 °C)[6]
Base Strong, non-coordinating bases (e.g., NaH, KHMDS)Milder bases (e.g., K₂CO₃) or specific catalytic systems
Solvent Polar aprotic (e.g., DMF, THF)[5]Less polar solvents or specific conditions promoting kinetic control
Reaction Type Standard SN2 alkylation after deprotonation[5]Copper-catalyzed multicomponent reactions, Davis-Beirut reaction[8][9]
Issue 3: I am having difficulty purifying my indazole product. It is tailing on the silica column or co-eluting with impurities.

The purification of nitrogen-containing heterocycles like indazoles can be notoriously difficult due to their basicity, which leads to strong, undesirable interactions with the acidic silanol groups on standard silica gel.[3]

A: Purification Strategies for Indazoles:

  • Mitigating Tailing in Column Chromatography: The basic nitrogen atoms of the indazole can bind irreversibly to silica gel, causing significant tailing and poor separation.

    • Solution: Add a small amount of a competitive base to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or pyridine is sufficient to neutralize the active sites on the silica, allowing your compound to elute cleanly.

  • Separating N1/N2 Isomers: Regioisomers often have very similar polarities, making their separation by chromatography a significant challenge.[3]

    • Solution 1 (Chromatography): If chromatography is necessary, use a high-resolution column and a shallow solvent gradient. Sometimes, switching the stationary phase (e.g., to alumina or C18 reverse-phase) or the mobile phase system entirely can improve separation.

    • Solution 2 (Recrystallization): This is often the most effective method for separating isomers on a larger scale. A mixed-solvent recrystallization, where the crude mixture is dissolved in a good solvent and a poor solvent is added dropwise until turbidity persists, can often selectively crystallize one isomer.[10] Screening various solvent systems (e.g., acetone/water, ethanol/hexanes) is crucial.[10]

G node_result node_result Start Crude Product Obtained Isomer_Check Isomeric Mixture? Start->Isomer_Check Purity_Check Single Product with Impurity Tailing? Isomer_Check->Purity_Check No Recrystallize Attempt Recrystallization (Mixed Solvents) Isomer_Check->Recrystallize Yes Column_Mod Column Chromatography (Add 1% Et3N to Eluent) Purity_Check->Column_Mod Yes Column_Isomer Specialized Chromatography (Shallow Gradient, Alt. Phase) Recrystallize->Column_Isomer Fails

Caption: A decision-making guide for selecting an appropriate purification strategy.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common named reactions for synthesizing the indazole core?

    • A: Several classic and modern methods exist. For 1H-indazoles , common routes include the Jacobsen or Sundberg syntheses, which often involve the cyclization of ortho-substituted phenylhydrazones or related precursors.[11][12] For 2H-indazoles , the Davis-Beirut reaction, which proceeds from o-nitrobenzylamines, is a powerful method.[1][9][13] Additionally, various transition-metal-catalyzed reactions, such as copper- or palladium-catalyzed C-N and N-N bond formations, have become widespread for accessing both isomers.[14][15][16]

  • Q2: How can I reliably monitor the progress of my reaction?

    • A: A combination of techniques is best. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks at the bench to visualize the consumption of starting material and the appearance of the product.[17] For more quantitative analysis and to check for isomeric ratios or subtle side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[4] Finally, taking a small aliquot for ¹H NMR spectroscopy can provide definitive structural information on the reaction's progress, if feasible.

  • Q3: What are the primary safety concerns when using hydrazine?

    • A: Hydrazine and its derivatives are toxic, corrosive, and potentially explosive. Always handle hydrazine hydrate in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid heating hydrazine in closed systems. Many modern synthetic routes have been developed specifically to avoid the use of hydrazine due to its hazardous nature.[15][18]

Detailed Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation of Indazole

This protocol describes a standard method for achieving N1-alkylation, which typically favors the thermodynamically more stable product.

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[3][5]

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.[5][6] Evolution of hydrogen gas should be observed.

  • Alkylation: Cool the mixture back to 0 °C and add the corresponding alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise.[5][6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (often with 0.5-1% triethylamine in the eluent) or by recrystallization to yield the desired N1-substituted indazole.[6]

Protocol 2: Modified One-Pot Cadogan-Sundberg Reductive Cyclization for 2H-Indazoles

This modern protocol avoids harsh conditions typically associated with older Cadogan cyclizations.[5]

  • Condensation: In a reaction vessel, combine the ortho-nitrobenzaldehyde derivative (1.0 eq), the desired primary amine (1.1 eq), and isopropanol.[5] Stir the mixture at room temperature to form the ortho-imino-nitrobenzene intermediate in situ. Monitor by TLC for the disappearance of the aldehyde.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.[5] Heat the reaction to a moderate temperature (e.g., 80 °C) and stir until the reaction is complete (typically 12-24 hours), as monitored by LC-MS.[5]

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude residue can then be purified directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[5]

References

  • Benchchem. (n.d.). Indazole Synthesis: A Technical Support and Troubleshooting Guide.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Benchchem. (n.d.). Troubleshooting low yields in 3-aminoindazole synthesis.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Benchchem. (n.d.). troubleshooting regioselectivity in 2H-indazole synthesis.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • SYNFACTS. (n.d.). Synthesis of Indazoles by Oxidative N–N Bond Formation.
  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives.
  • Accounts of Chemical Research. (2019, July 22). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.
  • National Institutes of Health (NIH). (2020, August 20). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.
  • PubMed. (2019, August 20). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • PubMed. (n.d.). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles.
  • Benchchem. (n.d.). method for resolving impurities in 1H-Indazole-7-sulfonamide samples.
  • Poster Board #1123. (n.d.). Indazole synthesis from chalcone abstract.
  • Organic Syntheses. (n.d.). indazole.
  • ResearchGate. (n.d.). Synthesis of new indazole derivatives as potential antioxidant agents.
  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • ResearchGate. (2025, August 6). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
  • The Journal of Organic Chemistry. (2023, March 23). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • ResearchGate. (2024, May 26). Innovative cascade reaction for 2H-indazole derivative synthesis.
  • Benchchem. (n.d.). Technical Support Center: Regioselective Synthesis of Indazoles.
  • Wikipedia. (n.d.). Indazole.

Sources

Optimization

Technical Support Center: Improving Regioselectivity of Nitration on the Indazole Ring

< Welcome to the Technical Support Center for indazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselective nitration o...

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for indazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselective nitration of the indazole ring, a critical transformation in medicinal chemistry.[1][2]

Understanding Regioselectivity in Indazole Nitration

The indazole ring system presents a unique challenge in electrophilic aromatic substitution due to the presence of two nitrogen atoms within the pyrazole ring and multiple reactive carbons on the fused benzene ring.[3] The position of nitration is highly dependent on a delicate interplay of electronic and steric factors, as well as the reaction conditions employed.

The key reactive positions on the indazole ring for nitration are:

  • N-1 and N-2: The nitrogen atoms of the pyrazole ring can undergo N-nitration. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3]

  • C-3: This position is influenced by the electronic effects of the adjacent nitrogen atoms.

  • C-4, C-5, C-6, and C-7: These positions on the benzene ring are subject to the directing effects of the fused pyrazole ring and any existing substituents.

The regiochemical outcome of nitration is a consequence of the stability of the cationic intermediate formed during the electrophilic attack. Substituents on the indazole ring can either activate or deactivate the ring towards nitration and direct the incoming nitro group to specific positions.[4][5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nitration of indazoles in a question-and-answer format, providing explanations and actionable solutions.

Q1: I am getting a mixture of N-1 and N-2 nitrated products. How can I improve selectivity for one over the other?

A1: Achieving N-1 versus N-2 selectivity is a common challenge. The outcome is often dictated by both kinetic and thermodynamic control, as well as the steric environment around the nitrogen atoms.[6]

Underlying Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: Shorter reaction times and lower temperatures often favor the kinetically preferred product, which can sometimes be the N-2 isomer.[6] Conversely, longer reaction times and higher temperatures may allow for equilibration to the more thermodynamically stable N-1 isomer.[7]

    • Actionable Advice: Experiment with varying reaction times and temperatures. For instance, a Silyl Hilbert-Johnson glycosylation for 5 hours has been shown to favor the N-2 isomer, while extending the reaction to 48 hours leads to the N-1 isomer.[6]

  • Steric Hindrance: Bulky substituents at the C-7 position can sterically hinder the N-1 position, thereby favoring substitution at N-2.[7]

    • Actionable Advice: If your starting material has a substituent at C-7, anticipate a potential increase in the N-2 isomer. Conversely, to favor N-1, choose a starting material without bulky groups at C-7.

  • Protecting Groups: The use of N-protecting groups is a powerful strategy to direct functionalization. By protecting one nitrogen, you can selectively nitrate the other positions.[8]

    • Actionable Advice: Consider protecting the indazole with a group like SEM (2-(trimethylsilyl)ethoxymethyl), which has been shown to direct lithiation to the C-3 position after N-2 protection.[9][10] Common protecting groups for indazoles include Boc, SEM, Trityl (Trt), and Benzyl (Bn).[8]

Q2: My nitration is primarily occurring on the benzene ring, but I want to target the C-3 position. What should I do?

A2: Directing nitration to the C-3 position often requires specific strategies to overcome the inherent reactivity of the benzene portion of the molecule.

Underlying Causes & Solutions:

  • Reaction Conditions: Traditional nitrating agents like mixed acid (HNO₃/H₂SO₄) strongly favor nitration on the electron-rich benzene ring.[11][12]

    • Actionable Advice: Explore alternative nitrating systems. For instance, radical C-3 nitration of 2H-indazoles has been achieved using Fe(NO₃)₃ in the presence of TEMPO and oxygen.[13] Another approach involves a palladium-catalyzed double C(sp²)-H bond functionalization that leads to 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives.[14]

  • N-2 Substitution: An N-2 substituent can electronically activate the C-3 position for electrophilic attack.

    • Actionable Advice: If feasible for your synthetic route, consider using an N-2 substituted indazole as your starting material to favor C-3 nitration.

Q3: I am observing poor regioselectivity, with multiple nitro isomers being formed. How can I improve the outcome?

A3: A lack of regioselectivity often points to reaction conditions that are not optimized for your specific substrate.

Underlying Causes & Solutions:

  • Nitrating Agent: The choice of nitrating agent is crucial. Harsh conditions can lead to over-nitration or a mixture of products.

    • Actionable Advice: A milder nitrating agent may be necessary. For example, the use of Bi(NO₃)₃·5H₂O has been shown to be an effective and sometimes regioselective nitrating agent for anilines under milder conditions, which could be applicable to indazoles.[15]

  • Substituent Effects: The electronic properties of existing substituents on the indazole ring play a significant role in directing the incoming nitro group. Electron-donating groups tend to be ortho, para-directors, while electron-withdrawing groups are meta-directors.[4]

    • Actionable Advice: Carefully consider the electronic nature of your substituents. For example, a strong electron-withdrawing group at the C-5 position will deactivate the benzene ring and may favor nitration at other positions.

Q4: How can I reliably synthesize 5-nitroindazole?

A4: The synthesis of 5-nitroindazole is a well-established procedure. A common and effective method involves the diazotization of 2-amino-5-nitrotoluene or 2-methyl-4-nitroaniline followed by cyclization.[16][17]

Actionable Protocol: A detailed, reliable protocol for the synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene is available in Organic Syntheses.[16] The procedure involves dissolving 2-amino-5-nitrotoluene in glacial acetic acid, followed by the addition of sodium nitrite to initiate diazotization. The reaction mixture is then allowed to stand for several days to facilitate cyclization.[16]

Q5: What are the best methods for characterizing the position of nitration on my indazole product?

A5: Spectroscopic methods are essential for unambiguously determining the structure of your nitrated indazole.

Methods for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts and coupling constants of the aromatic protons can provide clear evidence for the position of the nitro group. Nuclear Overhauser Effect (NOE) experiments can be used to determine the proximity of certain protons, which is particularly useful for distinguishing between N-1 and N-2 isomers.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your product.

  • Infrared (IR) Spectroscopy: The presence of characteristic strong peaks for the nitro group (typically around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹) will confirm successful nitration.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray analysis provides definitive structural proof.[6]

Experimental Protocols & Data

Protocol: Regioselective Synthesis of 5-Nitroindazole[16][17]

This protocol is adapted from a procedure reported in Organic Syntheses for the preparation of 5-nitroindazole from 2-amino-5-nitrotoluene.[16]

Materials:

  • 2-amino-5-nitrotoluene

  • Glacial acetic acid

  • Sodium nitrite

  • Deionized water

  • Methanol

  • Decolorizing charcoal

Procedure:

  • In a 5-L round-bottom flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.[16]

  • Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water.[16]

  • Add the sodium nitrite solution all at once to the stirred solution of 2-amino-5-nitrotoluene. The temperature should not exceed 25°C.[16]

  • Continue stirring for 15 minutes to complete the diazotization.[16]

  • Allow the solution to stand at room temperature for 3 days.[16]

  • Concentrate the solution on a steam bath under reduced pressure.[16]

  • Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90°C.[16]

  • Recrystallize the crude material from boiling methanol using decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole.[16]

Table: Influence of Reaction Conditions on Indazole Nitration
Starting MaterialNitrating Agent/ConditionsMajor Product(s)Reference
2-amino-5-nitrotolueneNaNO₂, Glacial Acetic Acid5-nitroindazole[16]
2H-indazolesFe(NO₃)₃, TEMPO, O₂3-nitro-2H-indazoles[13]
Sulfonyl hydrazidePd(OAc)₂, AgNO₃, K₂S₂O₈3-nitro-1-(phenylsulfonyl)-1H-indazole[14]

Visualization of Regioselectivity Factors

The following diagram illustrates the key factors influencing the regioselectivity of nitration on the indazole ring.

G cluster_conditions Controlling Factors cluster_substituents Substrate Properties Indazole Indazole Ring Nitration Nitration Reaction Indazole->Nitration Substrate Regioselectivity Regioselectivity Nitration->Regioselectivity Determines N1_N2 N-1 vs. N-2 Nitration Regioselectivity->N1_N2 C3 C-3 Nitration Regioselectivity->C3 BenzeneRing Benzene Ring Nitration (C4, C5, C6, C7) Regioselectivity->BenzeneRing Conditions Reaction Conditions Conditions->Regioselectivity Influences NitratingAgent Nitrating Agent Conditions->NitratingAgent TempTime Temperature & Time Conditions->TempTime Substituents Substituents (R) Substituents->Regioselectivity Influences Sterics Steric Effects Substituents->Sterics Electronics Electronic Effects Substituents->Electronics ProtectingGroups Protecting Groups ProtectingGroups->Regioselectivity Controls

Caption: Factors influencing the regioselectivity of indazole nitration.

References

  • Porter, H. D.; Peterson, W. D. 5-Nitroindazole. Organic Syntheses, Coll. Vol. 3, p.660 (1955); Vol. 20, p.73 (1940). [Link]

  • ResearchGate. Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. [Link]

  • MDPI. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 2024 , 29(10), 2268. [Link]

  • Luo, G.; Chen, L.; Dubowchik, G. M. Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 2006 , 71(14), 5392-5395. [Link]

  • Luo, G.; Chen, L.; Dubowchik, G. M. Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 2006 , 71(14), 5392-5395. [Link]

  • RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 2023 , 13(39), 27447-27451. [Link]

  • ResearchGate. Iron promoted C3‐H nitration of indazole. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Methyl 3-iodo-1H-indazole-5-carboxylate Derivatives

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with d...

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including potent anticancer and antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the biological activities of derivatives based on the methyl 3-iodo-1H-indazole-5-carboxylate framework, a key intermediate in the synthesis of novel therapeutic candidates.[4] We will delve into their synthesis, mechanisms of action, and comparative efficacy, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazole-containing compounds have demonstrated a remarkable breadth of pharmacological effects.[2] Several FDA-approved drugs, such as Axitinib, Pazopanib, and Entrectinib, feature the indazole core and are primarily utilized as kinase inhibitors in cancer therapy.[5] The therapeutic potential of indazoles extends beyond oncology, with derivatives showing promise as anti-inflammatory, anti-HIV, and antibacterial agents.[1][6] The methyl 3-iodo-1H-indazole-5-carboxylate scaffold is a particularly valuable starting point for generating diverse libraries of compounds due to the reactive iodine atom at the 3-position and the ester group at the 5-position, which are amenable to a variety of chemical transformations.[4][5]

Synthetic Pathways to Indazole Derivatives

The synthesis of the core intermediate, methyl 3-iodo-1H-indazole-5-carboxylate, and its subsequent derivatization are critical steps in the development of novel therapeutic agents.

Synthesis of the Core Intermediate

The parent compound, methyl 3-iodo-1H-indazole-5-carboxylate, can be synthesized through a multi-step process, often starting from commercially available materials. A general synthetic route is outlined below.

Synthesis_of_Core_Intermediate A Starting Material (e.g., 4-amino-3-methylbenzoic acid) B Diazotization & Iodination A->B 1. NaNO2, H2SO4 2. KI C Methyl 3-iodo-4-methyl-5-nitrobenzoate B->C Esterification & Nitration D Reductive Cyclization C->D e.g., Fe, NH4Cl E Methyl 3-iodo-1H-indazole-5-carboxylate D->E Final Product

Caption: General synthetic scheme for methyl 3-iodo-1H-indazole-5-carboxylate.

Derivatization Strategies

The core intermediate serves as a versatile platform for generating a diverse library of derivatives. The iodine at the C3 position is particularly useful for cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of various aryl and vinyl groups. The ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides.

Derivatization_Strategies Core Methyl 3-iodo-1H-indazole-5-carboxylate C3_Mod C3 Position Modification (Suzuki, Heck, etc.) Core->C3_Mod C5_Mod C5 Position Modification (Amide formation) Core->C5_Mod N1_Mod N1 Position Modification (Alkylation, Arylation) Core->N1_Mod Derivatives Diverse Library of Indazole Derivatives C3_Mod->Derivatives C5_Mod->Derivatives N1_Mod->Derivatives

Caption: Key positions for derivatization of the core scaffold.

Comparative Anticancer Activity

Indazole derivatives have shown significant potential as anticancer agents, with many acting as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival.[2]

Kinase Inhibition

Many indazole-based anticancer drugs target key kinases in signaling pathways crucial for tumor growth and angiogenesis. A comparative overview of the targets of some well-known indazole kinase inhibitors is presented below.

Compound Primary Kinase Targets Therapeutic Application
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KITRenal Cell Carcinoma
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-KITRenal Cell Carcinoma, Soft Tissue Sarcoma
Entrectinib TRKA, TRKB, TRKC, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive NSCLC

This table is a summary of information from various sources and is intended for comparative purposes.

The derivatization of the methyl 3-iodo-1H-indazole-5-carboxylate core can lead to novel kinase inhibitors. For instance, modifications at the C3 and N1 positions can significantly influence the binding affinity and selectivity for specific kinases.

In Vitro Antiproliferative Activity

The anticancer efficacy of novel indazole derivatives is typically first assessed through in vitro antiproliferative assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

Derivative Class Example Substituents Cancer Cell Line IC50 (µM) Reference
3-Amino-1H-indazole-1-carboxamides N-phenylColon (HT29)1.90[7]
1H-Indazole-3-amine derivatives Piperazine-substitutedLeukemia (K562)5.15[8]
N-phenylindazolyl diarylureas Various substituted ureasBreast (MDA-MB-231)0.4 - 50[9]

This table presents representative data from the literature to illustrate the range of activities observed for different classes of indazole derivatives.

Comparative Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[3][6][10]

Antibacterial Activity

The antibacterial activity of indazole derivatives is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Derivative Class Example Substituents Bacterial Strain MIC (µg/mL) Reference
2H-Indazole derivatives Phenyl-substitutedS. aureus64 - 128[10]
N-methyl-3-aryl indazoles Various aryl groupsE. coli-[3]
Oxadiazolyl indazoles Phenyl-substituted oxadiazole--[11]

Note: "-" indicates that specific MIC values were not provided in the abstract. The studies demonstrated activity through other measures like zone of inhibition.[3][11]

Mechanism of Action

The antimicrobial mechanism of action for many indazole derivatives is still under investigation. Some studies suggest that these compounds may interfere with essential cellular processes such as DNA replication or cell wall synthesis.[6] For instance, certain 3-phenyl-1H-indazole derivatives have been identified as inhibitors of DNA gyrase B, a crucial enzyme in bacterial DNA replication.[6]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activity of indazole derivatives.

Anticancer Assays

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells Treat Treat with Indazole Derivatives Start->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate (4h) MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Measure Absorbance Solubilize->Read

Caption: Workflow for the MTT cell proliferation assay.

Antimicrobial Assays

This method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after a defined incubation period.

Protocol:

  • Compound Preparation: Prepare a stock solution of the indazole derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Conclusion and Future Perspectives

Derivatives of methyl 3-iodo-1H-indazole-5-carboxylate represent a promising and versatile scaffold for the development of novel therapeutic agents. The wealth of available synthetic methodologies allows for the creation of diverse chemical libraries with a wide range of biological activities. The comparative data presented in this guide highlight the potential of these compounds as both anticancer and antimicrobial agents.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives for their respective biological targets. Furthermore, a deeper understanding of their mechanisms of action will be crucial for their clinical development. The experimental protocols provided herein offer a solid foundation for researchers to further explore the therapeutic potential of this important class of molecules. The continued investigation of indazole derivatives holds great promise for addressing unmet medical needs in oncology and infectious diseases.

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Comparative

Reactivity Face-Off: A Comparative Guide to 3-Iodoindazoles and 3-Bromoindazoles in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this pri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this privileged heterocycle, particularly at the C-3 position, is a critical step in the development of novel drug candidates. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, with 3-haloindazoles serving as key precursors. This guide provides an in-depth, objective comparison of the reactivity of two common starting materials: 3-iodoindazoles and 3-bromoindazoles, supported by experimental data to inform your synthetic strategy.

The Decisive Step: Understanding the Carbon-Halogen Bond's Role

The generally accepted wisdom in palladium-catalyzed cross-coupling reactions is that the reactivity of the organic halide follows the trend I > Br > Cl > F.[1] This hierarchy is rooted in the bond dissociation energies of the carbon-halogen (C-X) bond and the kinetics of the rate-determining oxidative addition step in the catalytic cycle.[1] The weaker C-I bond, as compared to the C-Br bond, facilitates a more facile oxidative addition of the palladium(0) catalyst, leading to faster reaction rates and often allowing for milder reaction conditions.

Head-to-Head Comparison: Performance in Key Cross-Coupling Reactions

The following sections present a comparative analysis of 3-iodo- and 3-bromoindazoles in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The data is collated from various sources and, while not always from direct side-by-side comparisons under identical conditions, provides a clear illustration of the reactivity differences.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds. When comparing 3-iodo- and 3-bromoindazoles, the higher reactivity of the iodo- a precursor often translates to higher yields and the ability to use less forcing conditions.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Iodo-1H-indazolePhenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O1001295[2]
3-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)0.578[3]
3-Bromo-5-amino-1H-indazole4-Methoxyphenyl-boronic acidPd(OAc)₂/RuPhosK₃PO₄Dioxane/H₂O120 (MW)0.585[4]

Note: Conditions are not identical and are presented to illustrate typical protocols for each substrate.

The data suggests that while 3-bromoindazoles are competent substrates for Suzuki-Miyaura coupling, often requiring microwave irradiation to achieve good yields in reasonable timeframes, 3-iodoindazoles can react efficiently under more conventional heating.[2][3][4] The choice between the two may therefore depend on the desired reaction conditions and the sensitivity of other functional groups in the molecule.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the go-to method for installing alkynyl groups. The enhanced reactivity of 3-iodoindazoles is particularly pronounced in this transformation, often leading to cleaner reactions and higher yields.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-Boc-3-IodoindazolePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT399[5][6]
3-Bromo-1H-indazolePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF10024Moderate[7]

Note: Conditions are not identical and are presented to illustrate typical protocols for each substrate. N-protection is often required for Sonogashira couplings of 3-iodoindazoles to prevent side reactions.[5][6]

The literature strongly supports the use of 3-iodoindazoles for efficient Sonogashira couplings, often proceeding smoothly at room temperature.[5][6] In contrast, 3-bromoindazoles typically require elevated temperatures and may result in lower yields.[7]

Buchwald-Hartwig Amination: Crafting C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to other palladium-catalyzed reactions, the C-I bond's lability makes 3-iodoindazoles generally more reactive substrates for C-N bond formation.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-3-methyl-1H-indazoleMorpholinePd₂(dba)₃/XantphosNaOtBuToluene11012High[8]
3-BromoindazoleVarious AminesPd(OAc)₂/LigandNaOtBu or K₂CO₃Dioxane or Toluene80-1104-24Good-Excellent[9]

Note: Direct comparative data for 3-iodo vs. 3-bromoindazoles in Buchwald-Hartwig amination is limited. The data presented is based on protocols for analogous systems.[8][9]

Mechanistic Underpinnings and Experimental Design

The enhanced reactivity of 3-iodoindazoles is a direct consequence of the weaker C-I bond, which facilitates the initial oxidative addition of the Pd(0) catalyst. This is the rate-determining step in many cross-coupling catalytic cycles.

G cluster_0 Palladium Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L_n) OA->PdII TM Transmetalation PdII->TM R-M PdII_R Ar-Pd(II)-R(L_n) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-R RE->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The lower bond dissociation energy of the C-I bond compared to the C-Br bond leads to a lower activation energy for the oxidative addition step, thus accelerating the overall reaction rate.

Caption: A logical workflow for comparing the reactivity of 3-haloindazoles.

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura and Sonogashira coupling of 3-haloindazoles.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole[3]
  • Reaction Setup: To a microwave vial, add 3-bromo-1H-indazole (1 equiv.), the corresponding arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Cs₂CO₃ (2 equiv.).

  • Solvent Addition: Add a mixture of 1,4-dioxane/EtOH/H₂O (v/v/v = 2:1:1).

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for 30 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of N-Boc-3-Iodoindazole[5][6]
  • Reaction Setup: To a round-bottom flask, add N-Boc-3-iodoindazole (1 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.01 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add anhydrous THF, followed by triethylamine (2 equiv.) and the terminal alkyne (1.2 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature for 3 hours.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel.

Conclusion and Recommendations

The choice between 3-iodo- and 3-bromoindazole as a starting material for cross-coupling reactions is a trade-off between reactivity and cost/availability.

  • 3-Iodoindazoles are the more reactive partners, generally leading to higher yields under milder conditions and shorter reaction times. This makes them ideal for substrates with sensitive functional groups or when reaction efficiency is paramount.

  • 3-Bromoindazoles , while less reactive, are often more cost-effective and readily available. They are suitable for many transformations, particularly when more forcing conditions, such as microwave heating, can be employed.

For challenging couplings or in the final stages of a complex synthesis where maximizing yield is critical, the superior reactivity of 3-iodoindazoles makes them the preferred choice. For routine derivatization and library synthesis where cost is a significant factor, 3-bromoindazoles represent a viable and economical alternative. Ultimately, the optimal choice will depend on the specific synthetic context and the strategic goals of the research program.

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  • Yue, D., et al. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62-69*.
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  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Espinet, P., et al. (2004). Kinetic Studies of the Oxidative Addition and Transmetallation Steps Involved in the Cross‐Coupling of Alkynyl Stannanes with Aryl Iodides Catalysed by η2‐(Dimethyl fumarate)(iminophosphane)palladium(0) Complexes. European Journal of Inorganic Chemistry, 2004(4), 807-817*.
  • Holland, P. L., et al. (2014). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society, 136(38), 13174-13177*.
  • Chtchigrovsky, M., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2736-2771*.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Indazole Intermediates in Pharmaceutical Development

Indazole and its derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous active pharmaceutical ingredients (APIs).[1][2] The journey from a novel chemical entity to a market-a...

Author: BenchChem Technical Support Team. Date: January 2026

Indazole and its derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous active pharmaceutical ingredients (APIs).[1][2] The journey from a novel chemical entity to a market-approved drug is long and fraught with challenges, with the quality of intermediates playing a pivotal role. This guide provides an in-depth comparison of analytical methodologies for the validation of indazole intermediates, offering a framework for researchers, scientists, and drug development professionals to ensure the robustness and reliability of their analytical data. Our focus will be on the practical application of regulatory guidelines, particularly those from the International Council for Harmonisation (ICH), to this important class of molecules.[3][4][5]

The Criticality of Method Validation for Intermediates

In the multi-step synthesis of an API, each intermediate must meet stringent quality criteria. The analytical methods used to assess these criteria—purity, potency, and impurity profile—must themselves be rigorously validated.[6][7] Validation demonstrates that an analytical procedure is suitable for its intended purpose, ensuring that the data generated is accurate, reliable, and reproducible.[8][9] This is not merely a regulatory formality; it is a cornerstone of good manufacturing practice (GMP) and a critical component of risk management in drug development.[10][11][12] A well-validated method for an indazole intermediate can prevent the propagation of impurities into the final drug substance, saving considerable time and resources.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique for an indazole intermediate is dictated by the physicochemical properties of the molecule, such as its polarity, volatility, and thermal stability.[13]

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse for the analysis of most indazole intermediates. Its versatility in handling non-volatile and thermally labile compounds makes it ideal. Reversed-phase HPLC, often with a C18 column, is typically the method of choice, offering excellent separation capabilities for the parent compound and its impurities. UV detection is common, as the indazole ring system is chromophoric.

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable indazole intermediates.[14] For less volatile compounds, derivatization may be necessary to increase their volatility.[15] GC, particularly when coupled with mass spectrometry (GC-MS), can be a powerful tool for identifying and quantifying residual solvents and other volatile impurities.[15][16]

  • Spectroscopic Methods (NMR, MS, IR): While indispensable for structural elucidation and characterization of new chemical entities and their impurities, spectroscopic techniques are less commonly used for routine quantitative analysis in a quality control setting.[1][17][18] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown impurities identified during forced degradation studies.[1]

The following diagram illustrates a typical decision-making workflow for selecting an appropriate analytical technique for an indazole intermediate.

Workflow for Analytical Technique Selection cluster_0 Initial Assessment cluster_1 Technique Selection cluster_2 Method Application cluster_3 Structural Confirmation Start Indazole Intermediate Sample AssessProps Assess Physicochemical Properties (Volatility, Thermal Stability, Polarity) Start->AssessProps IsVolatile Volatile & Thermally Stable? AssessProps->IsVolatile SelectGC Gas Chromatography (GC) IsVolatile->SelectGC Yes SelectHPLC High-Performance Liquid Chromatography (HPLC/UPLC) IsVolatile->SelectHPLC No GCApplication Impurity Profiling (Volatiles) Residual Solvent Analysis SelectGC->GCApplication HPLCApplication Assay & Purity Determination Stability-Indicating Method SelectHPLC->HPLCApplication Spectroscopy Spectroscopic Methods (NMR, MS, IR) GCApplication->Spectroscopy Impurity ID HPLCApplication->Spectroscopy Impurity ID

Caption: Decision workflow for analytical technique selection.

Validation of a Stability-Indicating HPLC Method: A Practical Guide

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from its degradation products, impurities, or excipients.[7][19] The development and validation of such a method are critical for assessing the stability of drug intermediates.

Step 1: Forced Degradation Studies

The first step is to intentionally degrade the indazole intermediate to generate potential degradation products.[19][20] This is crucial for demonstrating the specificity of the method.[21]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the indazole intermediate in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the intermediate in a suitable solvent and add 0.1 N NaOH. Heat the solution at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the intermediate in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Expose the solid intermediate to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid intermediate to UV and visible light in a photostability chamber.

Note: The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[22]

Step 2: Method Validation Protocol

The validation of the HPLC method should be performed according to ICH Q2(R1) guidelines.[3][4][23] The following parameters must be evaluated:

1. Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[24][25]

  • Procedure: Analyze the stressed samples from the forced degradation studies. The method is considered specific if the peak for the indazole intermediate is well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.

2. Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Procedure: Prepare a series of at least five concentrations of the indazole intermediate reference standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should typically be ≥ 0.999.

3. Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[23] For an assay of an intermediate, the range is typically 80-120% of the test concentration.[23]

4. Accuracy: This is the closeness of the test results obtained by the method to the true value.[23][25]

  • Procedure: Perform recovery studies by spiking a placebo (if a formulation is being developed) or a known sample with the indazole intermediate at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within an acceptable range, typically 98-102%.

5. Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.[25]

  • Intermediate Precision: Analyze the same sample on different days, with different analysts, and on different instruments. The RSD between the datasets should be within acceptable limits.

6. Detection Limit (DL) and Quantitation Limit (QL):

  • DL: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • QL: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] These are particularly important for impurity analysis.

7. Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[23][25]

  • Procedure: Introduce small variations in parameters such as mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.

The overall workflow for the validation of an analytical method is depicted in the following diagram.

Analytical Method Validation Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Implementation Plan Define Method's Intended Use (e.g., Assay, Impurity) Develop Method Development & Optimization Plan->Develop ForcedDeg Forced Degradation Studies Develop->ForcedDeg Protocol Write Validation Protocol ForcedDeg->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report SOP Write Standard Operating Procedure (SOP) Report->SOP Implement Implement for Routine Use SOP->Implement

Sources

Comparative

A Comparative Guide to Catalysts for Indazole Suzuki Coupling: Enhancing Efficiency in Pharmaceutical Synthesis

The indazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including treatments for cancer, HIV, and inflammatory diseases.[1] The Suzuki-Miyaura cross-coupli...

Author: BenchChem Technical Support Team. Date: January 2026

The indazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including treatments for cancer, HIV, and inflammatory diseases.[1] The Suzuki-Miyaura cross-coupling reaction is a paramount method for the functionalization of the indazole scaffold, enabling the formation of crucial carbon-carbon bonds with a high degree of control and broad functional group tolerance.[2][3] The choice of catalyst is a critical determinant of the success of this reaction, directly influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of prominent catalytic systems for the Suzuki coupling of indazoles, offering insights into their performance, mechanistic nuances, and practical applications.

The Central Role of the Catalyst in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The efficiency of each step is heavily influenced by the nature of the catalyst, particularly the ligands coordinated to the palladium center. These ligands modulate the electron density and steric environment of the metal, thereby affecting its reactivity and stability.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 PdII_R2->Pd0 RedElim Reductive Elimination Product R¹-R² R1X Indazole-X R2B Ar-B(OR)₂ Base Base

Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of the reaction, highlighting the role of the palladium catalyst.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is crucial for achieving high yields and broad applicability in indazole Suzuki coupling. Below is a comparison of several classes of palladium-based catalysts, supported by experimental data from the literature.

Ferrocene-Based Divalent Palladium Complexes

Ferrocene-based ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and dtbpf (1,1'-bis(di-tert-butylphosphino)ferrocene), have demonstrated exceptional performance in the Suzuki coupling of indazoles.[2] These ligands form stable and highly active palladium complexes that are effective for a wide range of substrates.

A study on the C-3 functionalization of 3-iodo-1H-indazole highlighted the superior performance of ferrocene-based palladium complexes compared to simple palladium salts.[2] The use of PdCl₂(dppf) resulted in significantly higher yields, as detailed in the table below.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(dppf)dppfK₂CO₃1,4-Dioxane/H₂O1001296[1]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O1001222[6]
Pd(PCy₃)₂PCy₃K₂CO₃1,4-Dioxane/H₂O1001265[6]

Key Insights:

  • Ligand Effect: The bidentate phosphine ligand dppf in PdCl₂(dppf) provides a stable and active catalytic species, leading to high yields. The electron-donating nature and steric bulk of the phosphine ligands are crucial for promoting the oxidative addition and reductive elimination steps.[7]

  • Catalyst Stability: The use of ionic liquids, such as BMImBF₄, in conjunction with ferrocene-based palladium complexes can enhance catalyst stability, prevent the formation of palladium black, and facilitate catalyst recycling.[2]

Palladium/Phenanthroline Catalysts

For the direct C-H arylation of indazoles, a significant challenge due to the inertness of the C-H bond, palladium catalysts supported by phenanthroline ligands have proven effective.[8][9] This approach avoids the pre-functionalization of the indazole ring (e.g., halogenation), offering a more atom-economical route.

A practical Pd(II)/Phen catalyst system has been developed for the C-3 arylation of indazoles with aryl iodides and bromides, eliminating the need for silver additives.[9]

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂/phenAg₂CO₃/K₃PO₄Toluene11024High[8]
Pd(OAc)₂/phenK₂CO₃DMAc12012Moderate[8]

Key Insights:

  • Direct C-H Activation: The Pd/Phen system facilitates the direct arylation of the C-3 position of the indazole ring, a traditionally challenging transformation.[9]

  • Solvent Effects: The choice of solvent is critical for selectivity and reactivity in C-H arylation reactions. Toluene, chlorobenzene, and mesitylene have been shown to be effective.[9]

Other Catalytic Systems

While palladium-based catalysts are the most widely used, other transition metals have also been explored for the arylation of indazoles.

  • Copper-Catalyzed Arylation: Copper catalysts, often in combination with diamine ligands, have been successfully employed for the N-arylation of indazoles.[10] This method is particularly useful for forming N-aryl indazole derivatives. Copper(II)-catalyzed cross-coupling of aryl boronic acids with amino indazoles has also been reported.[11]

  • Nickel-Catalyzed C-H Arylation: Nickel-based catalysts offer a more cost-effective alternative to palladium for C-H arylation reactions.[12] For instance, a Ni(OTf)₂/dcype system has been developed for the arylation of imidazoles, a related nitrogen-containing heterocycle, with phenol derivatives and chloroarenes.[12]

Experimental Protocols

To provide a practical context, detailed experimental protocols for representative indazole Suzuki coupling reactions are outlined below.

General Experimental Workflow

The Suzuki-Miyaura coupling of indazoles typically follows a standardized workflow, which can be adapted based on the specific catalyst and substrates used.

Experimental_Workflow start Start prep Prepare Reaction Mixture: Indazole, Boronic Acid, Base, Solvent start->prep inert Establish Inert Atmosphere (e.g., Argon) prep->inert catalyst Add Catalyst/Ligand inert->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.[6]

Protocol 1: C-3 Arylation of 3-Iodo-1H-indazole using PdCl₂(dppf)

This protocol is adapted from a study on the C-3 functionalization of 1H-indazole.[2]

Materials:

  • 3-Iodo-1H-indazole

  • Arylboronic acid (1.2 equiv.)

  • PdCl₂(dppf) (3 mol%)

  • K₂CO₃ (2.0 equiv.)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 3-iodo-1H-indazole, the arylboronic acid, and K₂CO₃.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Evacuate and backfill the vessel with argon three times.

  • Add the PdCl₂(dppf) catalyst.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C-7 Arylation of 7-Bromo-1H-indazole using Pd(PPh₃)₄

This protocol is based on a method for the regioselective C-7 arylation of 4-substituted NH-free indazoles.[13]

Materials:

  • N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide

  • Arylboronic acid (1.5 equiv.)

  • Pd(PPh₃)₄ (10 mol%)

  • Cs₂CO₃ (2.0 equiv.)

  • 1,4-Dioxane

Procedure:

  • Combine the 7-bromo-indazole derivative, arylboronic acid, and Cs₂CO₃ in a reaction flask.

  • Add anhydrous 1,4-dioxane.

  • Purge the flask with argon.

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction at 100 °C for the specified time (typically 12-24 hours), monitoring by TLC.

  • After cooling, filter the mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized indazoles. The choice of catalyst is a critical parameter that dictates the efficiency and scope of the reaction. Ferrocene-based palladium complexes, such as PdCl₂(dppf), offer high yields and broad applicability for the coupling of halo-indazoles. For the more challenging direct C-H arylation, palladium/phenanthroline systems have emerged as a powerful solution. While palladium catalysts remain the workhorse for this transformation, ongoing research into more sustainable and cost-effective alternatives, such as nickel- and copper-based systems, holds promise for the future of indazole synthesis in drug discovery and development.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Yu, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences. Available at: [Link]

  • Request PDF. (2025). Pd- and Cu-catalyzed C–H arylation of indazoles. ResearchGate. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Available at: [Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis. (2016). PubMed Central - NIH. Available at: [Link]

  • Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. Available at: [Link]

  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. (2014). PMC - NIH. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC - NIH. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021). ResearchGate. Available at: [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate. Available at: [Link]

  • Cu-catalyzed Arylation of the Amino Group in the Indazole Ring: Regioselective Synthesis of Pyrazolo-Carbazoles. (2016). PubMed. Available at: [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. Available at: [Link]

  • Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions: Exploration of catalytic systems, react… (n.d.). OUCI. Available at: [Link]

  • Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. (2025). PubMed. Available at: [Link]

  • High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. (2025). ResearchGate. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. Available at: [Link]

  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). PubMed. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. Available at: [Link]

  • Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from Methyl 3-iodo-1H-indazole-5-carboxylate

Introduction: The Indazole Scaffold as a Cornerstone of Modern Kinase Inhibitor Discovery The indazole nucleus is a privileged heterocyclic scaffold that has become a cornerstone in medicinal chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone of Modern Kinase Inhibitor Discovery

The indazole nucleus is a privileged heterocyclic scaffold that has become a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. This has led to the development of numerous therapeutic agents with activities spanning anti-inflammatory, anti-HIV, and, most notably, anti-cancer applications.[1][3] Several FDA-approved small molecule drugs, particularly kinase inhibitors such as Pazopanib, feature the indazole core, underscoring its significance in oncology.[4]

Methyl 3-iodo-1H-indazole-5-carboxylate is a particularly valuable starting material. The iodine at the 3-position provides a reactive handle for introducing diverse chemical moieties through various cross-coupling reactions, while the ester at the 5-position can be modified to further explore the structure-activity relationship (SAR). This guide provides a comprehensive framework for the in vitro evaluation of novel compounds synthesized from this versatile precursor, with a focus on their potential as kinase inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare methodologies to ensure robust and reliable data generation for drug development professionals.

The Rationale for Targeting Protein Kinases in Oncology

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins.[5] This process, known as phosphorylation, is a fundamental mechanism for regulating the majority of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[5] In cancer, the dysregulation of kinase activity—often due to mutations or overexpression—is a common driver of uncontrolled cell proliferation and tumor progression.[6] Consequently, inhibiting these aberrant kinases has become one of the most successful strategies in modern cancer therapy.[5][7]

Indazole derivatives have proven to be particularly effective as ATP-competitive kinase inhibitors.[4] Their structure can mimic the purine ring of ATP, allowing them to bind to the ATP-binding pocket of the kinase domain and block its catalytic activity. Two key kinase families that are frequently targeted by indazole-based compounds and are critical in tumor progression are:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overexpression or mutation is prevalent in various cancers, including non-small-cell lung cancer (NSCLC).[1][6][8] Inhibition of EGFR blocks downstream signaling pathways responsible for cell proliferation.[9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR): A primary mediator of angiogenesis, the process of forming new blood vessels that tumors require for growth and metastasis.[10][11][12] Inhibiting VEGFR-2 can starve tumors of their blood supply.

This guide will use EGFR and VEGFR-2 as exemplary targets to illustrate a robust in vitro testing cascade for novel indazole compounds.

A Comparative Guide to In Vitro Evaluation Strategies

The initial assessment of novel compounds involves a tiered approach, starting with broad cellular assays to determine anti-proliferative effects and progressing to specific biochemical assays to confirm the mechanism of action and quantify potency against the intended molecular target.

Part 1: Cellular Assays - Quantifying Anti-proliferative Activity

The first crucial step is to determine whether the novel compounds can inhibit the growth of cancer cells. Colorimetric assays that measure cellular metabolic activity are a reliable and high-throughput method for assessing cell viability and proliferation.[13][14] The core principle of these assays relies on the ability of mitochondrial dehydrogenases in living cells to reduce a tetrazolium salt to a colored formazan product.[15]

Here, we compare two of the most widely used tetrazolium-based assays: MTT and XTT.

The following diagram illustrates a typical workflow for screening novel compounds for anti-proliferative activity.

G cluster_prep Cell & Compound Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation1 Incubate 24h (Allow cells to adhere) cell_seeding->incubation1 compound_prep Prepare Serial Dilutions of Novel Indazole Compounds treatment Add Compound Dilutions to Cells compound_prep->treatment incubation2 Incubate 48-72h (Treatment period) treatment->incubation2 add_reagent Add Tetrazolium Reagent (MTT or XTT) incubation2->add_reagent incubation3 Incubate 2-4h add_reagent->incubation3 solubilization Solubilization Step (MTT Assay Only) incubation3->solubilization If MTT read_plate Read Absorbance on Plate Reader incubation3->read_plate If XTT solubilization->read_plate data_proc Subtract Background read_plate->data_proc calc_ic50 Calculate % Viability & Generate Dose-Response Curve data_proc->calc_ic50 ic50 Determine IC50 Value calc_ic50->ic50

Caption: General workflow for in vitro anti-proliferative screening.

The choice between MTT and XTT often depends on specific experimental needs, throughput requirements, and the nature of the test compounds. While both are based on the same principle, their workflows and the properties of their end products differ significantly.[15][16]

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases.[15][17]Reduction of XTT to a water-soluble orange formazan product.[13][15]
Workflow Requires an additional step to solubilize the formazan crystals using an organic solvent (e.g., DMSO).[13][15]No solubilization step is needed; the colored product is released directly into the culture medium.[16]
Advantages Well-established and widely cited.[13] Lower cost per assay.Simpler, faster workflow reduces handling errors.[16] Allows for kinetic monitoring.[14]
Disadvantages Solubilization step increases hands-on time and potential for error.[16] Insoluble formazan can be toxic to cells.Higher cost per assay. Can be susceptible to interference from compounds affecting cellular redox potential.[15]
Absorbance ~570 nm (Formazan)[13]~450-500 nm (Formazan)[15]

The XTT assay is often preferred for its streamlined protocol, which is more amenable to high-throughput screening.[16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel indazole derivatives on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma, HCT-116 colon carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Novel indazole compounds (dissolved in DMSO)

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10^4 cells/mL in complete medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Include wells for "cells only" (positive control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of 2x concentrated dilutions of the novel indazole compounds in complete medium from a 10 mM DMSO stock. A typical 8-point dilution series might range from 200 µM to 0.78 µM.

    • Also prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control.

    • Return the plate to the incubator for 48-72 hours.

  • XTT Reagent Preparation and Addition:

    • Shortly before the end of the incubation period, prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with the electron-coupling reagent.[15]

    • Add 50 µL of the activated XTT solution to each well, including controls.[15]

    • Gently swirl the plate to mix.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the color to develop.[15]

    • Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[15]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Part 2: Biochemical Assays - Direct Measurement of Kinase Inhibition

After identifying compounds with anti-proliferative activity, the next step is to confirm that they act via the intended mechanism: direct inhibition of the target kinase. Cell-free biochemical assays are essential for this, as they isolate the kinase, substrate, and inhibitor from the complex cellular environment.[7][18]

Luminescence-based assays that measure ATP consumption, such as the Kinase-Glo® platform, are a popular choice.[11] They are highly sensitive, have a large dynamic range, and are suitable for high-throughput screening.[19] The principle is straightforward: the kinase reaction consumes ATP, and the amount of remaining ATP is quantified by adding a luciferase/luciferin reagent. The resulting luminescent signal is inversely proportional to kinase activity.[10]

The diagram below illustrates the central role of VEGFR-2 in angiogenesis and highlights where ATP-competitive inhibitors, such as our novel indazole compounds, exert their effect.

G cluster_membrane cluster_cytoplasm VEGF VEGF-A VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 P1 P VEGFR2->P1 P2 P VEGFR2->P2 PI3K PI3K P1->PI3K PLCg PLCγ P2->PLCg ATP ATP ADP ADP ATP->ADP Autophosphorylation Inhibitor Novel Indazole Inhibitor Inhibitor->ATP Blocks ATP Binding AKT AKT PI3K->AKT PKC PKC PLCg->PKC mTOR mTOR AKT->mTOR MAPK MAPK PKC->MAPK Proliferation Proliferation Survival mTOR->Proliferation Migration Migration Permeability MAPK->Migration

Caption: VEGFR-2 signaling and the mechanism of ATP-competitive inhibition.

This protocol can be adapted for most tyrosine kinases by using the appropriate recombinant enzyme and substrate.

Objective: To determine the IC50 of novel indazole derivatives against a purified kinase (e.g., VEGFR-2 or EGFR).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, BPS Bioscience #40301)[11][20]

  • Kinase buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience #79334)[20]

  • ATP solution (e.g., 500 µM)[11][20]

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1 for tyrosine kinases)[20][21]

  • Novel indazole compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Pazopanib for VEGFR-2, Erlotinib for EGFR)

  • White, opaque 96-well or 384-well plates

  • Kinase-Glo® MAX Luminescence Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile water. Keep on ice.[20]

    • Prepare serial dilutions of the test compounds and control inhibitor in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.[20]

    • Dilute the recombinant kinase enzyme to the desired working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer. Keep on ice.[21]

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound, positive control, or vehicle (1x Kinase Buffer with DMSO) to the wells of a white plate.[20]

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP (at a concentration near its Km for the enzyme, if known), and the substrate.[21]

    • Add 25 µL of the Master Mix to every well.[21]

    • Set up "Blank" wells containing Master Mix and vehicle but no enzyme.

  • Initiation and Incubation:

    • Initiate the reaction by adding 20 µL of the diluted kinase enzyme to all wells except the "Blank" wells. For the "Blank" wells, add 20 µL of 1x Kinase Buffer.[21]

    • Mix the plate gently and incubate at 30°C for 45 minutes.[21]

  • Signal Detection:

    • Equilibrate the Kinase-Glo® MAX reagent to room temperature.

    • After the kinase reaction incubation, add 50 µL of the Kinase-Glo® MAX reagent to each well to stop the reaction and generate the luminescent signal.[20][21]

    • Incubate at room temperature for 15 minutes to stabilize the signal.[20]

  • Measurement and Data Analysis:

    • Read the luminescence using a microplate reader.

    • Subtract the "Blank" signal from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Summarizing quantitative data in a clear table is essential for comparing the performance of novel compounds against established benchmarks.

CompoundCellular IC50 (A549, µM)Biochemical IC50 (EGFR, µM)Biochemical IC50 (VEGFR-2, µM)
Novel Indazole 1 1.150.235.8
Novel Indazole 2 0.64> 100.08
Novel Indazole 3 8.22.13.5
Erlotinib (Control) 0.100.08> 20
Pazopanib (Control) 2.5> 100.03

Note: Data are hypothetical and for illustrative purposes.

Interpreting the Data and Charting the Path Forward

The combined results from cellular and biochemical assays provide a powerful initial assessment of a compound's potential.

  • Potency and Selectivity: A compound with a low nanomolar IC50 in the biochemical assay and a corresponding low micromolar or nanomolar IC50 in the cellular assay is a strong hit (e.g., Novel Indazole 2 for VEGFR-2). The difference in potency between the biochemical and cellular assays can be attributed to factors like cell membrane permeability and off-target effects.

  • SAR Insights: Comparing the structures of active (e.g., Novel Indazole 2) and inactive/less active compounds (e.g., Novel Indazole 3) provides crucial structure-activity relationship (SAR) data to guide the next round of chemical synthesis and optimization.

  • Next Steps: Promising compounds should be further profiled in secondary assays, including:

    • Kinome-wide selectivity screening: To assess inhibition against a broad panel of kinases and identify potential off-target liabilities.[19]

    • Cell-based mechanism of action studies: Such as Western blotting to confirm the inhibition of target phosphorylation in a cellular context.

    • Apoptosis and cell cycle assays: To further characterize the anti-proliferative phenotype.[22][23]

Conclusion

The journey of developing a novel therapeutic from a promising chemical scaffold like methyl 3-iodo-1H-indazole-5-carboxylate is a systematic process grounded in rigorous in vitro evaluation. By employing a logical cascade of assays—beginning with broad cellular anti-proliferative screens and progressing to specific, mechanistic biochemical assays—researchers can efficiently identify and characterize potent and selective kinase inhibitors. The comparative methodologies and detailed protocols presented in this guide provide a robust framework for generating high-quality, reproducible data, thereby accelerating the path from chemical synthesis to lead optimization and, ultimately, to the development of new anti-cancer agents.

References

  • Arcelin, M. et al. (2020). Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000173. Available at: [Link]

  • Wei, W. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15758-15768. Available at: [Link]

  • Javaid, M. et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4991. Available at: [Link]

  • Wang, J. et al. (2015). Synthesis and Antiproliferative Activity of Novel Indazole-Chalcone Hybrids. Chinese Journal of Organic Chemistry, 35(1), 1-5. Available at: [Link]

  • Chegaev, K. et al. (2013). Novel pyrazole and indazole derivatives: synthesis and evaluation of their anti-proliferative and anti-angiogenic activities. Archiv der Pharmazie, 346(1), 51-61. Available at: [Link]

  • RSC Publishing (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • ResearchGate (n.d.). Different biological activities reported with Indazole derivatives. Available at: [Link]

  • NIH (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • ResearchGate (n.d.). Synthesis and Anti-proliferative Activity of Novel Polysubstitued Indazole Derivatives: Indazole Derivatives as Anticancer Agents. Available at: [Link]

  • BPS Bioscience (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]

  • Wikipedia (n.d.). MTT assay. Available at: [Link]

  • NIH (n.d.). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Available at: [Link]

  • Eurofins Discovery (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]

  • NIH (n.d.). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Available at: [Link]

  • BPS Bioscience (n.d.). VEGFR2(KDR) Kinase Assay Kit. Available at: [Link]

  • Reaction Biology (n.d.). EGFR Assays & Drug Discovery Services. Available at: [Link]

  • NIH (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link]

  • MDPI (n.d.). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. Available at: [Link]

  • PLOS One (2024). Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. Available at: [Link]

  • Reaction Biology (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • NIH (n.d.). In vitro JAK kinase activity and inhibition assays. Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • BPS Bioscience (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]

  • NIH (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Available at: [Link]

  • Assiut University (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available at: [Link]

  • Der Pharma Chemica (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • RSC Publishing (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • PubMed (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Available at: [Link]

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Comparative

A Comparative Guide to the Synthesis of 3-Iodo-1H-indazole-5-carboxylate: Direct Iodination vs. a Multi-step Sandmeyer Approach

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Iodo-1H-indazole-5-carboxylate is a valuable building block in medicinal chemistry, and thi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Iodo-1H-indazole-5-carboxylate is a valuable building block in medicinal chemistry, and this guide provides an in-depth comparison of two primary synthetic routes to this compound: direct C-H iodination and a multi-step approach culminating in a Sandmeyer reaction. This analysis is based on established chemical principles and available experimental data for analogous transformations.

The indazole core is a privileged scaffold in numerous pharmacologically active compounds. The introduction of an iodine atom, particularly at the C3 position, provides a versatile handle for further molecular elaboration through various cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. The choice of synthetic route to 3-iodo-1H-indazole-5-carboxylate depends on several factors, including the availability of starting materials, desired scale, and tolerance of functional groups in the substrate.

Route 1: Direct C3 Iodination of 1H-Indazole-5-carboxylate

Direct C-H functionalization is an atom-economical and often more streamlined approach to synthesis. In the case of indazoles, the C3 position is susceptible to electrophilic substitution. This route commences with the readily available methyl 1H-indazole-5-carboxylate.

Scientific Rationale

The direct iodination of the indazole ring at the C3 position proceeds via an electrophilic aromatic substitution mechanism. The use of a base, such as potassium hydroxide (KOH), is crucial as it deprotonates the indazole N-H, increasing the electron density of the heterocyclic ring system and thereby enhancing its nucleophilicity towards the electrophilic iodine. Dimethylformamide (DMF) is a common solvent for this reaction, as it is polar and aprotic, effectively solvating the reagents.

Experimental Protocol:

A representative procedure for the direct iodination of an indazole derivative is as follows:

  • To a solution of the starting indazole (e.g., 6-bromo-1H-indazole, 1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), potassium hydroxide (KOH, 2.0 equivalents) is added.[1]

  • The mixture is stirred at room temperature to facilitate the formation of the indazole anion.

  • A solution of iodine (I2, 1.5 equivalents) in DMF is then added dropwise to the reaction mixture.[1]

  • The reaction is stirred at room temperature for a specified time (e.g., 3 hours), and the progress is monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate (Na2S2O3) to quench the excess iodine, followed by the addition of potassium carbonate (K2CO3).[1]

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the 3-iodo-indazole product.[1]

For a similar substrate, 6-bromo-1H-indazole, this method has been reported to yield 71.2% of the corresponding 3-iodo derivative.[1]

Route 2: Multi-step Synthesis via a Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate.[2] This multi-step approach offers a robust alternative to direct iodination, particularly when the starting material is more readily available or when direct iodination proves to be low-yielding or non-selective for a specific substrate.

The synthesis commences with a suitable precursor, which is then converted to a 3-amino-1H-indazole-5-carboxylate derivative. This amino group is then transformed into a diazonium salt, which is subsequently displaced by iodide.

Scientific Rationale

The Sandmeyer reaction involves three key stages: diazotization, formation of the diazonium salt, and nucleophilic substitution.

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO2) and a strong acid (e.g., HCl, H2SO4), at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the often-unstable diazonium salt.

  • Nucleophilic Substitution: The diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the dinitrogen gas (N2), which is an excellent leaving group, to form the aryl iodide.

Experimental Workflow:

Step 1: Synthesis of a 3-Nitro-1H-indazole-5-carboxylate Precursor. This would likely involve the nitration of a suitable 1H-indazole-5-carboxylate starting material.

Step 2: Reduction of the Nitro Group. The nitro group is reduced to a primary amine. A common method for this transformation is the use of a reducing agent such as iron powder in the presence of an acid or ammonium chloride. For a similar compound, 3-iodo-5-nitro-1H-indazole, reduction with iron and ammonium chloride in ethanol/water at 80°C for 30 minutes has been reported to give the corresponding 5-amino-3-iodo-1H-indazole in 85% yield.

Step 3: Sandmeyer Reaction. The resulting 3-amino-1H-indazole-5-carboxylate would then undergo the Sandmeyer reaction.

Experimental Protocol (General Sandmeyer Iodination):
  • The amino-indazole derivative is dissolved or suspended in a cooled (0-5 °C) aqueous solution of a strong, non-nucleophilic acid (e.g., sulfuric acid).

  • A solution of sodium nitrite (NaNO2) in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, a solution of potassium iodide (KI) in water is prepared.

  • The cold diazonium salt solution is then slowly added to the potassium iodide solution.

  • The reaction mixture is allowed to warm to room temperature, and stirring is continued until the evolution of nitrogen gas ceases.

  • The product is then isolated by extraction and purified, typically by chromatography or recrystallization.

Comparative Analysis

FeatureRoute 1: Direct IodinationRoute 2: Sandmeyer Reaction
Number of Steps 1 (from 1H-indazole-5-carboxylate)Multiple (synthesis of amino precursor, then Sandmeyer)
Starting Materials 1H-Indazole-5-carboxylateSubstituted aniline or other precursor for the indazole core
Reagents Iodine (I2), Potassium Hydroxide (KOH)Sodium Nitrite (NaNO2), strong acid, Potassium Iodide (KI), reagents for precursor synthesis
Reaction Conditions Generally mild (room temperature)Requires low temperatures (0-5 °C) for diazotization
Potential Yield Potentially high (e.g., 71.2% for a similar substrate[1])Can be high, but overall yield depends on the efficiency of each step.
Scalability Generally straightforwardDiazonium salts can be unstable and require careful handling on a large scale.
Substrate Scope May be sensitive to electron-withdrawing/donating groups on the indazole ring.Generally broad, but the synthesis of the amino precursor can be challenging for some substrates.
Safety Considerations Iodine is a hazardous substance.Diazonium salts can be explosive if isolated or allowed to decompose uncontrollably. Nitrous acid is a toxic gas.

Conclusion

Both direct C3 iodination and the multi-step Sandmeyer approach present viable synthetic routes to 3-iodo-1H-indazole-5-carboxylate.

  • Direct iodination is the more atom-economical and shorter route, making it an attractive option, especially for smaller-scale synthesis, provided the starting 1H-indazole-5-carboxylate is readily available and the reaction proceeds with good selectivity and yield.

  • The Sandmeyer reaction , while longer, is a robust and well-established method that may be more suitable for larger-scale production or when the required amino-indazole precursor is more accessible or cost-effective than the unsubstituted indazole-5-carboxylate. The primary drawback is the handling of potentially unstable diazonium intermediates, which requires careful temperature control and adherence to safety protocols.

The optimal choice of synthesis will ultimately depend on the specific requirements of the research or development program, including cost, scale, available equipment, and the expertise of the synthetic chemist. Further process development and optimization would be necessary to determine the most efficient and scalable route for the production of this valuable synthetic intermediate.

Visualizing the Synthetic Pathways

Direct C3 Iodination

Direct_Iodination start Methyl 1H-Indazole-5-carboxylate reagents I2, KOH DMF, RT start->reagents product Methyl 3-Iodo-1H-indazole-5-carboxylate reagents->product caption Direct C3 Iodination Pathway

Caption: Direct C3 Iodination Pathway

Sandmeyer Reaction Pathway

Sandmeyer_Reaction start Suitable Precursor reagents1 Nitration start->reagents1 nitro Methyl 3-Nitro-1H-indazole-5-carboxylate reagents2 Reduction (e.g., Fe, NH4Cl) nitro->reagents2 amino Methyl 3-Amino-1H-indazole-5-carboxylate reagents3 1. NaNO2, H+ 2. KI amino->reagents3 diazonium Diazonium Salt Intermediate product Methyl 3-Iodo-1H-indazole-5-carboxylate diazonium->product reagents1->nitro reagents2->amino reagents3->diazonium caption Multi-step Sandmeyer Reaction Pathway

Caption: Multi-step Sandmeyer Reaction Pathway

References

  • Cui, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15327-15337. [Link]

  • Masterson, D. S. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt. U.S.
  • Giraud, F., Anizon, F., & Moreau, P. (2013). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2013(i), 98-146. [Link]

  • Pfizer Inc. (2006). Methods for preparing indazole compounds.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Teva Pharmaceutical Industries Ltd. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • Teva Pharmaceutical Industries Ltd. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. U.S.
  • The Research Foundation of State University of New York. (2011). Method of synthesizing 1H-indazole compounds. U.S.
  • Wang, B., et al. (2019). Regioselective C5-H Direct Iodination of Indoles. Organic Chemistry Frontiers, 6(15), 2736-2740.
  • Kumar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3137-3168.
  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Barrio, P., et al. (2021). Deaminative chlorination of aminoheterocycles.
  • BenchChem. (2025).
  • Matsuura, N., et al. (1996).
  • Qu, Y., et al. (2015). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 20(9), 16458-16499.
  • Sharma, V., et al. (2017). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 22(8), 1279.
  • Thotakura, N., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

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Validation

A Comparative Guide to the Validation of Methyl 3-iodo-1H-indazole-5-carboxylate as a Fragment for Drug Discovery

For researchers, scientists, and drug development professionals, the selection of high-quality starting points is a critical determinant of success in any fragment-based drug discovery (FBDD) campaign. The indazole scaff...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of high-quality starting points is a critical determinant of success in any fragment-based drug discovery (FBDD) campaign. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] This guide provides an in-depth, technical comparison and validation workflow for a specific, yet promising indazole derivative: methyl 3-iodo-1H-indazole-5-carboxylate .

We will objectively evaluate its potential by comparing it with established, alternative fragments targeting the kinase hinge-binding motif. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to fragment assessment.

The Indazole Scaffold: A Privileged Starting Point

The indazole ring system is a bioisostere of indole and phenol and has proven to be a highly effective scaffold in FBDD. Its utility is particularly pronounced in the development of ATP-competitive kinase inhibitors, where the bicyclic system can form crucial hydrogen bonds with the kinase hinge region.[1] The subject of our validation, methyl 3-iodo-1H-indazole-5-carboxylate, offers several strategic advantages:

  • Dual H-bond Acceptor/Donor: The pyrazole-like nitrogen atoms provide both hydrogen bond donor and acceptor capabilities, mimicking the adenine region of ATP.

  • Defined Exit Vectors: The substituents at the 3- and 5-positions offer clear, synthetically tractable vectors for fragment growth and optimization.

  • Modulation of Physicochemical Properties: The ester and iodo groups allow for fine-tuning of solubility, lipophilicity, and metabolic stability. The iodine atom, in particular, serves as a versatile handle for cross-coupling reactions.

Physicochemical Properties: A "Rule of Three" Analysis

A primary tenet of FBDD is the "Rule of Three," which provides guidelines for the selection of fragments with desirable molecular properties.[3] Let's analyze how methyl 3-iodo-1H-indazole-5-carboxylate and two common alternative kinase-hinge binders—a pyrazole and an aminopyrimidine fragment—stack up.

PropertyMethyl 3-iodo-1H-indazole-5-carboxylate4-Amino-1H-pyrazole-3-carbonitrile (Alternative 1)2-Amino-4-methylpyrimidine (Alternative 2)"Rule of Three" Guideline
Molecular Weight (MW) 302.07 g/mol [4]108.1 g/mol 109.13 g/mol < 300 Da
cLogP 2.1[4]-0.20.4≤ 3
Hydrogen Bond Donors 1[4]21≤ 3
Hydrogen Bond Acceptors 3[4]33≤ 3
Rotatable Bonds 1[4]00≤ 3

Data for alternatives are representative values for common scaffolds.

Analysis: Methyl 3-iodo-1H-indazole-5-carboxylate slightly exceeds the molecular weight guideline of the "Rule of Three." While not a strict disqualifier, this highlights the importance of its binding efficiency. Its cLogP is within an acceptable range, suggesting a balance between solubility and membrane permeability. The alternative fragments, being smaller, comfortably fit within all "Rule of Three" parameters.

Synthesis Protocol

The synthesis of methyl 3-iodo-1H-indazole-5-carboxylate is achievable through a straightforward, two-step process starting from commercially available methyl 1H-indazole-5-carboxylate.

Experimental Protocol: Synthesis of Methyl 3-iodo-1H-indazole-5-carboxylate
  • Reaction Setup: To a solution of methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 eq) at room temperature.

  • Iodination: Stir the mixture for 30 minutes. Prepare a solution of iodine (I₂) (1.5 eq) in DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃). A precipitate will form.

  • Isolation: Filter the solid, wash with water, and dry under vacuum to yield methyl 3-iodo-1H-indazole-5-carboxylate.

This protocol is adapted from a similar synthesis of 6-bromo-3-iodo-1H-indazole.

Biophysical Validation Workflow

To validate a fragment hit, a cascade of biophysical assays is essential to confirm binding, determine affinity, and ensure the binding is specific and not an artifact. We will use Aurora Kinase A, a well-studied cancer target, as our hypothetical protein for this validation workflow.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Affinity cluster_2 Validation & Mechanism s1 Differential Scanning Fluorimetry (DSF) s2 Surface Plasmon Resonance (SPR) s1->s2 Confirm Binders s3 X-ray Crystallography s2->s3 Determine Binding Mode

Caption: A typical fragment validation workflow.

Primary Screen: Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a rapid and cost-effective method to screen for fragment binding. It measures the change in the melting temperature (ΔTm) of a protein upon ligand binding.

Experimental Protocol: DSF Assay

  • Preparation: Prepare a solution of Aurora Kinase A at a final concentration of 2 µM in a suitable buffer (e.g., HEPES, pH 7.5, 150 mM NaCl).

  • Fragment Addition: Add methyl 3-iodo-1H-indazole-5-carboxylate and alternative fragments to the protein solution at a final concentration of 200 µM. Include a DMSO control.

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C, monitoring the fluorescence at each step.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive ΔTm (Tm with fragment - Tm with DMSO) indicates stabilizing binding.

Hypothetical Results:

FragmentΔTm (°C)Hit?
Methyl 3-iodo-1H-indazole-5-carboxylate + 3.5 Yes
4-Amino-1H-pyrazole-3-carbonitrile+ 2.8Yes
2-Amino-4-methylpyrimidine+ 2.5Yes
Negative Control Fragment+ 0.2No
Secondary Screen: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides quantitative information about binding affinity (K D) and kinetics.

Experimental Protocol: SPR Assay

  • Immobilization: Covalently immobilize Aurora Kinase A onto a sensor chip surface.

  • Binding Analysis: Flow solutions of the fragments at various concentrations (e.g., 1 µM to 500 µM) over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the surface as the fragments bind and dissociate, generating sensorgrams.

  • Data Analysis: Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (K D).

Performance Comparison and Ligand Efficiency

Ligand efficiency (LE) is a key metric in FBDD that normalizes binding affinity for the size of the molecule (heavy atom count, HAC). It helps in selecting fragments that provide the most binding energy per atom.

LE = (1.37 * pK D) / HAC

Hypothetical Performance Data:

FragmentK D (µM) from SPRpK DHACLigand Efficiency (LE)
Methyl 3-iodo-1H-indazole-5-carboxylate 150 3.82 15 0.35
4-Amino-1H-pyrazole-3-carbonitrile3003.5280.48
2-Amino-4-methylpyrimidine4503.3580.46

Analysis: While our target fragment shows a better binding affinity (lower K D) than the alternatives, its ligand efficiency is lower due to its higher molecular weight. The pyrazole and aminopyrimidine fragments are more "atom-efficient" binders. However, the stronger affinity and well-defined growth vectors of the indazole may make it a more promising starting point for optimization.

Structural Validation: X-ray Crystallography

The ultimate validation for a fragment is a high-resolution crystal structure of its complex with the target protein. This provides irrefutable proof of binding and reveals the precise interactions that can be exploited for fragment evolution.

Binding_Mode hinge_backbone Hinge Backbone (e.g., Ala, Glu) indazole Methyl 3-iodo-1H-indazole-5-carboxylate indazole->hinge_backbone

Caption: Indazole fragment forming key H-bonds with the kinase hinge.

Experimental Protocol: X-ray Crystallography

  • Crystal Soaking: Soak pre-grown crystals of Aurora Kinase A in a solution containing a high concentration (e.g., 10 mM) of methyl 3-iodo-1H-indazole-5-carboxylate.

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known structure of Aurora Kinase A. Refine the model and build the fragment into the observed electron density.

Expected Outcome: A co-crystal structure would ideally show the N1-H and N2 of the indazole ring forming canonical hydrogen bonds with the backbone amide and carbonyl of the kinase hinge residues, confirming the intended binding mode. The 3-iodo and 5-carboxylate groups would be pointing towards solvent-exposed regions, providing clear vectors for synthetic elaboration.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted workflow for the validation of methyl 3-iodo-1H-indazole-5-carboxylate as a fragment for drug discovery. Our comparative analysis, based on established FBDD principles and hypothetical data, demonstrates that while the fragment is slightly larger than ideal "Rule of Three" compounds, its potential for higher intrinsic affinity and its well-defined synthetic vectors make it a compelling starting point.

The lower ligand efficiency compared to smaller, alternative fragments like pyrazoles and aminopyrimidines is a key consideration. However, the iodine at the 3-position provides a direct and versatile handle for optimization via established cross-coupling chemistries, potentially allowing for rapid gains in potency.

The ultimate value of this fragment, like any other, would be confirmed through its successful elaboration into a potent, selective, and drug-like lead compound. The experimental framework provided here serves as a robust blueprint for any research team looking to validate and progress this or similar fragments in their drug discovery programs.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). PubMed Central. [Link]

  • Methyl 3-iodo-1H-indazole-5-carboxylate. (n.d.). PubChem. [Link]

  • Natural Product-Like Fragments Unlock Novel Chemotypes for a Kinase Target – Exploring Options beyond the Flatland. (2022). bioRxiv. [Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. (2012). PubMed Central. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2014). Journal of Medicinal Chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). PubMed Central. [Link]

  • 1H-Indazole-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester. (n.d.). Reagentia. [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). PubMed Central. [Link]

  • Methods for preparing indazole compounds. (2006).
  • Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters. (2015). PubMed. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). ResearchGate. [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2009). Journal of Medicinal Chemistry. [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010). PubMed Central. [Link]

  • Prestwick Drug-Fragment Library. (n.d.). Prestwick Chemical. [Link]

  • Recent Developments in Fragment-Based Drug Discovery. (2009). Journal of Medicinal Chemistry. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. (2004).
  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. (2018). PubMed Central. [Link]

  • 3-iodo-1-methyl-1H-indazole-5-carboxylic acid. (n.d.). Chemsrc. [Link]

Sources

Comparative

Comparative Analysis of N1 vs. N2 Substituted Indazole Bioactivity: A Guide for Drug Discovery Professionals

Introduction: The Indazole Scaffold and the Critical N1/N2 Question The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Critical N1/N2 Question

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in the design of a multitude of biologically active agents.[1][3] Indazole-containing drugs have seen success in therapeutic areas ranging from oncology to anti-inflammatory and neurological disorders.[2]

A fundamental aspect of indazole chemistry that profoundly impacts its biological activity is the site of substitution on the pyrazole ring nitrogens. Alkylation or arylation can occur at either the N1 or N2 position, leading to two distinct regioisomers.[4][5] While the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form, the regioselectivity of substitution reactions can be influenced by various factors, including the nature of the substituent on the indazole core and the reaction conditions employed.[1][5][6][7] This seemingly subtle structural difference between N1 and N2 isomers can lead to dramatically different pharmacological profiles, making a thorough understanding of their comparative bioactivity essential for any drug discovery program centered on this scaffold.

This guide provides a comparative analysis of the bioactivity of N1 versus N2 substituted indazoles, drawing on experimental data from the literature. We will explore key therapeutic areas where these isomers have shown differential effects, delve into the underlying structure-activity relationships (SAR), and provide detailed experimental protocols for researchers to conduct their own comparative studies.

The Structural Landscape: N1 vs. N2 Isomers

The key difference between N1 and N2 substituted indazoles lies in the orientation of the substituent relative to the fused benzene ring. This seemingly minor change alters the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution, which in turn dictates how it interacts with its biological target.

Indazole_Isomers cluster_N1 N1-Substituted Indazole cluster_N2 N2-Substituted Indazole N1_img N1_img N1_structure In N1-substituted indazoles, the substituent (R) is attached to the nitrogen atom adjacent to the fused benzene ring. N2_img N2_img N2_structure In N2-substituted indazoles, the substituent (R) is attached to the nitrogen atom further from the fused benzene ring.

Caption: General structures of N1 and N2 substituted indazoles.

The unambiguous determination of the substitution pattern is crucial and is typically achieved using 2D NMR techniques such as HMBC and NOESY.[8] For N1-substituted indazoles, a key correlation is observed between the alpha-protons of the substituent and the C7a carbon of the indazole ring in the HMBC spectrum.[8]

Comparative Bioactivity in Key Therapeutic Areas

Oncology: The Kinase Inhibitor Landscape

The field of oncology has been a major focus for the development of indazole-based therapeutics, particularly as kinase inhibitors.[3] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[9][10] The indazole scaffold has proven to be an effective template for designing inhibitors that target the ATP-binding pocket of various kinases.[11]

N1-Substituted Indazoles as Potent Kinase Inhibitors:

A significant number of clinically approved and investigational kinase inhibitors are N1-substituted indazoles. The N1 position often allows for the substituent to be directed towards the solvent-exposed region of the ATP-binding pocket, enabling the introduction of various functional groups to enhance potency and selectivity.

For example, a series of 1,3-disubstituted indazoles were investigated as novel HIF-1 inhibitors, a key target in cancer therapy.[12] Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the N1 position was crucial for high inhibitory activity.[12] Similarly, indazole amide-based inhibitors of ERK1/2, another important cancer target, have been developed, with the N1 position being a key point for modification.[13]

N2-Substituted Indazoles in Oncology:

While less common than their N1 counterparts, N2-substituted indazoles have also demonstrated significant anticancer activity. In some cases, the N2 substitution pattern can offer a different vector for exploring the kinase binding site, potentially leading to improved selectivity or the ability to overcome resistance mutations.

For instance, a study on multi-target receptor tyrosine kinase (RTK) inhibitors found that certain 2H-indazole derivatives exhibited potent anti-angiogenic and anticancer effects.[1]

Comparative Data: N1 vs. N2 in Kinase Inhibition

Compound ClassTarget KinaseN1-Isomer Activity (IC50)N2-Isomer Activity (IC50)Reference
3-Ethynyl-1H-indazolesPI3Kα361 nM (for compound 10)Not Reported[11]
Indazole AmidesERK1/29.3 - 25.8 nMNot Reported[1]
5-substituted indazolesROCK-II13 nM (SR-1459)Not Reported[14]

Note: Direct comparative studies with IC50 values for both N1 and N2 isomers are not always available in a single publication. The table highlights the potency achieved with specific substitution patterns.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is a major research focus. Indazole derivatives have shown promise in this area, in part through their ability to inhibit key inflammatory mediators.[15][16][17]

N-substituted indazolones have been identified as potent anti-inflammatory and analgesic agents.[15] Their mechanism of action is believed to involve the blockage of cytokine release (e.g., TNF-α and IL-1) and the inhibition of enzymes like cyclooxygenase (COX) and 5'-lipoxygenase.[15]

A study investigating the anti-inflammatory activity of indazole and its derivatives found that they significantly inhibited carrageenan-induced hind paw edema in a dose- and time-dependent manner.[17] The study also demonstrated that these compounds inhibited COX-2 and pro-inflammatory cytokines in vitro.[17] While this particular study did not explicitly compare N1 and N2 isomers, it highlights the potential of the indazole scaffold in this therapeutic area.

Antimicrobial and Other Bioactivities

The versatility of the indazole scaffold extends to antimicrobial applications.[16][18] Various substituted indazoles have been synthesized and evaluated for their antibacterial and antifungal properties.[16][18] The specific substitution patterns on the indazole ring, including the position of substitution on the nitrogen atoms, are critical for determining the spectrum and potency of antimicrobial activity.

Structure-Activity Relationships (SAR): A Tale of Two Isomers

The differential bioactivity of N1 and N2 substituted indazoles can be rationalized through a careful analysis of their structure-activity relationships.

For N1-Substituted Indazoles:

  • Steric and Electronic Effects: The substituent at the N1 position is in closer proximity to the C7 position of the indazole ring. This can lead to steric interactions that influence the preferred conformation of the molecule. Electron-withdrawing or -donating groups at the N1 position can modulate the electron density of the entire ring system, affecting its binding affinity to biological targets.

  • Hydrogen Bonding: The N2 atom in an N1-substituted indazole retains its ability to act as a hydrogen bond acceptor, which can be a crucial interaction in a protein binding pocket.

For N2-Substituted Indazoles:

  • Altered Vector Space: The substituent at the N2 position projects into a different region of space compared to an N1 substituent. This can allow for the exploration of different sub-pockets within a binding site, potentially leading to enhanced selectivity.

  • Hydrogen Bonding: The N1 atom in an N2-substituted indazole can act as a hydrogen bond donor, providing a different set of potential interactions with the target protein.

SAR_Concept cluster_SAR Structure-Activity Relationship (SAR) Indazole_Core Indazole Scaffold N1_Sub N1 Substitution Indazole_Core->N1_Sub Regioselective Alkylation/Arylation N2_Sub N2 Substitution Indazole_Core->N2_Sub Regioselective Alkylation/Arylation Bioactivity Biological Activity N1_Sub->Bioactivity Alters Shape, H-bonding, and Electronics N2_Sub->Bioactivity Alters Shape, H-bonding, and Electronics

Caption: Conceptual diagram of SAR for N1 and N2 substituted indazoles.

Experimental Protocols for Comparative Analysis

To facilitate further research in this area, we provide detailed, step-by-step protocols for key experiments used to evaluate and compare the bioactivity of N1 and N2 substituted indazoles.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20][21] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well tissue culture plates

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[20]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (N1 and N2 substituted indazoles) and vehicle control (e.g., DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[19][22]

  • Compound Treatment: Prepare serial dilutions of the N1 and N2 indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[20][21]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with N1/N2 Indazoles and Controls Incubate_24h->Treat_Compounds Incubate_Exposure Incubate for Exposure Period (24-72h) Treat_Compounds->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_Formazan Incubate 2-4h for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.[10]

Principle: The assay measures the amount of ATP consumed during the kinase reaction. The remaining ATP is converted into a luminescent signal, which is inversely proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (N1 and N2 substituted indazoles) and a known inhibitor as a positive control

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)[10]

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the N1 and N2 indazole derivatives in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the test compounds, the kinase, and the kinase-specific substrate in the assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).[10]

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescence-based kinase assay kit according to the manufacturer's instructions.[10]

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Conclusion and Future Directions

The choice between N1 and N2 substitution on the indazole scaffold is a critical decision in the design of novel bioactive molecules. As this guide has demonstrated, this seemingly minor structural alteration can have a profound impact on biological activity, with examples spanning oncology, anti-inflammatory, and antimicrobial research.

While a significant body of work exists for N1-substituted indazoles, particularly in the realm of kinase inhibitors, the therapeutic potential of N2-substituted analogs remains a comparatively underexplored area. Future research should focus on the systematic synthesis and parallel evaluation of N1 and N2 isomer pairs to provide a clearer understanding of their comparative pharmacology. Such studies will not only expand our knowledge of the structure-activity relationships of this important scaffold but also pave the way for the development of next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Castanedo, G. M., et al. (2011). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. ACS Medicinal Chemistry Letters, 2(12), 918-922.
  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6534.
  • Bethanamudi, P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. E-Journal of Chemistry, 9(4), 1676-1682.
  • El-Faham, A., et al. (2023).
  • Tse, E., et al. (1996). The anti-inflammatory activity of N-substituted indazolones in mice. Archiv der Pharmazie, 329(1), 35-40.
  • Farooqui, M., et al. (2010). Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives. International Journal of PharmTech Research, 2(2), 1141-1147.
  • Tozkoparan, B., et al. (2000). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 50(11), 1045-1050.
  • Kelly, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26863-26875.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 22(8), 1629-1634.
  • Feng, Y., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(15), 4292-4297.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Synthesis, 54(14), 3215-3220.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. Retrieved from [Link]

  • Sridhar, C., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(11), FF01-FF04.
  • Sahu, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1735-1753.
  • Shirley, D. J., et al. (2021). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases, 7(11), 3149-3160.
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Comparative

A Comparative Guide to the Cross-Validation of NMR Assignments for Complex Indazole Derivatives

For researchers in medicinal chemistry and drug development, the indazole scaffold is a cornerstone of innovation. Its prevalence in pharmacologically active agents necessitates unambiguous structural characterization. H...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the indazole scaffold is a cornerstone of innovation. Its prevalence in pharmacologically active agents necessitates unambiguous structural characterization. However, the unique electronic properties of the indazole ring system—including annular tautomerism, the influence of two distinct nitrogen atoms, and often-congested aromatic regions—present significant challenges to nuclear magnetic resonance (NMR) based structure elucidation.

This guide provides an in-depth comparison of methodologies for the robust cross-validation of NMR assignments for complex indazole derivatives. We move beyond a simple recitation of techniques to explain the causality behind experimental choices, ensuring a self-validating workflow from initial spectra to the final, confirmed structure.

Pillar 1: The Foundational Framework via 2D NMR Correlation

The initial assignment of ¹H and ¹³C NMR spectra is the bedrock of structure elucidation. While 1D spectra provide the initial inventory of signals, a suite of 2D experiments is required to piece together the molecular puzzle. The synergy between these experiments provides the first layer of internal validation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the primary tool for identifying proton spin systems by revealing scalar couplings between adjacent protons (typically over 2-3 bonds). For an indazole derivative, COSY is indispensable for tracing the connectivity of protons on the fused benzene ring and any aliphatic side chains.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is the definitive method for assigning carbons that bear protons. Its high sensitivity and resolution are critical for resolving signals in crowded spectral regions.[1][2]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for complex scaffolds like indazoles. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is essential for connecting molecular fragments across non-protonated (quaternary) carbons and heteroatoms, such as the indazole nitrogens.[3][4] For instance, observing a correlation from the H3 proton to the C7a carbon can definitively establish a key part of the bicyclic core.

The logic here is self-validating: the bonding network established through the short-range COSY and HSQC correlations must be perfectly consistent with the long-range connections observed in the HMBC spectrum. Any discrepancy signals an error in the initial hypothesis.

G cluster_1d 1D NMR cluster_2d 2D NMR Correlation cluster_validation Validated Fragments H1_NMR ¹H NMR (Proton Inventory) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct H-C Links) H1_NMR->HSQC HMBC HMBC (Long-Range H-C Links) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Inventory) C13_NMR->HSQC C13_NMR->HMBC Structure Initial Structure Hypothesis COSY->Structure Builds Spin Systems HSQC->Structure Assigns C-H Pairs HMBC->Structure Connects Fragments

Caption: Initial NMR assignment workflow using 1D and 2D techniques.

Pillar 2: Spatial & Conformational Validation with NOE Experiments

Once a 2D bonding framework is established, the next critical step is to validate the proposed structure in three-dimensional space. This is achieved through Nuclear Overhauser Effect (NOE) experiments, which detect protons that are close in space (<5 Å), regardless of their through-bond connectivity.[5] This provides an independent dataset to confirm or refute the proposed assignment.

Comparison: NOESY vs. ROESY
FeatureNOESY (Nuclear Overhauser Effect Spectroscopy) ROESY (Rotating-frame Overhauser Effect Spectroscopy) Application Insight for Indazoles
Mechanism Detects NOE via longitudinal relaxation.Detects NOE via transverse relaxation in a "spin-locked" field.[5][6]The underlying physics differs, leading to important practical consequences.
Molecular Size Ideal for small (<600 Da) and large (>1200 Da) molecules. For intermediate sizes, the NOE can be zero or very weak.[5]Works for all molecular sizes. It is the method of choice for intermediate-sized molecules where NOESY fails.[6][7]Many complex indazole derivatives fall into the intermediate molecular weight range (700-1200 Da), making ROESY the more reliable experiment.[5]
Artifacts Prone to "spin diffusion" in large molecules, where a secondary NOE can give misleading correlations.Less susceptible to spin diffusion, but can show TOCSY artifacts (through-bond correlations) which can be mistaken for NOEs.[5]For indazoles, which are typically small to medium-sized, spin diffusion is less of a concern. However, being aware of potential TOCSY artifacts in ROESY is crucial.
Cross-Peak Phase Positive for small molecules, negative for large molecules (relative to the diagonal).Always positive relative to the diagonal.[6]This phase difference is a key diagnostic. A ROESY experiment avoids the ambiguity of a near-zero NOE signal.

Expert Recommendation: For a novel indazole derivative with a molecular weight between 700 and 1200 Da, a ROESY experiment is the superior choice to avoid the possibility of missing key correlations due to the NOE signal approaching zero.[5][7] The through-space correlations observed must be consistent with the 3D conformation of the structure derived from the through-bond experiments. For example, a strong NOE/ROE between a proton on the indazole ring and a proton on a bulky substituent provides powerful evidence for a specific rotational conformation.

Pillar 3: The Definitive Tie-Breaker: Computational Cross-Validation

The ultimate validation comes from an entirely independent method: comparing the experimental NMR data to quantum mechanically calculated values. This approach can resolve ambiguities that are intractable by experimental means alone.

Methodology: DFT-GIAO Chemical Shift Prediction

The state-of-the-art method involves using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach to predict ¹H and ¹³C chemical shifts.[8][9] The GIAO method provides highly accurate predictions of the magnetic shielding around each nucleus, which can be converted into chemical shifts.[10][11]

The workflow is as follows:

  • Generate a 3D conformational model of the proposed indazole structure.

  • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[11]

  • Using the optimized geometry, perform an NMR shielding calculation using the GIAO method.

  • Calculate the final chemical shifts by referencing the computed shielding tensors to a calculated reference standard (e.g., TMS).

  • Compare the calculated shifts to the experimental values. A low Mean Absolute Error (MAE) between the two datasets provides strong confidence in the assignment.[11]

Quantitative Comparison: Experimental vs. Calculated Data

For a hypothetical complex indazole, the comparison might look like this:

AtomExperimental δ (ppm)Calculated δ (ppm)Δδ (ppm)
¹³C
C3134.8135.2-0.4
C3a121.1120.7+0.4
C4127.5127.9-0.4
C5121.3121.1+0.2
C6129.8130.5-0.7
C7110.2110.9-0.7
C7a140.5140.1+0.4
¹H
H38.118.15-0.04
H47.807.84-0.04
H57.217.25-0.04
H67.457.42+0.03
H77.557.59-0.04

An excellent correlation, as shown above, provides powerful, independent validation of the structure.

Advanced Validation: The DP4+ Probability Analysis

When dealing with regio- or stereoisomers, simple comparison of chemical shifts may be insufficient. The DP4+ analysis is a statistical method that leverages the accuracy of DFT-GIAO calculations to determine the most likely structure among a set of possibilities.[12][13] It calculates a probability score for each candidate isomer based on how well its calculated ¹H and ¹³C NMR data match the experimental values.[14] A DP4+ probability of >99% for one isomer is considered a definitive assignment.[13][15]

The Unified Cross-Validation Workflow

True confidence in a complex structure is achieved when all methods converge. The workflow below illustrates how experimental and computational data streams are integrated into a self-validating system.

G NMR_Exp 1. Experimental NMR (1D, COSY, HSQC, HMBC) Bond_Framework Proposed Bonding Framework NMR_Exp->Bond_Framework Shift_Compare Chemical Shift Comparison (MAE) NMR_Exp->Shift_Compare Experimental Data DP4_Analysis DP4+ Probability Analysis NMR_Exp->DP4_Analysis Experimental Data NOE_Exp 2. Through-Space NMR (NOESY/ROESY) Spatial_Check Spatial Proximity Check NOE_Exp->Spatial_Check Experimental Data DFT_Calc 3. Computational Chemistry (DFT Geometry Optimization) GIAO_Calc 4. NMR Prediction (DFT-GIAO Calculation) DFT_Calc->GIAO_Calc GIAO_Calc->Shift_Compare Calculated Data GIAO_Calc->DP4_Analysis Calculated Data for all Isomers Bond_Framework->Spatial_Check Hypothesis Final_Structure Final Validated Structure Spatial_Check->Final_Structure Consistent Shift_Compare->Final_Structure Low Error DP4_Analysis->Final_Structure >99% Prob.

Caption: A unified workflow for NMR assignment cross-validation.

Experimental Protocols

Protocol: Acquiring a High-Quality HMBC Spectrum
  • Sample Preparation: Prepare a solution of the indazole derivative (5-15 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a depth of 4 cm in a 5 mm NMR tube. Ensure the solution is homogeneous and free of particulate matter.

  • Spectrometer Setup: Lock and shim the spectrometer on the deuterium signal of the solvent. Obtain a standard ¹H spectrum and accurately reference it.

  • Parameter Optimization:

    • Pulse Program: Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • ¹³C Spectral Width (sw): Set to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • ¹H Spectral Width (sw1): Set to cover all proton signals.

    • Long-Range Coupling Constant (cnst2): This is the most critical parameter. Set the value for the expected long-range J-coupling, typically optimized for 8 Hz. This value dictates the evolution delay for multiple-bond correlations.

    • Number of Scans (ns): Set to a multiple of 8 or 16 for phase cycling. A minimum of 8 scans is typical.

    • Relaxation Delay (d1): Set to 1.5 - 2.0 seconds to allow for sufficient relaxation.

  • Acquisition: Start the 2D acquisition. Experiment time will vary based on concentration and the number of scans but typically ranges from 30 minutes to several hours.

  • Data Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Carefully phase the spectrum in both dimensions.

    • Calibrate the axes using the known chemical shifts from the 1D spectra.

Conclusion

The structural assignment of complex indazole derivatives should not be considered complete without rigorous, multi-faceted cross-validation. Relying on a single method is insufficient and risks misinterpretation. By integrating through-bond (COSY, HSQC, HMBC), through-space (NOESY/ROESY), and in silico (DFT-GIAO, DP4+) techniques, researchers can create a self-validating loop of evidence. This integrated approach, where each method's results must be consistent with the others, provides the highest possible confidence in the final assigned structure, a critical requirement for advancing drug discovery and development programs.

References

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Validation

The Cutting Edge of Cancer Therapy: A Comparative Guide to the Anticancer Activity of Indazole-Based Compounds

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs and numerous clinical candidates.[1][2] Its versatility allows for the develop...

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs and numerous clinical candidates.[1][2] Its versatility allows for the development of compounds with diverse mechanisms of action, from potent kinase inhibition to the induction of apoptosis. This guide provides an in-depth comparison of the anticancer activity of different classes of indazole-based compounds, supported by experimental data and detailed protocols to aid researchers in their quest for novel cancer therapeutics.

The Significance of the Indazole Moiety in Oncology

The indazole core, a bicyclic aromatic heterocycle, serves as a versatile pharmacophore that can be readily functionalized to achieve high-affinity binding to various biological targets.[3] Marketed drugs such as Axitinib (a VEGFR inhibitor), Pazopanib (a multi-kinase inhibitor), and Lonidamine (a glycolysis inhibitor) underscore the clinical success of this scaffold.[2][4][5] The ongoing exploration of novel indazole derivatives continues to yield promising candidates with improved potency and selectivity against a wide array of cancer types.

I. Indazole-Based Tyrosine Kinase Inhibitors: Precision Targeting of Cancer Growth Signals

Tyrosine kinases are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. Indazole-based compounds have been extensively developed as potent tyrosine kinase inhibitors.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs play a pivotal role in tumor angiogenesis. Axitinib and Pazopanib are notable examples of indazole-containing VEGFR inhibitors.

A recent study by Elsayed et al. reported a series of indazole–pyrimidine-based derivatives as VEGFR-2 inhibitors.[6] The structure-activity relationship (SAR) revealed that the presence of hydrogen bond-forming groups, such as amide and sulfonamide, at the 2-position of the pyrimidine ring resulted in enhanced activity compared to pazopanib.[6]

Comparative Anticancer Activity of Indazole-Based VEGFR-2 Inhibitors

CompoundSubstitution on Pyrimidine RingIC50 (nM) against VEGFR-2Reference
Pazopanib-30[6]
13f Amide114[6]
13g Amide57.9[6]
13i Sulfonamide34.5[6]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors

FGFR signaling is implicated in various cancers, making it an attractive therapeutic target. A series of 1H-indazol-3-amine derivatives have been reported as potent inhibitors of FGFR1 and FGFR2.[6]

Comparative Anticancer Activity of Indazole-Based FGFR Inhibitors

CompoundSubstitutionFGFR1 IC50 (nM)FGFR2 IC50 (nM)Cancer Cell Line (IC50, nM)Reference
27a 6-fluoro< 4.12.0KG-1 (25.3), SNU-16 (77.4)[6]
33k meta-methoxy on phenyl15-SNU-16 (642.1)[6]
33m ortho-halogen on phenyl2.9--[6]
33n meta-halogen on phenyl5.5--[6]
33o meta-halogen on phenyl9.6--[6]
Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). Indazole-based compounds have shown promise as EGFR inhibitors. A novel series of indazole derivatives demonstrated potent inhibitory activity against wild-type and mutant EGFR.[7]

Comparative Anticancer Activity of Indazole-Based EGFR Inhibitors

CompoundEGFR TypeIC50 (µM)Reference
Compound VIII L858R0.50[7]
L858R/T790M0.07[7]
Wild-type1.70[7]
Bcr-Abl Inhibitors

The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). Wang et al. developed 1H-indazol-3-amine derivatives as potent Bcr-Abl inhibitors, including against the T315I mutant which confers resistance to imatinib.[8]

Comparative Anticancer Activity of Indazole-Based Bcr-Abl Inhibitors

CompoundBcr-Abl WT IC50 (µM)Bcr-Abl T315I IC50 (µM)K562 cells IC50 (µM)Reference
Imatinib---[8]
89 0.0140.456.50[8]
Signaling Pathway of Indazole-Based Tyrosine Kinase Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (VEGFR, FGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Cell Proliferation, Survival,\nAngiogenesis Cell Proliferation, Survival, Angiogenesis TF->Cell Proliferation, Survival,\nAngiogenesis Indazole Indazole-Based Tyrosine Kinase Inhibitor Indazole->RTK Inhibition

Caption: Indazole-based tyrosine kinase inhibitors block receptor signaling pathways.

II. Indazole Derivatives as Inducers of Apoptosis

Inducing programmed cell death, or apoptosis, is a key strategy in cancer therapy. Several indazole-based compounds have demonstrated potent pro-apoptotic activity.

A study by Wei et al. reported the synthesis and evaluation of a series of indazole derivatives, with compound 2f emerging as a potent inducer of apoptosis in the 4T1 breast cancer cell line.[9] Treatment with 2f led to the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2.[9]

Antiproliferative Activity of Indazole Derivative 2f [9]

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer>10
4T1Mouse Breast Cancer0.23
HepG2Hepatocellular Carcinoma0.80
MCF-7Breast Cancer0.34
HCT116Colorectal Cancer4.89

Another study by Frejat et al. identified several indazole derivatives (6f, 6i, 6j, 6s, and 6n ) as potent antiproliferative agents that induce apoptosis through the intrinsic pathway.[7]

Antiproliferative Activity of Apoptosis-Inducing Indazole Derivatives [7]

CompoundAverage GI50 (µM) across 4 cell lines
6f 0.77
6i 0.86
6j 1.05
6s 1.05
6n 1.07
Doxorubicin1.10
Apoptosis Induction Pathway

G cluster_mito Mitochondrion Indazole Apoptosis-Inducing Indazole Compound Bax Bax Indazole->Bax Activation Bcl2 Bcl-2 Indazole->Bcl2 Inhibition CytC Cytochrome c Bax->CytC Release Bcl2->CytC Inhibits Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mechanism of apoptosis induction by indazole-based compounds.

III. Indazole-Based Cell Cycle Inhibitors

Targeting the cell cycle is a well-established anticancer strategy. Indazole derivatives have been developed as inhibitors of key cell cycle regulators, such as Aurora kinases.

A series of 3-(pyrrolopyridin-2-yl)indazole derivatives were synthesized and evaluated as Aurora kinase A inhibitors.[6] Compounds 55a and 55b demonstrated remarkable activity against a panel of cancer cell lines.[6]

Anticancer Activity of Indazole-Based Aurora Kinase Inhibitors [6]

CompoundSMMC-7721 (Hepatocarcinoma) IC50 (µM)HCT116 (Colorectal) IC50 (µM)A549 (Lung) IC50 (µM)HL60 (Leukemia) IC50 (µM)
55a 0.0083 - 1.430.0083 - 1.430.0083 - 1.430.0083 - 1.43
55b 0.0083 - 1.430.0083 - 1.430.0083 - 1.430.0083 - 1.43
Cell Cycle Regulation Pathway

G Indazole Indazole-Based Aurora Kinase Inhibitor AuroraA Aurora Kinase A Indazole->AuroraA Inhibition M M Phase AuroraA->M Promotes M-phase entry G2 G2 Phase G2->M G1 G1 Phase M->G1 S S Phase G1->S S->G2

Caption: Indazole derivatives can inhibit cell cycle progression by targeting Aurora kinases.

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the indazole compounds for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cancer cells with the indazole compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Conclusion and Future Perspectives

Indazole-based compounds represent a highly successful and continually evolving class of anticancer agents. Their structural versatility allows for the fine-tuning of their pharmacological properties to target a wide range of cancer-related pathways with high potency and selectivity. The compounds highlighted in this guide demonstrate the immense potential of the indazole scaffold in the development of novel cancer therapeutics. Future research will likely focus on the development of next-generation indazole derivatives with improved pharmacokinetic profiles, reduced off-target effects, and the ability to overcome drug resistance.

References

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Comparative

A Comparative Guide to the Assessment of Metabolic Stability for Indazole-Derived Drug Candidates

Introduction: The Indazole Scaffold and the Imperative of Metabolic Stability The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its uni...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative of Metabolic Stability

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into numerous clinically successful drugs, including the anti-cancer agent Axitinib and the antiemetic Granisetron.[3] Indazole is often employed as a bioisostere for scaffolds like indole or phenol, potentially offering advantages such as improved target affinity and reduced susceptibility to metabolic breakdown.[1]

However, no drug candidate, regardless of its on-target potency, can succeed without a favorable pharmacokinetic profile. A critical determinant of this profile is metabolic stability—the compound's susceptibility to biotransformation by drug-metabolizing enzymes.[4][5] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those metabolized too slowly can accumulate and cause toxicity.[4] Therefore, a rigorous and early assessment of metabolic stability is not just a regulatory requirement but a cornerstone of efficient drug discovery, allowing for the selection and optimization of candidates with promising in-vivo performance.[5][6]

This guide provides a comparative analysis of the most crucial in vitro assays for evaluating the metabolic stability of indazole-derived drug candidates. We will delve into the mechanistic basis of each experimental choice, present detailed, self-validating protocols, and discuss the interpretation of the resulting data, empowering research teams to make informed decisions in their lead optimization campaigns.

Core Principles of In Vitro Metabolic Assessment

The primary goal of in vitro metabolic stability assays is to measure the rate at which a parent compound is eliminated over time when incubated with a preparation of drug-metabolizing enzymes.[7][8] This rate is used to calculate key pharmacokinetic parameters, most notably the intrinsic clearance (CLint), which represents the theoretical maximum clearance capacity of the liver, independent of blood flow.[4][9][10] The liver is the body's primary site of drug metabolism, and these assays typically utilize liver-derived biological matrices.[8][11]

The two most fundamental and widely adopted systems for this purpose are Liver Microsomes and Hepatocytes . The choice between them is a strategic one, dictated by the stage of the discovery program and the specific questions being asked.

Comparison of Key In Vitro Models: Microsomes vs. Hepatocytes

FeatureLiver MicrosomesCryopreserved Hepatocytes
System Complexity Subcellular fraction (endoplasmic reticulum)Intact, whole cells
Enzymes Present Primarily Phase I (CYPs, FMOs) and some Phase II (UGTs).[7][12]Full complement of Phase I and Phase II enzymes.[7][13][14]
Cofactors Must be added externally (e.g., NADPH, UDPGA).[12][15]Endogenously present and regenerated.[13]
Cellular Processes No membrane transport; direct enzyme access.Accounts for cell permeability and transport.[13]
Predictive Power Good for predicting CYP-mediated clearance.Considered the "gold standard" for predicting overall hepatic clearance.[10]
Throughput High; suitable for screening large compound sets.[16]Moderate; more complex assay setup.
Cost Relatively low.[10][16]Higher.
Primary Use Case Early-stage lead optimization; rank-ordering compounds.Later-stage optimization; obtaining more accurate CLint for in vivo extrapolation.

Method 1: The Liver Microsomal Stability Assay

The liver microsomal stability assay is the workhorse of early drug discovery for assessing metabolic liability.[7][9] Microsomes are vesicles formed from the endoplasmic reticulum of liver cells, which are rich in cytochrome P450 (CYP) enzymes—the primary drivers of Phase I oxidative metabolism for a vast majority of drugs.[12][17]

Causality of Experimental Design: This assay is designed to specifically probe a compound's susceptibility to oxidative metabolism. By providing an external supply of the essential cofactor NADPH (nicotinamide adenine dinucleotide phosphate), we initiate the catalytic cycle of the CYP enzymes.[12][18] The disappearance of the parent compound is then monitored over time. A parallel incubation is run without NADPH to serve as a crucial negative control; any compound loss in this group points to chemical instability or degradation by non-NADPH-dependent enzymes, not oxidative metabolism.[12][19]

Workflow for Microsomal Stability Assessment

Caption: General workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol: Microsomal Stability
  • Preparation of Reagents:

    • Test Compound (TC): Prepare a 10 mM stock solution in DMSO. From this, create a 100 µM working solution in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[9]

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from cryopreserved stock) on ice. Dilute to a working concentration of 2 mg/mL in 100 mM phosphate buffer.[9] The final protein concentration in the incubation will typically be 0.5-1.0 mg/mL.[12]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[9] This system ensures a constant supply of NADPH throughout the incubation.

    • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis. The IS helps control for variations in sample processing and instrument response.

  • Incubation Procedure:

    • In a 96-well plate, combine the microsomal solution and the test compound working solution. Include positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance) and a vehicle control.

    • For the negative control condition, substitute the NADPH-regenerating system with a phosphate buffer.[9]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[15]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control). The time of addition is T=0 .[16]

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a larger volume (e.g., 3-5 volumes) of the ice-cold quenching solution to the appropriate wells.[9][15]

  • Sample Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.[9]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the test compound in each sample using a validated LC-MS/MS method.[18][20] LC-MS/MS provides the necessary sensitivity and selectivity to accurately measure the parent drug in a complex biological matrix.[20][21][22]

Method 2: The Hepatocyte Stability Assay

For a more physiologically relevant assessment, the hepatocyte stability assay is the preferred method.[7] Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) along with their necessary cofactors in a natural cellular environment.[11][13][14] Crucially, this model also accounts for the compound's ability to permeate the cell membrane to reach the enzymes, providing a more holistic view of hepatic clearance.[13]

Causality of Experimental Design: The use of whole cells mimics the in vivo situation more closely.[7] The assay measures the disappearance of a compound from a suspension of viable hepatocytes. Because the cells are intact and metabolically active, there is no need to add external cofactors. The self-validating aspect of this protocol involves using heat-inactivated hepatocytes as a negative control to distinguish between enzymatic metabolism and other processes like non-specific binding or chemical degradation.[6][23]

Workflow for Hepatocyte Stability Assessment

Caption: General workflow for the in vitro hepatocyte stability assay.

Detailed Experimental Protocol: Hepatocyte Stability
  • Preparation of Reagents:

    • Hepatocytes: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium (e.g., Williams' Medium E).[23][24] Perform a cell count and assess viability (e.g., via Trypan Blue exclusion); viability should be >80%. Dilute the cell suspension to the desired final density (e.g., 0.5-1.0 million viable cells/mL).[6][23]

    • Test Compound (TC): Prepare a working solution of the test compound at 2x the final concentration in the incubation medium. The final DMSO concentration should be kept low (<0.5%) to avoid cytotoxicity.[25]

    • Negative Control: Prepare heat-inactivated hepatocytes by boiling a portion of the cell suspension for 5 minutes.[6]

    • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard.

  • Incubation Procedure:

    • In a non-coated plate, add equal volumes of the hepatocyte suspension and the 2x test compound working solution to initiate the reaction (T=0 ).[6][11] Also, set up incubations with positive controls (e.g., Diclofenac, Midazolam) and the heat-inactivated hepatocytes.[11]

    • Place the plate in a humidified CO2 incubator at 37°C, often on an orbital shaker to keep the cells in suspension.[23]

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each well and immediately add it to the quenching solution to stop all enzymatic activity.[11][23]

  • Sample Analysis:

    • Vortex the quenched samples and centrifuge to pellet cell debris and precipitated proteins.[11]

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[11][13]

Data Analysis and Interpretation

For both assays, the concentration of the test compound remaining at each time point is expressed as a percentage of the concentration at T=0.

  • Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).[9]

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Intrinsic Clearance (CLint): This value is calculated from the half-life and the specific assay conditions. It is typically expressed in units of µL/min/mg microsomal protein or µL/min/10^6 hepatocytes.[25][26]

    • For Microsomes: CLint = (0.693 / t½) * (mL incubation / mg microsomes)

    • For Hepatocytes: CLint = (0.693 / t½) * (mL incubation / 10^6 cells)

These CLint values allow for direct, quantitative comparison of metabolic stability across different compounds and can be used in more complex models to predict in vivo hepatic clearance.[7][26]

Example Data Interpretation t½ (min) CLint (µL/min/10^6 cells) Interpretation
Compound A (Indazole) 2555.4High metabolic instability; likely to be rapidly cleared in vivo.
Compound B (Indazole) >120<11.5High metabolic stability; likely to have low hepatic clearance.
Verapamil (Control) 1877.0Assay system is metabolically active for high-clearance compounds.
Warfarin (Control) >120<11.5Assay system correctly identifies low-clearance compounds.

Metabolic Liabilities of the Indazole Scaffold

While generally robust, the indazole ring and its substituents are susceptible to specific metabolic transformations. Understanding these pathways is crucial for rational drug design to block metabolic "hotspots." Studies have shown that common biotransformations for indazole-containing compounds include:

  • Hydroxylation: Addition of a hydroxyl group, often on the benzene ring portion of the scaffold or on alkyl substituents.[27][28]

  • N-Dealkylation: Removal of alkyl groups attached to the indazole nitrogens or other parts of the molecule.[27]

  • Ester Hydrolysis: If an ester moiety is present, it is often a primary site of metabolism.[28]

  • Glucuronidation (Phase II): Hydroxylated metabolites can be further conjugated with glucuronic acid, a reaction well-captured in hepatocyte assays.[27]

  • N-deindazolation: In some specific structural contexts (e.g., a piperazinyl indazole motif), a P450-mediated cleavage of the indazole ring itself has been observed, which can lead to the formation of reactive or mutagenic metabolites.[29]

Potential Metabolic Pathways for an Indazole Core

Caption: Common metabolic pathways for indazole-derived drug candidates.

Conclusion

The assessment of metabolic stability is a non-negotiable step in the development of indazole-derived drug candidates. The choice between liver microsomes and hepatocytes provides a tiered approach to this evaluation. Microsomal assays offer a rapid, cost-effective method for initial screening and rank-ordering based on Phase I oxidative metabolism. Hepatocyte assays provide a more comprehensive and physiologically relevant "gold standard" evaluation, incorporating Phase I and II metabolism as well as cellular uptake. By employing these assays with robust, self-validating protocols and correctly interpreting the resulting clearance data, drug development teams can effectively identify and optimize candidates with a higher probability of in vivo success. This strategic, data-driven approach is essential for navigating the complex path from a promising chemical scaffold to a safe and effective therapeutic agent.

References

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  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. (n.d.). Creative Diagnostics. Retrieved from [Link]

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  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved from [Link]

  • Liquid chromatography–mass spectrometry in drug metabolism studies. (n.d.). OuluREPO. Retrieved from [Link]

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  • Investigation of indazole unbinding pathways in CYP2E1 by molecular dynamics simulations. (n.d.). PubMed. Retrieved from [Link]

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  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023, April 18). PMC - PubMed Central. Retrieved from [Link]

  • In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need?. (2019, November 24). BioIVT. Retrieved from [Link]

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Validation

A Comparative Efficacy Analysis of Indazole-Based Kinase Inhibitors and Existing Therapeutics

A Technical Guide for Researchers and Drug Development Professionals In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a privileged structure, giving rise to potent kinase inhibitors that...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a privileged structure, giving rise to potent kinase inhibitors that have demonstrated significant clinical efficacy. This guide provides an in-depth, objective comparison of two prominent indazole-based inhibitors, pazopanib and axitinib, with other established multi-kinase inhibitors, primarily focusing on their application in renal cell carcinoma (RCC) and other solid tumors. We will delve into their mechanisms of action, comparative in vitro potency, and pivotal clinical trial data, supported by detailed experimental methodologies to provide a comprehensive resource for the scientific community.

Introduction: The Rise of Indazole-Based Kinase Inhibitors

The inhibition of protein kinases has become a cornerstone of modern oncology. Kinases, being central regulators of cellular signaling pathways, are frequently dysregulated in cancer, driving tumor growth, proliferation, and angiogenesis. The indazole core, a bicyclic aromatic heterocycle, has proven to be an excellent pharmacophore for designing ATP-competitive kinase inhibitors. Its unique structural features allow for specific interactions within the ATP-binding pocket of various kinases, leading to potent and, in some cases, selective inhibition.

Pazopanib and axitinib are two FDA-approved drugs that feature the indazole moiety and have become standard-of-care in certain malignancies. Their primary mechanism of action involves the inhibition of key receptor tyrosine kinases (RTKs) implicated in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. This guide will compare their efficacy against other multi-kinase inhibitors that, while not all indazole-based, target similar pathways, such as sunitinib and sorafenib.

Mechanism of Action: Targeting Angiogenesis and Beyond

The anti-tumor activity of these inhibitors stems from their ability to block the signaling of multiple RTKs. The primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Stem Cell Factor Receptor (c-Kit).

Key Signaling Pathways

The binding of growth factors like VEGF and PDGF to their respective receptors triggers a cascade of intracellular signaling events, primarily through the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, ultimately leading to endothelial cell proliferation, migration, and survival, as well as tumor cell growth.

Below are simplified diagrams of the key signaling pathways targeted by these inhibitors.

VEGFR_Signaling cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS VEGF VEGF VEGF->VEGFR Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Axitinib Axitinib Axitinib->VEGFR Inhibits Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sorafenib Sorafenib Sorafenib->VEGFR Inhibits

Figure 1: Simplified VEGFR Signaling Pathway and Points of Inhibition.

PDGFR_Signaling cluster_membrane Cell Membrane PDGFR PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PDGF PDGF PDGF->PDGFR AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration ERK->Proliferation AKT->Proliferation Pazopanib Pazopanib Pazopanib->PDGFR Inhibits Axitinib Axitinib Axitinib->PDGFR Inhibits Sunitinib Sunitinib Sunitinib->PDGFR Inhibits Sorafenib Sorafenib Sorafenib->PDGFR Inhibits

Figure 2: Simplified PDGFR Signaling Pathway and Points of Inhibition.

cKit_Signaling cluster_membrane Cell Membrane cKit c-Kit PI3K PI3K cKit->PI3K RAS RAS cKit->RAS STAT3 STAT3 cKit->STAT3 SCF SCF SCF->cKit AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT->Proliferation STAT3->Proliferation Pazopanib Pazopanib Pazopanib->cKit Inhibits Sunitinib Sunitinib Sunitinib->cKit Inhibits Axitinib Axitinib Axitinib->cKit Inhibits

Figure 3: Simplified c-Kit Signaling Pathway and Points of Inhibition.

In Vitro Efficacy: A Head-to-Head Kinase Inhibition Profile

The potency and selectivity of these inhibitors against their target kinases are critical determinants of their efficacy and potential side-effect profiles. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%.

Comparative Kinase Inhibition (IC50, nM)
Kinase TargetPazopanibAxitinibSunitinibSorafenib
VEGFR1 10[1]0.1[2][]2[4]15[4]
VEGFR2 30[1]0.2[2][]80[5][6]90[7][8]
VEGFR3 47[1]0.1-0.3[2][]20[7]-
PDGFRα 71[1]-2[6]-
PDGFRβ 84[1]1.6[2]2[5][6]57[7][8]
c-Kit 74[1]1.7[9]68[7]68[8]
FGFR1 140[10]---
FGFR3 130[11]---
c-Fms (CSF1R) 146[10]---
Raf-1 ---6[7][8]
B-Raf ---22[7][8]
B-Raf (V600E) ---38[8]
FLT3 >1000[12]-50[13]58[7][8]
RET --43[7]-

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are compiled from multiple sources for comparative purposes.

From this data, it is evident that axitinib is a more potent and selective inhibitor of VEGFRs compared to pazopanib, sunitinib, and sorafenib.[][14] Pazopanib, while still potent against VEGFRs, exhibits a broader spectrum of activity, also targeting c-Kit and PDGFRs with high affinity.[1] Sunitinib and sorafenib are also multi-targeted inhibitors, with sorafenib uniquely inhibiting the Raf kinases.[7][8]

Experimental Methodologies for In Vitro Efficacy Assessment

To ensure the reproducibility and validity of in vitro efficacy data, standardized and well-controlled experimental protocols are essential. The following sections detail the methodologies for key assays used to characterize these kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Inhibition_Workflow start Start prepare Prepare Reagents: - Kinase - Substrate (e.g., peptide) - ATP - Test Inhibitor start->prepare incubate Incubate Kinase and Inhibitor prepare->incubate add_atp Initiate Reaction: Add ATP/Substrate Mix incubate->add_atp reaction Kinase Reaction (Phosphorylation) add_atp->reaction stop Stop Reaction reaction->stop detect Detect Phosphorylation (e.g., Luminescence, Fluorescence, Radioactivity) stop->detect analyze Data Analysis: Calculate IC50 detect->analyze end End analyze->end

Figure 4: General Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific peptide substrate, ATP, and the test inhibitor at various concentrations.[15]

  • Plate Setup: In a 96- or 384-well plate, add the kinase and serially diluted inhibitor to the appropriate wells.[16] Include controls for 0% inhibition (kinase + substrate + ATP) and 100% inhibition (substrate + ATP, no kinase).

  • Pre-incubation: Incubate the kinase and inhibitor together for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.[16]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.[17]

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.[15]

  • Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:

    • Luminescence-based assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.[15]

    • Fluorescence-based assays: Use a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.

    • Radiometric assays: Utilize [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[18]

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Cell Proliferation Assay (MTT/MTS Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., renal cell carcinoma cell lines like 786-O or Caki-1) into a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

  • Drug Treatment: Treat the cells with a range of concentrations of the inhibitor for a specified duration (e.g., 48-72 hours).[20]

  • Addition of MTT/MTS Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well.[21][22]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[19] During this time, viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt into a colored formazan product.[12]

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[22]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Endothelial Tube Formation Assay

This assay evaluates the ability of an inhibitor to disrupt the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Step-by-Step Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel®) and allow it to solidify at 37°C.[23]

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the gel in the presence of various concentrations of the inhibitor.

  • Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.[23]

  • Visualization and Quantification: Visualize the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the area covered by the tubes.[24][25]

In Vivo Efficacy: Preclinical Xenograft Models

To assess the anti-tumor activity of these inhibitors in a more physiologically relevant context, in vivo studies using animal models are crucial. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used as they better recapitulate the heterogeneity and microenvironment of human tumors.[9][26]

Renal Cell Carcinoma Xenograft Model

Xenograft_Workflow start Start implant Implant Human RCC Cells (e.g., 786-O) or PDX tissue subcutaneously into immunodeficient mice start->implant tumor_growth Allow Tumors to Grow to a Palpable Size implant->tumor_growth randomize Randomize Mice into Treatment and Control Groups tumor_growth->randomize treat Administer Inhibitor or Vehicle (e.g., oral gavage) daily randomize->treat monitor Monitor Tumor Volume and Body Weight Regularly treat->monitor endpoint Continue Treatment until Predefined Endpoint (e.g., tumor size, study duration) monitor->endpoint analyze Analyze Tumor Growth Inhibition, and other relevant biomarkers endpoint->analyze end End analyze->end

Figure 5: General Workflow for a Xenograft Efficacy Study.

Step-by-Step Protocol:

  • Cell/Tissue Implantation: Subcutaneously inject a suspension of human RCC cells (e.g., 786-O) or implant a small fragment of patient-derived tumor tissue into the flank of immunodeficient mice (e.g., nude or SCID mice).[][10]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, pazopanib, axitinib). Administer the drugs, typically via oral gavage, at predetermined doses and schedules.

  • Efficacy Assessment: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: Continue the treatment until a predefined endpoint is reached (e.g., the tumors in the control group reach a certain size, or after a specific duration). At the end of the study, the tumors can be excised for further analysis, such as immunohistochemistry to assess microvessel density or Western blotting to confirm target inhibition.

Clinical Efficacy: Head-to-Head Trials in Renal Cell Carcinoma

The ultimate measure of a drug's efficacy is its performance in well-controlled clinical trials. For indazole-based inhibitors, two pivotal head-to-head trials in first-line metastatic renal cell carcinoma (mRCC) provide invaluable comparative data.

The COMPARZ Trial: Pazopanib vs. Sunitinib

This phase III, randomized, open-label trial directly compared the efficacy and safety of pazopanib and sunitinib in 1,110 patients with mRCC.[27]

  • Primary Endpoint (Progression-Free Survival - PFS): Pazopanib was found to be non-inferior to sunitinib. The median PFS was 8.4 months for pazopanib versus 9.5 months for sunitinib.[2]

  • Overall Survival (OS): There was no significant difference in OS between the two groups.[27]

  • Safety and Quality of Life: The safety profiles of the two drugs differed. Patients treated with sunitinib experienced higher rates of fatigue, hand-foot syndrome, and thrombocytopenia, while those on pazopanib had a higher incidence of elevated liver enzymes (ALT).[27] Quality-of-life assessments generally favored pazopanib.[21]

The AXIS Trial: Axitinib vs. Sorafenib (Second-Line)

This phase III trial compared axitinib with sorafenib in 723 patients with mRCC whose disease had progressed after one prior systemic therapy.[28]

  • Primary Endpoint (Progression-Free Survival - PFS): Axitinib demonstrated a statistically significant improvement in PFS compared to sorafenib. The median PFS was 6.7 months for axitinib versus 4.7 months for sorafenib.[29]

  • Overall Survival (OS): There was no statistically significant difference in OS between the two treatment arms.[28]

  • Safety: The most common grade 3 or higher adverse events were hypertension, diarrhea, and fatigue with axitinib, and hand-foot syndrome, hypertension, and diarrhea with sorafenib.[28]

Conclusion: A Guided Choice in Kinase Inhibition

This guide has provided a multi-faceted comparison of indazole-based kinase inhibitors, pazopanib and axitinib, with other established anti-angiogenic agents. The in vitro data highlights the high potency and selectivity of axitinib for VEGFRs, while pazopanib demonstrates a broader kinase inhibition profile. These molecular characteristics translate into distinct clinical profiles, as evidenced by the head-to-head clinical trials.

The choice between these agents in a clinical setting is often guided by a nuanced consideration of their efficacy, safety profiles, and patient-specific factors. For researchers and drug development professionals, the detailed experimental methodologies provided herein offer a framework for the preclinical evaluation of novel kinase inhibitors. The continued exploration of the indazole scaffold and the development of next-generation inhibitors hold the promise of further refining targeted therapies and improving outcomes for cancer patients.

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of Methyl 3-iodo-1H-indazole-5-carboxylate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 3-iodo-1H-indazole-5-carboxylate. As a halogenated heterocyclic compound, this substance requires specific handling...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 3-iodo-1H-indazole-5-carboxylate. As a halogenated heterocyclic compound, this substance requires specific handling procedures to mitigate risks to personnel and the environment. This document moves beyond a simple checklist, explaining the chemical principles that underpin these essential safety protocols.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. The primary source for this information is always the manufacturer-provided Safety Data Sheet (SDS). While an SDS for this specific compound may not be readily available, we can infer its likely hazard profile from its chemical structure and data on close analogs.

Methyl 3-iodo-1H-indazole-5-carboxylate is an iodinated organic compound. The presence of iodine classifies it as a halogenated organic , which is the single most important factor for its disposal.[1] Halogenated waste streams are managed separately from non-halogenated ones due to the specific requirements of their ultimate disposal, typically high-temperature incineration with subsequent scrubbing of acidic gases like hydrogen iodide.[2][3] Mixing these waste streams leads to regulatory non-compliance and can create hazardous chemical reactions.[4]

Based on data from structurally similar indazole derivatives, the following hazard profile should be assumed pending review of a specific SDS.[5][6]

Hazard Class Category Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[5][6][7]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation.[5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5][6]

Personal Protective Equipment (PPE): Strict adherence to PPE standards is the first line of defense. The following table outlines the minimum required PPE when handling methyl 3-iodo-1H-indazole-5-carboxylate and its associated waste.

Protection Type Specification Rationale
Hand Protection Nitrile gloves, inspected before use.Prevents skin contact and irritation.[5][6] Use proper glove removal technique to avoid contaminating skin.[6]
Eye Protection Safety glasses with side shields or goggles.[6]Protects against dust particles and potential splashes, preventing serious eye irritation.[7]
Skin/Body Protection Lab coat.Protects skin and personal clothing from contamination. Contaminated clothing must be removed and washed before re-use.[5]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[5][6]Mitigates the risk of inhaling dust, which can cause respiratory tract irritation.[5][6]

Part 2: Waste Segregation - A Decision-Based Workflow

Proper segregation is the cornerstone of safe chemical waste management.[8][9] All waste generated from handling methyl 3-iodo-1H-indazole-5-carboxylate must be treated as Hazardous Halogenated Waste . The following workflow illustrates the decision process for segregating different forms of waste.

WasteSegregation cluster_waste_type Identify Waste Form cluster_containers Select Appropriate Waste Container start Waste Generated from Methyl 3-iodo-1H-indazole-5-carboxylate pure_solid Unused or Expired Pure Chemical start->pure_solid contaminated_solid Contaminated Solids (Gloves, Wipes, Weigh Boats, Spill Debris) start->contaminated_solid liquid_solution Solutions Containing the Compound start->liquid_solution solid_waste_container Hazardous Waste: HALOGENATED SOLIDS pure_solid->solid_waste_container Dispose in original container or designated solid bin contaminated_solid->solid_waste_container liquid_waste_container Hazardous Waste: HALOGENATED LIQUIDS liquid_solution->liquid_waste_container final_disposal Arrange for Pickup by Institutional EHS or Licensed Contractor solid_waste_container->final_disposal liquid_waste_container->final_disposal

Caption: Waste Segregation Workflow for Methyl 3-iodo-1H-indazole-5-carboxylate.

Part 3: Step-by-Step Disposal Protocol

Follow these procedural steps to ensure safe handling and compliant disposal of all waste streams containing this compound.

Step 1: Container Selection and Preparation

  • Compatibility: Waste containers must be made of a material chemically compatible with the waste. For solid waste, high-density polyethylene (HDPE) containers with secure screw-top lids are appropriate.[8]

  • Integrity: Ensure the container is in good condition, free from cracks or damage, and has a leak-proof closure.[8]

  • Pure Chemical: Unused or expired methyl 3-iodo-1H-indazole-5-carboxylate can often be disposed of in its original, tightly sealed manufacturer's container.[10]

Step 2: Accurate and Compliant Labeling Proper labeling is a regulatory requirement and is critical for safety. The waste container must be labeled at the moment the first drop or particle of waste is added.[11] The label must include:

  • The words "Hazardous Waste" .[4]

  • The full, unabbreviated chemical name: "Methyl 3-iodo-1H-indazole-5-carboxylate Waste" . If other halogenated compounds are present, they must also be listed.[11]

  • Appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard).

  • The date when waste was first added to the container (accumulation start date).

  • Your name, laboratory, and contact information.

Step 3: Safe Accumulation and Storage

  • Location: Store waste containers at or near the point of generation, under the control of laboratory personnel.[8]

  • Closure: Keep waste containers securely closed at all times, except when actively adding waste.[11] This prevents the release of vapors and protects against spills.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.[8][10]

  • Segregation: Store halogenated waste containers separately from non-halogenated, acidic, basic, or reactive waste streams.[1][12]

Step 4: Final Disposal and Removal

  • Prohibited Actions: NEVER dispose of methyl 3-iodo-1H-indazole-5-carboxylate, or any materials contaminated with it, in the regular trash or down the sewer drain.[8][9] This is a serious regulatory violation and poses a significant environmental hazard.

  • Professional Collection: Once the container is approaching full (no more than 90% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

Part 4: Spill and Decontamination Procedures

In the event of an accidental spill, prompt and correct action is crucial.

For Small Spills (Solid Powder):

  • Alert Personnel: Notify others in the immediate area.

  • Control Access: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). DO NOT dry sweep, as this can create airborne dust.[13]

  • Collect: Carefully scoop the absorbed material and spilled powder into a designated waste container.

  • Package and Label: Place all cleanup materials, including contaminated gloves and wipes, into a hazardous waste bag or container. Seal it and label it as "Halogenated Solid Waste" with the chemical name.[11][14]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol, acetone) and paper towels, disposing of these as contaminated solid waste. Finally, wash the area with soap and water.

For Large Spills:

  • Evacuate the immediate area and alert all personnel.

  • If there is a risk of exposure or fire, activate the fire alarm.

  • Contact your institution's emergency response team or EHS immediately.[11]

By adhering to this guide, researchers can ensure the safe handling and proper disposal of methyl 3-iodo-1H-indazole-5-carboxylate, upholding the highest standards of laboratory safety, regulatory compliance, and environmental stewardship.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (n.d.). University of Canterbury.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (n.d.). Daniels Health.
  • Laboratory Waste Disposal Guidelines. (n.d.).
  • Laboratory Waste Guide 2025. (n.d.).
  • Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office.
  • Hazardous Waste Segregation. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Organic Solvents. (n.d.). Cornell EHS.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). U.S. Environmental Protection Agency.
  • Safety Data Sheet for 5-Methyl-1H-benzotriazole. (2025, November 7). Sigma-Aldrich.
  • Safety Data Sheet for 1-Methyl-1H-indazole-3-carboxylic acid. (2023, September 5). Fisher Scientific.
  • Safety Data Sheet for Indazole-3-carboxylic Acid. (n.d.). TCI Chemicals.
  • 3-iodo-1-methyl-1H-indazole-5-carboxylic acid. (n.d.). Chemsrc.
  • Safety Data Sheet. (2025, September 22). Sigma-Aldrich.
  • Safety Data Sheet for Methyl 1-methyl-1H-indazole-6-carboxylate. (2024, April 21). Angene Chemical.
  • MSDS of 3-iodo-1H-indazole-5-carboxylic acid. (n.d.).
  • Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

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Handling

A Comprehensive Guide to the Safe Handling of Methyl 3-iodo-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides ess...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, in-depth information on the proper handling and disposal of methyl 3-iodo-1H-indazole-5-carboxylate. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles for handling halogenated heterocyclic compounds.

While the toxicological properties of methyl 3-iodo-1H-indazole-5-carboxylate have not been exhaustively investigated, the available data on structurally similar compounds indicate that it should be handled with care. This guide is built upon a conservative approach, treating the compound as potentially harmful if swallowed, and as a skin, eye, and respiratory irritant.[1][2][3][4]

Hazard Identification and Risk Assessment

Methyl 3-iodo-1H-indazole-5-carboxylate is a halogenated organic compound. Compounds in this class can present several hazards:

  • Acute Toxicity: May be harmful if swallowed.[2][4]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][2][3][4]

  • Unknown Long-Term Effects: As the toxicological properties have not been fully investigated, there may be unknown chronic health effects.[1]

Therefore, a thorough risk assessment is mandatory before commencing any work. This should involve evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure.[6][7][8] The following table summarizes the recommended PPE for various laboratory operations involving methyl 3-iodo-1H-indazole-5-carboxylate.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[9][10]Nitrile gloves.[9]Laboratory coat.[9][10]Recommended to perform in a fume hood or ventilated enclosure. If not feasible, an N95 respirator should be considered.[9]
In Solution (e.g., reaction setup, workup) Chemical splash goggles.[10] A face shield should be worn over goggles if there is a significant splash risk.[4][10]Nitrile gloves.[9] For extended handling or with certain solvents, consider heavier-duty gloves or double-gloving.[7]Laboratory coat.[9][10] A chemically resistant apron is recommended for larger volumes.Work should be conducted in a certified chemical fume hood.[9]
Purification (e.g., chromatography) Chemical splash goggles and a face shield.[10]Nitrile gloves.[9] Check solvent compatibility for the specific chromatography solvents used.Laboratory coat.[9][10]All purification procedures should be performed in a chemical fume hood.[9]
Handling Waste Chemical splash goggles.[10]Nitrile gloves.[9]Laboratory coat.[9][10]Not generally required if waste is properly contained.

Operational and Disposal Plans

A clear, step-by-step plan is essential for safe handling and disposal. The following workflow is designed to guide you through the process.

cluster_prep Preparation and Handling cluster_cleanup Post-Procedure and Disposal prep 1. Pre-Use Inspection - Verify fume hood certification. - Inspect PPE for damage. weigh 2. Weighing - Perform in a fume hood or ventilated balance enclosure. - Use appropriate PPE. prep->weigh dissolve 3. Dissolution & Reaction - Add reagents slowly. - Maintain constant vigilance. weigh->dissolve decon 4. Decontamination - Clean workspace with appropriate solvent. - Dispose of cleaning materials as hazardous waste. dissolve->decon Procedure Complete waste_sep 5. Waste Segregation - Separate halogenated organic waste. - Do not mix with non-halogenated waste. decon->waste_sep disposal 6. Disposal - Place in a labeled, sealed container. - Follow institutional guidelines for hazardous waste pickup. waste_sep->disposal

Caption: Workflow for the safe handling and disposal of methyl 3-iodo-1H-indazole-5-carboxylate.

Step-by-Step Handling Procedures

3.1. Preparation and Weighing

  • Fume Hood Verification: Before starting, ensure the chemical fume hood has been certified within the last year.[9]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and solvent-resistant containers, inside the fume hood to minimize movement of the solid compound in open air.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses.[9]

  • Weighing: Carefully weigh the desired amount of methyl 3-iodo-1H-indazole-5-carboxylate in a tared container inside the fume hood or a ventilated balance enclosure. Avoid creating dust.

  • Immediate Containment: Securely cap the stock bottle and the container with the weighed compound immediately after weighing.

3.2. In-Reaction and Work-Up

  • PPE Upgrade: For handling solutions, upgrade to chemical splash goggles.[10] Consider a face shield for larger volumes or reactions with a higher splash potential.[10]

  • Controlled Environment: All manipulations, including dissolution, reagent addition, and reaction monitoring, must be performed in a chemical fume hood.[9]

  • Spill Preparedness: Have a spill kit readily available that is appropriate for the solvents being used.

3.3. Purification

  • Ventilation is Key: All purification techniques, such as column chromatography or recrystallization, must be conducted within a chemical fume hood to prevent inhalation of solvent vapors and any residual aerosolized compound.

  • Pressure Awareness: Be mindful of potential pressure build-up during chromatography and have appropriate safeguards in place.

Storage Requirements
  • Container: Keep the compound in a tightly sealed container to prevent exposure to moisture.[1]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1][5]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

Disposal Plan: A Critical Final Step

Improper disposal of halogenated organic compounds can cause significant environmental harm.[11] Never dispose of methyl 3-iodo-1H-indazole-5-carboxylate or its solutions down the drain.[9][11]

5.1. Waste Segregation

  • Halogenated Waste Stream: All waste containing methyl 3-iodo-1H-indazole-5-carboxylate, including reaction residues, contaminated solvents, and purification fractions, must be collected in a designated "Halogenated Organic Waste" container.[9]

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a separate, clearly labeled solid hazardous waste container.

5.2. Container Management

  • Labeling: The halogenated waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.

  • Sealing: Keep the waste container tightly sealed when not in use.

  • Secondary Containment: Store the waste container in a secondary container to prevent spills.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[12]

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's specific protocols.

References

  • Duke University. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]

  • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • BLD Pharmatech. (2013). MSDS of 3-Iodo-1H-indazole-5-carboxylic acid methyl ester.
  • Chemsrc. (n.d.). CAS#:1234616-33-1 | 3-iodo-1-methyl-1H-indazole-5-carboxylic acid. Retrieved from [Link]

  • Benchchem. (2025). Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green.
  • Quora. (2024). What safety gear do chemists typically wear when handling chemicals?. Retrieved from [Link]

  • Sigma-Aldrich. (2023).
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet for 5-Methyl-1H-indazole-3-carboxylic acid.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Angene Chemical. (2024).
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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